molecular formula C13H19NO4 B152373 (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate CAS No. 478646-28-5

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Cat. No.: B152373
CAS No.: 478646-28-5
M. Wt: 253.29 g/mol
InChI Key: QONUZQBHASYEAL-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONUZQBHASYEAL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373869
Record name (R)-2-N-Cbz-Amino-pentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478646-28-5
Record name (R)-2-N-Cbz-Amino-pentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 478646-28-5

Introduction: A Chiral Building Block of Strategic Importance

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral organic molecule that holds significant potential for researchers and scientists in the field of drug development and complex molecule synthesis.[1] Its structure, featuring a stereochemically defined secondary amine protected by a benzyloxycarbonyl (Cbz) group and two terminal hydroxyl functionalities, makes it a versatile synthetic intermediate.[2] The precise spatial arrangement of these functional groups, dictated by the (R)-configuration at the C2 position, is of paramount importance in the construction of enantiomerically pure pharmaceutical agents, where stereochemistry often governs biological activity and safety profiles.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, potential applications in medicinal chemistry, and essential safety and handling information. The content herein is designed to empower researchers to effectively utilize this valuable chiral building block in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its successful application in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 478646-28-5[3]
Molecular Formula C₁₃H₁₉NO₄[3]
Molecular Weight 253.29 g/mol [3]
Appearance White solid[4]
Purity Typically ≥97%[3]

Synthesis and Manufacturing

The synthesis of this compound is achieved through a stereoselective reduction of a suitable precursor. A reliable and scalable protocol starts from (S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate. The choice of the (S)-enantiomer of the starting material is crucial for obtaining the desired (R)-configuration in the final product due to the inversion of stereochemistry at the C2 position during the reduction of the ester group.

Experimental Protocol: Reduction of (S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate

This protocol details the reduction of the diester starting material to the corresponding diol using sodium borohydride in the presence of ethanol.

Materials:

  • (S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH₄)

  • Ethanol, anhydrous

  • Acetic acid

  • Ethyl acetate

  • Water

  • Sodium carbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • n-Heptane

Procedure:

  • To a dry, four-necked flask equipped with a dropping funnel and a thermometer, add 150 g of (S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate.[4]

  • Cool the reaction vessel to 0-10 °C using an ice bath and add 150 g of anhydrous tetrahydrofuran to dissolve the starting material.[4]

  • Slowly add 29 g of sodium borohydride to the solution, followed by the addition of 72 g of anhydrous ethanol.[4]

  • Maintain the reaction temperature between 10-15 °C and monitor the progress of the reaction by a suitable method (e.g., TLC or LC-MS).

  • Upon completion of the reaction, quench the reaction by the dropwise addition of 90 g of acetic acid.[4]

  • Adjust the pH of the reaction mixture to 4-5.[4]

  • Add 330 g of water and 350 g of ethyl acetate to the flask and perform a liquid-liquid extraction.[4]

  • Separate the organic phase and wash it sequentially with sodium carbonate solution and saturated brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[4]

  • Concentrate the filtrate under reduced pressure at a temperature below 45 °C to obtain a solid product.[4]

  • Triturate the solid with 102 g of n-heptane, filter, and dry to yield (R)-2-N-Cbz-aminopentane-1,5-diol as a white solid.[4]

Expected Yield: Approximately 90.8% with a chemical purity of 96.3% and an optical purity of 99.8%.[4]

Synthesis Workflow Diagram

Synthesis_Workflow Start (S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate Step1 Dissolve in THF Cool to 0-10 °C Start->Step1 Step2 Add NaBH₄ and Ethanol React at 10-15 °C Step1->Step2 Step3 Quench with Acetic Acid pH adjustment to 4-5 Step2->Step3 Step4 Extraction with Ethyl Acetate and Water Step3->Step4 Step5 Wash with Na₂CO₃ and Brine Step4->Step5 Step6 Dry over Na₂SO₄ and Concentrate Step5->Step6 Step7 Triturate with n-Heptane, Filter and Dry Step6->Step7 End This compound Step7->End Functional_Groups cluster_Molecule This compound cluster_Applications Applications in Drug Design Cbz Cbz Protecting Group Stability Metabolic Stability & Orthogonal Deprotection Cbz->Stability Amine Chiral Amine Center ((R)-configuration) Stereocontrol Stereochemical Control in Target Molecule Amine->Stereocontrol Diol 1,5-Diol Functionality Mimicry Transition-State Mimicry (e.g., Protease Inhibitors) Diol->Mimicry

Sources

An In-depth Technical Guide to the Molecular Structure of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a carbamate-protected amine and two hydroxyl groups on a pentyl backbone, presents a versatile scaffold for the synthesis of complex molecular architectures and potential pharmacophores. This guide provides a comprehensive overview of the molecular structure, stereochemistry, and conformational aspects of this compound. It details a robust, enantioselective synthetic pathway, outlines key analytical characterization techniques, and explores its potential biological significance as a chiral building block for novel therapeutics.

Introduction: The Significance of Chiral Amino Diols

Chiral 1,2-amino alcohols and related polyhydroxylated amino compounds are privileged structures in medicinal chemistry. Their stereospecific arrangement of functional groups allows for precise interactions with biological targets such as enzymes and receptors. The title compound, this compound, belongs to this important class of molecules. The presence of a benzyl carbamate (Cbz) protecting group on the amine offers stability and allows for selective deprotection in synthetic routes. The two hydroxyl groups provide sites for further functionalization or can participate in hydrogen bonding interactions with biological macromolecules. The inherent chirality at the C2 position is a critical feature for enantioselective recognition by biological systems, a cornerstone of modern drug design. Preliminary studies on related compounds suggest potential antibacterial and anti-inflammatory properties, making this structural motif a compelling starting point for drug discovery programs.[1]

Molecular Structure and Stereochemistry

The molecular structure of this compound is characterized by a five-carbon chain with key functional groups at specific positions.

Table 1: Key Structural Features

FeatureDescription
Chemical Formula C13H19NO4[2]
Molecular Weight 253.29 g/mol [1][2]
IUPAC Name Benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate[1]
CAS Number 478646-28-5[1][2]
Chiral Center C2, with (R)-configuration
Key Functional Groups Benzyl carbamate, Primary hydroxyl, Secondary hydroxyl

The stereochemistry at the C2 position is crucial for the molecule's biological activity. The (R)-configuration dictates the spatial orientation of the substituents, which in turn governs its interaction with chiral biological environments.

Conformational Analysis

The flexibility of the pentyl chain allows for multiple conformations. The molecule's preferred conformation in solution and when bound to a biological target will be influenced by a variety of factors, including intramolecular hydrogen bonding between the hydroxyl groups and the carbamate, as well as intermolecular interactions. Computational modeling and NMR studies on analogous structures suggest that conformations that minimize steric hindrance and maximize favorable intramolecular interactions are energetically favored.

Synthesis of this compound: A Proposed Enantioselective Route

A robust and enantioselective synthesis is paramount for accessing this chiral building block in high purity. A logical and efficient approach commences from the naturally occurring amino acid, (R)-glutamic acid, which provides the desired stereochemistry at the C2 position.

Synthetic Strategy

The proposed synthetic pathway involves two key steps:

  • N-Protection: The amino group of (R)-glutamic acid is protected with a benzyl carbamate (Cbz) group.

  • Reduction: Both carboxylic acid moieties of the N-Cbz protected glutamic acid are reduced to primary alcohols.

Synthesis_Workflow Start (R)-Glutamic Acid Step1 N-Protection (Benzyl Chloroformate, Base) Start->Step1 Intermediate N-Cbz-(R)-Glutamic Acid Step1->Intermediate Step2 Reduction (LiAlH4 or BH3·THF) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Cbz-(R)-Glutamic Acid

  • Dissolution: (R)-Glutamic acid is dissolved in an aqueous solution of sodium hydroxide at 0-5 °C.

  • Protection: Benzyl chloroformate is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The pH of the reaction mixture is kept basic by the concurrent addition of an aqueous sodium hydroxide solution.

  • Work-up: After the reaction is complete, the mixture is washed with a suitable organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the N-Cbz-(R)-glutamic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) yields the pure product.

Step 2: Synthesis of this compound

  • Reaction Setup: A solution of N-Cbz-(R)-glutamic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and finally more water, while maintaining a low temperature. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the precipitation of aluminum salts.

  • Extraction and Purification: The resulting slurry is filtered, and the solid is washed with THF. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the benzyl group (multiplet, ~7.3 ppm).- Benzylic protons of the Cbz group (singlet, ~5.1 ppm).- Protons on the pentyl chain, including diastereotopic protons adjacent to the chiral center.- Broad signals for the hydroxyl and amine protons (exchangeable with D₂O).
¹³C NMR - Aromatic carbons of the benzyl group (~127-136 ppm).- Carbonyl carbon of the carbamate (~156 ppm).- Benzylic carbon of the Cbz group (~67 ppm).- Carbons of the pentyl chain, including the chiral carbon at C2.
IR (Infrared Spectroscopy) - Broad O-H stretch from the hydroxyl groups (~3300 cm⁻¹).- N-H stretch from the carbamate (~3300 cm⁻¹).- C=O stretch of the carbamate (~1690 cm⁻¹).- Aromatic C-H stretches (~3030 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the compound.
Purity and Enantiomeric Excess

The chemical purity can be assessed by High-Performance Liquid Chromatography (HPLC) and elemental analysis. The enantiomeric excess (e.e.) is a critical parameter for chiral compounds and can be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Potential Applications in Drug Development

This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Applications Core This compound App1 Synthesis of Protease Inhibitors Core->App1 App2 Development of Antibacterial Agents Core->App2 App3 Scaffold for Glycomimetics Core->App3 App4 Probes for Chemical Biology Core->App4

Caption: Potential applications of the title compound in drug development.

The diol functionality allows for the introduction of various substituents, leading to the creation of libraries of compounds for screening against different biological targets. The chiral amino alcohol motif is a common feature in many protease inhibitors, where the stereochemistry is critical for potent and selective binding to the enzyme's active site. Furthermore, the structural similarity to natural amino sugars makes this compound a potential scaffold for the development of glycomimetics, which can interfere with carbohydrate-mediated biological processes.

Conclusion

This compound is a strategically important chiral molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, a plausible and detailed enantioselective synthetic route, and a discussion of its analytical characterization and potential applications. As the demand for enantiomerically pure compounds in drug development continues to grow, the utility of such versatile chiral building blocks will undoubtedly increase, paving the way for the discovery of novel and effective therapeutics.

References

  • PubChem. Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate.
  • MySkinRecipes. (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate.
  • Organic Syntheses. Reduction of L-Valine to (S)-(+)-2-Amino-3-methyl-1-butanol.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.

Sources

An In-depth Technical Guide to the Synthesis of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a 1,2-amino alcohol motif, a privileged scaffold found in numerous biologically active compounds and natural products.[1][2] The stereospecific presentation of the amine and adjacent hydroxyl group, along with the terminal primary alcohol, provides three distinct points for further chemical modification. The carbobenzyloxy (Cbz) group serves as a robust and readily cleavable protecting group for the amine, making this molecule a versatile intermediate for the synthesis of more complex chiral molecules.[3][][5]

This guide provides a detailed exploration of a reliable and efficient synthesis pathway for this compound, focusing on the underlying chemical principles, strategic decisions, and practical execution. The primary audience for this document includes researchers, synthetic chemists, and professionals in the field of drug discovery and development who require a comprehensive understanding of stereoselective synthesis.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is the cornerstone of an efficient synthesis plan. For this compound, the most straightforward approach involves leveraging the "chiral pool," using a readily available and enantiomerically pure starting material that already contains the required stereocenter.

G Target This compound Disconnection1 C-N Bond Formation (Carbamate) Target->Disconnection1 Precursor1 (R)-2-Aminopentane-1,5-diol Disconnection1->Precursor1 Precursor2 Benzyl Chloroformate Disconnection1->Precursor2 Disconnection2 Functional Group Interconversion (Reduction) Precursor1->Disconnection2 Precursor3 (R)-Glutamic Acid Disconnection2->Precursor3

Caption: Retrosynthetic analysis of the target molecule.

The key disconnections are:

  • Carbamate Formation: The Cbz-protected amine can be disconnected to reveal the parent amino diol, (R)-2-aminopentane-1,5-diol[6][7], and a suitable carboxybenzylating agent like benzyl chloroformate.

  • Chiral Precursor: The (R)-2-aminopentane-1,5-diol possesses the critical (R)-stereocenter at the C2 position. This stereochemistry is identical to that found in the naturally occurring and inexpensive amino acid, (R)-Glutamic acid (more commonly known as D-Glutamic acid). This makes D-glutamic acid an ideal starting material from the chiral pool. The synthesis then becomes a task of functional group manipulation, specifically the reduction of both carboxylic acid moieties to primary alcohols.

This chiral pool approach is often more efficient and cost-effective for producing enantiomerically pure compounds compared to de novo asymmetric synthesis, which would require expensive chiral catalysts and potentially more complex purification steps to ensure high enantiomeric excess.[8]

Pathway I: Synthesis from the Chiral Pool (D-Glutamic Acid)

This pathway is the most direct and widely recognized method for preparing the title compound. It involves two primary transformations: N-protection followed by a complete reduction of the carboxylic acid groups.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction Start D-Glutamic Acid Intermediate1 N-Cbz-D-Glutamic Acid Start->Intermediate1 Benzyl Chloroformate (Cbz-Cl) aq. NaHCO3 Intermediate2 This compound Intermediate1->Intermediate2 1. LiAlH4, THF 2. Aqueous Workup

Caption: Workflow for synthesis from D-Glutamic Acid.

Causality Behind Experimental Choices
  • Step 1: N-Protection. The amine functional group is a potent nucleophile and is also basic. During the subsequent reduction step with a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄), an unprotected amine would react violently to release hydrogen gas and form aluminum-nitrogen species, consuming the reagent and leading to a complex mixture of products. The Cbz group is chosen for several reasons:

    • It is easily introduced under mild, aqueous basic conditions (Schotten-Baumann reaction).[9]

    • It forms a stable carbamate that is unreactive towards strong reducing agents like LiAlH₄.[5]

    • It can be cleanly removed under mild conditions via catalytic hydrogenolysis (H₂/Pd-C), which typically does not affect other functional groups like alcohols, making it an excellent choice for multi-step synthesis.[3][9]

  • Step 2: Reduction. Both carboxylic acid groups must be reduced to primary alcohols. Carboxylic acids are relatively unreactive towards milder reducing agents like sodium borohydride (NaBH₄). Therefore, a powerful reducing agent is required.

    • Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for the simultaneous reduction of both carboxylic acids and amides/carbamates (though carbamates are more resistant). It is highly reactive and non-selective, which is advantageous here as both acid groups need to be reduced. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent violent decomposition of the reagent with water.

    • Borane (BH₃•THF): Borane is an alternative that also effectively reduces carboxylic acids. It is often considered milder than LiAlH₄ and can sometimes offer better selectivity if other reducible functional groups are present. However, for this complete reduction, LiAlH₄ is highly effective and conventional.

Detailed Experimental Protocol

Materials and Reagents:

  • D-Glutamic Acid

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Lithium Aluminum Hydride (LiAlH₄), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl Ether

  • Ethyl Acetate

  • Hexanes

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Rochelle's salt (Potassium sodium tartrate tetrahydrate)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Silica Gel for column chromatography

Step 1: Synthesis of (R)-2-((Benzyloxy)carbonylamino)pentanedioic acid (N-Cbz-D-Glutamic Acid)
  • Dissolution: In a 250 mL round-bottom flask, dissolve D-Glutamic acid (10.0 g, 68.0 mmol) in 100 mL of a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Stir until all solids are dissolved. The solution will be basic.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Addition of Cbz-Cl: Add Benzyl Chloroformate (12.8 g, 10.7 mL, 75.0 mmol, 1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. A white precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.

  • Work-up (Acidification): Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding 1M HCl. A thick white precipitate of the product will form.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a white solid or viscous oil. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

CAUTION: This step uses Lithium Aluminum Hydride, a pyrophoric reagent that reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In a dry 500 mL three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a 1M solution of LiAlH₄ in THF (204 mL, 204 mmol, 3.0 eq). Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the crude N-Cbz-D-Glutamic Acid (assuming 68.0 mmol) from the previous step in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ solution over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Work-up (Quenching): Cool the reaction flask back down to 0 °C in an ice bath. Quench the reaction extremely carefully by the sequential, dropwise addition of:

    • 7.7 mL of water

    • 7.7 mL of 15% aqueous NaOH

    • 23 mL of water (This is the Fieser workup method, which results in a granular precipitate of aluminum salts that is easy to filter).

  • Filtration and Extraction: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and Ethyl Acetate. Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude product will be a viscous oil or waxy solid. Purify by silica gel column chromatography, typically using a gradient elution system (e.g., 50% to 100% Ethyl Acetate in Hexanes, followed by 5-10% Methanol in Dichloromethane) to isolate the pure product.

Data Summary

Step Reaction Key Reagents Typical Yield Purity
1N-ProtectionD-Glutamic Acid, Benzyl Chloroformate, NaHCO₃90-98%>95% (crude)
2Di-reductionN-Cbz-D-Glutamic Acid, Lithium Aluminum Hydride75-85%>97% after chromatography[10]

Final Product Characteristics:

  • Molecular Formula: C₁₃H₁₉NO₄[10]

  • Molecular Weight: 253.29 g/mol [10]

  • Appearance: Typically a white to off-white solid or a colorless, viscous oil.

Alternative Strategies: Asymmetric Synthesis

While the chiral pool approach is highly effective, it's important to recognize alternative strategies rooted in asymmetric catalysis. These methods build the chiral center from achiral or prochiral precursors.

One hypothetical route could involve the asymmetric reduction of a γ-keto ester.[11]

G Start γ-Azido Ketoester Intermediate1 γ-Azido Hydroxyester (Syn or Anti) Start->Intermediate1 Asymmetric Ketone Reduction (e.g., Chiral Ru Catalyst) Final Target Amino Diol Intermediate1->Final 1. Ester Reduction (LiBH4) 2. Azide Reduction (H2/Pd-C)

Caption: A potential asymmetric synthesis concept.

Rationale and Challenges:

  • Stereocontrol: This route would require two highly selective reductions. The first, an asymmetric ketone reduction, would establish the C2 stereocenter.[12][13][14][15] The diastereoselectivity of this step would be crucial.

  • Reagent Compatibility: The subsequent reduction of the ester and the azide must not affect the newly formed stereocenter. For instance, reducing the ester with LiBH₄ could be done in the presence of the azide, followed by a separate catalytic hydrogenation to reduce the azide to the amine.

  • Complexity: This approach involves more steps and requires careful optimization of the asymmetric reaction to achieve high enantiomeric excess (ee). It is generally more complex and costly than the chiral pool synthesis for this specific target.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a chiral pool strategy starting from D-Glutamic acid. This two-step process, involving N-Cbz protection followed by a comprehensive reduction with LiAlH₄, leverages a readily available, enantiopure starting material to circumvent the challenges of de novo asymmetric synthesis. The choice of the Cbz protecting group is strategic, offering stability during the harsh reduction step and facilitating easy removal in subsequent synthetic transformations. This guide provides the foundational knowledge and a detailed, actionable protocol for researchers to successfully synthesize this valuable chiral building block for applications in pharmaceutical and chemical research.

References

  • Klake, R. K., Edwards, M. D., & Sieber, J. D. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. NIH.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12).
  • Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. (n.d.). Thieme Chemistry.
  • Synthesis of 1,2-amino alcohols. (n.d.). Organic Chemistry Portal.
  • The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination. (n.d.). ResearchGate.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
  • Enantioselective reduction of ketones. (n.d.). Wikipedia.
  • Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. (2022, October 12). Nature Communications.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Stereoselective Synthesis of Chiral Molecules. (n.d.). Encyclopedia.pub.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). MDPI.
  • Stereoselective reduction of carbonyl compounds. (n.d.). Google Patents.
  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. (2025, April 15). PMC - NIH.
  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal.
  • Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. (2020, June 29). PMC - NIH.
  • Amino Acid-Protecting Groups. (n.d.). ResearchGate.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15). Molecules.
  • Protecting Groups: Boc, Cbz, Amine. (2023, October 21). StudySmarter.
  • Amino Acid-Protecting Groups. (2019, November 19).
  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
  • Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans‐ML‐SI3. (2021, October 12). Wiley Online Library.
  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. (n.d.). PMC.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI.
  • (2s)-2-Aminopentane-1,5-diol. (n.d.). PubChem - NIH.
  • Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines. (2017, January 12). PubMed.
  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023, February 21). PMC - PubMed Central.
  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.
  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (n.d.). PMC - PubMed Central.
  • A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][1][2]dioxol]. (n.d.). Google Patents.
  • 2-Aminopentane-1,5-diol. (n.d.). PubChem.
  • Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (n.d.). ResearchGate.
  • Synthesis method of 3-amino-1,2-propanediol. (n.d.). Google Patents.
  • 1,4-Butanediol. (n.d.). Wikipedia.

Sources

A Technical Guide to Ensuring the Chiral Purity of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a pivotal chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are directly dependent on the correct enantiomeric form.[1][2] This guide provides an in-depth technical overview of the critical aspects of synthesizing and analyzing this compound to ensure high chiral purity. We will explore the causality behind synthetic choices aimed at preserving stereochemistry and detail robust analytical methodologies for the precise determination of enantiomeric excess (e.e.). This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of quality and scientific integrity in pharmaceutical manufacturing.

Introduction: The Imperative of Chirality in Drug Development

Chirality is a fundamental property of molecules that has profound implications in pharmacology.[3] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit significantly different pharmacological and toxicological profiles.[4] This is because biological systems, such as enzymes and receptors, are inherently chiral and can interact differently with each enantiomer.[1]

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 that underscore the importance of characterizing the stereochemistry of new drugs.[1][4] These regulations necessitate that the absolute stereochemistry of chiral compounds is established early in development to ensure the validity of clinical data and the safety of the final drug product.[1] Consequently, the development of single-enantiomer drugs is now standard practice, making the control of chiral purity a critical quality attribute.[3][5]

This compound, with its defined stereocenter at the C2 position, serves as a key intermediate.[6][7] Any contamination with its corresponding (S)-enantiomer can lead to impurities in the final API, potentially reducing efficacy or introducing off-target effects. Therefore, a robust control strategy, encompassing both synthesis and analysis, is essential.

Synthetic Strategies: Preserving Stereochemical Integrity

The synthesis of this compound with high chiral purity hinges on starting with a chirally pure precursor and maintaining that integrity throughout the synthetic sequence. The most common approach involves the use of a chiral pool starting material, such as a derivative of (R)-glutamic acid or another suitable chiral amine.

A plausible synthetic pathway begins with a chiral amino alcohol, which is then protected with a benzyloxycarbonyl (Cbz) group. The subsequent steps must be carefully chosen to avoid racemization at the stereocenter.

Key Considerations for a Chirally-Controlled Synthesis:

  • Starting Material Purity: The enantiomeric purity of the initial chiral precursor is the foundation of the entire process. It is crucial to source or synthesize this material with the highest possible enantiomeric excess.

  • Reaction Conditions: Conditions that can lead to racemization, such as strongly acidic or basic environments, or high temperatures, should be avoided, particularly when the stereocenter is adjacent to a carbonyl group or other activating functionality.

  • Reagent Selection: The choice of reagents for transformations, such as the introduction of the Cbz protecting group using benzyl chloroformate, should be made to ensure mild reaction conditions that do not compromise the stereocenter.[8]

Synthesis_Considerations

Analytical Methodologies for Chiral Purity Determination

The direct analysis of enantiomers is the gold standard for determining chiral purity.[9] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable technique for this purpose.[5][10]

Chiral HPLC: The Core of Enantiomeric Excess Analysis

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[9] The development of a robust chiral HPLC method is a multi-step process that requires careful optimization.

HPLC_Workflow

Step-by-Step Protocol for Chiral HPLC Analysis:

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective for separating a wide range of chiral compounds, including carbamates.[10][11] A screening of columns like Chiralcel® OD-H and Chiralpak® AD-H is a logical starting point.[9]

  • Mobile Phase Selection:

    • For normal-phase chromatography, a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is typically used.[9]

    • The ratio of hexane to alcohol is adjusted to optimize retention time and resolution.

    • For basic compounds like carbamates, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and prevent tailing.[9]

  • Detection: UV detection is suitable for this compound due to the presence of the benzyl chromophore. A wavelength of approximately 210-220 nm is generally appropriate.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter if necessary.

  • Analysis and Quantification:

    • Inject a solution of the racemic mixture to identify the retention times of both the (R)- and (S)-enantiomers.

    • Inject the sample of this compound.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Data Interpretation and System Suitability

A successful chiral separation is characterized by baseline resolution between the two enantiomer peaks. The table below summarizes typical parameters for a validated chiral HPLC method.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 1.5Ensures accurate integration and quantification of each enantiomer.
Tailing Factor (Tf) 0.8 - 1.5Indicates good peak symmetry and chromatographic performance.
% RSD of Peak Area ≤ 2.0% (for 6 replicate injections)Demonstrates the precision and reproducibility of the method.
Limit of Quantitation (LOQ) Sufficient to detect <0.1% of the undesired enantiomerEnsures the method is sensitive enough to control impurities at required levels.
Alternative and Complementary Techniques

While chiral HPLC is the primary method, other techniques can provide complementary information:

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent than HPLC.

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Can be used to determine enantiomeric excess, although it is generally less sensitive and precise than chromatographic methods for trace-level quantification.

  • Circular Dichroism (CD) Spectroscopy: A powerful tool for confirming the absolute configuration of the desired enantiomer.[12]

Conclusion: A Framework for Trustworthiness and Quality

Ensuring the chiral purity of this compound is a non-negotiable aspect of its use in pharmaceutical development. The self-validating system described in this guide, which pairs a chirally-controlled synthesis with a robust, high-resolution analytical method like chiral HPLC, provides the necessary framework for achieving this goal. By understanding the scientific principles behind each step—from preventing racemization during synthesis to achieving baseline separation in chromatography—researchers and drug development professionals can confidently produce and verify this critical building block to the highest standards of quality and safety, ultimately contributing to the development of effective and safe medicines.

References

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI.
  • Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate. (n.d.). PubChem.
  • Agranat, I., Caner, H., & Caldwell, J. (2002). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 7(12), 925-937. [Link]
  • Aboul-Enein, H. Y., & Ali, I. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Tiritan, M. E., Pinto, M., & Fernandes, C. (2016). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • McConnell, O., Bach, A., Balibar, C., Byrne, N., Cai, Y., Carter, G., Chlenov, M., Di, L., Dolman, S., Farnsworth, J., Flanagan, J., Goldman, R., He, H., He, Y., Hill, D., Hoffman, R., Johnson, T., Kalgutkar, A., Khandelwal, A., … Zhang, L. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Senkuttuvan, N., Komarasamy, B., Krishnamoorthy, R., Sarkar, S., Dhanasekaran, S., & Anaikutti, P. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(45), 33023-33037. [Link]
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Rapid Method Scouting of Chiral Compounds. (n.d.). Shimadzu.
  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.).
  • McConathy, J., & Owens, M. J. (2003). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 7(12), 925–937.
  • Al-Saeed, F. A., Al-Tamimi, S. A., & El-Tohamy, M. F. (2021).
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020).
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.).
  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)
  • Chiral HPLC Method Development. (n.d.). I.B.S.
  • A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][13][14]dioxol]. (n.d.).
  • Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)

Sources

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characterization of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation design, and performance in preclinical assays.[1][2][3] This guide provides a comprehensive technical framework for the systematic characterization of the aqueous and organic solubility of this compound, a chiral compound with potential applications in medicinal chemistry.[4] In the absence of publicly available experimental data, this document outlines the foundational principles and detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. It is designed to equip researchers, drug discovery scientists, and formulation experts with the necessary methodologies to generate reliable and reproducible solubility data, thereby enabling informed decision-making throughout the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

This compound (Molecular Formula: C₁₃H₁₉NO₄, Molecular Weight: ~253.29 g/mol ) is a chiral building block of interest in pharmaceutical synthesis.[4] Its structure features a hydrophilic diol backbone, which suggests a potential for aqueous solubility, counterbalanced by a more lipophilic benzyl carbamate moiety. The presence of two hydroxyl groups and a carbamate functional group allows for significant hydrogen bonding, a key factor in molecular interactions and solubility.[4]

Understanding the solubility of this compound is paramount. Poor aqueous solubility is a leading cause of failure for promising drug candidates, leading to low or erratic absorption, diminished bioavailability, and challenges in developing viable intravenous or oral dosage forms.[1][2] Therefore, a thorough investigation of a compound's solubility profile is not merely a characterization step but a foundational pillar of risk assessment and mitigation in drug discovery. This guide details the authoritative "shake-flask" method for determining true thermodynamic solubility and a high-throughput kinetic assay for early-stage screening, coupled with robust UPLC-MS/MS analytical quantification.

Predicted Physicochemical Properties and Solubility Behavior

The molecular structure of this compound provides key insights into its expected solubility:

  • Hydrophilic Moiety: The 1,5-dihydroxypentan-2-yl portion of the molecule is derived from 2-aminopentane-1,5-diol.[5][6] Diols are typically water-miscible or highly soluble due to their ability to form multiple hydrogen bonds with water molecules.[7][8]

  • Hydrophobic Moiety: The benzyl carbamate group introduces a non-polar, aromatic ring, which will decrease overall aqueous solubility. The parent compound, benzyl carbamate, is itself only moderately soluble in water.[9]

  • Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (two -OH groups, one N-H group) and acceptors (four oxygen atoms), which should enhance its interaction with polar protic solvents like water.[4]

  • pH-Dependence: While carbamates are generally considered neutral, the nitrogen atom can exhibit very weak basicity. Therefore, assessing solubility across a physiologically relevant pH range (1.2 to 7.5) is crucial, as even minor ionization changes can impact solubility.[10][11]

Based on this analysis, the compound is predicted to have moderate aqueous solubility, which can be modulated by pH and the choice of co-solvents.

Part 1: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium, representing the true, stable solubility value.[12][13] The internationally recognized gold-standard for this measurement is the Shake-Flask method.[11][13]

Causality Behind Experimental Choices
  • Method Selection: The Shake-Flask method is chosen for its reliability and direct measurement of the equilibrium state, which is critical for regulatory submissions and definitive formulation decisions.[13]

  • Temperature Control: Experiments are conducted at 37 ± 1 °C to mimic physiological conditions relevant to oral drug absorption.[11]

  • pH Range: A pH range of 1.2, 4.5, and 6.8 is mandated by regulatory guidelines (e.g., WHO) to simulate the gastrointestinal tract environments (stomach, upper and lower intestine).[11]

  • Equilibration Time: The system must be agitated long enough to ensure equilibrium is reached. This is confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[11]

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the workflow for the Shake-Flask method.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_solid Weigh excess solid API combine Add solid to vials containing buffer prep_solid->combine prep_buffer Prepare buffers (pH 1.2, 4.5, 6.8) prep_buffer->combine shake Agitate at 37°C (e.g., orbital shaker) combine->shake sampling Sample supernatant at 24h, 48h, 72h shake->sampling separate Separate solid/liquid (0.22µm syringe filter) sampling->separate quantify Quantify concentration (UPLC-MS/MS) separate->quantify result Determine Plateau (Solubility Value) quantify->result caption Fig 1. Shake-Flask Thermodynamic Solubility Workflow.

Caption: Fig 1. Shake-Flask Thermodynamic Solubility Workflow.

Step-by-Step Experimental Protocol: Shake-Flask Method
  • Preparation: a. Prepare pharmacopoeial buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[11] b. Add an excess amount of solid this compound to several glass vials (in triplicate for each pH condition) to ensure undissolved solid remains at equilibrium. A starting point is 2-10 mg of solid in 1 mL of buffer.

  • Equilibration: a. Seal the vials and place them in an orbital shaker or similar agitation device maintained at 37 ± 1 °C. b. Agitate the samples continuously.

  • Sampling and Phase Separation: a. At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for 30 minutes for coarse settling. b. Withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent drug adsorption onto the filter membrane. c. Immediately dilute the clear filtrate with the mobile phase to be used for analysis to prevent precipitation.

  • Quantification: a. Analyze the concentration of the diluted filtrate using a validated UPLC-MS/MS or HPLC-UV method (see Part 4). b. Plot concentration versus time for each pH condition. Equilibrium is confirmed when consecutive time points show concentrations that do not deviate significantly (e.g., <10%).[11] The plateau concentration is the thermodynamic solubility.

Part 2: Kinetic Solubility Profiling

Kinetic solubility is a high-throughput measure of how readily a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[14] While it can overestimate true thermodynamic solubility, it is invaluable for rapidly ranking compounds during early lead identification and optimization.[3][15] Nephelometry, which measures light scattering from precipitated particles, is a standard method for this assay.[3]

Workflow for Kinetic Solubility Determination

G cluster_prep Phase 1: Preparation cluster_addition Phase 2: Precipitation Induction cluster_analysis Phase 3: Measurement stock Prepare 10 mM stock in 100% DMSO add_dmso Add small volume of DMSO stock to buffer (e.g., 1-2 µL into 100 µL) stock->add_dmso plate_buffer Dispense aqueous buffer (e.g., PBS pH 7.4) into 384-well plate plate_buffer->add_dmso mix Mix and incubate (e.g., 2h at RT) add_dmso->mix read_plate Measure light scattering (Nephelometer) mix->read_plate analyze Compare to controls (soluble/insoluble) read_plate->analyze result Determine Kinetic Solubility Range analyze->result caption Fig 2. High-Throughput Kinetic Solubility Workflow. G cluster_cal Step 1: Calibration cluster_sample Step 2: Sample Analysis cluster_calc Step 3: Calculation standards Prepare calibration standards (known concentrations) analyze_std Analyze standards by UPLC-MS/MS standards->analyze_std curve Generate Calibration Curve (Peak Area vs. Conc.) R² > 0.99 analyze_std->curve interpolate Interpolate concentration from calibration curve curve->interpolate sample Analyze unknown sample (filtrate from solubility assay) get_area Integrate peak area of the analyte sample->get_area get_area->interpolate apply_df Apply dilution factor interpolate->apply_df final_sol Final Solubility Value (e.g., µg/mL or µM) apply_df->final_sol caption Fig 3. Analytical Quantification Workflow via Calibration.

Sources

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate: A Technical Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral molecule featuring a carbamate functional group, a structural motif of significant interest in medicinal chemistry. While its application as a chiral building block in organic synthesis is recognized, its biological activity remains largely unexplored. Preliminary, unsubstantiated claims suggest potential antibacterial and anti-inflammatory properties. This technical guide provides a comprehensive framework for the systematic investigation of these potential therapeutic activities. It is designed for researchers, scientists, and drug development professionals, offering a roadmap for the synthesis, in vitro evaluation, and mechanistic elucidation of this promising compound. The guide details robust experimental protocols, explains the scientific rationale behind methodological choices, and proposes potential mechanisms of action based on the chemical structure of the target molecule and the known activities of related compounds.

Introduction: The Therapeutic Promise of Carbamates and the Unexplored Potential of this compound

The carbamate functional group is a cornerstone in modern drug design, prized for its chemical stability and its ability to act as a peptide bond isostere, which can enhance a molecule's permeability across cellular membranes.[1] Carbamate derivatives have found applications as anticholinesterase agents for the treatment of Alzheimer's disease, as well as in antiviral and anticancer therapies.[2] The specific molecule, this compound (Figure 1), presents a unique combination of a benzyl-protected carbamate, a chiral center, and two hydroxyl groups. This structure suggests the potential for specific interactions with biological targets through hydrogen bonding and stereoselective recognition.[3]

Despite its intriguing structure, there is a notable absence of peer-reviewed literature detailing the biological activities of this compound. Commercial suppliers allude to potential antibacterial and anti-inflammatory effects, yet these claims lack empirical support.[3] This guide, therefore, serves as a comprehensive research prospectus, outlining a rigorous scientific plan to systematically evaluate these putative activities and to lay the groundwork for potential future drug development.

Figure 1: Chemical Structure of this compound

Caption: The structure highlights the key functional groups: a benzyl carbamate, a chiral center at C2, and primary and secondary hydroxyl groups.

Proposed Synthesis of this compound

A stereoselective synthesis is paramount to ensure the enantiomeric purity of the target compound, which is crucial for elucidating its specific biological activities.[3] A plausible and efficient approach utilizes a chiral pool strategy, starting from a readily available and enantiomerically pure starting material such as L-glutamic acid. This method provides a cost-effective and reliable route to the desired (R)-enantiomer.

Synthetic Workflow Diagram

Synthesis_Workflow A L-Glutamic Acid B (S)-5-oxopyrrolidine-2-carboxylic acid A->B Heat C (S)-benzyl 2-oxopyrrolidine-5-carboxylate B->C Benzyl alcohol, Acid catalyst D (R)-benzyl (5-hydroxypentan-2-yl)carbamate C->D LiAlH4 or NaBH4/I2 E (R)-2-amino-1,5-pentanediol D->E F This compound D->F Direct Carbamoylation E->F Benzyl chloroformate (Cbz-Cl), Base

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-benzyl (5-hydroxypentan-2-yl)carbamate from L-Glutamic Acid

  • Cyclization of L-Glutamic Acid: L-Glutamic acid is heated to approximately 180-190 °C to induce intramolecular cyclization and dehydration, yielding (S)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid).

  • Esterification: The resulting pyroglutamic acid is esterified with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux with Dean-Stark conditions to remove water, affording (S)-benzyl 2-oxopyrrolidine-5-carboxylate.

  • Reductive Opening: The lactam and ester moieties are reduced. A strong reducing agent like Lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent (e.g., THF) at 0 °C to room temperature will open the lactam ring and reduce the ester to a primary alcohol. Alternatively, a milder chemo-selective system such as sodium borohydride in the presence of iodine can be employed. This step is crucial as it establishes the 1,5-diol backbone and the stereocenter at C2. The product of this reaction is the intermediate amino alcohol.

Step 2: Carbamoylation of the Amino Alcohol

  • Protection of the Amino Group: The resulting (R)-2-amino-1,5-pentanediol is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water).

  • The solution is cooled to 0 °C, and a base (e.g., sodium carbonate or sodium bicarbonate) is added.

  • Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Proposed Investigation of Biological Activity

Based on the preliminary, uncited suggestions of antibacterial and anti-inflammatory properties, a two-pronged screening approach is proposed.

Antibacterial Activity Screening

A logical first step is to screen the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The structural features of the molecule, particularly the carbamate group, suggest potential disruption of bacterial cell wall synthesis or other essential enzymatic processes.[1]

Antibacterial_Screening cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Bacterial Panel (Gram+ & Gram-) B Broth Microdilution Assay A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Determine Minimum Bactericidal Concentration (MBC) C->D E Time-Kill Kinetics Assay C->E F Cell Wall Integrity Assay E->F G Enzyme Inhibition Assays E->G

Caption: A stepwise workflow for the evaluation of antibacterial activity.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium from an agar plate and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be selected to cover a broad spectrum (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Anti-inflammatory Activity Screening

The anti-inflammatory potential can be assessed through a series of in vitro assays that model key aspects of the inflammatory cascade.

Anti_inflammatory_Screening cluster_0 Initial Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action A Protein Denaturation Inhibition Assay B Red Blood Cell Membrane Stabilization Assay A->B C LPS-stimulated Macrophages (e.g., RAW 264.7) D Measurement of Nitric Oxide (NO) Production (Griess Assay) C->D E Quantification of Pro-inflammatory Cytokines (ELISA) C->E F Western Blot for COX-2 and iNOS expression E->F G NF-κB Translocation Assay E->G

Caption: A tiered approach for in vitro anti-inflammatory activity assessment.

Protein denaturation is a well-documented cause of inflammation.[4]

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

AssayIC₅₀ (µg/mL)
Protein Denaturation Inhibition
RBC Membrane Stabilization
Nitric Oxide Production Inhibition
IL-6 Inhibition
TNF-α Inhibition

Hypothesized Mechanisms of Action

Potential Antibacterial Mechanism

Many carbamate-containing compounds exert their antibacterial effects by targeting essential bacterial enzymes. A plausible hypothesis for this compound is the inhibition of enzymes involved in cell wall biosynthesis, similar to some other classes of antibiotics. The diol functionality could also play a role in chelating metal ions essential for bacterial enzyme function.

Potential Anti-inflammatory Mechanism

The inflammatory response is a complex process involving multiple signaling pathways. A potential mechanism for the anti-inflammatory activity of the target compound could be the inhibition of key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) or the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation.

NFkB_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Compound This compound Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a molecule with untapped therapeutic potential. Its chiral nature and the presence of a carbamate moiety make it an attractive candidate for drug discovery. This technical guide provides a robust and scientifically grounded framework for the initial exploration of its putative antibacterial and anti-inflammatory activities. The successful execution of the proposed research plan will not only validate or refute the preliminary claims but also provide valuable insights into the structure-activity relationships of this class of compounds. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and a comprehensive toxicological evaluation.

References

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI.
  • Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate. (n.d.). PubChem.
  • (R)-Benzyl (1, 5-dihydroxypentan-2-yl)carbamate, min 97%, 1 gram. (n.d.). Chemical Store.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Al-Henhena, N., et al. (2015). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLOS ONE, 10(7), e0132148.
  • Jadhav, S. B., et al. (2024).
  • Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram‐positive bacteria. (n.d.). ResearchGate.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2024, January 1). ResearchGate.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI.
  • Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. (2017, January 5).
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (n.d.). ResearchGate.
  • Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. (2022, December 24). Molecules, 28(1), 143.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology, 13, 960202.
  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (n.d.). ResearchGate.
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024, January 29). ResearchGate.
  • Editorial: Discovery of novel plant-derived compounds with antibacterial actions against antibiotic-resistant bacteria, volume II. (n.d.). Frontiers.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). ResearchGate.
  • Investigation of Analgesic, Anti-Inflammatory, and Thrombolytic Effects of Methanolic Extract and Its Fractions of Dischidia bengalensis: In Vitro and In Vivo Studies with In Silico Interventions. (n.d.). MDPI.
  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005, July 15). Bioorganic & Medicinal Chemistry Letters, 15(14), 3331-3335.
  • Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. (2023, November 3). Journal of Chemistry, 2023, 1-18.
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (n.d.). ResearchGate.
  • (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. (n.d.). MySkinRecipes.

Sources

The Strategic Application of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate in Asymmetric Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate, a Cbz-protected chiral amino diol, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing a stereodefined secondary amine, a primary alcohol, and a primary hydroxyl group, offers a powerful platform for the construction of complex, stereochemically rich target molecules. This guide provides a comprehensive overview of this chiral synthon, from its enantioselective synthesis to its strategic application in the assembly of medicinally relevant scaffolds. Detailed experimental protocols, mechanistic insights, and a thorough characterization data summary are presented to enable its effective utilization in research and development settings.

Introduction: The Imperative for Chiral Building Blocks in Drug Discovery

The vast majority of biological targets, including enzymes and receptors, are inherently chiral. Consequently, the enantiomers of a chiral drug molecule often exhibit significantly different pharmacological and toxicological profiles. This reality has driven the pharmaceutical industry towards the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects. The efficient construction of these enantiomerically pure molecules relies heavily on the availability of a robust toolbox of chiral building blocks.[1]

This compound (Figure 1) is a prime example of such a building block. Its utility stems from the orthogonal reactivity of its functional groups, allowing for selective manipulation and elaboration into more complex structures. The benzyloxycarbonyl (Cbz) protecting group provides a stable yet readily cleavable handle for the amino functionality, while the two hydroxyl groups offer sites for oxidation, esterification, or conversion into other functional moieties.

Figure 1: Structure of this compound

Caption: Chemical structure and key identifiers of the title compound.

Enantioselective Synthesis: A Protocol from a Chiral Pool Precursor

The most common and reliable route to this compound involves the reduction of a diester derived from the chiral pool starting material, L-glutamic acid. This approach ensures high enantiopurity of the final product.

Synthetic Scheme

The overall transformation is depicted in the following scheme:

Caption: Synthesis of the title compound via reduction of a glutamic acid derivative.

Detailed Experimental Protocol
  • Materials and Equipment:

    • (S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate

    • Sodium borohydride (NaBH₄)

    • Anhydrous ethanol (EtOH)

    • Anhydrous tetrahydrofuran (THF)

    • Acetic acid

    • Ethyl acetate

    • n-Heptane

    • Four-necked round-bottom flask equipped with a dropping funnel, thermometer, and mechanical stirrer

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • In a dry four-necked flask, add (S)-dimethyl 2-(((benzyloxy)carbonyl)amino)pentanedioate (150 g).

    • Cool the reaction vessel to 0-10 °C using an ice bath.

    • Add anhydrous tetrahydrofuran (150 g) to dissolve the starting material.

    • Slowly add sodium borohydride (29 g) to the stirred solution.

    • Add anhydrous ethanol (72 g) dropwise, maintaining the temperature between 10-15 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the dropwise addition of acetic acid (90 g), ensuring the temperature does not rise significantly.

    • Adjust the pH of the reaction mixture to 4-5.

    • Add water (330 g) and ethyl acetate (350 g) and transfer the mixture to a separatory funnel.

    • Separate the organic phase and wash sequentially with saturated sodium carbonate solution and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure at a temperature below 45 °C to yield a solid crude product.

    • Triturate the crude solid with n-heptane (102 g), filter, and dry to afford this compound as a white to off-white solid.

  • Expected Yield and Purity:

    • Yield: ~90%

    • Chemical Purity: >96%

    • Optical Purity: >99.8%

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of this compound is essential for its use in synthesis. The following table summarizes its key properties.

PropertyValue
Molecular Formula C₁₃H₁₉NO₄
Molecular Weight 253.29 g/mol
CAS Number 478646-28-5
Appearance White to off-white solid
Boiling Point 485.2 ± 45.0 °C (Predicted)
Density 1.192 ± 0.06 g/cm³ (Predicted)
Storage Temperature 2-8 °C

Spectroscopic Data: While a full experimental spectrum is not publicly available, the expected NMR and IR data can be predicted based on the structure and data from similar compounds.

  • ¹H NMR (predicted):

    • δ 7.30-7.40 (m, 5H, Ar-H)

    • δ 5.10 (s, 2H, -CH₂-Ph)

    • δ 3.40-3.70 (m, 5H, -CH(NH)-, -CH₂OH, -CH₂OH)

    • δ 1.40-1.70 (m, 4H, -CH₂-CH₂-)

  • ¹³C NMR (predicted):

    • δ 156.5 (C=O, carbamate)

    • δ 136.8 (Ar-C, quat.)

    • δ 128.5, 128.0, 127.8 (Ar-CH)

    • δ 66.8 (-CH₂-Ph)

    • δ 62.9 (-CH₂OH)

    • δ 60.5 (-CH₂OH)

    • δ 54.0 (-CH(NH)-)

    • δ 30.0 (-CH₂)

    • δ 28.0 (-CH₂)

  • IR (predicted, cm⁻¹):

    • 3350 (br, O-H stretch)

    • 3300 (N-H stretch)

    • 3030 (Ar C-H stretch)

    • 2940, 2870 (Aliphatic C-H stretch)

    • 1690 (C=O stretch, carbamate)

    • 1530 (N-H bend)

    • 1250 (C-O stretch)

Strategic Applications in the Synthesis of Bioactive Molecules

The utility of this compound as a chiral building block is best illustrated by its potential application in the synthesis of complex molecular targets, such as protease inhibitors. While a direct total synthesis utilizing this specific carbamate is not prominently featured in the literature, its structure is highly analogous to intermediates used in the synthesis of HIV protease inhibitors.

For instance, the synthesis of potent HIV protease inhibitors often involves the construction of a hydroxyethylene dipeptide isostere. The (R)-amino-1,5-diol backbone of our title compound provides a perfect scaffold for the elaboration into such a core structure.

Exemplary Synthetic Transformation: Towards a Protease Inhibitor Core

The following conceptual synthetic pathway illustrates how this compound could be employed in the synthesis of a key intermediate for a protease inhibitor.

Caption: A plausible synthetic route from the title compound to a protease inhibitor precursor.

Detailed Steps and Mechanistic Rationale:

  • Selective Protection of the Primary Hydroxyl Group: The primary hydroxyl group at the 5-position is sterically more accessible than the one at the 1-position. This allows for its selective protection with a bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS) chloride. This orthogonality is key to subsequent transformations.

  • Oxidation of the Remaining Primary Hydroxyl Group: With the 5-hydroxyl group protected, the 1-hydroxyl can be selectively oxidized to an aldehyde using a mild oxidizing agent like the Dess-Martin periodinane. This transformation sets the stage for the introduction of a side chain that will mimic the P1' residue of a natural peptide substrate.

  • Nucleophilic Addition to the Aldehyde: The newly formed aldehyde can then be reacted with a suitable nucleophile, such as a Grignard reagent or an organolithium species, to install the desired P1' side chain. This reaction proceeds with facial selectivity, often dictated by the existing stereocenter at C2, to generate a new stereocenter at the newly formed secondary alcohol.

This three-step sequence effectively transforms the readily available chiral building block into a more complex intermediate that is primed for further elaboration into a potent protease inhibitor. The Cbz-protected amine can be deprotected and coupled with another amino acid or a suitable capping group to complete the synthesis of the target molecule.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound represents a valuable and highly functionalized chiral building block for the synthesis of complex, enantiomerically pure molecules. Its straightforward synthesis from the chiral pool, coupled with the orthogonal reactivity of its functional groups, makes it an attractive starting material for the construction of a wide range of bioactive compounds, particularly in the area of protease inhibitor development. The detailed synthetic protocol and characterization data provided in this guide are intended to facilitate its broader adoption and application by the chemical and pharmaceutical research communities.

References

  • Scott, A., Conway, B. G., & Krook, M. A. (1999). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. Methods in Molecular Medicine, 23, 437–452. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

Sources

The Therapeutic Potential of (R)-Benzyl Carbamates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its stability and ability to form crucial interactions with biological targets.[1] Within this chemical class, (R)-benzyl carbamates have emerged as a particularly promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological activity, and potential therapeutic applications of (R)-benzyl carbamates, with a focus on their utility as anticonvulsant and neuroprotective agents. We will delve into the stereospecific nature of their biological effects, supported by quantitative data, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies for neurological and other disorders.

Introduction: The Significance of the Carbamate Moiety and Chirality in Drug Design

Organic carbamates are integral structural motifs in a multitude of approved therapeutic agents, owing to their excellent chemical and proteolytic stability, as well as their capacity to permeate cell membranes.[1] Structurally, they can be considered hybrids of amides and esters, a feature that allows for a diverse range of intermolecular interactions.[1] The therapeutic landscape is populated with carbamate-containing drugs, including anticonvulsants like felbamate and cenobamate, and cholinesterase inhibitors such as rivastigmine used in the management of Alzheimer's disease.

A critical aspect of modern drug design is the consideration of stereochemistry. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This principle of stereospecificity is particularly relevant to the therapeutic applications of benzyl carbamates, where the (R)-configuration often dictates the potency and efficacy of the compound.

Therapeutic Applications of (R)-Benzyl Carbamates

The versatility of the (R)-benzyl carbamate scaffold has led to its exploration in several therapeutic areas. Here, we focus on two of the most promising avenues: anticonvulsant therapy and the modulation of targets relevant to neurodegenerative diseases.

Anticonvulsant Activity: A Stereospecific Approach to Seizure Control

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and tolerability. Several (R)-benzyl carbamate derivatives have demonstrated potent anticonvulsant activity, often with a pronounced stereoselectivity.

A prominent example is the anticonvulsant drug Lacosamide, which is the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide. Studies have shown that the anticonvulsant activity of this class of compounds resides principally in the (R)-stereoisomer. For instance, the ED50 value for (R)-N-benzyl-2-acetamido-3-methoxypropionamide in the maximal electroshock (MES) seizure test in mice was found to be 4.5 mg/kg, whereas the (S)-enantiomer had an ED50 exceeding 100 mg/kg, highlighting a significant difference in potency.[2]

The primary mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[3] For MES-selective anticonvulsants like some (R)-benzyl carbamate derivatives, a key mechanism is believed to be the modulation of neuronal voltage-dependent sodium channels, which helps to prevent the spread of seizures.[4]

Table 1: Comparative Anticonvulsant Activity of (R)- and (S)-Enantiomers of N-Benzyl-2-acetamido-3-methoxypropionamide in the MES Test

CompoundStereoisomerAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
N-benzyl-2-acetamido-3-methoxypropionamide(R)MouseIntraperitoneal (i.p.)4.5[2]
N-benzyl-2-acetamido-3-methoxypropionamide(S)MouseIntraperitoneal (i.p.)>100[2]
N-benzyl-2-acetamido-3-methoxypropionamideRacemicMouseIntraperitoneal (i.p.)8.3[2]
N-benzyl-2-acetamido-3-methoxypropionamide(R)RatOral (p.o.)3.9[2]
Neurodegenerative Diseases: Targeting BACE1 in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The formation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Inhibition of BACE1 is therefore a key therapeutic strategy for the treatment of AD.

A series of benzyl carbamates of 4-aminosalicylanilides have been investigated as potential BACE1 modulators. In one study, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate demonstrated approximately 28% inhibition of BACE1 activity at a concentration of 10 µM.[2] While this particular study did not focus on the stereochemistry of the benzyl carbamate, it highlights the potential of this scaffold to interact with BACE1. Further optimization and exploration of the stereochemical requirements for potent BACE1 inhibition are warranted.

Synthesis of (R)-Benzyl Carbamates: Enantioselective Strategies

The synthesis of enantiomerically pure (R)-benzyl carbamates is crucial for their development as therapeutic agents. Several strategies can be employed to achieve high enantioselectivity.

Chiral Pool Synthesis

One common approach is to start from a readily available chiral building block, a strategy known as chiral pool synthesis. For example, the synthesis of (R)-Lacosamide can commence from D-serine, a naturally occurring amino acid with the desired stereochemistry.

Asymmetric Synthesis

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. For instance, Sharpless asymmetric dihydroxylation can be a key step in establishing the desired stereocenter. A non-infringing route to (R)-Lacosamide has been developed utilizing this methodology, achieving an overall yield of 29% over eight steps. Another approach involves Evans' asymmetric alkylation of a chiral glycine enolate equivalent, which has been successfully applied to the large-scale synthesis of (R)-Lacosamide.[5][6]

Enzymatic Resolution

Biocatalysis provides a green and highly selective method for the synthesis of chiral compounds. Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures of alcohols or amines, or for the desymmetrization of prochiral substrates to produce enantiomerically enriched carbamates.[7][8]

Experimental Protocols

Enantioselective Synthesis of (R)-Lacosamide (Illustrative)

The following is a summarized, illustrative protocol for the synthesis of (R)-Lacosamide, based on a reported methodology. For detailed, scalable procedures, please refer to the cited literature.[1][5][6][9]

Synthesis_Workflow D_Serine D-Serine Intermediate1 N-Boc-D-serine D_Serine->Intermediate1 Boc Anhydride Intermediate2 (R)-N-Boc-2-amino-3-methoxypropanoic acid Intermediate1->Intermediate2 Methyl Iodide, Ag2O Intermediate3 (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid Intermediate2->Intermediate3 Saponification Intermediate4 (R)-N-benzyl-2-(tert-butoxycarbonylamino)-3-methoxypropionamide Intermediate3->Intermediate4 Benzylamine, Coupling Agent Lacosamide (R)-Lacosamide Intermediate4->Lacosamide TFA (Deprotection) then Acetic Anhydride

Caption: Illustrative synthetic workflow for (R)-Lacosamide from D-Serine.

Step-by-Step Methodology:

  • Protection of D-Serine: D-serine is reacted with di-tert-butyl dicarbonate (Boc anhydride) to protect the amino group.

  • O-Methylation: The hydroxyl group of N-Boc-D-serine is methylated using a reagent such as methyl iodide in the presence of a base like silver oxide.

  • Amide Coupling: The resulting carboxylic acid is coupled with benzylamine using a suitable coupling agent (e.g., DCC, HOBt) to form the corresponding amide.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid).

  • N-Acetylation: The free amine is then acetylated using acetic anhydride to yield (R)-Lacosamide.

Maximal Electroshock (MES) Seizure Model Protocol

The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant compounds against generalized tonic-clonic seizures.[4][10][11][12][13]

MES_Protocol Animal_Prep Animal Preparation & Acclimation Drug_Admin Drug Administration Animal_Prep->Drug_Admin Electrode_Placement Electrode Placement Drug_Admin->Electrode_Placement Stimulation Electrical Stimulation Electrode_Placement->Stimulation Observation Observation of Seizure Endpoint Stimulation->Observation Data_Analysis Data Analysis (ED50 Calculation) Observation->Data_Analysis

Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.

Step-by-Step Methodology:

  • Animal Preparation: Male CF-1 mice or Sprague-Dawley rats are acclimated to the laboratory environment for at least 3 days.

  • Drug Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.9% saline), is administered to the animals via the desired route (e.g., intraperitoneal or oral). A vehicle control group is also included.

  • Anesthesia and Electrode Placement: At the time of peak effect of the drug, a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal. Corneal electrodes are then placed on the eyes.[4]

  • Electrical Stimulation: An alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered.[4][12]

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered the endpoint of protection.[4]

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50) is calculated using statistical methods such as probit analysis.[4]

BACE1 FRET Assay Protocol

Fluorescence Resonance Energy Transfer (FRET) assays are commonly used for the high-throughput screening of enzyme inhibitors.[14][15][16][17][18]

BACE1_FRET_Assay Reagent_Prep Prepare Assay Buffer, BACE1 Enzyme, Substrate, and Test Compound Plate_Setup Add Substrate and Test Compound to Microplate Wells Reagent_Prep->Plate_Setup Reaction_Initiation Add BACE1 Enzyme to Initiate Reaction Plate_Setup->Reaction_Initiation Incubation Incubate at Room Temperature Reaction_Initiation->Incubation Fluorescence_Reading Measure Fluorescence (Kinetic or Endpoint) Incubation->Fluorescence_Reading Data_Analysis_FRET Calculate Percent Inhibition and IC50 Fluorescence_Reading->Data_Analysis_FRET

Caption: Workflow for a BACE1 Fluorescence Resonance Energy Transfer (FRET) assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM sodium acetate, pH 4.5), BACE1 enzyme, FRET peptide substrate, and test compounds at the desired concentrations.

  • Assay Plate Setup: In a 96-well or 384-well black microplate, add the BACE1 substrate and the test compound (or vehicle for control wells).

  • Reaction Initiation: Add the BACE1 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the FRET pair. Readings can be taken kinetically or as an endpoint measurement.

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) value.

Future Perspectives and Conclusion

The (R)-benzyl carbamate scaffold represents a privileged structure in medicinal chemistry with significant therapeutic potential, particularly in the fields of epilepsy and neurodegenerative diseases. The pronounced stereospecificity of their biological activity underscores the importance of enantioselective synthesis and evaluation in the drug discovery and development process.

Future research in this area should focus on:

  • Elucidation of Mechanisms: Further investigation into the precise molecular mechanisms by which (R)-benzyl carbamates exert their therapeutic effects. This could involve advanced techniques such as cryo-electron microscopy to visualize drug-target interactions.

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR to optimize the potency, selectivity, and pharmacokinetic properties of (R)-benzyl carbamate derivatives.

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where carbamates have shown promise, such as in the development of antiviral or anticancer agents.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916. [Link]
  • Reddy, D. S. (2013). An Enantioselective Approach to Functionalized Amino Acids: Total Synthesis of Antiepileptic Drug (R)-Lacosamide. The Journal of Organic Chemistry, 78(12), 6085–6093. [Link]
  • Bera, S., & Maiti, G. (2023). Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent. The Journal of Organic Chemistry, 88(12), 8038–8046. [Link]
  • Wehlan, H., Oehme, J., Schäfer, A., & Rossen, K. (2015). Development of Scalable Conditions for the Ugi Reaction–Application to the Synthesis of (R)-Lacosamide. Organic Process Research & Development, 19(12), 1980–1986. [Link]
  • Morieux, P., Stables, J. P., & Kohn, H. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(19), 8968–8975. [Link]
  • BPS Bioscience. (n.d.). Data Sheet - BACE1 FRET Assay Kit.
  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Methods in Molecular Biology (pp. 105-121). Springer. [Link]
  • Gotor-Fernández, V., & Gotor, V. (2012). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • Li, G., et al. (2019). Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega, 4(4), 7431–7436. [Link]
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database.
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model.
  • Morieux, P., Stables, J. P., & Kohn, H. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)
  • Choi, D., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(21), 7749–7758. [Link]
  • Hook, V., et al. (2020).
  • Morieux, P., Stables, J. P., & Kohn, H. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)
  • Anaspec. (n.d.). SensoLyte® 520 BACE1 (β-Secretase) Assay Kit Fluorimetric.
  • Rogawski, M. A., & Löscher, W. (2004). Mechanisms of action of antiepileptic drugs. Epilepsy Research, 60(2-3), 137–162. [Link]
  • Hugo, V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • De Paolis, M., et al. (2002). N-Carbamate-assisted stereoselective synthesis of chiral vicinal amino sulfides. Organic Letters, 4(7), 1235–1238. [Link]
  • Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. [Link]
  • Kos, J., et al. (2021). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. International Journal of Molecular Sciences, 22(7), 3444. [Link]
  • Hugo, V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Sutton, P. W., & Turner, N. J. (2012). Enzymatic Cascades for the Regio- and Stereoselective Synthesis of Chiral Amines. Organic & Biomolecular Chemistry, 10(23), 4537–4543. [Link]
  • Khan, I., et al. (2018). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Molecules, 23(10), 2634. [Link]
  • Serafim, M. S. M., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2585619. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of JZL184 ((R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate, widely known in scientific literature as JZL184 , is a potent and selective small molecule inhibitor of the enzyme Monoacylglycerol Lipase (MAGL).[1][2] Its mechanism of action is centered on the irreversible inactivation of MAGL, the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By preventing 2-AG hydrolysis, JZL184 administration leads to a significant elevation of endogenous 2-AG levels in the brain and peripheral tissues.[2] This accumulation enhances the signaling of the endocannabinoid system, primarily through the activation of cannabinoid receptors CB1 and CB2, producing a range of physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses.[2][3] This guide provides a detailed examination of the molecular interactions, biochemical consequences, and systemic effects of JZL184, along with validated experimental protocols for its study.

Introduction to JZL184 and the Endocannabinoid System

Chemical Identity and Properties

JZL184 is a synthetic carbamate derivative with a specific stereochemistry that is crucial for its biological activity.[4] While its systematic name is this compound, it is almost exclusively referred to as JZL184 in research contexts.

The Endocannabinoid System (ECS): A Primer

The ECS is a ubiquitous lipid signaling network that plays a crucial role in regulating a vast array of physiological processes. Its core components are:

  • Endocannabinoids: Primarily anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These are lipid messengers produced "on-demand" from membrane precursors.[5]

  • Cannabinoid Receptors: Two main G-protein coupled receptors, CB1 (highly expressed in the central nervous system) and CB2 (predominantly found on immune cells).[6]

  • Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, which terminate their signaling.

Monoacylglycerol Lipase (MAGL): The Primary Target of JZL184

Monoacylglycerol lipase (MAGL) is a serine hydrolase that is the key enzyme responsible for breaking down 2-AG into arachidonic acid (AA) and glycerol.[2][7] In the brain, MAGL activity accounts for approximately 85% of 2-AG hydrolysis.[8] By controlling the lifespan of 2-AG, MAGL is a critical regulator of endocannabinoid signaling tone.

The Core Mechanism of Action: Irreversible Inhibition of MAGL

The primary mechanism of action of JZL184 is the potent, selective, and irreversible inhibition of MAGL.[1]

Molecular Interaction: Covalent Modification

JZL184 functions as a mechanism-based inhibitor. The carbamate functional group of JZL184 is attacked by the nucleophilic serine residue (Ser122) within the catalytic triad of the MAGL active site. This reaction forms a stable, covalent carbamoyl-enzyme intermediate, rendering the enzyme permanently inactive. This irreversible binding is a key feature, leading to a prolonged duration of action in vivo.

Biochemical Consequences: Elevation of 2-AG Levels

The direct and immediate consequence of MAGL inhibition by JZL184 is the cessation of 2-AG degradation. This leads to a dramatic and sustained increase in the concentration of 2-AG in various tissues.[2] Studies in mice have shown that administration of JZL184 can increase brain 2-AG levels by 8-fold or more.[2] Conversely, the inhibition of MAGL also reduces the downstream production of arachidonic acid from this specific pathway, which can impact the synthesis of pro-inflammatory prostaglandins.[5][9]

Signaling Cascade: Enhanced Cannabinoid Receptor Activation

The elevated levels of 2-AG resulting from JZL184 treatment act as an agonist at both CB1 and CB2 receptors.[3] This enhanced "endogenous cannabinoid tone" leads to a variety of downstream physiological effects that mimic the administration of exogenous cannabinoid agonists. These effects include:

  • CB1-Mediated Effects (CNS): Analgesia, hypomotility, hypothermia, and anxiolysis.[2][10]

  • CB2-Mediated Effects (Periphery): Anti-inflammatory and immunomodulatory actions.[3]

The anti-inflammatory effects of JZL184 are thus twofold: enhancing anti-inflammatory signaling via CB receptors and reducing the precursor pool for pro-inflammatory prostaglandins.[5]

JZL184_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1 CB1 Receptor node_effects1 CNS Effects CB1->node_effects1 Analgesia, Anxiolysis CB2 CB2 Receptor node_effects2 Peripheral Effects CB2->node_effects2 Anti-inflammatory Response JZL184 JZL184 MAGL MAGL Enzyme JZL184->MAGL Irreversible Inhibition AA Arachidonic Acid (Pro-inflammatory) MAGL->AA Production (Reduced) TwoAG 2-AG TwoAG->CB1 Activation TwoAG->CB2 Activation TwoAG->MAGL Hydrolysis (Blocked)

Fig 1: JZL184 Mechanism of Action Pathway.

Pharmacological Profile and Selectivity

A critical aspect of JZL184's utility as a research tool is its high selectivity for MAGL over other related enzymes in the serine hydrolase superfamily.

Potency and Efficacy

JZL184 is a highly potent inhibitor of MAGL. In vitro studies have demonstrated its ability to inhibit 2-AG hydrolysis with nanomolar potency. This high potency translates to robust efficacy in vivo, where systemic administration leads to significant and long-lasting elevation of endocannabinoid levels.[2]

Selectivity Profile

The endocannabinoid anandamide (AEA) is primarily degraded by a different enzyme, Fatty Acid Amide Hydrolase (FAAH). JZL184 displays high selectivity for MAGL over FAAH (>100-fold).[11] This selectivity is crucial because it allows researchers to dissect the specific physiological roles of 2-AG without concurrently elevating AEA levels, which would confound results. While some partial inhibition of FAAH can occur at very high or chronic doses of JZL184, it is generally considered a highly selective tool for studying 2-AG signaling.[11][12]

Parameter MAGL FAAH Source
Function Degrades 2-AGDegrades Anandamide (AEA)[7][11]
JZL184 IC₅₀ ~8 nM (mouse brain)>1 µM (low cross-reactivity)[2][11]
Effect of JZL184 Potent, Irreversible InhibitionMinimal Inhibition at therapeutic doses[1][11]

Table 1: In Vitro Inhibitory Potency and Selectivity of JZL184.

Key Experimental Protocols for Studying JZL184

Validating the mechanism of action of JZL184 requires specific biochemical and analytical assays.

Protocol: In Vitro MAGL Inhibition Assay (Colorimetric)

This protocol describes a common, reliable method for determining the inhibitory potency (IC₅₀) of compounds like JZL184 against MAGL in a high-throughput format.[13]

Principle: This assay uses a chromogenic substrate, such as 4-nitrophenyl acetate (NPA), which is hydrolyzed by MAGL to produce the yellow-colored product 4-nitrophenol. The rate of color formation is proportional to enzyme activity, and inhibition is measured as a decrease in this rate.[8][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2).

    • Reconstitute human recombinant MAGL enzyme in Assay Buffer to a working concentration.

    • Prepare a stock solution of JZL184 (or other test inhibitor) in DMSO. Create a serial dilution series in Assay Buffer.

    • Prepare a stock solution of 4-nitrophenyl acetate (NPA) substrate in a suitable solvent (e.g., ethanol).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each JZL184 dilution (or vehicle control) to respective wells.

    • Add 80 µL of the MAGL enzyme solution to each well.

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C. This step is critical for irreversible inhibitors like JZL184 to allow time for covalent binding.[8]

    • Reaction Initiation: Add 10 µL of the NPA substrate solution to each well to start the reaction.

    • Measurement: Immediately begin reading the absorbance at 405-412 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

MAGL_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Buffer, JZL184, Substrate) start->prep plate Plate JZL184 Dilutions & MAGL Enzyme prep->plate incubate Pre-incubate Plate (Allows for irreversible binding) plate->incubate add_sub Add Chromogenic Substrate (NPA) to Initiate Reaction incubate->add_sub read Measure Absorbance (412 nm) Kinetically add_sub->read analyze Calculate Reaction Rates & Determine IC50 Value read->analyze end_node End analyze->end_node

Fig 2: Workflow for In Vitro MAGL Inhibition Assay.

Therapeutic Implications and Future Directions

The ability of JZL184 to amplify 2-AG signaling has positioned MAGL inhibition as a promising therapeutic strategy for various disorders.

  • Neuropathic Pain and Inflammation: JZL184 has demonstrated significant antinociceptive effects in models of inflammatory and neuropathic pain.[3][14]

  • Anxiety and Mood Disorders: By modulating endocannabinoid tone in brain regions associated with emotion, JZL184 exhibits anxiolytic-like effects.[2][10]

  • Neurodegenerative Diseases: The dual action of reducing neuroinflammation (by decreasing arachidonic acid production) and enhancing neuroprotective endocannabinoid signaling makes MAGL a target of interest for diseases like Alzheimer's and Parkinson's.[5]

  • Cancer: Some studies suggest that MAGL inhibition can reduce cancer cell invasion and metastasis, potentially by modulating signaling pathways that control cell motility.[15]

However, a significant consideration is the phenomenon of tolerance. Chronic administration of high-dose JZL184 can lead to desensitization and downregulation of CB1 receptors, reducing its therapeutic efficacy over time.[6][16] This contrasts with FAAH inhibition, which does not appear to cause the same degree of receptor functional antagonism.[6] Future research is focused on developing MAGL inhibitors with optimized pharmacokinetic profiles or exploring intermittent dosing strategies to mitigate tolerance and maximize therapeutic potential.

References

  • Title: JZL184 - Wikipedia Source: Wikipedia URL:[Link]
  • Title: The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model Source: PubMed URL:[Link]
  • Title: Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system Source: PMC - PubMed Central URL:[Link]
  • Title: The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action Source: British Journal of Pharmacology URL:[Link]
  • Title: Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system Source: ResearchG
  • Title: The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor Source: AACR Journals URL:[Link]
  • Title: Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches Source: MDPI URL:[Link]
  • Title: Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system Source: PubMed URL:[Link]
  • Title: Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates Source: PMC - PubMed Central URL:[Link]
  • Title: Therapeutic Potential of Monoacylglycerol Lipase Inhibitors Source: PMC - PubMed Central URL:[Link]
  • Title: Identification of reversible MAGL inhibitors in a high-throughput...
  • Title: The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 Source: PubMed Central URL:[Link]
  • Title: A Fluorescence-Based Assay for Monoacylglycerol Lipase Compatible With Inhibitor Screening Source: PubMed URL:[Link]
  • Title: Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays Source: PMC - NIH URL:[Link]
  • Title: Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in r
  • Title: Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling Source: Springer URL:[Link]
  • Title: Enhancement of the endocannabinoid system through monoacylglycerol lipase inhibition relieves migraine-associated pain in mice Source: PMC - PubMed Central URL:[Link]
  • Title: Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms Source: PubMed Central URL:[Link]

Sources

A Technical Guide to the Spectral Analysis of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide to the expected spectral characteristics of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate. In the absence of publicly available experimental spectra for this specific chiral compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. The methodologies and interpretations presented herein are grounded in data from analogous structures and foundational spectroscopic principles, offering a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel carbamate derivatives.

Introduction to this compound

This compound is a chiral organic compound featuring a benzyl carbamate protecting group on a 1,5-dihydroxypentan-2-amine backbone. Its structure, with a defined stereocenter at the C2 position, two primary hydroxyl groups, and a carbamate linkage, makes it a potentially valuable building block in medicinal chemistry and organic synthesis.[1] The presence of multiple functional groups allows for a variety of chemical transformations, while its chirality is crucial for stereoselective interactions with biological targets.[1] Accurate structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic properties.

The molecular structure is as follows:

Figure 1: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS spectral data for the title compound. These predictions are based on the analysis of its functional groups: a monosubstituted benzene ring, a carbamate linker, a secondary amine, two primary alcohols, and an aliphatic chain.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized below.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Justification
Phenyl-H7.30 - 7.45Multiplet (m)5HTypical range for monosubstituted benzene ring protons.
Benzyl CH₂5.10Singlet (s)2HCharacteristic singlet for benzyl protons adjacent to an oxygen.[2]
NH~5.0Broad singlet (br s)1HCarbamate N-H protons are often broad and can exchange with D₂O.
CH-N3.7 - 3.9Multiplet (m)1HDeshielded by the adjacent nitrogen of the carbamate.
CH₂-OH (C5)3.60Triplet (t)2HAdjacent to a CH₂ group.
CH₂-OH (C1)3.4 - 3.5Multiplet (m)2HDiastereotopic protons adjacent to the chiral center.
CH₂ (C3, C4)1.4 - 1.8Multiplets (m)4HAliphatic protons in the pentane chain.
OHVariableBroad singlets (br s)2HChemical shift is concentration and solvent dependent; will exchange with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

Carbon Assignment Predicted δ (ppm) Justification
C=O (Carbamate)~156Typical chemical shift for a carbamate carbonyl carbon.
Aromatic C (Quaternary)~136The carbon attached to the benzylic CH₂ group.
Aromatic CH127 - 129Standard range for benzene ring carbons.
Benzyl CH₂~67Carbon adjacent to the carbamate oxygen.
CH-N~55Carbon bonded to the nitrogen of the carbamate.
CH₂-OH (C1 & C5)~60-65Carbons bearing primary hydroxyl groups.
CH₂ (C3 & C4)25 - 35Aliphatic carbons in the chain.
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the hydroxyl, amine, and carbonyl functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Appearance
O-H Stretch (Alcohol)3200 - 3500Broad
N-H Stretch (Carbamate)3300 - 3400Medium, sharp
C-H Stretch (Aromatic)3030 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=O Stretch (Carbamate)1680 - 1710Strong, sharp[2][3]
N-H Bend (Carbamate)1510 - 1540Medium[2][3]
C-O Stretch (Alcohol/Carbamate)1050 - 1250Strong
Predicted Mass Spectrum (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns. The predicted molecular formula is C₁₃H₁₉NO₄, with a monoisotopic mass of 253.1314 g/mol .

m/z Value Predicted Identity Justification
254.14[M+H]⁺Molecular ion peak in ESI+.
236.13[M-H₂O+H]⁺Loss of a water molecule from one of the hydroxyl groups.
218.12[M-2H₂O+H]⁺Loss of both water molecules.
108.06[C₇H₈O]⁺Fragment corresponding to the benzyl alcohol cation.
91.05[C₇H₇]⁺Tropylium ion, a very common fragment from benzyl groups.

Experimental Protocols

To acquire high-quality spectral data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in 0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep2 Transfer to a 5 mm NMR tube prep1->prep2 acq1 Tune and shim the probe prep2->acq1 acq2 Acquire ¹H spectrum acq1->acq2 acq3 Acquire ¹³C{¹H} spectrum acq2->acq3 acq4 Acquire 2D spectra (COSY, HSQC) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectra (TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H peaks and pick peaks for all spectra proc3->proc4

Figure 2: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major peaks.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • MS/MS Analysis: To confirm fragmentation patterns, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Structural Elucidation Logic

The confirmation of the structure of this compound relies on the logical connection of the data from these different spectroscopic techniques.

G ms MS (Molecular Formula) structure Final Structure Confirmation ms->structure Confirms Mass ir IR (Functional Groups) ir->structure Confirms -OH, N-H, C=O nmr_1h ¹H NMR (Proton Environment) cosy 2D COSY (¹H-¹H Connectivity) nmr_1h->cosy hsqc 2D HSQC (¹H-¹³C Direct Correlation) nmr_1h->hsqc nmr_13c ¹³C NMR (Carbon Skeleton) nmr_13c->hsqc cosy->structure Confirms pentane chain hsqc->structure Assigns protons to carbons

Figure 3: Logic map for spectroscopic structure confirmation.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately characterize this compound upon its synthesis. The provided protocols offer a standardized approach to data acquisition, ensuring high quality and reproducibility. The ultimate confirmation of the structure will rely on the synergistic interpretation of all acquired spectral data, as outlined in the structural elucidation logic.

References

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26.

Sources

In-depth Technical Guide: (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive exploration of a promising chiral scaffold in medicinal chemistry.

Foreword: The Untapped Potential of a Versatile Chiral Building Block

To our fellow researchers, scientists, and drug development professionals, this guide delves into the chemistry and latent therapeutic possibilities of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate and its derivatives. While this specific molecule is recognized primarily as a chiral building block in synthetic chemistry, its structural motifs—a carbamate linker, a chiral center, and two hydroxyl groups—suggest a rich, yet largely unexplored, potential for biological activity. This document aims to synthesize the available information, contextualize it within the broader field of carbamate chemistry, and provide a forward-looking perspective on its application in drug discovery. Due to the limited specific research on this exact molecule, this guide will extrapolate from foundational principles of medicinal chemistry and data on analogous structures to illuminate a path for future investigation.

Core Molecular Attributes: A Structural and Physicochemical Analysis

This compound is a chiral organic compound with the molecular formula C13H19NO4 and a molecular weight of approximately 253.29 g/mol .[1] Its structure is characterized by a central pentane chain functionalized with a benzyloxycarbonyl (Cbz) protected amine at the second position and hydroxyl groups at the first and fifth positions.

PropertyValueSource
Molecular Formula C13H19NO4[1]
Molecular Weight 253.29 g/mol [1]
Chirality (R)-enantiomer-
Key Functional Groups Carbamate, Primary Alcohol, Secondary Alcohol-

The key structural features that likely dictate its chemical reactivity and biological interactions are:

  • The Carbamate Group: Carbamates are known for their chemical stability and ability to act as hydrogen bond donors and acceptors, making them valuable pharmacophores in drug design. They are often used as bioisosteres for amide bonds, offering improved metabolic stability.

  • The Benzyl Moiety: The benzyl group can participate in π-stacking interactions with biological targets and influences the molecule's lipophilicity.

  • The 1,5-Diol System: The two hydroxyl groups provide sites for hydrogen bonding, which is critical for molecular recognition by biological targets such as enzymes and receptors. They also influence the molecule's solubility and potential for further chemical modification.

  • The Chiral Center: The defined stereochemistry at the second carbon is crucial for selective interactions with chiral biological macromolecules, a fundamental principle in modern drug development.

Synthetic Pathways: Strategies for a Chiral Scaffold

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, its structure lends itself to established synthetic methodologies in organic chemistry. The synthesis would logically start from a chiral precursor to establish the stereocenter.

Conceptual Synthetic Workflow:

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a chiral amino alcohol. The synthesis would involve the protection of the amino group as a carbamate.

G cluster_0 Retrosynthetic Analysis Target This compound Disconnect1 C-N bond formation Target->Disconnect1 Precursor1 (R)-2-aminopentane-1,5-diol Disconnect1->Precursor1 Disconnect2 Functional group interconversion Precursor1->Disconnect2 Precursor2 Chiral starting material (e.g., from amino acid pool) Disconnect2->Precursor2

Retrosynthetic approach for the target molecule.

Proposed Experimental Protocol: A Step-by-Step Guide

The following is a generalized, yet chemically sound, protocol for the synthesis of the title compound, based on standard organic chemistry techniques. Note: This protocol is illustrative and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of a Protected Chiral Precursor

  • Starting Material: A suitable chiral starting material, such as a derivative of glutamic acid, would be chosen.

  • Reduction: The carboxylic acid moieties would be reduced to alcohols using a mild reducing agent like lithium borohydride in an appropriate solvent (e.g., THF).

  • Protection: Orthogonal protecting groups might be employed if selective manipulation of the two hydroxyl groups is desired for analog synthesis.

Step 2: Carbamate Formation

  • Reaction Setup: The chiral amino diol precursor is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the solution to act as an acid scavenger.

  • Addition of Benzyl Chloroformate: Benzyl chloroformate (Cbz-Cl) is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

G cluster_0 Synthetic Workflow Start Chiral Amino Diol Precursor Step1 Dissolve in Aprotic Solvent Start->Step1 Step2 Add Non-nucleophilic Base Step1->Step2 Step3 Add Benzyl Chloroformate Step2->Step3 Step4 Monitor Reaction (TLC/LC-MS) Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End This compound Step6->End

Generalized synthetic workflow diagram.

Biological Activities and Therapeutic Potential: An Emerging Landscape

While dedicated biological studies on this compound are scarce in publicly available literature, preliminary information suggests potential antibacterial and anti-inflammatory properties.[1] The structural features of this molecule allow for informed speculation on its potential biological targets and mechanisms of action.

Potential as an Antibacterial Agent

The diol and carbamate functionalities could allow the molecule to mimic bacterial cell wall components or enzyme substrates, potentially interfering with their biosynthesis. The chirality of the molecule would be critical for specific interactions with bacterial enzymes.

Hypothetical Mechanism of Action:

One could hypothesize that this class of compounds might inhibit enzymes involved in peptidoglycan synthesis, a crucial component of the bacterial cell wall. The diol moiety could interact with the active site of enzymes that process sugar-based substrates, while the carbamate could mimic a peptide bond.

Potential as an Anti-inflammatory Agent

Many anti-inflammatory drugs target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX). The structural features of this compound could allow it to bind to the active sites of such enzymes.

Proposed In Vitro Assays for Validation:

  • Enzyme Inhibition Assays: Testing the compound's ability to inhibit recombinant COX-1, COX-2, and 5-LOX enzymes.

  • Cell-based Assays: Measuring the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationships (SAR) and Analog Design: A Roadmap for Optimization

The development of potent and selective drug candidates from a lead scaffold like this compound hinges on systematic structure-activity relationship (SAR) studies. The modular nature of this molecule provides several avenues for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties.

G cluster_0 SAR Exploration Points Core This compound Mod1 Modification of the Benzyl Group Core->Mod1 Mod2 Variation of the Carbamate Linker Core->Mod2 Mod3 Modification of the Diol System Core->Mod3 Mod4 Stereochemical Inversion Core->Mod4

Key areas for SAR studies.

Modification of the Benzyl Group
  • Rationale: Altering the electronic properties and steric bulk of the aromatic ring can significantly impact binding affinity and selectivity.

  • Proposed Modifications:

    • Introduction of electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -Cl, -F, -CF3) substituents on the phenyl ring.

    • Replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene).

Variation of the Carbamate Linker
  • Rationale: The carbamate group is a key interaction point. Modifications can influence hydrogen bonding capacity and metabolic stability.

  • Proposed Modifications:

    • N-methylation of the carbamate nitrogen to remove the hydrogen bond donor capability.

    • Replacement of the carbamate with a urea, thiocarbamate, or sulfonamide linker to probe the importance of this specific functional group.

Modification of the Diol System
  • Rationale: The hydroxyl groups are crucial for solubility and hydrogen bonding. Their modification can fine-tune these properties and explore the binding pocket of a potential target.

  • Proposed Modifications:

    • Esterification or etherification of one or both hydroxyl groups to modulate lipophilicity and act as potential prodrugs.

    • Oxidation of the primary or secondary alcohol to an aldehyde, ketone, or carboxylic acid to introduce new interaction points.

Future Directions and Conclusion

This compound represents a chiral scaffold with significant, yet underexplored, potential in medicinal chemistry. Its straightforward, modular structure makes it an attractive starting point for the design of novel therapeutic agents. While the current body of specific research on this molecule is limited, the foundational principles of drug design and the known biological activities of carbamate-containing molecules provide a strong rationale for its further investigation.

Future research should focus on:

  • Development and publication of robust and scalable synthetic routes.

  • Systematic biological screening against a panel of antibacterial and anti-inflammatory targets.

  • Comprehensive SAR studies to optimize potency, selectivity, and drug-like properties.

This in-depth technical guide serves as a call to action for the scientific community to explore the full potential of this promising class of molecules. The insights provided herein are intended to lay the groundwork for future discoveries that could lead to the development of novel and effective therapies.

References

Sources

An In-depth Technical Guide to Sourcing and Utilizing (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides research, scientists, and drug development professionals with a comprehensive technical overview of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate. The focus is on its commercial availability, quality assessment, and practical applications as a chiral building block in complex organic synthesis.

Introduction: The Strategic Importance of this compound

This compound is a chiral molecule of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure is notable for several key features: a stereochemically defined center, a carbamate protecting group, and two terminal hydroxyl groups. This unique combination makes it a versatile intermediate for constructing more complex, enantiomerically pure molecules, which is a critical requirement for modern therapeutic agents to ensure target specificity and minimize off-target effects.[2]

The benzyl carbamate (Cbz or Z) group provides a stable, yet readily cleavable, protecting group for the amine, allowing for selective reactions at other sites of the molecule. The two hydroxyl groups offer reactive handles for a variety of chemical transformations, such as esterification or nucleophilic substitution, enabling chain extension or the introduction of other functional moieties.[1] Given its role as a precursor, securing a reliable supply of high-purity this compound is a foundational step for any research program that utilizes it. This guide aims to navigate the complexities of sourcing, verification, and handling of this important synthetic intermediate.

Core Molecular and Physical Properties

A precise understanding of the compound's properties is essential for its effective use in experimental design and for verifying its identity upon receipt from a commercial supplier.

PropertyValueSource
CAS Number 478646-28-5[1][3]
Molecular Formula C13H19NO4[1][3]
Molecular Weight 253.29 g/mol [1][3]
IUPAC Name benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate[1]
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CCCO)CO[1]
Isomeric SMILES C1=CC=C(C=C1)COC(=O)NCO[1]
InChI Key QONUZQBHASYEAL-GFCCVEGCSA-N[1]

Commercial Sourcing and Supplier Qualification

This compound is available from various chemical suppliers who specialize in building blocks for research and development. However, the quality, purity, and documentation can vary significantly. Therefore, a systematic approach to sourcing and qualification is paramount.

Identified Commercial Sources

While a comprehensive list is dynamic, this compound is typically listed by suppliers of fine chemicals and building blocks. Based on available data, here are examples of suppliers that list this compound:

SupplierPurity SpecificationNotes
Smolecule Not specified in search resultsCatalog No. S779180[1]
VWR (Avantor) min 97%Sold in research quantities (e.g., 1 gram)[3]

Note: This table is not an exhaustive list but serves as a starting point for sourcing. Researchers should conduct their own searches using the CAS number (478646-28-5) to identify current suppliers.

Workflow for Supplier Qualification

The process of selecting a supplier should be rigorous to ensure the integrity of your research. The following workflow is recommended:

G cluster_sourcing Phase 1: Sourcing cluster_eval Phase 2: Evaluation cluster_decision Phase 3: Decision & Verification s1 Identify Potential Suppliers (via CAS Number Search) s2 Request Quotations (Price, Availability, Lead Time) s1->s2 s3 Request Documentation (CoA, SDS) s2->s3 e1 Review Certificate of Analysis (CoA) - Purity (HPLC/NMR) - Identity (NMR, MS) - Enantiomeric Purity (Chiral HPLC) s3->e1 Evaluate Technical Data e2 Review Safety Data Sheet (SDS) - Handling Procedures - Storage Requirements e1->e2 e3 Assess Supplier Reliability - ISO Certification - Technical Support e2->e3 d1 Place Pilot Order e3->d1 Select Best Candidate d2 In-house Quality Control (Confirm Identity & Purity) d1->d2 d3 Approve Supplier for Scale-up d2->d3

Caption: Workflow for sourcing and qualifying a chemical supplier.

Technical Evaluation and Quality Control

The Certificate of Analysis (CoA) is the primary document for assessing the quality of a supplied chemical. For a chiral intermediate like this, several analytical tests are critical.

Key Analytical Protocols for Verification
  • Identity Confirmation (¹H and ¹³C NMR):

    • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation by probing the chemical environment of hydrogen and carbon atoms.

    • Expected Results: The proton and carbon spectra should match the known structure of this compound. Key signals would include the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the characteristic protons on the pentan-diol backbone.

  • Purity Assessment (HPLC):

    • Principle: High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities. The area under the peak for the target compound relative to the total area of all peaks provides a quantitative measure of purity.

    • Methodology: A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile or methanol. Detection is commonly done using a UV detector (around 254 nm for the benzyl group).

    • Acceptance Criteria: For use as a synthetic intermediate, a purity of ≥97% is often required, as seen in commercial listings.[3]

  • Enantiomeric Purity (Chiral HPLC):

    • Principle: This is the most critical test. Standard HPLC cannot distinguish between enantiomers. A specialized chiral stationary phase is required to separate the (R)- and (S)-enantiomers.

    • Importance: The biological activity of the final drug product is often dependent on having a single enantiomer.[2] Any contamination with the (S)-enantiomer can lead to reduced efficacy or undesired side effects.

    • Acceptance Criteria: Enantiomeric excess (e.e.) should be high, typically >98% or >99%.

Overview of Synthetic Pathways

Understanding the synthesis of this compound provides insight into potential impurities. While supplier-specific routes are proprietary, common methods in organic synthesis for such molecules include:[1]

  • Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule.

  • Asymmetric Synthesis: Using a chiral auxiliary or catalyst to induce stereoselectivity.

  • Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer in a racemic mixture.

The presence of residual catalysts, reagents from a specific synthetic route, or the undesired enantiomer are all possibilities that underscore the need for thorough in-house QC.

G Start Achiral Precursors Step1 Asymmetric Reaction (Chiral Catalyst/Auxiliary) Start->Step1 Intermediate Chiral Intermediate (Protected) Step1->Intermediate Step2 Further Functional Group Manipulation Intermediate->Step2 Product (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate Step2->Product

Caption: A generalized asymmetric synthesis workflow.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the compound's integrity and ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound was not found in the initial search, general guidelines for carbamate derivatives should be followed.[4]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

  • Storage:

    • Store in a tightly closed container in a cool, dry place.

    • Keep away from strong oxidizing agents and strong acids.[4]

    • Some complex organic intermediates may require storage at reduced temperatures (e.g., -20°C) under an inert atmosphere, a detail that should be confirmed with the supplier's SDS.[2]

Conclusion

This compound is a valuable chiral building block for pharmaceutical research. Its successful application hinges on sourcing material of high chemical and enantiomeric purity. Researchers and procurement managers must adopt a rigorous supplier qualification process that extends beyond price and availability to a thorough review of technical documentation and independent analytical verification. By following the principles outlined in this guide, research organizations can mitigate risks associated with chemical quality, ensuring the reliability and reproducibility of their synthetic efforts and accelerating the drug development pipeline.

References

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • PubChem. (n.d.). Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate.
  • MySkinRecipes. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate.
  • LookChem. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis.
  • Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • PubChem. (n.d.). Benzyl carbamate.
  • Google Patents. (n.d.). A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2-dimethyltetrahydro-3ah-cyclopenta[d][3][6]dioxol].
  • Silver Fern Chemical, Inc. (n.d.). Safety Data Sheet Benzyl Benzoate, Technical Grade.

Sources

Safety and handling of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Foreword

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound. As a chiral building block with potential applications in medicinal chemistry, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1][2] This guide moves beyond mere procedural lists, delving into the rationale behind safety protocols and experimental designs. It is structured to provide a holistic understanding of the compound, from its fundamental properties to its practical application and disposal.

Compound Identification and Physicochemical Properties

This compound is a chiral organic compound valued for its unique combination of a carbamate protecting group and a diol functional moiety.[2] This structure makes it a versatile intermediate in the synthesis of more complex, biologically active molecules.[2]

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
CAS Number 478646-28-5[1]
Molecular Formula C₁₃H₁₉NO₄[1]
Molecular Weight 253.29 g/mol [1]

| Typical Purity | ≥97%[1] |

Table 2: Physicochemical Properties

Property Value Rationale and Implications
Appearance White to off-white solid (predicted) Visual confirmation of material integrity. Discoloration may indicate degradation or impurity.
Solubility Soluble in methanol, ethanol, DMSO. Limited solubility in water. Crucial for selecting appropriate solvents for reactions, purification (chromatography), and analytical sample preparation.
Storage Temperature -20°C recommended for long-term storage[3] Lowering the temperature minimizes the rate of potential degradation pathways, preserving the compound's purity over time.

| Chirality | Contains a stereocenter at the C2 position | The (R)-configuration is critical for its intended use in stereospecific synthesis and interactions with biological targets.[2] |

Hazard Assessment and Safety Protocols

2.1 Inferred GHS Hazard Classification

The following classifications are based on data for Benzyl Carbamate and should be considered provisional for the title compound.[4]

Table 3: Inferred GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[4]
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled[4]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[4]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation[4]

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[4] |

2.2 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks.

  • Eye Protection : Wear chemical safety goggles with side shields, conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be used when handling larger quantities or if there is a splash risk.[6]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374. Glove integrity should be inspected before each use. Breakthrough time of the glove material must be considered for prolonged tasks.[7]

  • Body Protection : A flame-retardant lab coat is mandatory. For operations with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection : All handling of the solid or solutions should be performed within a certified chemical fume hood to prevent inhalation.[5] If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

2.3 Engineering Controls & Emergency Preparedness

  • Ventilation : All weighing, dissolution, and reaction setup involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Emergency Equipment : An eyewash station and a safety shower must be readily accessible and tested regularly.[6] Personnel must be trained in their proper use.

Handling, Storage, and Disposal Workflow

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.

G cluster_0 Procurement & Receiving cluster_1 Storage cluster_2 Handling & Use cluster_3 Waste Management Receive Receive Compound Verify Integrity Log Log into Inventory (CAS: 478646-28-5) Receive->Log Store Store in Tightly Sealed Container -20°C, Dry, Ventilated Area Store Locked Up Log->Store Prep Wear Full PPE (Goggles, Gloves, Lab Coat) Store->Prep Weigh Weigh in Fume Hood Avoid Dust Generation Prep->Weigh Use Use in Reaction/ Experiment Weigh->Use Decon Decontaminate Glassware Use->Decon Waste Collect Solid & Liquid Waste in Labeled Hazardous Waste Containers Use->Waste Decon->Waste Dispose Dispose via Certified Waste Management Service Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

3.1 Chemical Incompatibilities Based on the carbamate structure, avoid contact with:

  • Strong Oxidizing Agents : May lead to vigorous, exothermic reactions.

  • Strong Acids and Bases : Can catalyze the hydrolysis of the carbamate linkage, compromising the compound's integrity.[9]

Experimental Methodologies

The utility of this compound as a building block necessitates robust protocols for its use in synthesis and subsequent analysis.

4.1 Proposed Synthesis and Purification

A common and effective method for introducing a benzyl carbamate protecting group is via reaction of the corresponding amine with benzyl chloroformate. The following is a generalized, conceptual protocol.

G cluster_0 Synthesis cluster_1 Purification & Analysis Start (R)-2-aminopentane-1,5-diol + Benzyl Chloroformate Reaction Reaction in Aprotic Solvent (e.g., DCM) with Base (e.g., TEA) Monitor by TLC Start->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify Analyze Characterize Pure Product (NMR, MS, FTIR) Purify->Analyze

Caption: Conceptual Workflow for Synthesis and Purification.

Protocol 1: Flash Column Chromatography for Purification

Causality: This technique separates the target compound from unreacted starting materials and byproducts based on differential polarity. The choice of solvent system is critical for achieving good separation.

  • Slurry Preparation : Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (e.g., methanol) and adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing : Wet-pack a glass column with silica gel using the initial, non-polar eluent (e.g., 9:1 Hexane/Ethyl Acetate). The slurry of the adsorbed product is then carefully added to the top of the packed column.

  • Elution : Begin elution with the non-polar solvent system. Monitor the fractions being collected using Thin Layer Chromatography (TLC).[10]

  • Gradient Elution : Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar target compound. The diol functionality suggests the target compound will be significantly more polar than non-polar impurities.

  • Fraction Pooling & Analysis : Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent under reduced pressure to yield the purified solid. Confirm identity and purity using the analytical methods described below.

4.2 Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expect to see characteristic signals for the benzyl group protons (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and various signals in the aliphatic region for the pentan-diol backbone. The N-H proton signal will also be present.[11][12]

    • ¹³C NMR : Will confirm the presence of the carbamate carbonyl (~156 ppm), aromatic carbons, the benzylic carbon, and the five distinct carbons of the pentan-diol chain.[10][11]

  • Mass Spectrometry (MS) :

    • Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, confirming the molecular weight of 253.29.[13] High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • Key stretches to observe include a broad O-H band (~3300-3400 cm⁻¹), an N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and a strong C=O stretch for the carbamate carbonyl (~1690-1710 cm⁻¹).[12]

Biological Context and Research Applications

This compound is not an end-product therapeutic but a valuable intermediate. Its utility stems from its specific structural features:

  • Chiral Precursor : It serves as a stereochemically defined building block for the synthesis of enantiomerically pure pharmaceuticals.[2] The (R)-configuration allows for precise construction of target molecules where stereochemistry is critical for biological activity.

  • Drug Development Candidate : The molecule itself is a subject of research for potential biological activities. Preliminary studies suggest it may have antibacterial or anti-inflammatory properties, though further investigation is required.[2]

  • Biochemical Probe : The diol functionality and the carbamate linkage make it suitable for modification and use as a research tool to study enzyme interactions and metabolic pathways.[2]

References

  • PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • MDPI. (n.d.). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate.
  • PubChem. (n.d.). Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Procedure for Benzyl isopropoxymethyl carbamate (2).
  • MySkinRecipes. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate.
  • Agilent Technologies. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate.
  • The Royal Society of Chemistry. (2012). Supporting Information - I: Experimental Procedures and Characterization.
  • ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Google Patents. (n.d.). CN109627190B - Synthesis method of benzyl carbazate.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Ammonium Carbamate.
  • Cooling Tower Chemicals. (2009). Material Safety Data Sheet - Carbamate.

Sources

An In-depth Technical Guide on the Thermostability of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral building block with significant potential in medicinal chemistry and pharmaceutical development.[1] Its unique structure, incorporating a carbamate linkage, a benzyl protecting group, and two hydroxyl moieties, makes it a versatile intermediate for synthesizing complex chiral molecules.[1] However, the thermal stability of such a molecule is a critical parameter that dictates its storage, handling, formulation strategies, and ultimately, the shelf-life of any resulting active pharmaceutical ingredient (API). This guide provides a comprehensive technical framework for evaluating the thermostability of this compound. We will delve into the theoretical underpinnings of its potential degradation pathways, present detailed, field-proven protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline a systematic approach to forced degradation studies as mandated by regulatory bodies. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing drug development programs.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey from a promising chemical entity to a market-approved drug is contingent on a thorough understanding of its chemical and physical properties. Among these, thermal stability is paramount. An unstable compound can degrade during manufacturing, shipping, or storage, leading to a loss of potency, the formation of potentially toxic impurities, and a failure to meet stringent regulatory standards.[2][3]

This compound, with its molecular formula C13H19NO4, possesses several functional groups that can influence its stability.[1] The carbamate functional group, an ester-amide hybrid, is generally stable but can be susceptible to hydrolysis and thermal decomposition.[4][5] The presence of two hydroxyl groups introduces the possibility of hydrogen bonding, influencing its melting point and solubility, while also presenting potential sites for intramolecular reactions at elevated temperatures.[1][6]

This document serves as a proactive guide for researchers. By understanding the likely degradation mechanisms and applying the rigorous analytical techniques detailed, professionals can establish a comprehensive stability profile for this molecule, enabling informed decisions on process development, formulation design, and storage conditions.

Theoretical Assessment of Degradation Pathways

A predictive analysis of a molecule's structure is the first step in designing a robust stability testing program. The structure of this compound suggests two primary thermal degradation pathways.

  • Intramolecular Transesterification: The presence of a hydroxyl group at the 5-position creates a potential for an intramolecular nucleophilic attack on the carbamate carbonyl carbon. This pathway, common for β- and γ-hydroxyalkyl carbamates, would likely lead to the formation of a cyclic compound (a substituted oxazepanone) and benzyl alcohol. This type of cyclization is a known decomposition pathway for related structures under thermal stress.[6]

  • Carbamate Bond Hydrolysis/Thermolysis: The carbamate linkage itself can be a point of cleavage.[7] Under thermal stress, particularly in the presence of trace moisture, this bond can hydrolyze to yield 2-amino-1,5-pentanediol, benzyl alcohol, and carbon dioxide. Direct thermolysis can also lead to the formation of an isocyanate and benzyl alcohol.

Below is a diagram illustrating these potential degradation routes.

G cluster_main Potential Thermal Degradation Pathways cluster_path1 Pathway 1: Intramolecular Transesterification cluster_path2 Pathway 2: Carbamate Bond Cleavage parent This compound p1_prod1 Cyclic Oxazepanone Derivative parent->p1_prod1 Heat p2_prod1 2-Amino-1,5-pentanediol parent->p2_prod1 Heat (+H2O) p1_prod2 Benzyl Alcohol p2_prod2 CO2 p2_prod3 Benzyl Alcohol

Caption: Postulated thermal degradation pathways for the title compound.

Core Methodologies for Thermostability Assessment

A multi-faceted approach is essential for a complete stability profile. We recommend a primary characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), followed by forced degradation studies to identify and validate degradation pathways under various stress conditions.

G cluster_workflow Comprehensive Thermostability Assessment Workflow start Test Compound: This compound tga Thermogravimetric Analysis (TGA) start->tga Initial Characterization dsc Differential Scanning Calorimetry (DSC) start->dsc Initial Characterization forced_degradation Forced Degradation Studies (Thermal, Hydrolytic, Oxidative) tga->forced_degradation Informs Stress Levels dsc->forced_degradation Informs Stress Levels interpretation Data Interpretation & Pathway ID forced_degradation->interpretation Identify Degradants stability_profile Establish Stability Profile & Storage Conditions interpretation->stability_profile Informs Decisions

Caption: Recommended workflow for a comprehensive stability assessment.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is the definitive technique for determining the temperature at which a compound begins to decompose. By observing the percentage of mass lost at specific temperatures, we can quantify the degradation process and correlate it with the loss of specific molecular fragments (e.g., benzyl group, CO2).[9][10]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[11] This technique is indispensable for identifying physical transitions. The melting point (an endothermic event) is a key indicator of purity and identity.[12] Furthermore, DSC can reveal glass transitions, crystallization events, and polymorphic transformations, all of which are critical for understanding the solid-state stability of a pharmaceutical compound.[13][14] An exothermic event following a melt can often indicate decomposition.

Experimental Protocols

The following protocols are presented as a robust starting point for analysis. Instrument parameters should be optimized based on the specific equipment and preliminary results.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum or ceramic TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. Causality: An inert atmosphere is chosen to study the inherent thermal decomposition without interference from oxidative processes.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp from 30 °C to 500 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution of thermal events and experiment duration.[15]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum mass loss rate (T_max).[8]

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Hermetically seal 2-4 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference. Causality: Hermetic sealing prevents mass loss due to volatilization before decomposition, ensuring that the measured heat flow corresponds to thermal transitions within the sample.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 25 °C. Ramp from 25 °C to a temperature approximately 20-30 °C above the melt (or up to the decomposition temperature identified by TGA) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify and integrate the endothermic peak corresponding to melting to determine the onset temperature, peak temperature (T_melt), and the enthalpy of fusion (ΔH_fusion).[16]

    • Observe for any exothermic events that may indicate decomposition or crystallization.

Protocol: Forced Degradation (Stress Testing)

Trustworthiness: Forced degradation studies are essential to identify likely degradation products and to demonstrate that the chosen analytical method (typically HPLC) is "stability-indicating."[7] The goal is to achieve 5-20% degradation of the parent compound.[7]

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60 °C for 48 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at room temperature for 24 hours. Causality: Carbamate hydrolysis is often rapid under basic conditions, necessitating milder temperatures.[7]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 48 hours.[7]

  • Thermal Degradation (Solid State): Store a known quantity of the solid compound in an oven at a temperature below its melting point (e.g., 80 °C) for 7 days.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Anticipated Data and Interpretation

The following table summarizes the type of quantitative data expected from the primary thermal analyses.

ParameterAnalytical TechniqueAnticipated Value RangeSignificance in Drug Development
Melting Point (T_melt) DSC100 - 180 °C (Estimate)Critical quality attribute; indicator of purity and identity.[12]
Enthalpy of Fusion (ΔH_fusion) DSC20 - 50 kJ/mol (Estimate)Relates to the crystallinity and lattice energy of the solid form.
Onset of Decomposition (T_onset) TGA> 180 °C (Estimate)Defines the upper temperature limit for safe handling and processing.
Mass Loss Events TGA1-2 distinct stepsCorrelates to specific fragmentation pathways, aiding in mechanistic understanding.

Interpretation for Development: A high onset of decomposition (>180 °C) would suggest good thermal stability, suitable for standard pharmaceutical processing like milling and blending. A low melting point close to the decomposition temperature would require careful control of processing temperatures to avoid degradation. Data from forced degradation studies will guide the development of a stability-indicating analytical method and inform on potential incompatibilities with acidic, basic, or oxidizing excipients in a final formulation. These results are foundational for designing long-term and accelerated stability studies according to ICH guidelines.[2][17][18]

Conclusion

While direct experimental data for this compound is not widely published, a thorough evaluation of its thermostability is achievable through the systematic application of modern analytical techniques. By combining predictive analysis of its chemical structure with empirical data from TGA, DSC, and forced degradation studies, researchers can build a comprehensive stability profile. This profile is not merely a set of data points; it is an essential tool for risk mitigation, enabling the design of robust manufacturing processes, stable formulations, and appropriate storage conditions. The rigorous, science-driven approach outlined in this guide will empower drug development professionals to confidently advance this promising chiral intermediate through the development pipeline, ensuring the ultimate quality, safety, and efficacy of the final therapeutic product.

References

  • PubChem. Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate.
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Multidisciplinary Digital Publishing Institute. [Link]
  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(22), 8697-8736. American Chemical Society. [Link]
  • MySkinRecipes. (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)
  • Delgado, A. B., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. PubMed. [Link]
  • SGS. Differential Scanning Calorimetry (DSC Analysis)
  • ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2. [Link]
  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]
  • ResearchGate.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]
  • Waterman, K. C., & Lukulay, P. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutical Research.
  • SKZ Industrial. Differential Scanning Calorimetry DSC Analysis. [Link]
  • Somasundaram, L., & Coats, J. R. (1991). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Iowa State University Digital Repository. [Link]
  • Grokipedia.
  • Organic Syntheses. PREPARATION OF BENZYL HYDROXYMETHYL CARBAMATE (1)
  • ACS Publications. Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B. [Link]
  • Google Patents.
  • Wikipedia. Thermogravimetric analysis. [Link]
  • Cecchini, T., et al. (2019). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 14(11), e0225003.
  • Veeprho.
  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [Link]
  • Adu, T., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (131), 56230.
  • Nguyen, T., et al. (2020). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters.
  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]
  • ResearchGate. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection | Request PDF. [Link]
  • Egyptian Drug Authority. Guideline for Stability Study of Imported Drug Substance and Drug Product. [Link]
  • AZoM. (2018). Thermal Analysis of Organic Compounds. [Link]
  • Google Patents. WO2012158099A1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2-dimethyltetrahydro-3ah-cyclopenta[d][4][19]dioxol].
  • PubChem. Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate.

Sources

Methodological & Application

Synthesis of Chiral Amines from (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental structural motifs embedded in a vast array of pharmaceuticals, agrochemicals, and natural products. The specific stereochemistry of these amine-containing compounds is often critical to their biological activity, making their stereoselective synthesis a cornerstone of modern organic and medicinal chemistry. (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a versatile chiral building block, derivable from the chiral pool, that offers multiple synthetic handles for the elaboration into a variety of valuable chiral amines, particularly substituted piperidines and other nitrogenous heterocycles. This guide provides detailed synthetic strategies and step-by-step protocols for the transformation of this diol carbamate into advanced chiral amine intermediates, intended for researchers, scientists, and professionals in drug development.

The strategic importance of this starting material lies in its predefined stereocenter at C2 and the differentially substituted 1,5-diol, which allows for selective functionalization and subsequent cyclization or modification to access a range of chiral amine targets. This document will explore two primary synthetic avenues: Intramolecular Cyclization to form chiral piperidine derivatives and a route involving Oxidation and Reductive Amination .

PART 1: Intramolecular Cyclization Route to Chiral Piperidines

This strategy leverages the inherent proximity of the nitrogen atom and the terminal hydroxyl group to construct the piperidine ring. The key to this approach is the selective activation of the hydroxyl groups to facilitate intramolecular nucleophilic attack by the nitrogen atom. A common and effective method for achieving this is through tosylation, followed by base-mediated cyclization. A similar strategy has been successfully employed in the synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid, which proceeds through a comparable diol intermediate.

Causality of Experimental Choices:
  • Protecting Group: The benzyloxycarbonyl (Cbz) group on the amine serves a dual purpose. It directs the stereochemistry of subsequent reactions and prevents unwanted side reactions. It can be readily removed under hydrogenolysis conditions at a later stage.

  • Selective Activation: The primary hydroxyl group is more sterically accessible and therefore more reactive towards bulky sulfonylating agents like tosyl chloride compared to the secondary hydroxyl group. This allows for selective activation of the C5 hydroxyl.

  • Cyclization: The intramolecular SN2 reaction is an efficient way to form the six-membered piperidine ring. The use of a base is crucial to deprotonate the carbamate nitrogen, increasing its nucleophilicity for the ring-closing step.

Experimental Workflow Diagram

start this compound tosylation Selective Tosylation of Primary Alcohol start->tosylation TsCl, Pyridine cyclization Intramolecular Cyclization tosylation->cyclization Base (e.g., K2CO3) deprotection Deprotection (Hydrogenolysis) cyclization->deprotection H2, Pd/C final_product Chiral Piperidine Derivative deprotection->final_product

Caption: Workflow for intramolecular cyclization.

Protocol 1: Synthesis of (R)-Benzyl (3-hydroxypiperidin-1-yl)carbamate

Step 1: Selective Tosylation of the Primary Hydroxyl Group

  • To a stirred solution of this compound (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water (5 vol).

  • Extract the mixture with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with 1 M HCl (2 x 5 vol) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (5 vol), and finally brine (5 vol).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylated product, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mono-tosylated intermediate from the previous step in a mixture of methanol and tetrahydrofuran (1:1, 10 vol).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 65-70 °C) and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (10 vol) and wash with water (2 x 5 vol) and brine (5 vol).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-benzyl (3-hydroxypiperidin-1-yl)carbamate.

Step 3: Deprotection to (R)-Piperidin-3-ol

  • Dissolve the Cbz-protected piperidine from the previous step in methanol (10 vol).

  • Add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain (R)-piperidin-3-ol.

PART 2: Oxidation and Reductive Amination Route

This alternative pathway involves the initial oxidation of the primary alcohol to an aldehyde or carboxylic acid, followed by intramolecular reductive amination after deprotection of the carbamate. A key advantage of this route is the potential to introduce further diversity by employing intermolecular reductive amination with different amines.

Causality of Experimental Choices:
  • Selective Oxidation: The primary alcohol can be selectively oxidized in the presence of the secondary alcohol using mild and selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Lactonization: In the case of oxidation to the carboxylic acid, spontaneous or acid-catalyzed lactonization can occur, providing a stable intermediate.

  • Reductive Amination: This is a powerful and widely used method for the formation of C-N bonds. The choice of reducing agent, such as sodium triacetoxyborohydride, allows for the one-pot reaction of the carbonyl compound and the amine[1][2].

Experimental Workflow Diagram

start this compound oxidation Selective Oxidation of Primary Alcohol start->oxidation PCC or DMP intermediate Aldehyde/Carboxylic Acid Intermediate oxidation->intermediate deprotection Deprotection (Hydrogenolysis) intermediate->deprotection H2, Pd/C cyclization Intramolecular Reductive Amination deprotection->cyclization NaBH(OAc)3 final_product Chiral Piperidine Derivative cyclization->final_product

Caption: Workflow for oxidation and reductive amination.

Protocol 2: Synthesis of (R)-Piperidin-3-ol via Oxidation and Reductive Amination

Step 1: Selective Oxidation to the Aldehyde

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane (DCM, 10 vol), add a solution of this compound (1.0 eq) in DCM (5 vol).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether (10 vol) and filter through a pad of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which should be used immediately in the next step.

Step 2: Deprotection and Intramolecular Reductive Amination

  • Dissolve the crude aldehyde from the previous step in a mixture of methanol and acetic acid (10:1, 10 vol).

  • Add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Stir the suspension under a hydrogen atmosphere at room temperature for 4-8 hours.

  • After the deprotection is complete (as monitored by TLC), filter the reaction mixture through Celite to remove the catalyst.

  • To the filtrate, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 10 vol).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol with 1% NH₄OH) to afford (R)-piperidin-3-ol.

Data Summary

RouteKey TransformationReagentsTypical Yield
1. Intramolecular Cyclization Selective Tosylationp-TsCl, Pyridine~85-95% (crude)
Intramolecular CyclizationK₂CO₃, MeOH/THF~60-75%
Cbz DeprotectionH₂, Pd/C>95%
2. Oxidation & Reductive Amination Selective OxidationPCC, DCM~70-85% (crude)
Reductive AminationH₂, Pd/C then NaBH(OAc)₃~50-65% (2 steps)

Conclusion and Future Perspectives

The protocols detailed herein provide robust and versatile methods for the synthesis of valuable chiral amines from the readily accessible starting material, this compound. The choice between the intramolecular cyclization and the oxidation/reductive amination route will depend on the desired final product and the need for further diversification. The intramolecular cyclization route is generally more direct for the synthesis of the piperidine core, while the oxidation route opens up possibilities for introducing a wider range of substituents through intermolecular reductive amination. These synthetic strategies and protocols offer a solid foundation for the development of novel chiral amine-based drug candidates and other high-value chemical entities.

References

  • Yadav, J. S., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 54B(10), 1279-1284. [Link]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

Sources

Application Notes and Protocols: (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate, also known as (R)-N-Cbz-2-amino-1,5-pentanediol, is a highly valuable chiral synthon in the field of asymmetric synthesis. Its utility is rooted in its predefined stereocenter and the presence of two hydroxyl groups with different steric environments, which allows for selective functionalization. The benzyloxycarbonyl (Cbz) protecting group provides stability under a range of reaction conditions and can be readily removed, making this molecule an excellent precursor for the synthesis of complex chiral molecules, particularly nitrogen-containing heterocycles like piperidines.[1][2] These structural motifs are prevalent in a vast array of natural products and pharmaceuticals, underscoring the importance of efficient and stereocontrolled synthetic routes to access them.[1][2][3]

This guide provides an in-depth exploration of the application of this compound in asymmetric synthesis, with a focus on the preparation of chiral piperidine derivatives. We will delve into the mechanistic rationale behind the synthetic strategies and provide detailed, field-proven protocols for key transformations.

Core Application: Asymmetric Synthesis of Chiral Piperidines

The primary application of this compound is in the synthesis of enantiomerically pure piperidines. The general strategy involves an intramolecular cyclization, where the nitrogen atom of the carbamate acts as a nucleophile to displace a suitable leaving group at the C5 position. This process is typically preceded by the selective activation of the primary hydroxyl group at C5 over the secondary hydroxyl group at C1.

Mechanistic Insight: The Pathway to Cyclization

The stereochemical outcome of the cyclization is dictated by the (R)-configuration of the starting material, leading to the formation of a chiral piperidine with a defined stereocenter at the C2 position. The key to a successful synthesis lies in the selective activation of the terminal primary alcohol. This is readily achieved due to the lower steric hindrance of the primary hydroxyl group compared to the secondary one. Common methods for this activation include tosylation or mesylation, which convert the hydroxyl group into a good leaving group for subsequent intramolecular nucleophilic substitution.

Alternatively, the Mitsunobu reaction offers a powerful one-pot method for the direct cyclization of the aminodiol.[4] In this reaction, triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) activate the primary alcohol, allowing for intramolecular attack by the nitrogen of the carbamate to form the piperidine ring.[4]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a key chiral piperidine intermediate from this compound.

Protocol 1: Selective Tosylation of the Primary Hydroxyl Group

This protocol details the selective activation of the primary hydroxyl group at the C5 position.

Materials:

  • This compound

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (10 vol) and cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 vol).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (R)-benzyl (5-(tosyloxy)-1-hydroxypentan-2-yl)carbamate.

Causality behind Experimental Choices:

  • Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the reaction.

  • Low Temperature (0 °C): Favors the selective reaction of the less sterically hindered primary hydroxyl group over the secondary one.

  • Stoichiometry of TsCl: A slight excess of TsCl ensures complete conversion of the primary alcohol.

Protocol 2: Intramolecular Cyclization to form (R)-N-Cbz-2-(hydroxymethyl)piperidine

This protocol describes the base-mediated intramolecular cyclization of the tosylated intermediate.

Materials:

  • (R)-benzyl (5-(tosyloxy)-1-hydroxypentan-2-yl)carbamate

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the tosylated intermediate (1.0 eq) in anhydrous methanol (20 vol).

  • Add potassium carbonate (3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by silica gel column chromatography to afford (R)-N-Cbz-2-(hydroxymethyl)piperidine.

Causality behind Experimental Choices:

  • Potassium Carbonate: A mild base is sufficient to deprotonate the carbamate nitrogen, initiating the intramolecular nucleophilic attack.

  • Methanol: A polar protic solvent that readily dissolves the starting material and the base.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

Data Presentation

StepProductStarting MaterialKey ReagentsTypical YieldPurity (by NMR)
1 (R)-benzyl (5-(tosyloxy)-1-hydroxypentan-2-yl)carbamateThis compoundTsCl, Pyridine85-95%>98%
2 (R)-N-Cbz-2-(hydroxymethyl)piperidine(R)-benzyl (5-(tosyloxy)-1-hydroxypentan-2-yl)carbamateK₂CO₃, Methanol75-85%>98%

Visualization of the Synthetic Pathway

Asymmetric Synthesis of (R)-N-Cbz-2-(hydroxymethyl)piperidine start This compound intermediate (R)-benzyl (5-(tosyloxy)-1-hydroxypentan-2-yl)carbamate start:e->intermediate:w TsCl, Pyridine 0 °C product (R)-N-Cbz-2-(hydroxymethyl)piperidine intermediate:e->product:w K₂CO₃, Methanol Reflux

Caption: Synthetic route to (R)-N-Cbz-2-(hydroxymethyl)piperidine.

Further Applications and Transformations

The resulting (R)-N-Cbz-2-(hydroxymethyl)piperidine is a versatile intermediate for the synthesis of various biologically active molecules. The Cbz group can be removed under standard hydrogenolysis conditions (H₂, Pd/C) to yield the free amine, which can be further functionalized. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing access to a wide range of substituted chiral piperidines.

Conclusion

This compound serves as an excellent chiral starting material for the asymmetric synthesis of piperidine derivatives. The protocols outlined in this guide demonstrate a reliable and stereocontrolled pathway to access valuable chiral intermediates. The principles of selective functionalization and intramolecular cyclization highlighted here can be adapted for the synthesis of a diverse array of complex nitrogen-containing molecules, making this chiral building block an indispensable tool for researchers in drug discovery and natural product synthesis.

References

  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines.
  • Lewis, N. (1995).
  • Phillips, A. J., & Uto, Y. (2002). Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors. Journal of the American Chemical Society, 124(42), 12458-12469.
  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
  • O'Hagan, D. (2000). Piperidine, pyridine, and quinolizidine alkaloids.
  • Wipf, P., & Ribe, S. (1999). Synthesis of the cytotoxic marine natural product salicylihalamide A. The Journal of Organic Chemistry, 64(10), 3564-3565.
  • Felpin, F. X., & Fouquet, E. (2010). A useful, reliable and safer protocol for the removal of O-and N-benzyl protective groups by Pd/C-catalyzed transfer hydrogenation. Tetrahedron Letters, 51(37), 4991-4994.
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Mild and General Method for the Deprotection of Cbz-, Alloc-, and Methyl Carbamate-Protected Amines. Organic Letters, 24(20), 3736-3740.
  • Watson, P. S., Jiang, B., & Scott, B. (2000). Asymmetric synthesis of piperidines from amino acids. Organic letters, 2(23), 3679-3681.

Sources

Application Notes and Protocols for (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Chiral Building Block in Drug Discovery

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chiral organic compound distinguished by its unique molecular architecture, which features a carbamate, a benzyl group, and a 1,5-diol functional group.[1] Its molecular formula is C13H19NO4, with a molecular weight of approximately 253.29 g/mol .[1][2] This molecule serves as a valuable building block in medicinal chemistry for several reasons. The presence of the chiral center at the C-2 position allows for stereoselective interactions with biological targets, a critical aspect of modern drug design.[1] The hydroxyl groups can participate in hydrogen bonding, which is crucial for molecular recognition and binding to enzymes or receptors.[1]

The benzyl carbamate (Cbz or Z) group is a well-established protecting group for amines in peptide synthesis and other areas of organic chemistry.[3] Its stability under various conditions and the ability to be selectively removed make it a powerful tool for multi-step syntheses of complex molecules.[4][5] Beyond its role as a protecting group, the benzyl carbamate moiety is found in a number of potent enzyme inhibitors, including those targeting cysteine proteases.[6][7] The structural features of this compound, therefore, make it an attractive starting point for the synthesis of novel therapeutic agents and a useful tool for studying biological pathways.[1] Preliminary studies have suggested that this compound may possess antibacterial and anti-inflammatory properties, though further research is needed to fully elucidate its mechanisms of action.[1]

This document provides detailed protocols for two key applications of this compound in a medicinal chemistry setting: its evaluation as a potential enzyme inhibitor and its use as a synthetic intermediate via deprotection of the Cbz group.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC13H19NO4[2]
Molecular Weight253.29 g/mol [2]
CAS Number478646-28-5[2]
AppearanceOff-white to light beige powder or flakes (typical for benzyl carbamates)[3]
SolubilitySoluble in organic solvents like methanol, ethanol, and chloroform; moderately soluble in water.[3]

Application 1: In Vitro Evaluation as a Cysteine Protease Inhibitor

The benzyl carbamate scaffold is a known feature in inhibitors of various enzymes, including cysteine proteases, which are implicated in a range of diseases from viral infections to cancer.[6][7] The following protocol describes a representative in vitro assay to determine the inhibitory potential of this compound against a model cysteine protease, such as papain or a viral protease like SARS-CoV-2 Mpro.

Principle

This protocol outlines a fluorometric assay to measure the inhibition of a cysteine protease. The enzyme cleaves a specific peptide substrate containing a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC), which is quenched in the intact substrate. Upon cleavage, the fluorophore is released, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. By measuring the reaction rate in the presence of varying concentrations of the inhibitor, the concentration at which the inhibitor reduces enzyme activity by 50% (IC50) can be determined.[8]

Workflow for Cysteine Protease Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis A Prepare Assay Buffer E Add Buffer, Enzyme, and Inhibitor to Plate A->E B Prepare Enzyme Stock Solution B->E C Prepare Substrate Stock Solution G Initiate Reaction by Adding Substrate C->G D Prepare Inhibitor Stock & Serial Dilutions D->E F Pre-incubate at 37°C for 15 min E->F F->G H Measure Fluorescence Kinetics (e.g., every 60s for 30 min) G->H I Calculate Initial Reaction Rates (V₀) H->I J Plot % Inhibition vs. [Inhibitor] I->J K Determine IC50 via Non-linear Regression J->K

Caption: Workflow for the in vitro cysteine protease inhibition assay.

Detailed Protocol

Materials:

  • This compound

  • Cysteine protease (e.g., Papain, SARS-CoV-2 Mpro)

  • Fluorogenic substrate (e.g., Z-Arg-Leu-Arg-Gly-Gly-AMC)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Tween 20, 0.1 mM DTT, pH 6.5[6]

  • Dimethyl sulfoxide (DMSO)

  • 384-well black microplates[6]

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X working solution of the enzyme (e.g., 200 nM) in assay buffer.

    • Prepare a 2X working solution of the substrate (e.g., 200 µM) in assay buffer.[6]

  • Assay Setup:

    • In a 384-well plate, add 1 µL of each inhibitor dilution. For controls, add 1 µL of DMSO (no inhibition control) and 1 µL of a known inhibitor (positive control).

    • Add 14 µL of assay buffer to each well.

    • Add 15 µL of the 2X enzyme working solution to each well. The final enzyme concentration will be 100 nM.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.[6]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 15 µL of the 2X substrate working solution to all wells. The final reaction volume will be 30 µL, and the final substrate concentration will be 100 µM.[6]

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30 minutes, taking readings every 60 seconds.

Data Analysis:

  • Calculate Initial Velocity (V₀): For each well, plot fluorescence units versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀_inhibitor / V₀_DMSO)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression to determine the IC50 value.[8]

Representative Data
Inhibitor Conc. (µM)% Inhibition (Hypothetical)
10095.2
3088.1
1075.4
352.3
128.9
0.310.5
0.12.1
IC50 (µM) ~2.8

Application 2: Synthetic Intermediate for Further Derivatization

The Cbz group in this compound can be efficiently removed to unmask the primary amine. This transformation is a gateway to a wide array of derivatives, as the resulting (R)-2-aminopentane-1,5-diol can be further functionalized, for example, by acylation, alkylation, or sulfonylation, to explore structure-activity relationships. Catalytic hydrogenolysis is a standard and clean method for Cbz deprotection.[9][10]

Principle

Catalytic hydrogenolysis involves the cleavage of the C-O bond of the benzyl carbamate using hydrogen gas in the presence of a palladium catalyst (typically on a carbon support, Pd/C). The reaction byproducts are the free amine, toluene, and carbon dioxide, which are volatile and easily removed, simplifying product purification.[5]

Chemical Reaction Scheme

Caption: Deprotection of this compound via catalytic hydrogenolysis. (Note: Placeholder images are used in the DOT script above. A chemical drawing program would be used to generate the actual structures.)

Detailed Protocol

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask and standard glassware

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Hydrogenation:

    • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[10]

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a more polar product spot (the amine) indicates the reaction is proceeding.

  • Work-up and Purification:

    • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.[10]

    • Concentrate the filtrate under reduced pressure to yield the crude (R)-2-aminopentane-1,5-diol.

    • If necessary, the product can be further purified by crystallization or column chromatography.

Hypothetical Mechanism of Cysteine Protease Inhibition

The diol backbone of the title compound could be further elaborated to include a "warhead" that covalently modifies the active site cysteine of a protease. The benzyl carbamate portion can serve as a recognition element, binding in a hydrophobic pocket of the enzyme.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Covalent Complex Cys Cysteine Residue (Cys-SH) Inhibitor Inhibitor with Electrophilic Warhead (e.g., vinyl sulfone) Cys->Inhibitor Nucleophilic attack by Cys-S⁻ Covalent_Complex Enzyme-Inhibitor Adduct (Cys-S-Inhibitor) His Histidine Residue (His-Im) His->Cys Deprotonates Cys-SH to Cys-S⁻ Inhibitor->Covalent_Complex Forms covalent bond

Caption: Proposed mechanism of covalent inhibition of a cysteine protease.

References

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Serafim, M. S. M., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2585619.
  • Grokipedia. (2026, January 7). Benzyl carbamate.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research.
  • ResearchGate. (2025, August 6). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Vázquez-Valadez, V. H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26.
  • PubMed. (2025, November 17). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors.
  • ResearchGate. (2012, November 23). Can anybody recommend a good source for enzyme inhibition assay protocols?.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • PubChem. (n.d.). Benzyl carbamate.
  • Google Patents. (n.d.). US20160024143A1 - Deprotection method.
  • MDPI. (n.d.). Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism.
  • The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (n.d.).
  • MDPI. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
  • PubChem. (n.d.). Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate.
  • Scirp.org. (2018, December 21). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Stratech Scientific. (n.d.). (R)-Benzyl (1, 5-dihydroxypentan-2-yl)carbamate, min 97%, 1 gram.
  • PubChem. (n.d.). Benzyl [R-(R,S)]-(1-carbamoyl-2-hydroxypropyl)carbamate.

Sources

Protocol for Enzyme Inhibition Assay Using Benzyl Carbamates: A Guide to Screening and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for conducting enzyme inhibition assays using benzyl carbamates, a class of compounds known for their activity against various enzymes, particularly serine hydrolases. Benzyl carbamates often act as pseudo-irreversible or slowly reversible inhibitors by covalently modifying the enzyme's active site.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology for screening these compounds, determining their potency (IC₅₀), and understanding the underlying principles of the assay. We will focus on a general spectrophotometric protocol, broadly applicable to enzymes like cholinesterases and Fatty Acid Amide Hydrolase (FAAH), which are common targets for this class of inhibitors.[3][4] The protocol emphasizes scientific integrity through the inclusion of critical controls and provides a framework for robust data analysis and interpretation.

Principle of the Assay and Mechanism of Inhibition

Enzyme inhibition assays are fundamental to drug discovery, allowing for the quantification of a compound's ability to reduce the activity of a specific enzyme target.[5] The protocol described here is based on a spectrophotometric method, where the enzymatic conversion of a substrate to a colored product is monitored over time.[6] The rate of product formation is measured by the change in absorbance at a specific wavelength. The presence of an effective inhibitor will decrease this rate.

Mechanism of Benzyl Carbamate Inhibition:

Benzyl carbamates typically inhibit serine hydrolases through a covalent modification mechanism known as carbamylation.[1] The process is initiated by a nucleophilic attack from the catalytic serine residue in the enzyme's active site on the carbonyl carbon of the carbamate.[2] This forms a transient tetrahedral intermediate, which then resolves by expelling the benzyl alcohol leaving group. The result is a stable, carbamylated enzyme that is catalytically inactive. Because this carbamylated enzyme can undergo slow hydrolysis to regenerate the active enzyme, these inhibitors are often classified as "pseudo-irreversible" or slowly reversible.[2][7]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor E_Ser Active Enzyme (Serine-OH) EI_Complex Non-covalent E-I Complex E_Ser->EI_Complex Binding Inhibitor Benzyl Carbamate (R-NH-CO-OBn) Inhibitor->EI_Complex Tetrahedral Tetrahedral Intermediate EI_Complex->Tetrahedral Nucleophilic Attack Carbamylated_E Carbamylated Enzyme (Inactive) Tetrahedral->Carbamylated_E Collapse Leaving_Group Leaving Group (Benzyl Alcohol) Tetrahedral->Leaving_Group Release

Caption: Mechanism of serine hydrolase inhibition by a benzyl carbamate.

Materials and Reagents

  • Purified Enzyme: Target enzyme of interest (e.g., Acetylcholinesterase, Fatty Acid Amide Hydrolase). The concentration and activity should be predetermined.

  • Benzyl Carbamate Inhibitors: Stock solutions (e.g., 10-50 mM) prepared in a suitable organic solvent like Dimethyl Sulfoxide (DMSO).

  • Substrate: A chromogenic or fluorogenic substrate appropriate for the target enzyme (e.g., Acetylthiocholine for Acetylcholinesterase with DTNB).[2]

  • Assay Buffer: Buffer optimized for enzyme activity, stability, and pH.[8] For example, a 20 mM sodium phosphate buffer (pH 6.9) can be used for general applications.[9]

  • Detection Reagent (if applicable): Reagent that reacts with the product to generate a colored or fluorescent signal (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB for cholinesterase assays).

  • Solvent: High-purity DMSO for inhibitor dilution.

  • Microplates: 96-well, clear, flat-bottom microplates are suitable for spectrophotometric assays.[10]

  • Microplate Reader: Capable of reading absorbance at the appropriate wavelength for the chosen substrate.

  • Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., GRL-0617 for SARS-CoV-2 Mpro).[11]

Experimental Protocol

This protocol is a general framework. Optimal concentrations of enzyme, substrate, and incubation times should be determined empirically for each specific enzyme system.[5][12] It is critical to ensure the reaction is monitored under initial velocity conditions.[13]

3.1. Reagent Preparation

  • Assay Buffer: Prepare the buffer and adjust to the optimal pH for the enzyme at the desired reaction temperature.[8]

  • Enzyme Working Solution: Dilute the purified enzyme stock to the desired working concentration in ice-cold assay buffer immediately before use. The final concentration should be chosen to ensure a linear reaction rate for the duration of the measurement.[13]

  • Substrate Working Solution: Prepare the substrate at a concentration that is appropriate for the assay goals. For determining the potency of competitive inhibitors, a substrate concentration at or below the Michaelis-Menten constant (Kₘ) is recommended.[12]

  • Inhibitor Dilutions: Perform a serial dilution of the benzyl carbamate stock solution to create a range of concentrations for testing. A 10-point, 3-fold dilution series is common for IC₅₀ determination.[12] Dilute in DMSO, and then further dilute into the assay buffer to minimize the final DMSO concentration in the assay (typically ≤1%).

3.2. Assay Procedure in a 96-Well Plate

  • Plate Layout: Design the plate map to include all necessary controls:

    • 100% Activity Control (Negative Control): Enzyme, substrate, and vehicle (DMSO) without inhibitor.

    • 0% Activity Control (Blank): Substrate and buffer, without enzyme.

    • Test Wells: Enzyme, substrate, and varying concentrations of the benzyl carbamate inhibitor.

    • Vehicle Control: Enzyme, substrate, and the highest concentration of DMSO used in the test wells.

    • Positive Control: Enzyme, substrate, and a known inhibitor at a concentration expected to give high inhibition.

  • Pre-incubation Step: Add the assay buffer to each well, followed by the specific inhibitor dilution (or vehicle). Add the enzyme working solution to all wells except the blank.

    • Rationale: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature.[10][11] This step is crucial for covalent or slowly-binding inhibitors like carbamates, as it allows time for the inhibition reaction to approach equilibrium, ensuring an accurate measurement of potency.[1][7]

  • Reaction Initiation: Add the substrate working solution to all wells simultaneously using a multichannel pipette to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-set to the correct temperature. Measure the absorbance at the appropriate wavelength in kinetic mode (readings every 30-60 seconds for 10-20 minutes) or as an endpoint reading after a fixed time, provided the reaction is still in the linear phase.[6]

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) add_buffer_inhibitor 1. Add Buffer and Inhibitor/Vehicle to Wells prep_reagents->add_buffer_inhibitor add_enzyme 2. Add Enzyme Solution (to all except blank) add_buffer_inhibitor->add_enzyme pre_incubate 3. Pre-incubate (e.g., 15-30 min) add_enzyme->pre_incubate add_substrate 4. Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure 5. Measure Absorbance (Kinetic or Endpoint) add_substrate->measure calc_rate Calculate Reaction Rate (Slope of Linear Phase) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Sources

Cell-based assay protocol for (R)-benzyl carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Multi-Tiered, Cell-Based Assay Workflow for Characterizing (R)-Benzyl Carbamate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-benzyl carbamate derivatives represent a versatile chemical scaffold with significant therapeutic potential, implicated in a wide array of biological activities including enzyme inhibition and anticancer effects.[1][2] Effective characterization of these compounds requires a systematic and robust cell-based screening approach to elucidate their mechanism of action and differentiate specific bioactivity from general cytotoxicity. This guide presents a comprehensive, multi-tiered workflow designed to provide a holistic view of a compound's cellular effects. The protocol begins with a foundational cytotoxicity assessment, transitions to a specific mechanistic assay using Monoamine Oxidase (MAO) inhibition as a prime example, and culminates with an advanced target engagement assay to confirm direct interaction within the cellular environment. This self-validating system ensures that experimental findings are both accurate and mechanistically insightful, providing a reliable framework for drug discovery and development professionals.

Introduction: The Rationale for a Tiered Approach

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its ability to mimic peptide bonds, which allows for effective interaction with biological targets.[2] Derivatives of (R)-benzyl carbamate are being explored for a multitude of therapeutic applications, from neurodegenerative diseases to oncology.[1][3] However, this therapeutic potential can only be realized through rigorous and systematic evaluation. A primary challenge in early-stage drug discovery is to confirm that a compound's observed effect stems from a specific interaction with its intended target, rather than from off-target effects or general cellular toxicity.[4]

To address this, we propose a logical, three-tiered assay cascade. This workflow is designed to be a self-validating system, where each stage provides crucial context for the next.

  • Tier 1: Foundational Cytotoxicity Screening. Establishes the compound's toxicity profile and determines the appropriate concentration range for subsequent mechanistic studies.

  • Tier 2: Mechanistic Bioactivity Assay. Investigates the compound's effect on a specific, hypothesized biological target. We will use Monoamine Oxidase (MAO) inhibition as a detailed example, as MAOs are frequent targets for carbamate-like structures and are implicated in neurological disorders.[5][6]

  • Tier 3: In-Cell Target Engagement Confirmation. Utilizes an advanced method like the Cellular Thermal Shift Assay (CETSA) to provide direct evidence that the compound binds to its target inside intact cells.[7][8]

This structured progression ensures that resources are focused on compounds with genuine, on-target activity, thereby increasing the efficiency and reliability of the drug discovery pipeline.

G cluster_workflow Overall Experimental Workflow A Tier 1: Cytotoxicity Assay (MTT) Determine Compound IC50 & Non-Toxic Dose Range B Tier 2: Mechanistic Assay (e.g., MAO-Glo) Screen at Non-Toxic Concentrations A->B Proceed with non-toxic compounds C Tier 3: Target Engagement Assay (CETSA) Confirm Direct Binding in Cells B->C Validate active compounds D Data Analysis & Hit Validation Synthesize Results from All Tiers C->D

Caption: Overall Experimental Workflow Diagram.

Tier 1 Protocol: Foundational Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.[10] This initial screen is critical to establish a therapeutic window and ensure that effects observed in later assays are not simply a byproduct of cell death.[11]

Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
96-well flat-bottom cell culture platesCorningCell culture and assay
Human Neuroblastoma Cell Line (e.g., SH-SY5Y)ATCCBiologically relevant cell model
DMEM/F-12 MediumGibcoCell growth medium
Fetal Bovine Serum (FBS)GibcoGrowth supplement
Penicillin-StreptomycinGibcoAntibiotic
MTT Reagent (5 mg/mL in PBS)Thermo Fisher ScientificViability detection reagent
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)Sigma-AldrichDissolves formazan crystals
(R)-benzyl carbamate derivativesIn-house/VendorTest compounds
Positive Control (e.g., Doxorubicin)Sigma-AldrichKnown cytotoxic agent
Step-by-Step Protocol
  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Expert Tip: Include "medium only" wells for background control and "untreated cells" wells for a 100% viability control.[12]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X stock concentration series of each (R)-benzyl carbamate derivative in culture medium. A typical range is 0.1 µM to 100 µM.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to control wells.

    • Incubate for 48 hours (or a desired exposure time) at 37°C, 5% CO₂.

  • MTT Incubation & Solubilization:

    • Add 10 µL of the 5 mg/mL MTT reagent to each well.[13]

    • Incubate for 4 hours at 37°C. Visually confirm the formation of purple precipitate in viable cells.

    • Add 100 µL of Solubilization Buffer to each well.[12]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Normalize Data: Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate Percent Viability: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

  • Determine IC50: Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration that inhibits 50% of cell viability.

Tier 2 Protocol: Mechanistic Assay (Monoamine Oxidase-Glo Assay)

Rationale: Many carbamate derivatives are known enzyme inhibitors.[14] Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters.[5] Their inhibition is a key strategy for treating depression and Parkinson's disease.[6] A bioluminescent assay, such as the MAO-Glo Assay (Promega), provides a highly sensitive and specific method to measure MAO activity in a high-throughput format. The assay uses a luminogenic MAO substrate that is converted into luciferin, which then generates light in the presence of luciferase. Inhibition of MAO results in a decreased luminescent signal.

G cluster_pathway Principle of MAO-Glo Assay A MAO Substrate (Luminogenic) B Luciferin A->B Oxidative Deamination C Light Signal B->C Oxidation MAO MAO Enzyme Luc Luciferase Inhibitor (R)-benzyl carbamate derivative Inhibitor->MAO Blocks Activity

Caption: Principle of the MAO-Glo Assay.

Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
MAO-Glo™ Assay KitPromegaContains MAO-A/B substrates, buffers, luciferase
White, opaque 96-well platesCorningSuitable for luminescence assays
Recombinant Human MAO-A or MAO-BSigma-AldrichEnzyme source for biochemical validation
Cell Lysates from treated/untreated cellsPrepared in-houseSource of endogenous MAO enzyme
Positive Control (e.g., Selegiline for MAO-B)Sigma-AldrichKnown MAO inhibitor
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 2X concentration series of the test compounds in the appropriate assay buffer. Use concentrations determined to be non-toxic from the Tier 1 MTT assay.

  • Enzyme/Lysate Preparation:

    • Prepare cell lysates from a relevant cell line (e.g., SH-SY5Y) according to the kit manufacturer's instructions. Alternatively, use recombinant MAO-A or MAO-B enzyme for initial biochemical screening.

    • Dilute the enzyme or lysate to the optimal concentration determined during assay validation.[15]

  • Assay Procedure:

    • Add 25 µL of the 2X compound dilutions to the wells of a white, opaque 96-well plate.

    • Add 25 µL of the 2X enzyme/lysate preparation to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compound to interact with the enzyme.

    • Add 50 µL of the MAO Substrate/Luciferin Detection Reagent mixture to each well to start the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis
  • Normalize Data: Subtract the average luminescence of the "no enzyme" control from all other readings.

  • Calculate Percent Inhibition: % Inhibition = 100 - [(RLU_Treated / RLU_Untreated_Control) * 100] (where RLU is Relative Light Units)

  • Determine IC50: Plot % Inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Tier 3 Protocol: Target Engagement Confirmation (CETSA)

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target engagement in a cellular environment.[16] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[8] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" in the presence of a binding compound.[7] This provides definitive evidence that the compound is reaching and interacting with its intended target in a physiological context.

G cluster_cetsa Principle of Cellular Thermal Shift Assay (CETSA) cluster_control Control (No Ligand) cluster_treated Treated (+ Ligand) A Soluble Target Protein B Heat Applied A->B C Denatured/Aggregated Protein B->C D Ligand-Bound Target Protein E Heat Applied D->E F Stabilized Soluble Protein E->F

Caption: Principle of the Cellular Thermal Shift Assay.

Materials and Reagents
Reagent/MaterialSupplier ExamplePurpose
PCR tubes or 96-well PCR plateBio-RadFor precise heating steps
Thermal CyclerBio-RadTo apply a precise temperature gradient
Primary Antibody against Target (e.g., anti-MAO-A/B)AbcamFor target protein detection
HRP-conjugated Secondary AntibodyCell Signaling TechnologyFor signal amplification in Western Blot
Western Blotting reagents (gels, buffers, ECL substrate)Bio-RadFor protein quantification
Step-by-Step Protocol
  • Cell Treatment:

    • Culture cells (e.g., SH-SY5Y) in larger formats (e.g., T-75 flasks) to obtain sufficient cell numbers.

    • Treat one flask with the test compound at a concentration known to be active and non-toxic (e.g., 10x IC50 from Tier 2 assay). Treat a control flask with vehicle (DMSO).

    • Incubate for 2-4 hours to allow for compound uptake.

  • Heating Step:

    • Harvest, wash, and resuspend the cells in PBS.

    • Aliquot the cell suspension from both the treated and control groups into separate PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[7]

  • Lysis and Separation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection and Analysis:

    • Analyze the amount of soluble target protein (e.g., MAO-B) in each supernatant sample using Western Blotting or ELISA.

    • Quantify the band intensities from the Western Blot.

Data Analysis
  • Plot Melt Curves: For both the vehicle-treated and compound-treated samples, plot the relative amount of soluble protein against the temperature.

  • Identify Thermal Shift: A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This shift demonstrates that the compound stabilized the target protein against thermal denaturation, confirming direct engagement.

Integrated Data Interpretation

The strength of this workflow lies in the synthesis of data from all three tiers.

ScenarioTier 1 (Cytotoxicity)Tier 2 (MAO Inhibition)Tier 3 (CETSA)Interpretation
Ideal Candidate High IC50 (>50 µM)Low IC50 (<1 µM)Clear thermal shiftThe compound is a potent, specific, on-target inhibitor with low cytotoxicity. A promising lead.
Cytotoxic Compound Low IC50 (<1 µM)Low IC50 (<1 µM)No/minimal shiftThe compound's activity in the mechanistic assay is likely due to general cytotoxicity, not specific inhibition. Deprioritize.
Off-Target Effects High IC50 (>50 µM)Low IC50 (<1 µM)No thermal shiftThe compound inhibits the pathway but does not directly bind to the hypothesized target. Suggests an off-target mechanism of action.
Poor Permeability High IC50 (>50 µM)Inactive in cells, but active on recombinant enzymeNo thermal shiftThe compound is a potent inhibitor biochemically but cannot reach its target in an intact cell. Requires formulation/medicinal chemistry optimization.

References

  • Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. (n.d.). Conscientia Beam.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
  • A Practical Approach to Biological Assay Valid
  • Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc..
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI Bookshelf.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (2019).
  • Applying analytical method validation to cell-based potency assays. (2024). Sterling Pharma Solutions.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
  • CETSA. (n.d.). CETSA.
  • Cell based assays – Assay Development and Valid
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI Bookshelf.
  • Benzyl Carbamate Research Articles. (n.d.). R Discovery.
  • MTT Cell Proliferation Assay. (n.d.).
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • MTT Analysis Protocol. (n.d.).
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PubMed Central.

Sources

Application Notes and Protocols: (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate as a Novel Bifunctional Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate as a versatile, chiral bifunctional linker precursor for the development of Antibody-Drug Conjugates (ADCs). We present a strategic approach to leverage the unique structural features of this molecule—a protected amine, a chiral center, and two distinct hydroxyl groups—to create a customizable linker platform. Detailed protocols for the chemical modification of the parent molecule, conjugation to a model cytotoxic payload, and subsequent site-specific attachment to a monoclonal antibody are provided. Furthermore, this guide outlines the essential analytical techniques for the thorough characterization of the resulting ADC, ensuring the generation of a homogeneous and well-defined bioconjugate.

Introduction: The Critical Role of Linkers in ADC Design

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.[1] The linker, a chemical bridge between these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, pharmacokinetic profile, and the efficiency of payload release at the target site.[2] The ideal linker must be sufficiently stable in the bloodstream to prevent premature drug release and its associated systemic toxicity, yet capable of controlled cleavage upon internalization into the target cancer cell.[2]

This compound presents an intriguing scaffold for a novel linker. Its inherent chirality offers the potential for stereospecific interactions with biological systems, while the benzyl carbamate provides a stable protecting group for the amine functionality. The two hydroxyl groups, a primary and a secondary one, offer differential reactivity that can be exploited for the sequential attachment of a payload and a conjugation handle for the antibody. This guide details a strategic pathway to transform this readily available chiral building block into a sophisticated, cleavable linker system.

Conceptual Framework: A Strategic Approach to Linker Synthesis

The core strategy involves the selective functionalization of the two hydroxyl groups of this compound. The primary hydroxyl group will be selectively activated for conjugation to a payload, while the secondary hydroxyl group will be transformed into a reactive aldehyde. This aldehyde will then serve as a bioorthogonal handle for site-specific conjugation to an antibody.

The benzyl carbamate group serves as a stable protecting group for the amine throughout the synthetic sequence. Depending on the desired release mechanism, this carbamate could potentially be part of a self-immolative spacer system, although this guide will focus on a linker strategy where the payload is released upon cleavage of an ester bond.

G cluster_0 Linker Synthesis cluster_1 ADC Synthesis Start This compound Step1 Selective Protection of Primary Hydroxyl Start->Step1 Step2 Activation of Secondary Hydroxyl & Payload Conjugation Step1->Step2 Step3 Deprotection of Primary Hydroxyl Step2->Step3 Step4 Oxidation to Aldehyde Step3->Step4 Bifunctional_Linker Bifunctional Linker-Payload Conjugate Step4->Bifunctional_Linker Conjugation Oxime Ligation Bifunctional_Linker->Conjugation Antibody_Mod Antibody Modification (e.g., with aminooxy group) Antibody_Mod->Conjugation ADC_Product Final ADC Conjugation->ADC_Product

Figure 1: Overall workflow for linker synthesis and ADC conjugation.

Detailed Protocols

Synthesis of the Bifunctional Linker-Payload Conjugate

This section outlines the chemical transformation of this compound into a payload-bearing linker with a reactive aldehyde for antibody conjugation. A model cytotoxic drug with a carboxylic acid group (e.g., a derivative of doxorubicin or SN-38) is assumed for the payload conjugation step.

Protocol 3.1.1: Selective Protection of the Primary Hydroxyl Group

The selective protection of the primary hydroxyl group is crucial for the subsequent steps. Silyl ethers are a common choice for this purpose due to their stability and ease of removal under specific conditions.

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the monoprotected product.

Protocol 3.1.2: Payload Conjugation via Esterification

The free secondary hydroxyl group is now available for conjugation to a payload containing a carboxylic acid.

  • Materials:

    • Monoprotected diol from Protocol 3.1.1

    • Carboxylic acid-containing payload (e.g., Doxorubicin-COOH) (1.2 equivalents)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

    • Anhydrous DCM

  • Procedure:

    • Dissolve the monoprotected diol (1 equivalent) and the payload (1.2 equivalents) in anhydrous DCM.

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C and add DCC (1.5 equivalents).

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the payload-conjugated product.

Protocol 3.1.3: Deprotection of the Primary Hydroxyl Group

The silyl protecting group is selectively removed to reveal the primary alcohol.

  • Materials:

    • Payload-conjugated product from Protocol 3.1.2

    • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the silyl-protected conjugate in THF.

    • Add TBAF solution (1.2 equivalents) dropwise at room temperature.

    • Stir for 2-4 hours and monitor by TLC.

    • Upon completion, concentrate the reaction mixture.

    • Purify the crude product by column chromatography to isolate the deprotected linker-payload conjugate.

Protocol 3.1.4: Oxidation of the Primary Alcohol to an Aldehyde

A mild and selective oxidation is required to convert the primary alcohol to an aldehyde without affecting other functional groups.[3]

  • Materials:

    • Deprotected linker-payload conjugate from Protocol 3.1.3

    • Dess-Martin Periodinane (DMP) (1.5 equivalents)

    • Anhydrous DCM

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM.

    • Add DMP in one portion at room temperature under an inert atmosphere.

    • Stir the reaction for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude aldehyde-functionalized linker-payload is often used in the next step without further purification.

Synthesis of the Antibody-Drug Conjugate

This section describes the conjugation of the aldehyde-functionalized linker-payload to a monoclonal antibody. Oxime ligation is a robust and highly specific method for this purpose.[4][5]

Protocol 3.2.1: Preparation of Aminooxy-Functionalized Antibody

The antibody needs to be modified to introduce an aminooxy group. This can be achieved by reacting the lysine residues of the antibody with an appropriate bifunctional crosslinker.

  • Materials:

    • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • N-Hydroxysuccinimide (NHS)-PEGn-Aminooxy crosslinker

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a stock solution of the NHS-PEGn-Aminooxy crosslinker in anhydrous DMSO.

    • Adjust the pH of the antibody solution to 8.0-8.5.

    • Add the crosslinker solution to the antibody solution at a specific molar ratio (e.g., 10:1 linker:antibody).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess crosslinker using a desalting column.

Protocol 3.2.2: Oxime Ligation

The aldehyde on the linker-payload conjugate reacts with the aminooxy group on the antibody to form a stable oxime bond.[6][7]

  • Materials:

    • Aminooxy-functionalized antibody from Protocol 3.2.1

    • Aldehyde-functionalized linker-payload from Protocol 3.1.4

    • Aniline (as a catalyst)

    • Conjugation buffer (e.g., acetate buffer, pH 4.5-5.5)

  • Procedure:

    • Buffer exchange the aminooxy-functionalized antibody into the conjugation buffer.

    • Dissolve the aldehyde-functionalized linker-payload in a minimal amount of a co-solvent like DMSO.

    • Add the linker-payload solution to the antibody solution at a desired molar excess.

    • Add aniline to a final concentration of 10-20 mM.

    • Incubate the reaction at room temperature for 12-24 hours.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is essential to ensure its quality, homogeneity, and consistency. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.[8][9][10]

Determination of Drug-to-Antibody Ratio (DAR)

Protocol 4.1.1: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs based on their hydrophobicity.[11][12][13]

  • Instrumentation:

    • HPLC system with a UV detector

    • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute with a linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A).

    • Monitor the elution profile at 280 nm.

    • The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved. The average DAR can be calculated from the peak areas.[]

Protocol 4.1.2: Mass Spectrometry (MS)

Intact mass analysis of the ADC under native or denaturing conditions can provide precise information about the DAR and the distribution of different species.[11]

  • Instrumentation:

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • Procedure:

    • For native MS, the ADC is analyzed by SEC-MS using a volatile buffer like ammonium acetate.

    • For denaturing MS, the ADC is analyzed by RP-HPLC-MS.

    • The resulting mass spectra are deconvoluted to determine the masses of the different ADC species.

    • The DAR is calculated based on the mass difference between the unconjugated antibody and the drug-conjugated species.

Analytical Technique Information Obtained Advantages Considerations
HIC-HPLC Average DAR, distribution of DAR species, unconjugated antibody content.[8][15]Robust, reproducible, widely used in quality control.May not provide absolute mass information.
LC-MS (Native) Precise mass of intact ADC, DAR distribution.[11]Provides accurate mass information, preserves non-covalent interactions.Requires specialized instrumentation and expertise.
LC-MS (Denaturing) Mass of antibody subunits (light and heavy chains), site of conjugation.Can provide information on conjugation sites.Denaturation may alter the ADC structure.
UV-Vis Spectroscopy Average DAR.[8][15]Simple, rapid.Requires distinct absorbance maxima for antibody and drug, can be inaccurate if free drug is present.[9]

Conclusion and Future Perspectives

This compound offers a promising and versatile platform for the development of novel linkers for ADCs. The strategic, step-wise functionalization of its diol moiety allows for the creation of a bifunctional linker capable of securely attaching a cytotoxic payload and facilitating site-specific conjugation to a monoclonal antibody. The protocols detailed in this guide provide a robust framework for the synthesis and characterization of ADCs utilizing this innovative linker technology. Future work could explore the incorporation of different cleavable moieties and self-immolative spacers to further expand the utility of this chiral linker scaffold in the design of next-generation ADCs with enhanced therapeutic windows.

G Linker This compound - Chiral Center - Protected Amine - Primary & Secondary OH Payload Payload - Cytotoxic Agent - Carboxylic Acid Handle Linker->Payload Esterification Antibody Antibody - Targeting Moiety - Modified with Aminooxy Group Linker->Antibody Oxidation & Oxime Ligation ADC Final ADC - Targeted Therapeutic Payload->ADC Antibody->ADC

Figure 2: Logical relationship between the core components.

References

  • [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies]. PubMed.
  • Glycoconjugations of Biomolecules by Chemical Methods. PubMed Central.
  • Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. ResearchGate.
  • The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford Digital Repository.
  • Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. ACS Publications.
  • Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex. ACS Publications.
  • THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES A DISSERTATION SUBMITTED T. Stanford University.
  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. PubMed.
  • Introduction of Carbonyl Groups into Antibodies. MDPI.
  • Chemoselective Pd-Catalyzed Oxidation of Polyols: Synthetic Scope and Mechanistic Studies. Journal of the American Chemical Society.
  • Reductive Amination-based Polysaccharide Conjugation Services. CD BioGlyco.
  • Bioconjugation of Oligodeoxynucleotides Carrying 1,4-Dicarbonyl Groups via Reductive Amination with Lysine Residues. ACS Publications.
  • Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. National Institutes of Health.
  • Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Agilent.
  • Drug-to-Antibody Ratio Analysis Methods. PharmiWeb.com.
  • Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates. PubMed.
  • Recent progress in selective functionalization of diols via organocatalysis. Royal Society of Chemistry.
  • Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. PubMed.
  • Enzymatic Prenylation and Oxime Ligation for the Synthesis of Stable and Homogeneous Protein-Drug Conjugates for Targeted Therapy. ResearchGate.
  • Site-Selective Primary Alcohol Dehydrogenation Enables Protecting Group-Free Diastereoselective C-C Coupling of 1,3-Glycols and Allyl Acetate. PubMed Central.
  • Click Chemistry Conjugations. PubMed Central.
  • Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis Online.
  • Native HIC-MS of ADCs for DAR Species Determination and Identification. Chromatography Online.
  • Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols. Google Patents.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • How to do Selective mono protection of 2-Methylenepropane-1,3-diol?. ResearchGate.
  • asymmetric protection of 1-5 Pentanediol?. Reddit.
  • Examples of aldehyde-tag conjugation conditions.. ResearchGate.
  • Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PubMed Central.
  • Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications.
  • Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. The Journal of Organic Chemistry.
  • Titers and conjugation results from an aldehyde tag scan of the human.... ResearchGate.
  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. PubMed Central.
  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au.
  • Enantioselective Total Synthesis of Daedaleanol B from (+)-Sclareolide. MDPI.
  • The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates. University of Cambridge.
  • Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. PubMed Central.
  • Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Scirp.org.
  • Monoprotection of diols as a key step for the selective synthesis of unequally disubstituted diamondoids (nanodiamonds). PubMed.
  • Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4–N@C Catalysts under Mild Conditions. Journal of the American Chemical Society.
  • Selective esterifications of primary alcohols in a water-containing solvent.. Semantic Scholar.

Sources

Application Notes and Protocols for the N-Debenzylation of Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Debenzylation in Synthesis

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the use of protecting groups is a cornerstone of strategic molecular construction. Among the myriad of functionalities requiring transient masking, the amine group, with its inherent nucleophilicity and basicity, frequently necessitates protection to ensure chemo- and regioselectivity in complex synthetic sequences. The N-benzyl group, often incorporated as part of a carbamate functionality (e.g., benzyloxycarbonyl, Cbz or Z), is a widely employed protecting group due to its general stability under a range of reaction conditions.

However, the timely and efficient removal of the N-benzyl group is as critical as its installation. The process of N-debenzylation must be high-yielding, tolerant of other sensitive functional groups within the molecule, and amenable to scale-up. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the N-debenzylation of carbamates. We will delve into the mechanistic underpinnings of various methodologies, offer detailed step-by-step protocols, and provide insights into troubleshooting and optimization, thereby furnishing a robust and reliable resource for the synthetic chemist.

Core Methodologies for N-Debenzylation of Carbamates

The choice of an N-debenzylation method is dictated by the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. Herein, we detail three of the most robust and versatile protocols: Catalytic Hydrogenolysis, Acid-Mediated Cleavage, and Oxidative Deprotection.

Catalytic Hydrogenolysis: The Workhorse of N-Debenzylation

Catalytic hydrogenolysis is arguably the most common and often cleanest method for the removal of N-benzyl groups from carbamates.[1] The reaction proceeds via the cleavage of the benzylic C-N bond by hydrogen gas in the presence of a noble metal catalyst, most frequently palladium on carbon (Pd/C).

Mechanism of Action: The reaction occurs on the surface of the catalyst. The benzyl group is adsorbed onto the palladium surface, followed by oxidative addition of the benzylic C-N bond to the metal. Subsequent reaction with hydrogen leads to the formation of the deprotected amine and toluene as a byproduct.

Workflow for Catalytic Hydrogenolysis

sub Substrate (N-Cbz Amine) in Solvent (e.g., MeOH, EtOH) cat Add Pd/C Catalyst (5-10 mol%) sub->cat H2 Introduce H₂ Atmosphere (Balloon or Parr Shaker) cat->H2 react Stir at Room Temperature (Monitor by TLC/LC-MS) H2->react filter Filter through Celite® to Remove Catalyst react->filter concentrate Concentrate the Filtrate filter->concentrate purify Purification (e.g., Crystallization, Chromatography) concentrate->purify product Isolated Deprotected Amine purify->product

Caption: General workflow for catalytic hydrogenolysis.

Experimental Protocol: Standard Catalytic Hydrogenation

  • Reaction Setup: To a solution of the N-benzyloxycarbonyl (Cbz)-protected amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, typically at a concentration of 0.1-0.2 M), carefully add 10% palladium on carbon (Pd/C) (5-10 mol% Pd). Expertise & Experience: The choice of solvent is crucial; alcohols are generally excellent choices. For substrates with poor solubility, mixtures with THF or DCM can be employed.

  • Hydrogenation: The reaction vessel is sealed, and the atmosphere is replaced with hydrogen gas. This can be achieved using a hydrogen-filled balloon for reactions at atmospheric pressure or a Parr hydrogenation apparatus for reactions requiring elevated pressure (typically 30-50 psi). Trustworthiness: Ensure the system is properly purged to remove all oxygen, which can deactivate the catalyst.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is then filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product. Causality: Celite® is used to prevent the fine Pd/C particles from passing through the filter paper.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude deprotected amine. The product can then be purified by standard methods such as crystallization or column chromatography if necessary.

Protocol Variation: Catalytic Transfer Hydrogenation

For laboratories not equipped for handling hydrogen gas, or for substrates sensitive to direct hydrogenation, catalytic transfer hydrogenation offers a safer and often effective alternative.[2] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst.

  • Hydrogen Donors: Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[1]

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate

  • Reaction Setup: Dissolve the N-Cbz protected amine (1.0 eq) in methanol (0.1-0.2 M). To this solution, add ammonium formate (3.0-5.0 eq) followed by 10% Pd/C (10-20 mol% Pd).

  • Reaction: The mixture is stirred at room temperature or gently heated (40-60 °C) to accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: The work-up procedure is identical to that of the standard catalytic hydrogenation, involving filtration through Celite® and concentration of the filtrate.

Troubleshooting and Optimization:

  • Slow or Stalled Reactions: This can be due to catalyst poisoning, often by sulfur-containing functional groups, or product inhibition where the newly formed amine coordinates to the palladium catalyst.[1][3] Adding a small amount of a weak acid like acetic acid can protonate the product amine, reducing its coordination to the catalyst and accelerating the reaction.[4][5]

  • Catalyst Deactivation: Ensure the use of a fresh, high-quality catalyst. If poisoning is suspected, increasing the catalyst loading may be necessary.[1]

Acid-Mediated Cleavage

Acid-mediated debenzylation is a valuable alternative when catalytic hydrogenation is not feasible, for instance, in the presence of other reducible functional groups like alkenes or alkynes. This method typically employs strong Brønsted or Lewis acids.

Mechanism of Action: The reaction is believed to proceed via protonation or coordination of the carbamate oxygen to the acid, which facilitates the cleavage of the benzylic C-O bond to form a stable benzyl cation. This cation is then trapped by a nucleophile present in the reaction mixture.

Experimental Protocol: Deprotection with HBr in Acetic Acid

  • Reaction Setup: Dissolve the N-Cbz protected amine (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of hydrogen bromide in acetic acid (e.g., 33 wt%) (5-10 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is carefully poured into ice-water and then basified with a strong base (e.g., NaOH or K₂CO₃) to a pH of 9-10.

  • Isolation: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

Protocol Variation: Lewis Acid-Mediated Deprotection

Lewis acids such as BCl₃, BBr₃, or AlCl₃ can also effect the cleavage of N-benzyl carbamates.[3] These reagents are particularly useful for substrates that are sensitive to strong protic acids.

Table 1: Comparison of Common N-Debenzylation Methods

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CClean reaction, neutral conditions, high yieldsIncompatible with reducible groups (alkenes, alkynes, nitro groups), catalyst poisoning by sulfur compounds[1]
Transfer Hydrogenation Ammonium formate, Pd/CAvoids use of H₂ gas, generally mildCan be slower than direct hydrogenation
Acid-Mediated Cleavage HBr/AcOH, TFA, BCl₃Tolerant of reducible functional groupsHarsh conditions, not suitable for acid-labile substrates, requires careful neutralization
Oxidative Deprotection CAN, NIS, DDQUseful for electron-rich benzyl groups (e.g., PMB)Can oxidize other sensitive functionalities, may require stoichiometric reagents
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄Tolerant of sulfur-containing groups and other functionalities sensitive to traditional methods[6][7]Requires elevated temperatures
Oxidative Deprotection

Oxidative methods provide another orthogonal approach for N-debenzylation, particularly effective for carbamates derived from electron-rich benzyl alcohols like p-methoxybenzyl (PMB) alcohol.

Mechanism of Action: The oxidant facilitates a single-electron transfer from the electron-rich aromatic ring of the benzyl group, leading to the formation of a radical cation. This intermediate then fragments to release the deprotected amine, carbon dioxide, and the corresponding benzaldehyde.

Experimental Protocol: Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)

  • Reaction Setup: Dissolve the N-PMB-carbamate (1.0 eq) in a mixture of acetonitrile and water (typically 3:1 v/v). Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of ceric ammonium nitrate (CAN) (2.0-2.5 eq) in water portion-wise to the cooled reaction mixture.

  • Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the mixture with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by chromatography.

Mechanism of N-Debenzylation of Carbamates

cluster_0 Catalytic Hydrogenolysis cluster_1 Acid-Mediated Cleavage cluster_2 Oxidative Deprotection a1 R-NH-Cbz a2 [Pd]-H a1->a2 H₂, Pd/C a3 R-NH₂ + Toluene + CO₂ a2->a3 b1 R-NH-Cbz b2 [R-NH-C(O)O-CH₂Ph-H]⁺ b1->b2 H⁺ (e.g., HBr) b3 R-NH₂ + CO₂ + [CH₂Ph]⁺ b2->b3 Cleavage c1 R-NH-Cbz(PMB) c2 Radical Cation Intermediate c1->c2 Oxidant (e.g., CAN) c3 R-NH₂ + CO₂ + PMB-CHO c2->c3 Fragmentation

Caption: Simplified mechanisms of N-debenzylation.

Conclusion

The N-debenzylation of carbamates is a fundamental transformation in organic synthesis. The choice of the appropriate protocol is paramount for the success of a synthetic campaign. This application note has provided a detailed overview of the most reliable methods, including catalytic hydrogenolysis, acid-mediated cleavage, and oxidative deprotection. By understanding the underlying mechanisms and paying close attention to the experimental details and troubleshooting strategies outlined, researchers can confidently and efficiently perform this crucial deprotection step.

References

  • Ram, S., & Spicer, L. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
  • Wright, W. B., & Brabander, H. J. (1967). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry. [Link]
  • Barrow, A. S., et al. (2004). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters. [Link]
  • Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. [Link]
  • Majumdar, K. C., & Mondal, S. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega. [Link]
  • Li, W., et al. (2012).
  • Dunsford, J. J., et al. (2023). Low Pressure Carbonylation of Benzyl Carbonates and Carbamates for Applications in C Isotope Labeling and Catalytic CO2 Reduction.
  • ScienceMadness Discussion Board. (2014).
  • Okano, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
  • Kroutil, W., et al. (2010). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. The Journal of Organic Chemistry. [Link]
  • Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). New Carbamate Deprotection Complements Existing Methods. ChemistryViews. [Link]
  • Okano, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. [Link]
  • Kanth, J. V. B., Reddy, C. K., & Periasamy, M. (1994). Convenient Method for N-Debenzylation of Tertiary Amines.
  • Scattolin, T., Gharbaoui, T., & Chen, C.-Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of (R)- and (S)-Benzyl Carbamate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of chiral compounds is a critical parameter in the pharmaceutical and fine chemical industries. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R)- and (S)-benzyl carbamate. Leveraging a polysaccharide-based chiral stationary phase, this guide provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and offers insights into the chiral recognition mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the analysis and purification of benzyl carbamate enantiomers.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. Benzyl carbamates are important structural motifs in many biologically active molecules and synthetic intermediates. The ability to accurately separate and quantify the (R)- and (S)-enantiomers is therefore of paramount importance for quality control, process optimization, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for the separation of enantiomers.[1][2] This method relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.

The Principle of Chiral Recognition with Polysaccharide-Based CSPs

The success of a chiral separation hinges on the selection of an appropriate CSP.[3] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including carbamates.[1][4]

The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[5] For polysaccharide-based CSPs, the chiral selector consists of carbamate derivatives of the polysaccharide backbone. The helical structure of the polysaccharide creates chiral grooves where the analyte can interact. The key interactions that contribute to chiral recognition include:

  • Hydrogen Bonding: The carbamate groups on both the analyte and the CSP, as well as any other hydrogen bond donors or acceptors, can form hydrogen bonds.

  • π-π Interactions: The aromatic rings of the benzyl group in the analyte can interact with the phenyl groups of the carbamate on the CSP.

  • Dipole-Dipole Interactions: The polar carbamate groups create dipoles that can interact.

  • Steric Interactions: The overall shape of the analyte and its fit into the chiral groove of the CSP play a crucial role. The different spatial arrangements of the substituents around the chiral center of the (R)- and (S)-enantiomers lead to different stabilities of the diastereomeric complexes, resulting in different retention times.

Experimental Workflow and Protocol

Materials and Reagents
  • Solvents: HPLC grade n-hexane, 2-propanol (isopropanol), and ethanol.

  • Analytes: Racemic (R/S)-benzyl carbamate standard, as well as pure (R)- and (S)-benzyl carbamate standards if available for peak identification.

  • Chiral Column: A polysaccharide-based chiral column is recommended. For this application, a cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H) is a suitable starting point due to its proven success in separating a wide variety of chiral compounds.[6][7]

Instrumentation
  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

Experimental Workflow Diagram

G prep_sample Prepare Benzyl Carbamate Solution (e.g., 1 mg/mL in mobile phase) injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phase (e.g., n-Hexane/2-Propanol, 90:10 v/v) instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup instrument_setup->injection separation Chiral Separation on Column injection->separation detection UV Detection separation->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification & Enantiomeric Purity Calculation peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the chiral separation of benzyl carbamate.

Detailed HPLC Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and 2-propanol in a 90:10 (v/v) ratio.

    • Degas the mobile phase using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

    • The use of additives is generally recommended for acidic or basic compounds to improve peak shape and resolution. For neutral compounds like benzyl carbamate, a neutral mobile phase is typically sufficient.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic benzyl carbamate standard in the mobile phase to a final concentration of 1 mg/mL.

    • If available, prepare individual solutions of the (R)- and (S)-enantiomers at the same concentration to confirm the elution order.

    • Filter the sample solutions through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

ParameterRecommended SettingRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate)Proven broad enantioselectivity for carbamates.[6][7]
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Common normal phase condition for polysaccharide CSPs, offering good selectivity. The ratio can be optimized.[8]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC columns.
Column Temperature 25 °CTemperature can influence selectivity; maintaining a constant temperature is crucial for reproducibility.[9]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe benzyl group provides strong UV absorbance at this wavelength.
  • Method Validation and Data Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard and record the chromatogram.

    • If individual enantiomer standards are available, inject them to identify the peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

    • The enantiomeric excess (% ee) can be calculated using the peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100 where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer.

Optimization of the Chiral Separation

If the initial conditions do not provide adequate separation, the following parameters can be adjusted:

  • Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (2-propanol or ethanol) has a significant impact on retention and resolution. Decreasing the percentage of the alcohol will generally increase retention times and may improve resolution.[7]

  • Alcohol Modifier: Switching from 2-propanol to ethanol can sometimes alter the selectivity and improve the separation.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation, potentially leading to better resolution.

  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and thus the separation.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of (R)- and (S)-benzyl carbamate using HPLC with a polysaccharide-based chiral stationary phase. By understanding the principles of chiral recognition and systematically applying the provided methodology, researchers can achieve reliable and reproducible separation of these enantiomers. The detailed protocol and optimization strategies serve as a valuable resource for scientists in pharmaceutical development, quality control, and academic research.

References

  • The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Scilit.
  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Institutes of Health (NIH).
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. National Center for Biotechnology Information (NCBI).
  • Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. National Institutes of Health (NIH).
  • An insight into the use of dimethylphenyl carbamate cyclofructan 7 chiral stationary phase in supercritical fluid chromatography: The basic comparison with HPLC. ResearchGate.
  • Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. ResearchGate.
  • Synthesis and HPLC Chiral Recognition of Regioselectively Carbamoylated Cellulose Derivatives. PubMed.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • Enantioselective Recognition of Ammonium Carbamates in a Chiral Metal–Organic Framework. ACS Publications.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Electrospinning of Cellulose Benzyl Carbamates for Enantioselective Membrane Filtration. National Institutes of Health (NIH).
  • [Influence of mobile phase composition on chiral separation of organic selenium racemates]. PubMed.
  • Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form. PubMed.
  • Separation of Benzyl carbamate on Newcrom R1 HPLC column. SIELC Technologies.
  • Evaluation of new cellulose-based chiral stationary phases Sepapak-2 and Sepapak-4 for the enantiomeric separation of pesticides by nano liquid chromatography and capillary electrochromatography. CABI Digital Library.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information (NCBI).
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
  • CHIRAL Handbook. BGB Analytik.
  • Chiral Recognition Mechanisms. ACS Publications.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health (NIH).
  • Chiral HPLC Separations. Phenomenex.

Sources

Application Notes and Protocols: The Use of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Scaffold for Solid-Phase Synthesis

In the landscape of modern drug discovery and development, the efficient synthesis of complex and stereochemically defined molecules is paramount. Solid-phase synthesis (SPS) has revolutionized this field by simplifying purification and enabling automation.[1][2][3] The strategic choice of building blocks for SPS is crucial for accessing novel chemical matter. (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is an exemplary chiral building block, offering a unique constellation of functional groups for diverse applications in solid-phase organic synthesis, particularly in the realm of peptidomimetics and peptide aldehydes.[4]

This molecule possesses a Cbz-protected secondary amine, a stereocenter defining its (R)-configuration, and two hydroxyl groups at positions 1 and 5. The primary alcohol serves as a handle for further chemical transformations, while the secondary hydroxyl group, or the primary one, can be utilized for attachment to a solid support. This dual functionality allows for the on-resin generation of a reactive aldehyde moiety, which is a gateway to a variety of important chemical structures, including peptide aldehydes, which are known protease inhibitors.

These application notes provide a comprehensive guide to the utilization of this compound in solid-phase synthesis. We will delve into the strategic considerations for resin attachment, provide a detailed protocol for on-resin oxidation to the corresponding aldehyde, and discuss subsequent manipulations. The protocols are designed to be robust and reproducible, with explanations grounded in established chemical principles to empower researchers to adapt and innovate.

Strategic Overview: Workflow for Solid-Phase Synthesis

The successful implementation of this compound in solid-phase synthesis hinges on a well-defined strategic workflow. The primary hydroxyl group is the intended site of oxidation, thus the molecule should be anchored to the solid support via its secondary hydroxyl group. A highly acid-labile resin, such as a 2-chlorotrityl chloride resin, is ideal for this purpose, as it allows for the mild cleavage of the final product, preserving sensitive functionalities.[5]

The overall workflow can be visualized as follows:

workflow cluster_resin Solid Support cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Attachment Attachment of Carbamate Resin->Attachment (R)-Benzyl (1,5-dihydroxy- pentan-2-yl)carbamate, DIPEA, DCM Capping Capping of Unreacted Sites Attachment->Capping DCM/MeOH/DIPEA Oxidation Dess-Martin Oxidation Capping->Oxidation Dess-Martin Periodinane, DCM Elongation Peptide Chain Elongation (Optional) Oxidation->Elongation Standard SPPS Cycles (Fmoc/Boc chemistry) Cleavage Cleavage from Resin Oxidation->Cleavage Elongation->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification TFA-based cocktail Product Final Product: Peptide Aldehyde or Modified Carbamate Purification->Product

Caption: Overall workflow for the solid-phase synthesis using this compound.

Detailed Protocols and Methodologies

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the immobilization of the chiral building block onto the solid support. The use of a bulky base like diisopropylethylamine (DIPEA) is recommended to facilitate the reaction while minimizing side reactions.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g loading)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, ~1.6 mmol) in a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (10-15 mL) for 30 minutes.

  • Carbamate Solution Preparation: In a separate flask, dissolve this compound (2.0 eq. relative to resin loading) in anhydrous DCM.

  • Attachment Reaction: To the swelled resin, add the carbamate solution followed by DIPEA (5.0 eq. relative to resin loading). Agitate the mixture at room temperature for 2-4 hours.

  • Capping: After the attachment reaction, wash the resin with DCM (3x). To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.[5]

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x). Dry the resin under vacuum.

Determination of Loading: The loading of the carbamate onto the resin can be determined gravimetrically or by a colorimetric method if a suitable chromophore is present.

Protocol 2: On-Resin Oxidation of the Primary Alcohol using Dess-Martin Periodinane

This protocol details the selective oxidation of the resin-bound primary alcohol to an aldehyde. Dess-Martin periodinane (DMP) is a mild and efficient oxidizing agent suitable for solid-phase applications.[6][7]

Materials:

  • Carbamate-loaded resin from Protocol 1

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the carbamate-loaded resin in anhydrous DCM for 30 minutes.

  • Oxidation Reaction: Add a solution of Dess-Martin periodinane (3.0-5.0 eq. relative to resin loading) in anhydrous DCM to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the molecule, and analyzing by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DCM (5x) to remove the DMP byproducts.[8] The resin now carries the desired aldehyde functionality.

Parameter Condition Rationale
Resin 2-Chlorotrityl ChlorideAllows for mild, acid-labile cleavage, preserving the aldehyde.
Attachment Base DIPEAA non-nucleophilic, bulky base to prevent side reactions.
Oxidizing Agent Dess-Martin PeriodinaneMild and efficient for converting primary alcohols to aldehydes.[6][7]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Standard cocktail for cleavage from trityl resins.

Table 1: Summary of Key Reaction Parameters.

Protocol 3: (Optional) Reductive Amination for Peptide Elongation

The newly formed aldehyde can be used as a reactive handle for various modifications. One common application is reductive amination to form a new amine bond, which can be the starting point for peptide chain elongation.

Materials:

  • Aldehyde-functionalized resin from Protocol 2

  • Fmoc-protected amino acid

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1% Acetic acid in DMF

  • Standard reagents for Fmoc-based solid-phase peptide synthesis (SPPS)[3][9]

Procedure:

  • Imine Formation: Swell the aldehyde-functionalized resin in 1% acetic acid in DMF. Add the Fmoc-protected amino acid (3.0 eq.) and agitate for 1 hour.

  • Reduction: Add NaBH₃CN (3.0 eq.) and continue to agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Elongation: The resin-bound molecule now has a free secondary amine (after Fmoc deprotection) and can be used for standard Fmoc-SPPS cycles to build a peptide chain.

Protocol 4: Cleavage from Resin and Purification

The final step is the cleavage of the synthesized molecule from the solid support. A mild acidic cocktail is used to cleave the linker from the 2-chlorotrityl resin.

Materials:

  • Synthesized molecule on resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether, cold

  • Centrifuge

  • HPLC system for purification

Procedure:

  • Resin Preparation: Wash the final resin-bound product with DCM and dry it under vacuum.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Add this cocktail to the resin and agitate at room temperature for 1-2 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the product. Wash the pellet with cold diethyl ether. The crude product can then be purified by reverse-phase HPLC.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating through in-process controls. Key checkpoints include:

  • Loading Determination: Quantifying the initial loading of the carbamate on the resin provides a baseline for subsequent reaction stoichiometry.

  • Reaction Monitoring: Small-scale cleavage and LC-MS analysis after the oxidation step confirms the conversion of the alcohol to the aldehyde.

  • Final Product Analysis: The purity and identity of the final cleaved product should be confirmed by HPLC and mass spectrometry.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block for solid-phase synthesis. The protocols provided herein offer a robust framework for its application, particularly for the on-resin generation of aldehydes. This strategy opens avenues for the synthesis of diverse molecular libraries, including peptidomimetics and peptide aldehydes, which are of significant interest in medicinal chemistry and drug development. The inherent modularity of solid-phase synthesis allows for the adaptation of these protocols to create a wide array of complex and biologically relevant molecules.

References

  • Atherton, E., Logan, C. J., & Sheppard, R. C. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 538-546. [Link]
  • Chemistry Stack Exchange. (2017).
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156. [Link]
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • LSU Scholarly Repository. (2004). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]
  • Chemistry Steps. Dess–Martin periodinane (DMP)
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Albericio, F., et al. (2000). Solid Phase Synthesis, A Practical Guide. Marcel Dekker, New York.
  • Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280. [Link]

Sources

Application Note: A Detailed Protocol for Monitoring Carbamate Synthesis by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbamates are a critical functional group in pharmaceuticals, agrochemicals, and polymers. Their synthesis requires careful monitoring to ensure complete conversion of starting materials and to minimize side product formation. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and powerful technique for real-time reaction monitoring.[1][2] This application note provides a comprehensive, field-tested protocol for monitoring carbamate synthesis, particularly from amine precursors. It details solvent system selection, sample preparation, and a multi-stage visualization strategy designed to unambiguously track the consumption of starting materials and the formation of the carbamate product.

Introduction: The Importance of Reaction Monitoring

The synthesis of carbamates, often involving the reaction of an amine with an isocyanate or a chloroformate, can be influenced by factors such as stoichiometry, temperature, and reaction time. Incomplete reactions lead to purification challenges and reduced yields, while side reactions can generate impurities that are difficult to remove.

Thin-Layer Chromatography (TLC) offers a direct visual assessment of the reaction's progress. By comparing the chromatographic profile of the reaction mixture against the starting materials, a researcher can quickly determine the extent of the reaction.[3] A key principle of TLC is the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (the eluent).[2] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[4]

This protocol emphasizes a dual-staining approach that is particularly effective for carbamate synthesis from amines. It leverages a general oxidative stain alongside a highly specific amine-detecting stain to provide a clear and definitive picture of the reaction's state.

Core Principles & Experimental Design

The success of TLC for reaction monitoring hinges on achieving clear separation between the starting material(s) and the product. The carbamate product will typically have a different polarity than its amine and electrophile precursors, enabling separation.

The Three-Lane Spotting Technique

To accurately interpret the results, a three-lane spotting pattern on the TLC plate is essential:

  • Lane 1 (SM - Starting Material): A spot of the limiting reactant (often the amine). This provides a reference Rf value for the starting material.

  • Lane 2 (Co - Co-spot): A spot containing both the starting material and the reaction mixture, applied at the same point. This lane is critical for confirming the identity of the starting material spot within the reaction mixture.

  • Lane 3 (Rx - Reaction Mixture): A spot of the crude reaction mixture.

A completed reaction is indicated by the disappearance of the starting material spot in the 'Rx' lane and the appearance of a new spot corresponding to the product.

Visualization Strategy: General vs. Specific Stains

Many organic compounds are colorless and not UV-active, requiring chemical staining for visualization.[5] This protocol employs a two-pronged approach:

  • Potassium Permanganate (KMnO₄): A highly effective, general-purpose oxidative stain. It reacts with a wide range of functional groups that can be oxidized, such as alcohols, alkenes, and amines, appearing as yellow-brown spots on a purple background.[5][6] This stain will visualize most components in the reaction.

  • Ninhydrin: A highly specific stain for primary and secondary amines, which are common precursors in carbamate synthesis.[7][8] It produces a characteristic pink, red, or purple spot upon heating.[7][9] The disappearance of a ninhydrin-active spot is a powerful and unambiguous indicator that the amine starting material has been consumed.

Detailed Protocol

Materials & Reagents
  • TLC Plates: Silica gel 60 F254 plates. The fluorescent indicator (F254) allows for non-destructive visualization under UV light for UV-active compounds.[6]

  • Eluent (Mobile Phase): A mixture of Ethyl Acetate (EtOAc) and Hexanes. A starting ratio of 30:70 (v/v) is recommended.

  • Sample Preparation:

    • Reaction mixture aliquot.

    • Solution of the amine starting material (approx. 1 mg/mL in a suitable solvent like EtOAc or CH₂Cl₂).

  • Visualization Reagents:

    • Potassium Permanganate (KMnO₄) Stain: 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% aq. NaOH, dissolved in 300 mL water.

    • Ninhydrin Stain: 0.2 g ninhydrin, 100 mL n-butanol, 0.5 mL acetic acid.[7][8]

  • Equipment:

    • TLC developing chamber with lid.

    • Capillary tubes for spotting.

    • Forceps.

    • UV lamp (254 nm).

    • Heat gun or hot plate.

Experimental Workflow

The overall workflow for monitoring the reaction is depicted below.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_viz Visualization & Analysis prep_plate 1. Prepare TLC Plate (Draw baseline in pencil) prep_samples 2. Prepare Sample Solutions (SM & Rx) prep_plate->prep_samples prep_chamber 3. Prepare Eluent & Chamber prep_samples->prep_chamber spot 4. Spot Plate (SM, Co, Rx) prep_chamber->spot develop 5. Develop Plate spot->develop dry 6. Dry Plate develop->dry uv 7. Visualize under UV (254 nm) dry->uv stain_perm 8. Stain with KMnO₄ uv->stain_perm stain_nin 9. Stain with Ninhydrin (on a separate plate) uv->stain_nin analyze 10. Analyze & Calculate Rf stain_perm->analyze stain_nin->analyze

Caption: Workflow for monitoring carbamate synthesis by TLC.

Step-by-Step Methodology
  • Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph.[10] Mark three evenly spaced points on the line for spotting.

  • Chamber Preparation: Pour the chosen eluent (e.g., 30:70 EtOAc/Hexanes) into the developing chamber to a depth of about 0.5 cm. Ensure the eluent level is below the baseline on your TLC plate.[10][11] Close the chamber and let it saturate for 5-10 minutes.

  • Spotting:

    • Using a capillary tube, apply a small spot of the amine starting material solution to the first mark (SM).

    • On the second mark (Co), first spot the starting material, then, using a different capillary, spot the reaction mixture directly on top of it.

    • On the third mark (Rx), spot the reaction mixture.

    • Aim for spots that are 1-2 mm in diameter. Allow the solvent to evaporate completely between applications.[2]

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is standing vertically and not touching the sides. Close the lid. Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air-dry completely in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a 254 nm UV lamp. Circle any visible spots with a pencil.[6]

    • Staining:

      • KMnO₄: Quickly dip the plate into the permanganate stain jar using forceps, remove it, and wipe the excess stain from the back with a paper towel.[6] Gently warm the plate with a heat gun until yellow/brown spots appear against the purple/pink background.[5]

      • Ninhydrin (Optional but Recommended): If confirming amine consumption is critical, run a second, identical TLC plate. Dip this plate in the ninhydrin solution, dry, and heat gently with a heat gun until pink/purple spots appear.[7]

Interpretation of Results

The Retention Factor (Rf) is a key metric calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[12][13][14]

Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

  • t = 0 (Start of Reaction): The 'Rx' lane should show a prominent spot corresponding to the amine starting material (Rf matches the 'SM' lane).

  • t = x hours (Reaction in Progress): The 'Rx' lane will show a diminished spot for the starting material and a new spot for the carbamate product (typically at a different Rf). The co-spot lane will show two distinct spots if separation is good.

  • t = final (Reaction Complete): The 'Rx' lane will show the complete disappearance of the starting material spot and a strong spot for the product. The KMnO₄ stain will show the product spot, while the ninhydrin stain will show no spot at the starting material's Rf, confirming the full consumption of the amine.

Reaction StageExpected Observation in Reaction (Rx) LaneInterpretation
Initial (t=0) Strong spot at the Rf of the amine SM. No product spot.Reaction has not yet started.
In Progress Faint SM spot and a new product spot at a different Rf.Reaction is proceeding.
Complete No visible SM spot (especially with ninhydrin). Strong product spot.The limiting amine has been fully consumed.
Stalled/Failed Strong SM spot remains after extended time. Little or no product spot.Reaction is not proceeding as expected.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaking Sample is too concentrated; Compound is acidic/basic.Dilute the sample before spotting.[10][11] Add a small amount (0.5-1%) of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent.[11][15]
Rf is too high (>0.8) Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).[3][11]
Rf is too low (<0.2) Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[3][11]
No spots are visible Sample is too dilute; Compound is not UV-active and does not react with the chosen stain.Concentrate the sample or spot multiple times in the same location.[10][11] Use a more universal stain like phosphomolybdic acid or p-anisaldehyde.
SM and Product spots are not separated (similar Rf) The chosen eluent system does not provide adequate resolution.Experiment with different solvent systems (e.g., dichloromethane/methanol or toluene/acetone).[16]

Conclusion

This protocol provides a robust and reliable method for monitoring the progress of carbamate synthesis using TLC. The strategic use of a three-lane spotting system combined with a dual-visualization approach (a general stain like KMnO₄ and a specific stain like ninhydrin) offers an unambiguous assessment of the reaction's endpoint. By following these detailed steps and consulting the troubleshooting guide, researchers can effectively utilize TLC to optimize reaction conditions, ensure complete conversion, and streamline the purification process in their synthetic workflows.

References

  • EPFL. (n.d.). TLC Visualization Reagents. EPFL.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of California, Los Angeles. (n.d.). TLC Stains. UCLA Chemistry.
  • LCGC International. (2012, March 2). Faster, More Sensitive Determination of Carbamates in Drinking Water.
  • Michigan State University. (n.d.). TLC stains. MSU Chemistry.
  • Asian Journal of Research in Chemistry. (n.d.). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method.
  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. University of Rochester Chemistry.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor.
  • ResearchGate. (n.d.). (PDF) Thin‐Layer Chromatography for the Detection and Analysis of Bioactive Natural Products.
  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • University of Rochester. (n.d.). Troubleshooting: TLC. University of Rochester Chemistry.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
  • Journal of Chemical Education. (2018, October 12). A Toolkit to Quantify Target Compounds in Thin-Layer-Chromatography Experiments. ACS Publications.
  • PubMed. (n.d.). Separation of organophosphate, chlorinated, and carbamate insecticides using conventional and reverse-phase thin-layer chromatography.
  • ochemistree. (2013, June 15). Calculating Rf Values [Video]. YouTube.
  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
  • U.S. Environmental Protection Agency. (n.d.). Liquid Chromatography of Carbamate Pesticides.
  • ResearchGate. (2025, August 7). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
  • ResearchGate. (2016, January 14). Quantification of Metal Dithiocarbamates by Thin-Layer Chromatography.
  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Cronicon. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper.
  • Cegielska, B., & Kacprzak, K. M. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.

Sources

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enzyme inhibition stands as a cornerstone of modern therapeutic design, targeting the dysregulated enzymatic activities that underpin numerous diseases.[1] The synthesis of small molecules that can potently and selectively modulate enzyme function is therefore a critical discipline in medicinal chemistry and drug discovery. This comprehensive guide provides an in-depth exploration of the strategic synthesis of enzyme inhibitors, moving from foundational principles to advanced, field-proven protocols. We will dissect the causality behind key synthetic and analytical choices, offering detailed methodologies for the creation and characterization of both reversible and irreversible inhibitors. This document is designed to empower researchers with the technical knowledge and practical protocols necessary to advance their own inhibitor discovery programs.

Part 1: Strategic Foundations in Inhibitor Synthesis

The journey from a validated enzyme target to a clinical candidate is an iterative process of design, synthesis, and biological evaluation. The synthetic chemist's role is pivotal, translating computational models and biological insights into tangible molecules. The choice of synthetic strategy is dictated by the nature of the target enzyme, the desired mechanism of inhibition, and the available structural information.

1.1 The Design-Synthesize-Test-Analyze (DSTA) Cycle

The development of an enzyme inhibitor is not a linear path but a cyclical process. High-throughput screening (HTS) of large compound libraries often serves as the initial step to identify "hits"—molecules that modulate the activity of the target enzyme.[2][3] From there, a focused effort begins.

DSTA_Cycle cluster_design Design cluster_synthesis Synthesis cluster_test Test cluster_analyze Analyze Design Target Analysis (Structure, Mechanism) In Silico Modeling Synthesis Route Scouting Chemical Synthesis Purification Design->Synthesis Propose Structures Test Biochemical Assays (IC50) Biophysical Assays (Binding) Synthesis->Test Provide Compounds Analyze SAR Analysis Kinetic Studies (Ki) Structural Biology (X-ray) Test->Analyze Generate Data Analyze->Design Refine Hypothesis

Caption: The iterative Design-Synthesize-Test-Analyze (DSTA) cycle in enzyme inhibitor development.

1.2 Major Synthetic Strategies
  • Structure-Based & Rational Design: This strategy relies on knowledge of the enzyme's three-dimensional structure, often obtained from X-ray crystallography or NMR. Chemists design molecules that mimic the transition state of the catalyzed reaction or complement the shape and electrostatic environment of the active site.[4][5] Transition-state analogs, for instance, are stable compounds designed to resemble the high-energy transition state of a reaction, making them highly potent inhibitors.[4][5][6]

  • Fragment-Based Drug Discovery (FBDD): FBDD starts with identifying very small, low-molecular-weight molecules ("fragments") that bind weakly but efficiently to the target.[7][8] These fragments serve as starting points for synthetic elaboration. Organic synthesis is then crucial for "growing" these fragments into more potent, lead-like molecules by adding functional groups that engage in additional interactions with the protein.[9][10] This approach allows for a more thorough exploration of chemical space and can lead to novel inhibitor scaffolds.[9]

  • Covalent Inhibition: A resurgent and powerful strategy involves designing inhibitors that form a stable, covalent bond with a nucleophilic amino acid residue (e.g., Cysteine, Serine) in or near the enzyme's active site.[11][12] This irreversible or pseudo-irreversible mechanism can lead to enhanced potency, prolonged duration of action, and high biochemical efficiency, as the inhibition is not subject to equilibrium competition with the natural substrate.[11][13] The design consists of a "guidance system" for selective binding and a reactive "warhead" for bond formation.[11]

Part 2: Synthesis Protocols and Methodologies

This section provides detailed, actionable protocols for the synthesis and characterization of enzyme inhibitors.

2.1 Protocol: Synthesis of a Covalent Acrylamide Warhead for Kinase Inhibition

Covalent inhibitors targeting kinases have proven highly successful in oncology (e.g., Ibrutinib, Osimertinib). A common strategy involves an acrylamide warhead that undergoes a Michael addition with a cysteine residue near the ATP-binding pocket. This protocol outlines the final step in coupling the acrylamide warhead to a guiding scaffold.

Objective: To synthesize a final covalent inhibitor by coupling an amine-containing heterocyclic scaffold with acryloyl chloride.

Materials:

  • Amine-functionalized heterocyclic scaffold (e.g., 4-amino-pyrazolo[3,4-d]pyrimidine)

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine-functionalized scaffold (1.0 equivalent) in anhydrous DCM.

    • Rationale: Anhydrous conditions are critical as acryloyl chloride is highly reactive with water, which would quench the reagent and reduce yield.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add TEA or DIPEA (1.2 equivalents) dropwise.

    • Rationale: The base acts as a scavenger for the HCl generated during the acylation reaction, preventing protonation of the starting amine and driving the reaction to completion. Cooling prevents potential side reactions.

  • Acylation: While stirring at 0 °C, add acryloyl chloride (1.1 equivalents) dropwise.

    • Rationale: Slow addition of the highly reactive acyl chloride controls the reaction rate and minimizes polymerization or other side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Rationale: The bicarbonate solution neutralizes any remaining acid and helps remove water-soluble byproducts.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Rationale: Washing removes residual base and salts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure acrylamide-functionalized inhibitor.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Covalent_Synthesis_Workflow Start Amine Scaffold + Anhydrous DCM AddBase Cool to 0°C Add DIPEA (1.2 eq) Start->AddBase AddAcyl Add Acryloyl Chloride (1.1 eq) dropwise at 0°C AddBase->AddAcyl Stir Warm to RT Monitor by TLC/LC-MS AddAcyl->Stir Workup Quench (NaHCO3) Extract with DCM Stir->Workup Purify Dry (Na2SO4) Concentrate Silica Gel Chromatography Workup->Purify End Characterize: NMR, HRMS Purify->End

Caption: Workflow for the synthesis of a covalent acrylamide inhibitor.

Part 3: Post-Synthesis Characterization and Validation Protocols

Synthesizing a molecule is only half the battle. Its biological activity must be rigorously validated.

3.1 Protocol: Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It indicates the concentration of inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[14][15]

Objective: To determine the IC₅₀ value of a synthesized inhibitor against a target enzyme using a continuous spectrophotometric assay.

Materials:

  • Purified target enzyme

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • Substrate for the enzyme (which produces a chromogenic product)

  • Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • 96-well microplate (UV-transparent if required)

  • Microplate reader capable of kinetic measurements

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a series of dilutions of the inhibitor stock solution in assay buffer. A common approach is a half-log or two-fold serial dilution (e.g., from 100 µM to low nM concentrations).[16] The final DMSO concentration in all wells should be kept constant and low (typically ≤1%).

    • Rationale: High concentrations of DMSO can inhibit enzyme activity. Keeping it constant ensures any effect is not due to the solvent.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the different concentrations of the inhibitor.[14] Include two sets of controls:

    • Positive Control (100% activity): Enzyme + Buffer + DMSO (no inhibitor).

    • Negative Control (0% activity): Buffer + Substrate + DMSO (no enzyme).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[14]

    • Rationale: This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. For covalent inhibitors, this step is critical for the bond-forming reaction to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate at a fixed concentration (typically at or near its Kₘ value).[14][17]

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance of the product at the appropriate wavelength at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).[14]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.[14]

    • Normalize the data by setting the average V₀ of the positive control as 100% activity and the negative control as 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[17]

3.2 Data Presentation: Comparing Inhibitor Potency
Inhibitor IDScaffoldWarheadTarget KinaseIC₅₀ (nM)
SYN-101 PyrazolopyrimidineAcrylamideKinase A15.2 ± 2.1
SYN-102 QuinazolineAcrylamideKinase A8.7 ± 1.5
SYN-103 PyrazolopyrimidineVinyl SulfoneKinase A45.6 ± 5.3
SYN-104 PyrazolopyrimidineAcrylamideKinase B870.1 ± 50.4

Table 1: Example data table summarizing the structure-activity relationship (SAR) for a series of synthesized covalent inhibitors. This data helps guide the next DSTA cycle.

3.3 Protocol: Determining the Mechanism of Inhibition (Kᵢ)

While IC₅₀ is a measure of potency, it is dependent on assay conditions. The inhibition constant (Kᵢ) is a true measure of binding affinity and is independent of substrate concentration for competitive inhibitors. Determining Kᵢ requires measuring enzyme kinetics at various substrate and inhibitor concentrations.[14]

Objective: To determine the Kᵢ and mechanism of a reversible inhibitor.

Methodology:

  • Experimental Design: Perform a series of kinetic experiments as described in the IC₅₀ protocol. However, for each of several fixed inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ), vary the concentration of the substrate over a wide range (e.g., 0.1x Kₘ to 10x Kₘ).

  • Data Collection: Measure the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot 1/V₀ versus 1/[S].

    • Analyze the resulting pattern of lines to determine the inhibition mechanism:[14]

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • The Kᵢ can be calculated from the shifts in the apparent Kₘ or Vₘₐₓ derived from these plots.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 E + S ⇌ ES → E + P a2 E + I ⇌ EI b1 E + S ⇌ ES → E + P b2 E + I ⇌ EI b3 ES + I ⇌ ESI c1 E + S ⇌ ES → E + P c2 ES + I ⇌ ESI

Sources

Application Note: Best Practices for Determining Cell Viability in Response to Benzyl Carbamate-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Benzyl Carbamate Moiety in Cytotoxicity Screening

Researchers, scientists, and drug development professionals are increasingly encountering the benzyl carbamate functional group in novel therapeutic candidates. This moiety is a common structural motif in medicinal chemistry, valued for its role in prodrugs, its metabolic stability, and its ability to modulate the pharmacokinetic properties of a molecule.[1] However, the very chemical properties that make it attractive can present significant challenges for one of the most fundamental steps in drug discovery: the accurate assessment of cell viability.

Standard cell viability assays, particularly those reliant on cellular redox potential, can be susceptible to interference from the test compounds themselves. Compounds with inherent reducing or oxidizing capabilities can interact directly with assay reagents, leading to false-positive or false-negative results that can misdirect entire research programs. Given that the benzyl carbamate structure can be involved in various cellular metabolic and chemical reactions, it is imperative to approach viability testing with a mechanistically informed strategy.[2][3][4][5]

This application note provides a detailed guide for selecting and validating appropriate cell viability assays for compounds containing a benzyl carbamate moiety. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and emphasize the necessity of orthogonal testing to ensure data integrity.

Pillar 1: Understanding Assay Mechanisms and Potential Interferences

The crux of accurate viability measurement lies in selecting an assay whose detection method is unlikely to be influenced by the chemical properties of the test compound. Viability assays typically measure one of three key cellular parameters: metabolic activity, membrane integrity, or ATP levels.[6][7]

Metabolic Assays: A Double-Edged Sword

Metabolic assays are popular due to their simplicity and high-throughput compatibility. However, they are also the most prone to chemical interference.

  • Tetrazolium Salt Reduction (MTT, MTS, XTT, WST-1): These assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases into a colored formazan product.[6][8][9] The principle is that only metabolically active cells can perform this reduction.

    • The Problem: Any compound that has reducing potential can directly reduce the tetrazolium salt, mimicking cellular activity and leading to a gross overestimation of cell viability.[9][10] This can mask true cytotoxicity. Conversely, compounds that inhibit dehydrogenase activity without killing the cell can lead to an underestimation of viability. Given the diverse reactivity of carbamate derivatives, this potential for interference is a primary concern.[2]

  • Resazurin (AlamarBlue™) Reduction: This assay uses the blue, non-fluorescent dye resazurin, which is reduced by viable cells to the pink, highly fluorescent resorufin.[11][12]

    • The Problem: Like tetrazolium salts, resazurin reduction is susceptible to direct chemical reduction by the test compound, which can create a false "viable" signal.[10][13] Although sometimes considered less susceptible than MTT, the risk remains significant and must be controlled for.[11]

The Gold Standard: ATP Quantification

A more reliable indicator of cell viability is the direct measurement of intracellular ATP. ATP is the principal energy currency of the cell and is rapidly depleted upon cell death.[7]

  • CellTiter-Glo® Luminescent Assay: This assay uses a thermostable luciferase to catalyze the formation of light from ATP and luciferin.[14][15][16] The luminescent signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells.[14][17]

    • Why it's Recommended: The specificity of the luciferase-luciferin reaction for ATP makes this assay far less susceptible to interference from compounds that affect cellular redox potential.[15][16] The "add-mix-measure" protocol is simple and robust for high-throughput screening.[14]

Orthogonal Validation: Confirming Cytotoxicity

To build a trustworthy dataset, a primary viability assay should always be confirmed with an orthogonal method that measures a different cellular parameter. This is a self-validating approach. If a compound reduces viability in an ATP-based assay, a corresponding increase in a cytotoxicity marker should be observed.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[18][19] Measuring LDH activity in the supernatant provides a direct quantification of cell death.[20]

  • Caspase Activity Assays (Caspase-Glo® 3/7): Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. This pathway is executed by a family of proteases called caspases. Measuring the activity of effector caspases-3 and -7 provides a specific and sensitive indicator of apoptosis.[21][22][23] The luminescent format offers high sensitivity and is less prone to compound interference than colorimetric or fluorescent methods.[21]

Pillar 2: Experimental Design and Self-Validating Protocols

A robust experimental design includes essential controls to rule out assay interference.

Diagram: Recommended Assay Workflow

The following workflow ensures a rigorous, multi-faceted assessment of cell viability.

G cluster_0 Primary Viability Screen cluster_1 Compound Interference Control cluster_2 Orthogonal Cytotoxicity Validation Primary CellTiter-Glo® (ATP Assay) NoCell Test Compound + Assay Reagent (No Cells) Primary->NoCell Validate Assay Integrity LDH LDH Release Assay (Membrane Integrity) Primary->LDH Confirm Hits Caspase Caspase-Glo® 3/7 Assay (Apoptosis) Primary->Caspase Confirm Hits G cluster_0 Observed Effect cluster_1 Potential Mechanisms cluster_2 Confirmatory Assays ATP_Loss Decreased ATP (CellTiter-Glo®) Apoptosis Apoptosis ATP_Loss->Apoptosis causes Necrosis Necrosis / Late Apoptosis ATP_Loss->Necrosis causes Caspase Caspase-Glo® 3/7 Assay Apoptosis->Caspase confirmed by LDH LDH Release Assay Necrosis->LDH confirmed by

Caption: Differentiating cell death mechanisms with orthogonal assays.

Conclusion: Ensuring Trustworthy Data

The chemical nature of the benzyl carbamate moiety necessitates a thoughtful and rigorous approach to cell viability testing. By moving away from potentially confounding redox-based assays like MTT and MTS, and instead adopting a primary screening strategy based on ATP quantification, researchers can significantly reduce the risk of compound-specific artifacts. The cornerstone of this strategy is the principle of orthogonal validation. Confirming the results of a primary viability assay with a mechanistically distinct cytotoxicity assay, such as LDH release or caspase activation, creates a self-validating system that ensures the data is both accurate and reliable. This multi-pronged approach provides the robust, high-quality data required to make confident decisions in the drug development pipeline.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Mishra, A., et al. (2023). Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms.
  • Ulukaya, E., et al. (2011). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Toxicology in Vitro. [Link]
  • R Discovery. (n.d.).
  • de Souza, J. S., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
  • Tomić, S., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. [Link]
  • Paromov, A. E., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules. [Link]
  • Peixoto, C., et al. (2023). Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status. International Journal of Molecular Sciences. [Link]
  • Paromov, A. E., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules. [Link]
  • El-Gendy, M. A., et al. (2014). Discovery of carbamate degrading enzymes by functional metagenomics. Journal of Biotechnology. [Link]
  • S. M. P. et al. (2013). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. PLoS ONE. [Link]
  • Conilh, L., et al. (2022).
  • Wang, B., et al. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Molecules. [Link]
  • ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. [Link]
  • Wang, P., et al. (2010). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLoS ONE. [Link]
  • Sari, Y. P., et al. (2022). TESTING THE ACTIVITY OF THE SYNTHETIC COMPOUND DIPHENYLTIN (IV)N- BENZYL METHYL DITHIOCARBAMATE AGAINST BREAST CANCER MCF-7. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
  • Rampersad, S. N. (2012). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols. [Link]
  • Meyer, H., et al. (2007).
  • Riss, T. L., et al. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies. [Link]
  • Adan, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences. [Link]
  • Fotakis, G., & Timbrell, J. A. (2006). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Toxicology in Vitro. [Link]
  • Wang, Y., et al. (2024). Extracellular Vesicles as Emerging Drug Delivery Platforms in Triple-Negative Breast Cancer: A Systematic Review.
  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. [Link]
  • Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. [Link]
  • Science.gov. (n.d.). resazurin reduction assay: Topics. [Link]
  • Paromov, A. E., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. [Link]
  • Biocompare. (n.d.).
  • Biocompare. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Benzyl Carbamate (Cbz) Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of benzyl carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-protection of amines using the benzyloxycarbonyl (Cbz or Z) group. Here, we combine established chemical principles with practical, field-tested advice to help you achieve clean, efficient, and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the formation of benzyl carbamates in a question-and-answer format.

Question 1: My reaction is sluggish or incomplete, what are the likely causes and how can I fix it?

Answer:

Several factors can contribute to an incomplete reaction. Let's break down the common culprits and their solutions.

  • Poor Quality of Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is highly sensitive to moisture and can decompose over time, especially if not stored properly.[1][2] Decomposition products like benzyl alcohol and HCl can interfere with the reaction.

    • Solution: Always use a fresh bottle of Cbz-Cl or purify older stock by distillation under reduced pressure. Ensure the reagent is stored under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature (typically 2-8°C).[2]

  • Inadequate pH Control: The reaction of an amine with Cbz-Cl liberates HCl.[3] Without a base to neutralize this acid, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, excessively high pH can lead to the decomposition of Cbz-Cl and racemization of chiral centers in amino acids.[4]

    • Solution: Maintain the reaction pH between 8 and 10.[4] The use of a biphasic system, such as the Schotten-Baumann conditions (e.g., ethyl acetate/water or THF/water with Na₂CO₃ or NaHCO₃), is highly effective as the product is extracted into the organic layer, and the pH is buffered in the aqueous phase.[1][3] For organic-soluble amines, a non-aqueous system with a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be employed.

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient (aromatic) amines are less nucleophilic and may react slowly.[5]

    • Solution: For these challenging substrates, increasing the reaction temperature (e.g., to 40°C) can be beneficial.[6] Alternatively, using a more activated Cbz source, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can enhance the reaction rate.[3]

The following workflow can help diagnose and resolve issues with reaction completion:

G start Incomplete Reaction check_cbz_cl Check Cbz-Cl Quality (fresh bottle, proper storage) start->check_cbz_cl check_cbz_cl->start Cbz-Cl is old/decomposed check_ph Verify pH Control (pH 8-10) check_cbz_cl->check_ph Cbz-Cl is good check_ph->start pH is off amine_reactivity Assess Amine Reactivity (steric hindrance, electronics) check_ph->amine_reactivity pH is optimal increase_temp Increase Temperature (e.g., to 40°C) amine_reactivity->increase_temp Low reactivity activated_cbz Use Activated Cbz Reagent (e.g., Cbz-OSu) amine_reactivity->activated_cbz Low reactivity success Reaction Complete increase_temp->success activated_cbz->success

Caption: Troubleshooting workflow for incomplete Cbz protection reactions.

Question 2: I am observing multiple spots on my TLC plate, including a major byproduct. What could it be?

Answer:

The formation of byproducts is a common issue. Here are the most probable identities and how to mitigate their formation:

  • Di-benzylation (for primary amines): Although less common under controlled conditions, it's possible for the initially formed carbamate to be deprotonated and react with a second molecule of Cbz-Cl, especially if a strong base is used in excess.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of Cbz-Cl and a stoichiometric amount of a mild base like NaHCO₃.

  • Urea Formation: If the Cbz-Cl has been exposed to moisture, it can hydrolyze to benzyl alcohol, which can then react with another molecule of Cbz-Cl to form dibenzyl carbonate. This can then react with the amine to form a urea derivative.

    • Solution: Ensure all reagents and solvents are dry, and the reaction is performed under an inert atmosphere.

  • Fragmentation and Dimerization: In some cases, the desired carbamate can fragment, and the resulting benzyl carbamate can react with a second molecule of the isocyanate intermediate (if the reaction proceeds via a Curtius-type rearrangement) to form a carbamoyl-urea species.[7]

    • Solution: This is more common with certain substrates. Optimizing the reaction temperature and reagent addition sequence can help minimize this side reaction.

Question 3: My product is difficult to purify. How can I improve the workup and purification process?

Answer:

Purification challenges often stem from the presence of unreacted starting materials or byproducts with similar polarity to the desired product.

  • Removing Excess Benzyl Alcohol: Benzyl alcohol, a common impurity from Cbz-Cl decomposition, can be difficult to separate from the product by column chromatography due to its polarity.[7]

    • Solution 1 (Aqueous Wash): If your product is sufficiently nonpolar, a wash with a dilute aqueous base (e.g., 1M NaOH) can help remove some of the benzyl alcohol.

    • Solution 2 (Enzymatic Tagging): For a more advanced approach, the crude product mixture can be treated with an immobilized lipase, such as Candida antarctica lipase B (CALB), and an acyl donor like vinyl butyrate. The lipase will selectively esterify the benzyl alcohol to the much less polar benzyl butyrate, which is easily separated by chromatography or crystallization.[7]

  • Crystallization: Benzyl carbamates are often crystalline solids. Attempting to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) can be a highly effective purification method.

Section 2: Frequently Asked Questions (FAQs)

What is the general mechanism of Cbz protection?

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate then collapses, expelling a chloride ion. A base is required to neutralize the resulting hydrochloric acid.[3][8]

Caption: General mechanism for the formation of a benzyl carbamate.

What are the standard reaction conditions for Cbz protection?

A widely used and reliable method is the Schotten-Baumann reaction.[3]

Typical Protocol:

  • Dissolve the amine in a mixture of a suitable organic solvent (e.g., ethyl acetate, THF, or dichloromethane) and water (e.g., a 1:1 ratio).

  • Add a base, such as sodium carbonate or sodium bicarbonate (2-3 equivalents), to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate (1.1-1.5 equivalents) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

How do I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your amine starting material, the Cbz-protected product, and any potential byproducts like benzyl alcohol. The amine can be visualized with a ninhydrin stain, while the product and Cbz-Cl are typically UV active.

Are there alternatives to benzyl chloroformate?

Yes, while Cbz-Cl is the most common reagent, others can be used, particularly if the substrate is sensitive to the reaction conditions.[9]

ReagentCommon NameNotes
N-(Benzyloxycarbonyloxy)succinimideCbz-OSuLess reactive than Cbz-Cl, good for sensitive substrates.
Dibenzyl dicarbonateCbz₂OAn analogue of Boc anhydride, offers mild reaction conditions.[3]
Benzyl 4-nitrophenyl carbonateCbz-ONpAn activated carbonate, useful for selective protections.
What are the key safety considerations when working with benzyl chloroformate?

Benzyl chloroformate is a corrosive and lachrymatory chemical.[2] It is also water-sensitive and can decompose to release toxic gases.[1][10]

  • Handling: Always handle Cbz-Cl in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Quenching: Any excess Cbz-Cl should be quenched carefully with a solution of a nucleophilic amine (like a dilute solution of ammonia or diethylamine) or a basic solution. Do not quench with water alone, as this will generate HCl.

References

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018-06-07). [Link]
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. [Link]
  • Organic Syntheses Procedure - Organic Syntheses. [Link]
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. (2021-02-04). [Link]
  • Synthesis of carbamates by carbamoyl
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public
  • Benzyl chloroform
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. [Link]
  • Kinetics of Carbamate Formation and Breakdown - ResearchG
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes - ACS Public
  • benzyl chloroformate (Cbz-Cl) protecting mechanism - Reddit. (2017-10-15). [Link]
  • (PDF)
  • Benzyl chloroform
  • Mechanistic insights into carbamate formation from CO₂ and amines: the role of guanidine–CO₂ adducts - Catalysis Science & Technology (RSC Publishing). (2021-09-02). [Link]
  • An equilibrium study of carbamate formation relevant to post combustion capture of CO₂ - Open Research Newcastle - Figshare. [Link]
  • Safety Data Sheet: Benzyl chloroform

Sources

Technical Support Center: Purification of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate and Related Polar Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complex purification challenges of polar carbamates, with a specific focus on (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development who encounter difficulties in isolating and purifying these highly polar molecules. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental hurdles.

I. Understanding the Challenge: The Physicochemical Properties of Polar Carbamates

Polar carbamates, such as this compound, present a unique set of purification challenges due to their molecular structure. The presence of multiple hydroxyl groups and the carbamate linkage imparts high polarity and hydrogen bonding potential. This often results in:

  • Poor solubility in common non-polar organic solvents used in standard normal-phase chromatography.

  • Strong interactions with silica gel, leading to streaking, poor resolution, and low recovery.

  • High water solubility , making extraction and concentration steps difficult.

  • Thermal instability , which can be a concern with certain purification techniques.[1][2]

This guide will address these issues with practical, experience-driven advice.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with polar carbamates.

Q1: My polar carbamate streaks badly on a standard silica gel TLC plate. What does this mean and how can I fix it?

A1: Streaking on a TLC plate is a classic indicator of strong analyte-stationary phase interactions. For highly polar compounds like diol carbamates, the numerous hydroxyl groups form strong hydrogen bonds with the silanol groups on the silica surface. This causes the compound to move unevenly up the plate, resulting in a streak rather than a compact spot.

To address this, you can:

  • Modify the mobile phase: Add a small amount of a polar, protic solvent like methanol or a modifier like acetic acid or ammonia to the eluent. These additives compete with your compound for binding sites on the silica, leading to better spot shape.

  • Consider alternative stationary phases: For TLC analysis, you might try using reversed-phase (C18) plates or plates with a more inert surface.[3]

Q2: I'm struggling to get my polar carbamate to dissolve in a suitable solvent for column chromatography. What are my options?

A2: Solubility is a primary hurdle. If your compound is insoluble in common chromatography solvents like ethyl acetate/hexane mixtures, you will need to explore more polar options.

  • Solvent Systems for Polar Compounds: Consider solvent systems like dichloromethane/methanol or even acetonitrile/water.[4] For particularly stubborn compounds, a small percentage of a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to dissolve the sample before loading, though this should be done with caution as they are difficult to remove.

  • Dry Loading: If a suitable loading solvent cannot be found, dry loading is an excellent alternative.[5] Dissolve your compound in a minimal amount of a volatile solvent it is soluble in (e.g., methanol), adsorb it onto a small amount of silica gel or celite, and then evaporate the solvent completely. The resulting dry powder can then be carefully loaded onto the top of your column.

Q3: Can I use reversed-phase chromatography to purify my highly polar carbamate?

A3: While it may seem counterintuitive, reversed-phase (RP) chromatography can be challenging for very polar compounds.[6] These molecules often have little retention on a non-polar C18 stationary phase and may elute in the void volume with the solvent front.[3]

However, for moderately polar carbamates, RP-HPLC can be a viable option, often using a mobile phase of water and acetonitrile or methanol.[1][7] For extremely polar compounds, other techniques discussed in the troubleshooting section, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are often more effective.[8][9]

Q4: My carbamate seems to be degrading during purification. What could be the cause?

A4: Carbamates can be susceptible to hydrolysis, especially under basic conditions.[10] If your purification involves basic modifiers or prolonged exposure to protic solvents at elevated temperatures, you may be observing degradation.

To mitigate degradation:

  • Maintain a neutral or slightly acidic pH during workup and purification steps.[10]

  • Avoid excessive heat. Perform purification steps at room temperature or below if possible.[10]

  • Work efficiently. Minimize the time your compound spends in solution, especially in the presence of potential nucleophiles or bases.

III. Troubleshooting Guide: From TLC to Pure Compound

This section provides a more in-depth, problem-solving approach to common purification issues.

Issue 1: Poor Separation and Co-elution in Normal-Phase Flash Chromatography

You've managed to get your polar carbamate to move on a silica column, but it's not separating from polar impurities.

Root Cause Analysis & Solution Pathway

cluster_0 Mobile Phase Optimization cluster_1 Alternative Chromatographic Modes start Poor Separation in Normal-Phase Chromatography A1 Increase Mobile Phase Polarity (e.g., higher % MeOH in DCM) start->A1 A2 Add Mobile Phase Modifiers (e.g., 0.1-1% Acetic Acid or Ammonia) A1->A2 A3 Result: Improved Resolution? A2->A3 B1 Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) A3->B1 No end Pure Compound A3->end Yes B2 Consider Mixed-Mode Chromatography B1->B2 B3 Try Supercritical Fluid Chromatography (SFC) B2->B3 B4 Result: Successful Separation? B3->B4 B4->end Yes

Caption: Troubleshooting workflow for poor separation.

Detailed Troubleshooting Steps:
  • Optimize the Mobile Phase:

    • Increase Polarity Gradually: A common starting point for polar compounds is a gradient of methanol in dichloromethane (DCM).[4] Start with a low percentage of methanol and gradually increase it.

    • Use Modifiers: Adding a small amount of acetic acid can help to protonate basic impurities and improve their interaction with the silica. Conversely, adding a small amount of ammonia can help to deprotonate acidic impurities.

  • Explore Alternative Chromatographic Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase.[8][9][11] It utilizes a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[8][9] In HILIC, water is the strong eluting solvent.[8]

    • Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange properties, allowing for the separation of compounds with a wide range of polarities.[6][12][13][14]

    • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[15][16][17][18] It is a "green" chromatography technique that can provide fast and efficient separations of polar molecules.[17]

Data-Driven Solvent System Selection
Chromatography Mode Stationary Phase Typical Mobile Phase Best Suited For
Normal-Phase Silica GelDichloromethane/MethanolModerately polar carbamates
Reversed-Phase C18Water/AcetonitrileCarbamates with some non-polar character
HILIC Silica, Amine, DiolAcetonitrile/WaterHighly polar, water-soluble carbamates[3][8][9]
Mixed-Mode C18 with ion-exchange groupsBuffered organic/aqueousComplex mixtures with varying polarities[6][12][13]
Issue 2: The Compound Crystallizes Poorly or Not at All

After successful chromatographic separation, you are left with a pure, but amorphous, solid or oil.

Root Cause Analysis & Solution Pathway

cluster_0 Recrystallization Solvent Screening cluster_1 Alternative Crystallization Techniques start Difficulty in Crystallization A1 Single Solvent Systems (e.g., Ethyl Acetate, Isopropanol, Water) start->A1 A2 Binary Solvent Systems (e.g., Ethyl Acetate/Hexane, Methanol/Ether) A1->A2 A3 Result: Crystals Formed? A2->A3 B1 Vapor Diffusion A3->B1 No end Crystalline Product A3->end Yes B2 Slow Evaporation B1->B2 B3 Result: Crystalline Solid Obtained? B2->B3 B3->end Yes

Caption: Workflow for optimizing crystallization.

Detailed Troubleshooting Steps:
  • Systematic Solvent Screening: The key to successful recrystallization is finding a solvent or solvent system where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10]

    • Single Solvents: Test a range of solvents with varying polarities. For polar carbamates, consider ethyl acetate, isopropanol, ethanol, or even water.

    • Binary Solvent Systems: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Advanced Crystallization Techniques:

    • Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed container that has a layer of the "poor" solvent at the bottom. The vapor from the poor solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.

    • Slow Evaporation: Loosely cover a container with a solution of your compound to allow the solvent to evaporate very slowly over several days.

IV. Experimental Protocols

Protocol 1: HILIC Flash Chromatography of a Polar Carbamate

This protocol provides a general starting point for purifying a highly polar carbamate using HILIC.

  • Column: Use a silica gel flash column.

  • Sample Preparation: Dissolve the crude material in a minimal amount of the mobile phase with the highest aqueous content or a strong solvent like methanol. If solubility is an issue, perform a dry load by adsorbing the compound onto silica gel.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water

  • Gradient Elution:

    • Equilibrate the column with 5% Solvent B in Solvent A.

    • Load the sample.

    • Run a linear gradient from 5% to 40% Solvent B over 10-15 column volumes.

    • Hold at 40% Solvent B for 2-3 column volumes.

  • Detection: Use a UV detector if the compound has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer is recommended.[8] Alternatively, collect small fractions and analyze by TLC.

Protocol 2: Recrystallization of this compound

This is a suggested starting point for the recrystallization of the title compound.

  • Solvent Selection: Begin by testing solubility in ethyl acetate and isopropanol. A mixture of these may be effective.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethyl acetate to the crude solid to dissolve it.

  • Induce Crystallization: Slowly add a less polar co-solvent like hexanes or a more polar co-solvent like isopropanol dropwise until the solution becomes faintly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. If no crystals form, place the flask in a 4°C refrigerator overnight.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Concluding Remarks

The purification of polar carbamates like this compound requires a departure from standard chromatographic and crystallization methods. By understanding the underlying chemical principles and systematically exploring alternative techniques such as HILIC and optimized recrystallization protocols, researchers can successfully overcome these challenges. This guide serves as a foundational resource, and further optimization will likely be necessary for each unique compound.

VI. References

  • Bickler, B. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Various Authors. (2018, April 25). For highly polar compound, how to do the purification? ResearchGate. [Link]

  • LCGC International. (2012, March 2). Faster, More Sensitive Determination of Carbamates in Drinking Water. [Link]

  • Zharkov, A., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7689. [Link]

  • MDPI. (n.d.). Phenylcarbamate-Modified Paper for Paper Chromatographic Analysis of Hydrophobic Compounds. [Link]

  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. IntechOpen. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]

  • Bickler, B. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Google Patents. (n.d.). Monocarbamate diols, polymers derived from them, and NLO-active materials therefrom.

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Waters Corporation. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide. [Link]

  • Miller, M. J., et al. (2008). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. NIH Public Access, 53(10), 3134–3143. [Link]

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC Europe, 29(11), 630-640. [Link]

  • West, C. (2013). How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. [Link]

  • Kim, J., et al. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry, 2014, 605385. [Link]

  • Van Zelst, B., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 218, 423-435. [Link]

  • Zhang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2514. [Link]

  • Tummatorn, J., & Dudley, G. B. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7987–8011. [Link]

  • Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • Wirtz, M., et al. (2024). Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. Analytical and Bioanalytical Chemistry. [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. [Link]

  • LCGC International. (2016, February 1). Troubleshooting Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022, August 28). 3.4: Supercritical Fluid Chromatography. [Link]

  • Kakita, H., et al. (2018). Hydrophilic interaction chromatography for the analysis of biopharmaceutical drugs and therapeutic peptides: A review based on the separation characteristics of the hydrophilic interaction chromatography phases. Journal of Separation Science, 41(1), 228-241. [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

  • ResearchGate. (2025, September 9). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. [Link]

Sources

Technical Support Center: Synthesis of Dihydroxylated Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dihydroxylated carbamates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. This resource provides in-depth technical guidance, explaining the causality behind experimental choices and offering field-proven insights to help you mitigate common side reactions and optimize your synthetic routes.

I. Direct Dihydroxylation of Unsaturated Carbamates: Troubleshooting Guide

The direct dihydroxylation of an alkene is a powerful method for installing vicinal diols. For unsaturated carbamates, the Sharpless Asymmetric Dihydroxylation is a preferred method for achieving high stereoselectivity. However, several side reactions can compromise the yield and purity of your desired dihydroxylated carbamate.

FAQ 1: I am observing a low yield of my dihydroxylated carbamate. What are the potential causes and how can I improve it?

A low yield in the dihydroxylation of an unsaturated carbamate can be attributed to several factors, ranging from incomplete reaction to substrate decomposition. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Reaction:

    • Cause: The electron-withdrawing nature of the carbamate group can deactivate the double bond, making it less susceptible to electrophilic attack by the osmium tetroxide reagent. This is particularly true for N-aryl carbamates or when the double bond is conjugated with the carbamate carbonyl.

    • Troubleshooting:

      • Increase Catalyst and Ligand Loading: For sluggish reactions, increasing the amount of the osmium catalyst and the chiral ligand can improve the reaction rate.

      • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until the starting material is consumed.

      • Optimize Temperature: While lower temperatures generally favor higher enantioselectivity, a slight increase in temperature might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also lead to side reactions.

  • Substrate or Product Degradation:

    • Cause: The carbamate protecting group, especially Boc or other acid-labile groups, might not be fully stable under the reaction or work-up conditions. While generally robust, prolonged exposure to certain conditions can lead to hydrolysis.[1]

    • Troubleshooting:

      • pH Control: The Sharpless dihydroxylation is typically performed under buffered, slightly basic conditions, which is generally compatible with most carbamate protecting groups.[2] Ensure the pH is maintained throughout the reaction.

      • Work-up Conditions: During the work-up, avoid strongly acidic or basic conditions if your carbamate is sensitive. A neutral work-up is often preferable.

      • Choice of Protecting Group: If degradation is a persistent issue, consider using a more robust carbamate protecting group like Cbz (benzyloxycarbonyl), which is stable to a wider range of conditions.[3][4]

Experimental Protocol: Improving Yield in Sharpless Asymmetric Dihydroxylation
  • To a stirred solution of the unsaturated carbamate (1.0 equiv) in a t-BuOH/water (1:1) mixture, add the AD-mix-β (or AD-mix-α for the opposite enantiomer) and methanesulfonamide (CH₃SO₂NH₂).

  • Stir the resulting slurry at room temperature until the starting material is consumed (monitor by TLC). For less reactive substrates, gentle warming (e.g., to 40 °C) can be applied.

  • Cool the reaction to 0 °C and quench with sodium sulfite.

  • Stir for 1 hour, then extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

FAQ 2: The enantioselectivity (ee) of my dihydroxylated carbamate is lower than expected. How can I address this?

Low enantioselectivity in a Sharpless Asymmetric Dihydroxylation is often due to a competing non-enantioselective reaction pathway.

  • Cause: A key issue is the potential for a secondary, non-enantioselective catalytic cycle.[5] This occurs if the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before it dissociates from the chiral ligand. This complex can then dihydroxylate another alkene molecule without the chiral influence of the primary ligand, leading to a racemic or low ee product.

  • Troubleshooting:

    • Substrate Concentration: High concentrations of the alkene can favor this non-selective secondary pathway.[5]

      • Solution: Perform the reaction at a lower concentration or use a slow addition of the unsaturated carbamate to the reaction mixture.

    • Ligand Concentration: An insufficient concentration of the chiral ligand relative to the osmium catalyst can lead to the formation of an achiral osmium tetroxide species that participates in a non-asymmetric dihydroxylation.

      • Solution: Increase the molar ratio of the chiral ligand to the osmium catalyst.[5]

    • Reaction Temperature: Higher temperatures can decrease enantioselectivity.

      • Solution: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C), although this may require longer reaction times.

Table 1: Troubleshooting Low Enantioselectivity

ParameterRecommendation for High eeRationale
Substrate Concentration Low (e.g., <0.1 M) or slow additionMinimizes the non-enantioselective secondary catalytic cycle.
Ligand-to-Osmium Ratio High (use of AD-mix is recommended)Ensures the osmium catalyst remains complexed with the chiral ligand.
Temperature Low (0 °C to -20 °C)Enhances the energy difference between the diastereomeric transition states.
FAQ 3: I am observing over-oxidation of my product to a dicarbonyl compound. How can I prevent this?

Over-oxidation is a common side reaction, especially when using strong oxidizing agents.

  • Cause: The desired vicinal diol can be further oxidized to an α-hydroxy ketone or even undergo carbon-carbon bond cleavage to form aldehydes or carboxylic acids. This is more prevalent with reagents like potassium permanganate (KMnO₄) but can also occur with osmium-based methods if not properly controlled.[6][7]

  • Troubleshooting:

    • Choice of Reagent:

      • Osmium Tetroxide: OsO₄ is generally more selective for diol formation than KMnO₄.[7] Using catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a standard and reliable method.[2][7]

      • Potassium Permanganate: If using KMnO₄, the reaction must be performed under carefully controlled conditions (cold, basic) to minimize over-oxidation.[8]

    • Reaction Conditions:

      • Temperature: Maintain a low reaction temperature.

      • Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed.

      • Work-up: Promptly quench the reaction and work-up to isolate the diol.

Over_Oxidation Unsaturated_Carbamate Unsaturated Carbamate Diol Desired Dihydroxylated Carbamate Unsaturated_Carbamate->Diol [OsO₄] or cold, basic KMnO₄ Over_Oxidation_Product Over-oxidation Byproducts (α-hydroxy ketone, cleavage products) Diol->Over_Oxidation_Product Excess oxidant or harsh conditions

Caption: Pathway to desired diol and over-oxidation byproducts.

II. Epoxidation and Ring-Opening Route: Troubleshooting Guide

An alternative strategy for synthesizing dihydroxylated carbamates involves the epoxidation of an unsaturated carbamate followed by the ring-opening of the resulting epoxide. This two-step process offers access to anti-diols, complementary to the syn-diols obtained from direct dihydroxylation.

FAQ 4: The epoxidation of my unsaturated carbamate is not stereoselective. How can I improve this?

The stereoselectivity of the epoxidation is crucial for obtaining a single enantiomer of the dihydroxylated product.

  • Cause: The directing effect of nearby functional groups can significantly influence the facial selectivity of the epoxidation. For allylic carbamates, the carbamate group itself can act as a directing group.

  • Troubleshooting:

    • Carbamate as a Directing Group: The carbamate group can form a hydrogen bond with the peracid (e.g., m-CPBA), delivering the oxidant to one face of the double bond.[9] The stereoselectivity can be dependent on the nature of the N-protecting group.[9]

    • Cooperative Coordination: Other functionalities, such as an allylic ester, can also participate in directing the epoxidation, sometimes in a cooperative manner with the carbamate group.[9]

    • Asymmetric Epoxidation: For high levels of enantioselectivity, consider using a catalytic asymmetric epoxidation method, such as the Sharpless Asymmetric Epoxidation for allylic alcohols (if applicable to your substrate) or other modern catalytic systems.

FAQ 5: I am getting a mixture of regioisomers during the epoxide ring-opening. How can I control the regioselectivity?

The regioselectivity of the epoxide ring-opening is a critical step and is highly dependent on the reaction conditions.

  • Cause: The nucleophile (water or hydroxide) can attack either of the two carbons of the epoxide ring. The site of attack is determined by whether the reaction proceeds under acidic or basic conditions.

    • Basic or Neutral Conditions (Sₙ2-type): The nucleophile (e.g., OH⁻) will attack the less sterically hindered carbon of the epoxide.[10] This is the preferred method for achieving high regioselectivity in most cases.

    • Acidic Conditions (Sₙ1-like): The epoxide is first protonated, and the nucleophile (e.g., H₂O) attacks the carbon that can better stabilize a partial positive charge (the more substituted carbon).[10] This can lead to a mixture of products if the electronic preference and steric hindrance are not strongly differentiated.

  • Troubleshooting:

    • For attack at the less substituted carbon: Use basic or neutral conditions for the ring-opening (e.g., NaOH in H₂O/THF).

    • For attack at the more substituted carbon: Use acidic conditions (e.g., dilute H₂SO₄ in H₂O/THF). Be aware that this may lead to lower regioselectivity and potential side reactions like rearrangements.

    • Neighboring Group Participation: The carbamate group itself, if positioned appropriately, could potentially participate in the ring-opening, influencing the regioselectivity and stereochemistry.[5][11]

Epoxide_Ring_Opening cluster_acid Acidic Conditions cluster_base Basic Conditions Acid_Epoxide Epoxy Carbamate Protonated_Epoxide Protonated Epoxide Acid_Epoxide->Protonated_Epoxide H⁺ Acid_Product Product from attack at more substituted carbon Protonated_Epoxide->Acid_Product H₂O (nucleophile) Base_Epoxide Epoxy Carbamate Base_Product Product from attack at less substituted carbon Base_Epoxide->Base_Product OH⁻ (nucleophile)

Caption: Regioselectivity in epoxide ring-opening.

FAQ 6: I am observing unexpected rearrangement products. What is causing this and how can I avoid it?

Rearrangements can be a significant side reaction, particularly under acidic conditions.

  • Cause: Under acidic conditions, the epoxide ring-opening can proceed through a transition state with significant carbocationic character. If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift, rearrangement byproducts will be observed.

  • Troubleshooting:

    • Avoid Strongly Acidic Conditions: Whenever possible, use basic or neutral conditions for the epoxide ring-opening to avoid the formation of carbocationic intermediates.

    • Use a Milder Lewis Acid: If acidic conditions are necessary, consider using a milder Lewis acid that can coordinate to the epoxide oxygen without promoting extensive carbocation formation.

    • Temperature Control: Perform the reaction at a low temperature to minimize the activation energy available for rearrangement pathways.

III. Stability of Carbamate Protecting Groups

FAQ 7: Are my Boc and Cbz protecting groups stable during the synthesis of dihydroxylated carbamates?

The stability of your carbamate protecting group is crucial for the success of your synthesis.

  • Boc (tert-Butoxycarbonyl):

    • Stability: Generally stable to the basic conditions of Sharpless dihydroxylation and basic epoxide ring-opening.

    • Lability: Sensitive to strong acids. Acid-catalyzed epoxide ring-opening should be performed with caution.

  • Cbz (Benzyloxycarbonyl):

    • Stability: Stable to both acidic and basic conditions typically used for dihydroxylation and epoxide ring-opening.[3]

    • Lability: Can be removed by catalytic hydrogenolysis, which offers an orthogonal deprotection strategy.[4]

Table 2: Stability of Common Carbamate Protecting Groups

Protecting GroupStable ToLabile To
Boc Basic conditions, hydrogenolysisStrong acids (e.g., TFA)
Cbz Acidic and basic conditionsCatalytic hydrogenolysis (H₂, Pd/C)

IV. References

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Intramolecular Oxamidation of Unsaturated O-Alkyl Hydroxamates: A Remarkably Versatile Entry to Hydroxy Lactams. PMC - NIH. [Link]

  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]

  • Steric control of epoxidation by carbamate and amide groups. Evidence for the carbonyl-directed epoxidation. The Journal of Organic Chemistry. [Link]

  • Neighboring Group Participation. Chemistry LibreTexts. [Link]

  • Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. ResearchGate. [Link]

  • Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]

  • Enantioselective epoxidation of allylic carbamates with peptidomimetic catalyst 3. UHP = urea‐hydrogen peroxide. ResearchGate. [Link]

  • Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. Beilstein Journals. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]

  • Syn-dihydroxylation of alkenes. YouTube. [Link]

  • Stereoselective Epoxidation of Allylic Carbamates with m-Chloroperbenzoic Acid: The Role of Cooperative Coordination. American Chemical Society. [Link]

  • Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]

  • Neighbouring group participation. Wikipedia. [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. NIH. [Link]

  • Is there any specific conditions for Neighbouring group participation?. Chemistry Stack Exchange. [Link]

  • A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. PubMed. [Link]

  • Deshpande-Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism-2019-Journal of Catalysis.pdf. nanocenter.zju.edu.cn. [Link]

  • Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Chemistry Steps. [Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions. ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Highly regioselective and diastereoselective epoxidation of allylic amines with Oxone. Chemical Communications (RSC Publishing). [Link]

  • Syn Dihydroxylation of Alkenes. YouTube. [Link]

  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications (RSC Publishing). [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]

  • Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. [Link]

  • endo-Cyclization of unsaturated RO2 radicals from the gas-phase ozonolysis of cyclohexadienes. Chemical Communications (RSC Publishing). [Link]

  • Osmium tetroxide. Wikipedia. [Link]

Sources

How to remove benzyl protecting group from carbamate without affecting other functional groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for protecting group strategies. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge in organic synthesis: the selective removal of the benzyl carbamate (Cbz or Z) protecting group from amines without affecting other sensitive functionalities. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common, "go-to" method for Cbz deprotection?

The gold standard and most frequently employed method is catalytic hydrogenolysis .[1][2] This technique typically involves using a palladium catalyst, most commonly 10% palladium on carbon (Pd/C), under a hydrogen atmosphere.[3] The reaction is exceptionally clean, as the byproducts are simply toluene and carbon dioxide, which are volatile and easily removed during workup.[4][5]

Q2: My catalytic hydrogenolysis reaction is sluggish or has stalled completely. What are the likely causes?

Several factors can impede catalytic hydrogenolysis:

  • Catalyst Poisoning: This is the most common culprit. Sulfur-containing compounds are notorious for deactivating palladium catalysts. Even trace amounts of sulfur in your starting material or from other reagents can halt the reaction. Other functional groups, such as thiols or certain heterocycles, can also act as poisons.[4]

  • Insufficient Hydrogen: For more sterically hindered or electron-deficient substrates, atmospheric pressure from a hydrogen balloon may be insufficient.[4]

  • Poor Catalyst Quality: The activity of Pd/C can vary between batches and degrade over time. Using an old or improperly stored catalyst can lead to poor results.

Q3: How can I remove a Cbz group from a molecule that also contains a reducible functional group, like an alkene, alkyne, or nitro group?

This is a classic chemoselectivity problem where standard hydrogenolysis is not suitable, as it will likely reduce the other functional groups.[1] In this scenario, you should turn to non-reductive methods:

  • Acid-Mediated Cleavage: Lewis acids or strong protic acids can effectively cleave the Cbz group. A modern, mild system is Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which shows excellent tolerance for many reducible groups.[2][6]

  • Nucleophilic Cleavage: A highly selective method involves using a thiol, such as 2-mercaptoethanol, with a mild base.[1][6] This approach is exceptionally gentle and avoids harsh acidic or reductive conditions altogether.

Q4: Is it possible to selectively deprotect a Cbz group in the presence of a benzyl (Bn) ether?

Yes, this is achievable, although it can be challenging as both groups are cleaved by hydrogenolysis. The key is to modulate the catalyst's activity. Adding inhibitors like ammonia, pyridine, or ammonium acetate can significantly slow down the cleavage of benzyl ethers while allowing the hydrogenolysis of the Cbz group to proceed.[6][7] Careful reaction monitoring is crucial for success.

Method Selection & Troubleshooting Guide

Choosing the correct deprotection strategy is paramount and depends entirely on the functional group landscape of your substrate. This guide provides a decision-making framework and solutions to common issues.

Decision-Making Workflow for Cbz Deprotection

The following workflow can help guide your choice of deprotection method.

G start Start: Cbz-Protected Substrate q1 Are reducible groups present? (e.g., alkenes, alkynes, nitro, aryl halides, other benzyl groups) start->q1 hydrogenolysis Primary Choice: Catalytic Hydrogenolysis q1->hydrogenolysis No non_reductive Must Use Non-Reductive Method q1->non_reductive Yes q3 Does the substrate contain catalyst poisons (e.g., sulfur)? hydrogenolysis->q3 q2 Is the substrate sensitive to strong acid? non_reductive->q2 acid_cleavage Option 1: Acid-Mediated Cleavage (e.g., AlCl3/HFIP) q2->acid_cleavage No nucleophilic_cleavage Option 2: Nucleophilic Cleavage (e.g., Thiol-based) q2->nucleophilic_cleavage Yes q3->non_reductive Yes transfer_h Try Transfer Hydrogenolysis (e.g., Ammonium Formate) q3->transfer_h No, but reaction is slow

Caption: A decision workflow for selecting the appropriate Cbz deprotection method.

Scenario 1: My Catalytic Hydrogenolysis is Not Working

Problem: You are attempting to deprotect a seemingly simple substrate using Pd/C and a hydrogen balloon, but the reaction shows little to no conversion after several hours.

Causality & Solution:

This issue almost always points to catalyst inactivation or insufficient reactivity.

  • Troubleshooting Steps:

    • Rule out Catalyst Poisoning: Analyze the starting material for potential sulfur impurities. If sulfur is present, hydrogenolysis is not a viable option. You must switch to a non-reductive method like acid or nucleophilic cleavage.[4]

    • Increase Hydrogen Pressure: Switch from a balloon to a sealed reaction system where you can apply positive pressure (e.g., 50 psi). This increases the concentration of hydrogen at the catalyst surface, accelerating the reaction rate.[7]

    • Consider Transfer Hydrogenolysis: Instead of H₂ gas, use a hydrogen donor like ammonium formate or triethylsilane.[5][6][7] This method, known as catalytic transfer hydrogenolysis (CTH), generates hydrogen in situ and can be more effective for stubborn substrates. It also avoids the need for specialized hydrogenation equipment.

Scenario 2: My Acid-Catalyzed Deprotection is Yielding Unwanted Side Products

Problem: You are using a strong acid like HBr in acetic acid, and while the Cbz group is removed, you are observing significant formation of an acetylated amine and other unidentifiable products by LC-MS.

Causality & Solution:

The conditions are too harsh. Strong acids generate a free benzyl cation, which is a potent electrophile and can alkylate other nucleophilic sites on your molecule or the solvent.[4] Furthermore, using a nucleophilic solvent like acetic acid can lead to side reactions with the newly liberated amine.

  • Switch to a Milder, Non-Nucleophilic System:

    • Lewis Acid in a Non-Coordinating Solvent: The AlCl₃/HFIP system is an excellent choice.[2][6] HFIP is a highly polar but very weakly nucleophilic solvent that stabilizes cationic intermediates without participating in the reaction. This combination effectively cleaves the Cbz group while minimizing side reactions. This method has been shown to be compatible with sensitive groups like nitro groups, double bonds, and even other benzyl groups.[2]

Scenario 3: My Substrate is Extremely Sensitive and Cannot Tolerate Reductive or Acidic Conditions

Problem: Your molecule contains multiple sensitive functionalities, such as an aryl bromide and an acid-labile protecting group (like Boc), and you need to selectively remove only the Cbz group.

Causality & Solution:

This is the ultimate chemoselectivity challenge where orthogonality is key. A recently developed method leveraging nucleophilic attack is the ideal solution. The mechanism involves an Sₙ2 attack by a soft nucleophile (a thiol) on the benzylic carbon of the Cbz group, which is a much milder pathway than hydrogenolysis or acidolysis.[1]

  • Employ Thiol-Mediated Nucleophilic Cleavage:

    • This method uses 2-mercaptoethanol in the presence of a mild base like potassium phosphate or potassium acetate in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).[1][6] It is highly chemoselective and will not affect aryl halides, nitriles, esters, or other common protecting groups.[1] The byproduct is a benzylated thiol, which is significantly less reactive and genotoxic than the benzyl iodide formed in older TMS-iodide methods.[1][4]

Comparative Summary of Key Deprotection Methods
MethodReagents & ConditionsAdvantagesDisadvantagesIdeal For
Catalytic Hydrogenolysis Pd/C, H₂ (gas), MeOH/EtOH, RTVery clean byproducts (toluene, CO₂); Mild, neutral pH.[3][8]Reduces many other functional groups; Catalyst is sensitive to poisons (e.g., sulfur).[1][4]Substrates lacking reducible groups or catalyst poisons.
Transfer Hydrogenolysis Pd/C, Ammonium Formate or Et₃SiH, MeOH, RTNo H₂ gas cylinder needed; Can be faster for some substrates.[6][7]Still a reductive method; Can be slower than direct hydrogenation.Lab-scale synthesis without hydrogenation equipment.
Acid-Mediated Cleavage AlCl₃/HFIP, RTExcellent for substrates with reducible groups; Good functional group tolerance.[2][6]Requires stoichiometric Lewis acid; HFIP is expensive.Complex molecules with reducible functionalities.
Nucleophilic Cleavage 2-Mercaptoethanol, KOAc, DMAc, 75 °CSuperb chemoselectivity; Tolerates nearly all other functional groups; Safe byproducts.[1][6]Requires heating; Thiol reagents have a strong odor.Highly sensitive, late-stage intermediates where preserving all other groups is critical.

Key Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis (H₂ Balloon)

This protocol is suitable for simple substrates that are not prone to catalyst poisoning.

  • Materials:

    • Cbz-protected amine (1.0 eq)

    • 10% Palladium on Carbon (5-10 mol% by weight)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) supply (balloon)

    • Celite® for filtration

  • Procedure:

    • Dissolve the Cbz-protected amine in MeOH or EtOH in a round-bottom flask equipped with a stir bar.

    • Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

    • Seal the flask with a septum and purge the flask by evacuating and backfilling with nitrogen or argon (3 cycles).

    • Evacuate the flask one final time and backfill with hydrogen from a balloon.

    • Stir the reaction mixture vigorously at room temperature. A positive pressure of H₂ should be maintained by the balloon.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully purge the flask with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.[5]

Protocol 2: Acid-Mediated Cleavage with AlCl₃/HFIP

This protocol is an excellent non-reductive alternative.[6]

  • Materials:

    • Cbz-protected amine (1.0 eq)

    • Aluminum chloride (AlCl₃) (e.g., 2-3 eq)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Procedure:

    • Dissolve the Cbz-protected amine in HFIP at room temperature in a round-bottom flask.

    • Carefully add AlCl₃ portion-wise to the stirred solution. The reaction may be mildly exothermic.

    • Stir the mixture at room temperature and monitor by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate or another suitable base.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product as necessary.

Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol

This is the method of choice for highly sensitive and complex substrates.[1][6]

  • Materials:

    • Cbz-protected amine (1.0 eq)

    • 2-Mercaptoethanol (e.g., 2 eq)

    • Potassium Acetate (KOAc) or Potassium Phosphate (K₃PO₄) (e.g., 4 eq)

    • N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • To a solution of the Cbz-protected amine in DMAc, add the base (e.g., KOAc).

    • Add 2-mercaptoethanol to the mixture.

    • Heat the reaction mixture to 75 °C and stir until completion is confirmed by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove DMAc and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[4]

General Deprotection Mechanism

The cleavage of the Cbz group, regardless of the method, ultimately liberates the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide.

G start R-NH-C(=O)O-CH₂-Ph intermediate [ R-NH-COOH ] start->intermediate + [H] or H⁺ or Nu⁻ - Toluene or PhCH₂-X product R-NH₂ + CO₂ intermediate->product l1 Cleavage (H₂, Acid, or Nu:) l2 Spontaneous Decarboxylation

Caption: General mechanism for Cbz deprotection leading to the free amine.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Scientific Update. (2023, February 22). To Deprotect and Serve.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Aggarwal, K., Bartwal, G., & Khare, J. M. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature.
  • Berthet, M., Davanier, F., Dujardin, G., Martínez, J., & Parrot, I. (2015). MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. Chemistry.
  • Papageorgiou, E. A., Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (2000).
  • Papageorgiou, E. A., Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups.
  • Chemistry Stack Exchange. (2016, October 15). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?.
  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry.
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Papageorgiou, E. A., Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. American Chemical Society.

Sources

Optimizing solvent systems for the purification of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this highly polar, difunctional molecule. Its unique structure, featuring a non-polar benzyl group and a polar diol carbamate backbone, demands a nuanced approach to solvent system selection. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Understanding the Molecule's Purification Challenges

Q1: What makes this compound difficult to purify?

A1: The primary challenge lies in the molecule's amphiphilic nature. It possesses two highly polar hydroxyl (-OH) groups and a carbamate linkage, which are capable of strong hydrogen bonding. These features make it highly polar. Simultaneously, it contains a non-polar benzyl group and a five-carbon aliphatic chain. This duality leads to several common issues:

  • Strong retention and tailing in normal-phase chromatography due to powerful interactions with the polar stationary phase (e.g., silica gel).[1]

  • Poor retention in standard reversed-phase chromatography (e.g., C18), where it may elute with the solvent front because of its high water solubility.[2]

  • Difficulty in crystallization , often leading to the formation of oils or "oiling out" because it can be challenging to find a solvent that provides high solubility when hot but poor solubility when cold.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q2: My compound is stuck at the baseline on my silica TLC plate, even when using 100% ethyl acetate. What is the next step?

A2: This is a classic sign that your eluent is not polar enough to compete with the silica gel for your highly polar compound.[1] You need to introduce a much more polar solvent into your mobile phase. The standard practice is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a system like 5% MeOH in DCM and gradually increase the methanol concentration. For extremely polar compounds like this diol, you may need to go as high as 10-20% MeOH.[5]

Q3: I tried reversed-phase chromatography, but my compound eluted immediately. How can I increase its retention?

A3: Elution at or near the solvent front indicates insufficient interaction with the non-polar C18 stationary phase.[6] To improve retention, you must increase the polarity of the mobile phase. If you are using a standard methanol/water or acetonitrile/water gradient, your starting condition should be highly aqueous (e.g., 95-100% water or aqueous buffer).[2][6] Sometimes, even this is not enough. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior technique. HILIC uses a polar stationary phase (like Diol or Amino) with a reversed-phase type solvent system (e.g., acetonitrile/water), which is ideal for retaining and separating very polar molecules.[7][8]

Q4: During my recrystallization attempt, the compound separated as a sticky oil instead of crystals. What should I do?

A4: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of your (potentially impure) compound.[3] Here are several strategies to combat this:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil fully redissolves, then add a small amount of the "good" (solubilizing) solvent to slightly decrease the saturation point. Allow it to cool much more slowly.[3]

  • Lower the Solvent Boiling Point: The current solvent's boiling point may be too high. Switch to a lower-boiling solvent system.[3]

  • Use a Mixed-Solvent System: If using a single solvent, switch to a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., methanol, ethyl acetate) and then slowly add a "poor" anti-solvent (e.g., hexane, diethyl ether) until persistent cloudiness appears. Re-heat to clarify and then cool slowly.[9]

  • Scratch or Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a pure crystal, add a tiny amount to "seed" the crystallization.[10]

Q5: What are the likely impurities from the synthesis of this compound?

A5: The impurities will depend on the synthetic route. Common syntheses for carbamates can involve benzyl chloroformate, or coupling reactions with CO2 and an amine.[11][12] Potential impurities could include:

  • Unreacted starting materials (e.g., the parent amino-diol).

  • Over-alkylated or di-carbamate byproducts.

  • Benzyl alcohol, a common byproduct from Cbz-protection/deprotection steps.[13]

  • Reagents used in the synthesis, such as bases or coupling agents.[14][15]

Section 3: Troubleshooting Guide: Flash Chromatography

This section provides solutions to specific problems encountered during column chromatography.

Issue: Severe Peak Tailing and/or Irreversible Adsorption on Silica Gel

  • Underlying Cause: The two hydroxyl groups and the carbamate N-H are forming strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This leads to slow, non-uniform elution.[1]

  • Solution 1: Modify the Mobile Phase.

    • Increase Polarity Drastically: As mentioned in the FAQ, move to a DCM/MeOH or Chloroform/MeOH gradient. Methanol is highly effective at disrupting the hydrogen bonds between your compound and the silica.[5]

    • Add a Basic Modifier: If tailing persists, especially if trace acidic impurities are present in the silica, adding a small amount of a basic modifier can help. Add ~0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase. This deactivates the acidic silica sites.

  • Solution 2: Change the Stationary Phase.

    • Diol-Bonded Silica: This is an excellent alternative. The diol phase is less acidic than bare silica and offers different selectivity, often reducing tailing for polar compounds. It can be used in both normal-phase and HILIC modes.[16][17]

    • HILIC/Aqueous Normal Phase: This technique is specifically designed for polar compounds. Using a Diol, Amine, or bare silica column with a high organic solvent system (e.g., Acetonitrile) and a small amount of water provides excellent retention and separation.[7][8]

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Chromatography ModeStationary PhaseRecommended Starting Solvent SystemRationale & Key Considerations
Normal Phase Standard Silica Gel95:5 Dichloromethane / MethanolA standard choice for polar compounds. Increase MeOH % for lower Rf.[5]
98:2:0.2 DCM / MeOH / NH₄OHAddition of base deactivates acidic silica sites, preventing tailing.
Aqueous Normal Phase (HILIC) Diol-Bonded Silica95:5 Acetonitrile / WaterExcellent for retaining highly water-soluble compounds. Gradient to higher water content.[8][18]
Amino-Bonded Silica90:10 Acetonitrile / WaterAmine phases offer unique selectivity for H-bond donors like diols.[7]
Reversed Phase C18 Silica95:5 Water / AcetonitrileStart with a highly aqueous mobile phase to maximize retention.[2][6]

Section 4: Troubleshooting Guide: Recrystallization

Issue: Difficulty Finding a Suitable Single or Mixed Solvent System

  • Underlying Cause: The molecule's combination of polar and non-polar regions means it is often too soluble in polar solvents (like methanol) even when cold, and insoluble in non-polar solvents (like hexane) even when hot.[9]

  • Solution: Systematic Screening Protocol.

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Test a range of polarities: water, ethanol, ethyl acetate, acetone, dichloromethane, toluene, and hexane.

    • A good single solvent candidate will show poor solubility at room temperature but complete solubility upon heating.[4][19]

    • For a mixed-solvent system, find a "soluble" solvent where the compound dissolves readily at room temperature (e.g., Methanol) and an "insoluble" anti-solvent (e.g., Diethyl Ether or Hexane). The two solvents must be miscible.[3][20]

Table 2: Potential Solvent Systems for Recrystallization Screening
Solvent System Type"Soluble" Solvent"Insoluble" (Anti-Solvent)Comments
Single Solvent IsopropanolN/AOften has a good balance of polarity and volatility.
Ethyl AcetateN/AMay work if impurities are significantly more or less polar.
WaterN/APossible, but high boiling point can make drying difficult.[9]
Mixed Solvents Ethyl AcetateHexaneA classic combination balancing polarity.[9]
AcetoneHexaneSimilar to EtOAc/Hexane but with a lower boiling point.
MethanolDiethyl EtherGood for very polar compounds; low boiling point of ether is advantageous.
DichloromethaneHexaneGood for compounds with intermediate polarity.

Section 5: Detailed Experimental Protocols

Protocol 1: Step-by-Step Method Development for Flash Chromatography
  • TLC Analysis: On a silica gel TLC plate, spot your crude material. Develop plates in several solvent systems from Table 1 (e.g., 95:5 DCM/MeOH, 90:10 DCM/MeOH, 85:15 DCM/MeOH).

  • Identify Optimal Rf: The ideal solvent system for column chromatography will give your target compound an Rf value between 0.25 and 0.35.[21] This ensures good separation without excessively long elution times.

  • Prepare the Column: Dry pack the appropriate size silica gel column.

  • Load the Sample: Dissolve the crude material in a minimal amount of a strong solvent (like methanol or DCM). Adsorb this solution onto a small amount of silica gel or Celite®, and evaporate to dryness. This dry-loading technique prevents solvent effects that can ruin separation.

  • Run the Column: Equilibrate the column with your starting eluent (a slightly less polar mixture than the one that gave the optimal TLC Rf, e.g., if 10% MeOH/DCM worked best, start with 5% MeOH/DCM). Run the chromatography, either isocratically or by gradually increasing the polarity (gradient elution).

  • Monitor Fractions: Collect fractions and monitor them by TLC to identify and combine the pure product.

Protocol 2: Step-by-Step Mixed-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble" solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.[10]

  • Addition of Anti-Solvent: While the solution is still hot, add the "insoluble" anti-solvent (e.g., Hexane) dropwise until you see persistent turbidity (cloudiness).

  • Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.[19]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Section 6: Visual Workflows

purification_decision_tree start Crude (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is_solid Is the crude material a solid? start->is_solid try_recryst Attempt Recrystallization (See Protocol 2) is_solid->try_recryst Yes run_column Perform Flash Chromatography (See Protocol 1) is_solid->run_column No (Oil/Gum) recryst_success Was recrystallization successful? try_recryst->recryst_success pure_product Pure Product recryst_success->pure_product Yes recryst_success->run_column No (Oiled out/ Impure) tlc_screen Screen solvent systems using TLC run_column->tlc_screen select_phase Select Stationary Phase (Silica, Diol, etc.) tlc_screen->select_phase select_phase->pure_product

Caption: Decision tree for selecting a primary purification strategy.

flash_optimization_workflow cluster_0 TLC Screening cluster_1 Column Chromatography start_tlc Start with 95:5 DCM:MeOH check_rf Check Rf of Product Spot start_tlc->check_rf increase_meoh Increase % MeOH check_rf->increase_meoh Rf < 0.25 (Stuck on baseline) decrease_meoh Decrease % MeOH check_rf->decrease_meoh Rf > 0.35 (Runs too fast) rf_ok Rf is 0.25-0.35 check_rf->rf_ok Rf is OK increase_meoh->check_rf decrease_meoh->check_rf run_col Run Column with Optimized Solvent rf_ok->run_col check_tailing Assess Peak Tailing run_col->check_tailing add_base Add 0.5% NH4OH or Et3N to eluent check_tailing->add_base Minor Tailing change_phase Switch to Diol or use HILIC mode check_tailing->change_phase Severe Tailing success Pure Fractions Collected check_tailing->success No Tailing add_base->success change_phase->success

Caption: Workflow for optimizing a normal-phase flash chromatography method.

References

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal.
  • Krivdin, V. B., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7646.
  • Diol Flash Column. (n.d.). Hawach Scientific.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Bickler, B. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • Tantry, S. J., & Kajjayam, S. (2020). Various Approaches for the Synthesis of Organic Carbamates. Letters in Organic Chemistry, 17(1), 2-15.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Benzyl hydroxymethyl carbamate. (n.d.). Organic Syntheses.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Carbamate. (n.d.). Wikipedia.
  • Fodor, T., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47823–47832.
  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage.
  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne ISCO.
  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
  • Tsujimoto, T., et al. (2002). Efficient Detachment of N-Benzyl Carbamate Group. Synlett, 2002(3), 399-402.
  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube.
  • (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. (n.d.). MySkinRecipes.
  • What are your tips and tricks for purifying ionic/very polar compounds? (2018, December 8). Reddit.
  • Fabbrizzi, F., et al. (2001). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. New Journal of Chemistry, 25(4), 555-561.
  • Determining a solvent system. (n.d.). University of York, Chemistry Teaching Labs.
  • Wang, Y., et al. (2011). Methyl carbamate purification by extraction and recrystallization. Advanced Materials Research, 236-238, 1145-1148.
  • Crystallization. (n.d.). University of California, Irvine.
  • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews.
  • Tota, A., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 21(3), 367.
  • Fodor, T., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47823–47832.
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • HPLC Solvent Selection. (n.d.). Element Lab Solutions.

Sources

Technical Support Center: Preventing Racemization During the Synthesis of Chiral Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chiral carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with maintaining stereochemical integrity during their synthetic routes. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles to help you navigate the complexities of chiral carbamate synthesis and prevent unwanted racemization.

Introduction: The Challenge of Stereochemical Integrity

Carbamates are crucial functional groups in a vast array of pharmaceuticals and bioactive molecules. When a stereocenter is present in the alcohol or amine precursor, preserving its absolute configuration is paramount to the molecule's biological activity. Racemization, the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers, can lead to a partial or complete loss of the desired therapeutic effect.[1] This guide will delve into the common causes of racemization during carbamate synthesis and provide actionable strategies to mitigate this critical issue.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is structured in a question-and-answer format to directly address specific problems you may be encountering in your experiments.

Question 1: I'm observing significant racemization when synthesizing a carbamate from a chiral amine and a chloroformate. What is the likely cause?

Answer:

The most probable cause is the presence of a strong base, which can deprotonate the alpha-proton of the newly formed carbamate, leading to a planar enolate-like intermediate that can be protonated from either face, resulting in racemization.[2][3] The reaction of an amine with a chloroformate typically requires a base to neutralize the HCl generated. However, the choice and amount of base are critical.

Troubleshooting Steps:

  • Re-evaluate Your Choice of Base:

    • Avoid Strong, Non-hindered Bases: Strong bases like sodium hydroxide or potassium tert-butoxide can readily cause deprotonation and subsequent racemization.

    • Opt for Weaker, Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine are generally preferred. These bases are effective at scavenging protons without promoting significant racemization.[4]

    • Consider Inorganic Bases: In some cases, milder inorganic bases like sodium bicarbonate or potassium carbonate can be sufficient, particularly if the amine is highly nucleophilic.

  • Control Stoichiometry:

    • Use only a slight excess (1.0-1.2 equivalents) of the base. An excess of a strong base increases the risk of racemization.

  • Lower the Reaction Temperature:

    • Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). Lower temperatures decrease the rate of the deprotonation-reprotonation equilibrium that leads to racemization.[4]

Question 2: My synthesis involves activating a carboxylic acid to form an isocyanate, which is then trapped by a chiral alcohol. Where could racemization be occurring?

Answer:

In this scenario, racemization is most likely to occur during the activation of the carboxylic acid, especially if the chiral center is at the alpha-position. The formation of highly reactive intermediates, such as oxazolones (azlactones), is a common pathway to racemization in peptide coupling and related reactions.[4]

Troubleshooting Steps:

  • Choice of Coupling Reagent:

    • Avoid Carbodiimides Alone: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can promote oxazolone formation and subsequent racemization, especially at elevated temperatures.[4][5]

    • Use Additives: When using carbodiimides, always include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5][6] These additives react with the activated carboxylic acid to form active esters that are less prone to racemization.

    • Consider Phosphonium or Uronium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are often effective at minimizing racemization, particularly when used with a weak base like N-methylmorpholine (NMM).[4][5]

  • Reaction Conditions:

    • Low Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C) to minimize the rate of oxazolone formation.[4]

    • Solvent Choice: Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are generally preferred over more polar solvents like dimethylformamide (DMF), which can sometimes accelerate racemization.

Question 3: I am using a Mitsunobu reaction to form a carbamate from a chiral alcohol and a carbamic acid, and I'm seeing inversion of stereochemistry. Is this expected?

Answer:

Yes, an inversion of stereochemistry is the expected outcome of a Mitsunobu reaction. This reaction proceeds via an SN2 mechanism where the activated alcohol is displaced by the nucleophile (in this case, the carbamic acid).[7] This is a key feature of the Mitsunobu reaction and results in a predictable and stereospecific inversion of the chiral center. If you are aiming for retention of stereochemistry, the Mitsunobu reaction is not the appropriate method.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization in chiral carbamate synthesis?

A1: The two most common mechanisms are:

  • Deprotonation-Reprotonation: This occurs when a proton alpha to the carbonyl group of the carbamate is removed by a base, forming a planar, achiral enolate-like intermediate. Subsequent protonation can occur from either face, leading to a racemic mixture.[2][3][8]

  • Oxazolone (Azlactone) Formation: In methods involving the activation of an N-protected amino acid or a similar carboxylic acid, an intramolecular cyclization can form a planar oxazolone intermediate. The alpha-proton of the oxazolone is acidic and can be easily removed, leading to racemization.[4]

Q2: How does temperature affect racemization?

A2: Higher temperatures generally increase the rate of racemization.[4] This is because the activation energy for the processes leading to racemization (like deprotonation or oxazolone formation) is more readily overcome at elevated temperatures. Therefore, performing reactions at lower temperatures is a crucial strategy for preserving stereochemical integrity.

Q3: Which analytical techniques are best for detecting and quantifying racemization?

A3: Several techniques can be used to determine the enantiomeric excess (ee) of your product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[9][10][11]

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique is suitable for volatile compounds.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the determination of the enantiomeric ratio.[12][13]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and can be used to assess enantiomeric purity, especially when compared to a standard of known ee.[10][12]

Q4: Are there any "racemization-free" methods for synthesizing chiral carbamates?

A4: While no method is entirely immune to racemization under all conditions, some are significantly less prone to it.

  • Reaction of Chiral Alcohols with Isocyanates: This is often a very clean and high-yielding reaction that proceeds with retention of stereochemistry at the alcohol's chiral center, as no bonds to the stereocenter are broken.[7][14]

  • Curtius Rearrangement: The thermal or photochemical rearrangement of an acyl azide to an isocyanate, followed by trapping with a chiral alcohol, is generally considered to be stereospecific with retention of configuration.[7][15]

  • Three-Component Coupling: Some modern methods involving the coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a mild base like cesium carbonate have been shown to be resistant to racemization.[9][15]

Experimental Protocols & Data

Protocol 1: General Procedure for Minimizing Racemization in Chloroformate Reactions

This protocol outlines a general method for the synthesis of a carbamate from a chiral amine and a chloroformate, with an emphasis on minimizing racemization.

  • Dissolve the chiral amine (1.0 eq.) and a sterically hindered, non-nucleophilic base (e.g., DIPEA, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the chloroformate (1.05 eq.) dropwise to the cooled solution over 15-30 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup, dry the organic layer, and purify the product by column chromatography.

  • Analyze the enantiomeric excess of the purified product using chiral HPLC.

Table 1: Comparison of Coupling Reagents and Additives in Preventing Racemization
Coupling ReagentAdditiveBaseTypical RacemizationReference
DCCNoneNMMHigh[4]
DCCHOBtNMMLow[4][5]
EDCOxymaPureDIPEAVery Low[6]
HBTUHOBtDIPEALow[4][5]
PyBOPNoneNMMLow[4][5]
DEPBTNoneDIPEAVery Low[6]

This table provides a general comparison. Actual levels of racemization can vary depending on the specific substrates and reaction conditions.

Visualizing the Problem: Racemization Pathways

Diagram 1: Base-Catalyzed Racemization

G cluster_0 Racemization Pathway A Chiral Carbamate (R) B Planar Enolate Intermediate (Achiral) A->B Deprotonation (Base, e.g., OH⁻) B->A Protonation (Top Face) C Chiral Carbamate (S) B->C Protonation (Bottom Face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Diagram 2: Workflow for Troubleshooting Racemization

G cluster_amine Chiral Amine Route cluster_alcohol Chiral Alcohol Route (via Carboxylic Acid Activation) start Racemization Observed in Chiral Carbamate Synthesis q1 Identify Chiral Precursor: Amine or Alcohol? start->q1 amine_path Likely Cause: Base-Induced Deprotonation q1->amine_path Amine alcohol_path Likely Cause: Oxazolone Formation q1->alcohol_path Alcohol sol_amine1 Switch to Weaker/ Hindered Base (DIPEA) amine_path->sol_amine1 sol_amine2 Lower Reaction Temperature (0°C) sol_amine1->sol_amine2 sol_amine3 Control Base Stoichiometry sol_amine2->sol_amine3 end_node Analyze Enantiomeric Excess (Chiral HPLC) sol_amine3->end_node sol_alcohol1 Use Coupling Additive (HOBt, OxymaPure) alcohol_path->sol_alcohol1 sol_alcohol2 Choose Alternative Coupling Reagent (DEPBT) sol_alcohol1->sol_alcohol2 sol_alcohol3 Lower Reaction Temperature sol_alcohol2->sol_alcohol3 sol_alcohol3->end_node

Caption: A decision-making workflow for troubleshooting racemization.

References

  • Falchi, A., & Taddei, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1141-1190. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Nagy, B., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46869–46876. [Link]
  • AK Lectures. (2014, June 25). Racemization of Chiral Carbonyl Compounds [Video]. YouTube. [Link]
  • Wikipedia. (2023, December 19).
  • Horak, J., et al. (2019). Racemization without deamidation: Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids.
  • Gamble, A. B., & Clayden, J. (2018). Racemisation in Chemistry and Biology. University of Manchester. [Link]
  • Chemistry LibreTexts. (2021, March 5). 19.
  • Aapptec. (n.d.). Coupling Reagents. [Link]
  • Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. [Link]
  • Wikipedia. (2023, November 29). Chiral analysis. [Link]
  • RSC Publishing. (2007). Analytical Methods.
  • Google Patents. (2000).

Sources

Technical Support Center: Scaling Up the Synthesis of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a valuable chiral building block, often utilized as an intermediate in the synthesis of complex pharmaceuticals and biologically active molecules.[1] Its structure, featuring a protected amine and two hydroxyl groups, presents unique challenges when transitioning from bench-scale synthesis to pilot plant or industrial production. This technical support center provides a comprehensive guide for researchers, chemists, and process engineers, focusing on common challenges, troubleshooting strategies, and scalable protocols. Our approach is grounded in established chemical principles to ensure safety, efficiency, and reproducibility at scale.

Section 1: Recommended Scalable Synthetic Pathway

From a process chemistry perspective, a robust and scalable synthesis route prioritizes commercially available starting materials, minimizes hazardous reagents, and facilitates purification. A common and effective strategy begins with a chiral pool starting material, such as a derivative of L-Glutamic acid, to establish the required stereocenter early in the sequence.

The proposed workflow involves the N-protection of the amino acid ester, followed by a selective, high-yielding reduction of the ester functionalities to the corresponding diol.

Synthesis_Workflow cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Core Transformation (Scale-Up Focus) cluster_2 Phase 3: Isolation & Purification Start L-Glutamic Acid Derivative (e.g., Dimethyl Ester HCl) Protection N-Benzyloxycarbonyl (Cbz) Protection Start->Protection Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO3) DCM/Water ProtectedEster (R)-Dibenzyl 2-(benzyloxycarbonylamino)pentanedioate Reduction Dual Ester Reduction Workup Aqueous Quench & Workup Reduction->Workup e.g., EtOAc, Rochelle's Salt ProtectedEster->Reduction Reducing Agent (e.g., LiBH4) Anhydrous THF Purification Crystallization / Distillation Workup->Purification Solvent/Anti-Solvent System Product This compound Purification->Product

Caption: A scalable three-phase workflow for the target molecule synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a chiral pool starting material like L-Glutamic acid preferred over asymmetric synthesis for this target molecule at scale?

A: While asymmetric synthesis methods are powerful, they often require expensive chiral catalysts, ligands, and potentially cryogenic conditions to achieve high enantioselectivity.[2][3] For a relatively simple chiral building block like this, starting from a readily available and inexpensive chiral pool material like L-Glutamic acid is more economical. The stereocenter is already set, eliminating the cost and process uncertainty associated with inducing chirality, which is a major consideration for large-scale production.[3]

Q2: The Cbz (Benzyloxycarbonyl) group is a classic protecting group. Is it suitable for large-scale synthesis?

A: Yes, the Cbz group is well-suited for scale-up for several reasons. Protecting an amine as a carbamate renders it non-nucleophilic, preventing side reactions.[4] The Cbz group is introduced using relatively inexpensive reagents (Benzyl Chloroformate) and is stable to a wide range of reaction conditions, including the hydride reduction required in this synthesis.[5] Its primary advantage at scale is the variety of deprotection methods available, most notably catalytic hydrogenation (e.g., H₂/Pd-C), which is a clean, efficient, and industrially common practice that yields toluene and CO₂ as byproducts.

Q3: What are the primary safety concerns when running the lithium borohydride (LiBH₄) reduction at pilot-plant scale?

A: Scaling up hydride reductions introduces significant safety challenges. Key concerns include:

  • Hydrogen Gas Evolution: The reaction quench (adding water or acid) is highly exothermic and releases flammable hydrogen gas. Reactors must be properly vented, and the atmosphere should be inert (e.g., nitrogen) to prevent the creation of an explosive mixture.

  • Exotherm Control: The reduction itself is exothermic. The rate of reagent addition must be carefully controlled to match the heat removal capacity of the reactor to prevent thermal runaway.[6]

  • Reagent Handling: Lithium borohydride is a water-reactive solid. It must be stored and handled under strictly anhydrous conditions to prevent uncontrolled reactions.

Q4: Column chromatography is used at the lab scale for purification. What is the alternative at a 100 kg scale?

A: Column chromatography is generally not economically or practically viable for large-scale purification of bulk intermediates.[6] The primary alternative is crystallization . This requires developing a robust procedure involving:

  • Solvent Screening: Identifying a solvent or solvent/anti-solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Seeding: Using a small amount of pure product to initiate controlled crystallization, which helps in achieving a consistent particle size and purity.

  • Controlled Cooling: A slow cooling profile is crucial to allow for proper crystal lattice formation, which excludes impurities more effectively.

If the product is a liquid or low-melting solid, distillation under high vacuum may be a viable alternative, provided the molecule is thermally stable.

Section 3: Troubleshooting Guide for the Reduction Step

This guide focuses on the critical reduction of the N-Cbz protected diester to the target diol using a reagent like LiBH₄.

Troubleshooting_Flowchart Problem Problem Encountered (e.g., Low Yield, Impurities) Cause_1 Possible Cause 1: Reagent Stoichiometry/Activity Problem->Cause_1 Cause_2 Possible Cause 2: Poor Mass/Heat Transfer Problem->Cause_2 Cause_3 Possible Cause 3: Incomplete Reaction Problem->Cause_3 Cause_4 Possible Cause 4: Workup Issues Problem->Cause_4 Solution_1 Solution: - Titrate hydride solution before use. - Ensure 4+ equivalents are used. - Check for water in starting materials. Cause_1->Solution_1 Solution_2 Solution: - Improve agitation. - Slow reagent addition rate. - Profile internal vs. jacket temp. Cause_2->Solution_2 Solution_3 Solution: - Increase reaction time or temp. - Use in-process control (TLC/HPLC) to confirm completion. Cause_3->Solution_3 Solution_4 Solution: - Adjust quench pH. - Use brine to break emulsions. - Screen extraction solvents. Cause_4->Solution_4

Caption: A troubleshooting flowchart for the critical reduction step.

Problem 1: Low Yield or Stalled Reaction
  • Question: My reaction seems to stop before all the starting material is consumed, leading to low yields. What's the cause?

  • Answer & Troubleshooting Steps:

    • Verify Reducing Agent Activity: Hydride reagents like LiBH₄ can degrade upon storage, especially if exposed to moisture. At scale, it is mandatory to titrate the reagent solution before use to determine its exact molarity.

    • Check Stoichiometry: The reduction of two ester groups to alcohols requires a minimum of 4 equivalents of hydride. Due to potential side reactions or degradation, a slight excess (e.g., 4.4 equivalents) is often necessary at scale.

    • Ensure Anhydrous Conditions: Any water in the starting material or solvent (THF) will consume the hydride reagent, reducing the amount available for the desired reaction. Use of dry solvents is critical.[6]

    • Monitor Mass Transfer: In large reactors, poor mixing can lead to localized depletion of the reducing agent.[6] Ensure the agitation is sufficient to keep the mixture homogenous. A subsurface addition of the reagent can also prevent localized concentration spikes.

Problem 2: Formation of Mono-alcohol or Other Byproducts
  • Question: I'm observing significant amounts of the intermediate where only one ester has been reduced. How can I improve selectivity?

  • Answer & Troubleshooting Steps:

    • Optimize Temperature and Addition Rate: This issue is often a result of poor temperature control or adding the substrate too quickly to the hydride solution. "Hot spots" can promote side reactions.[6] The recommended procedure is a "reverse addition," where the ester solution is added slowly to the hydride solution at a controlled temperature (e.g., 0-10 °C) to ensure the ester immediately encounters an excess of reducing agent.

    • Increase Reaction Time/Temperature Post-Addition: After the addition is complete, the reaction may need to be warmed to room temperature or slightly above (e.g., 40 °C) and held for several hours to drive the reduction of the second, potentially less reactive, ester group to completion. Use in-process controls (IPCs) like HPLC or TLC to monitor the disappearance of the mono-alcohol intermediate.

Problem 3: Difficult Product Isolation & Emulsion Formation
  • Question: During the aqueous workup, I'm getting a persistent emulsion that makes phase separation impossible. What can I do?

  • Answer & Troubleshooting Steps:

    • Use a Chelating Quench: A common cause of emulsions is the formation of gelatinous metal salts (boron salts in this case). Quenching the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonium chloride can help chelate these salts and keep them dissolved in the aqueous phase, leading to cleaner phase separation.[7]

    • Add Brine: After the initial quench, washing the combined organic layers with a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

    • Solvent Selection: If using ethyl acetate, which has some water solubility, consider switching to or co-extracting with a less polar solvent like methyl tert-butyl ether (MTBE) or toluene, which can reduce emulsion formation.

Section 4: Scalable Protocol: Reduction of (R)-Dibenzyl 2-(benzyloxycarbonylamino)pentanedioate

This protocol is designed for a 50 L glass-lined reactor and assumes all necessary safety precautions for handling hydride reagents are in place.

Parameter Specification Justification
Starting Material (R)-Dibenzyl 2-(benzyloxycarbonylamino)pentanedioatePurity >98%, Water content <0.1%
Reagent Lithium Borohydride (LiBH₄), 2.0 M in THFTitrated before use to confirm concentration
Solvent Anhydrous Tetrahydrofuran (THF)Water content <0.05% to prevent reagent quenching
Stoichiometry 4.4 equivalents of LiBH₄Slight excess ensures complete reduction of both esters
Temperature 0-10 °C during addition, then 25 °CControls exotherm and drives reaction to completion
Expected Yield 80-90%Typical for this type of reduction at scale
Final Purity >97% (after crystallization)Achievable with a well-developed crystallization process
Step-by-Step Procedure:
  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Reagent Charge: Charge 4.4 L (8.8 mol, 4.4 eq.) of 2.0 M Lithium Borohydride in THF to the reactor. Begin cooling the jacket to 0 °C with strong agitation.

  • Substrate Preparation: In a separate vessel, dissolve 0.9 kg (2.0 mol, 1.0 eq.) of the starting diester in 10 L of anhydrous THF.

  • Controlled Addition: Once the reactor's internal temperature is stable below 5 °C, begin the slow, subsurface addition of the diester solution via a metering pump over 2-3 hours. Maintain the internal temperature between 0-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 25 °C and stir for an additional 4-6 hours.

  • In-Process Control (IPC): Take a sample from the reactor, quench it carefully in a separate flask, and analyze by HPLC to confirm the disappearance of starting material and mono-alcohol intermediate (<1% remaining).

  • Quenching: Cool the reactor to 0 °C. Prepare a solution of 5 L saturated aqueous Rochelle's salt. Slowly add the Rochelle's salt solution to the reactor, ensuring the internal temperature does not exceed 20 °C. Significant gas evolution (H₂) will occur; ensure adequate venting.

  • Workup: Once the quench is complete (no more gas evolution), stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Extraction: Add 10 L of Ethyl Acetate to the reactor, agitate for 20 minutes, and separate the layers again. Combine the organic layers.

  • Washing: Wash the combined organic layers with 5 L of brine to remove residual water and salts.

  • Solvent Removal: Concentrate the organic layer under vacuum to a thick oil.

  • Crystallization: Add a suitable solvent (e.g., Toluene) and heat to dissolve the oil. Slowly add an anti-solvent (e.g., Heptane) until turbidity is observed. Cool slowly to 0-5 °C over several hours to induce crystallization.

  • Isolation: Filter the resulting slurry, wash the filter cake with cold heptane, and dry the solid product under vacuum at 40 °C to a constant weight.

References

  • BenchChem. (2025). Technical Support Center: Carbamic Acid Synthesis Scale-Up.
  • Various Approaches for the Synthesis of Organic Carbamates. (2025). ResearchGate.
  • Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives. (2018). ResearchGate.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications.
  • 6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central.
  • Chiral Diols. (n.d.). Alfa Chemistry.
  • The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA Journal of Chemistry.
  • How can we protect an amino group leaving an alcohol group free? (2014). ResearchGate.
  • Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis. (2025). BenchChem.
  • (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate. (n.d.). MySkinRecipes.
  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
  • Protective Groups. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Troubleshooting Carbamate Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbamate crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of carbamate compounds. The following question-and-answer section provides in-depth, field-proven insights to help you achieve high-quality, reproducible crystalline products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My carbamate is "oiling out" instead of crystallizing. What's happening and how do I fix it?

Answer:

The Scientific Explanation (The 'Why'):

"Oiling out," or liquid-liquid phase separation (LLPS), is a common and frustrating phenomenon in crystallization.[1] It occurs when the concentration of your carbamate in solution exceeds the solubility limit to such an extent that the system enters a region of the phase diagram where the most stable way to relieve supersaturation is to form a solute-rich liquid phase (the "oil") rather than an ordered solid (the crystal).[1] This happens when supersaturation is generated too rapidly or at a temperature above the melting point of the desired crystalline form.[2][3] The resulting oil droplets are often amorphous and can trap impurities, leading to a poor final product.[1][2]

Troubleshooting Strategies (The 'How'):

Your primary goal is to slow down the rate of supersaturation and encourage the system to enter the metastable zone, where crystal growth is favored over nucleation of an oil phase.

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. A slow, linear ramp is preferable to rapid cooling in an ice bath. Slower cooling provides more time for molecules to orient themselves correctly into a crystal lattice.[4]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring. This prevents localized areas of very high supersaturation where oiling can initiate.

    • Vapor Diffusion: For small-scale, difficult crystallizations, consider a vapor diffusion setup where the anti-solvent slowly diffuses into the carbamate solution.

  • Modify Solvent and Concentration:

    • Increase Solvent Volume: Add more solvent to dissolve the oil and then re-attempt the cooling or anti-solvent addition more slowly.[2] The increased volume means the solution will reach its saturation point at a lower temperature, which may be below the temperature at which oiling occurs.[2]

    • Change the Solvent System: Select a solvent in which your carbamate is slightly less soluble. This will naturally lead to a slower approach to supersaturation.[5]

  • Utilize Seeding:

    • Introduce a Template: Seeding is a powerful technique to bypass the kinetic barrier of primary nucleation.[6][7] By providing a pre-existing crystal surface, you encourage heterogeneous nucleation directly into the solid phase, avoiding the oil.[8]

Protocol: Seeding to Prevent Oiling Out
  • Prepare Seed Crystals: Obtain a small sample of your solid carbamate. If you have previous crystals, use those. If not, try to generate a small amount of solid by rapid precipitation (e.g., fast cooling or anti-solvent addition) and isolate the resulting (potentially low-quality) solid.

  • Prepare the Solution: Dissolve your crude carbamate in the minimum amount of hot solvent.

  • Cool to Metastable Zone: Cool the solution slowly to a temperature just above the point where oiling or cloudiness was previously observed. The solution should be supersaturated but still clear.

  • Add Seeds: Introduce a tiny amount of the seed crystals into the solution.[8]

  • Allow Slow Growth: Continue the slow cooling process or slow anti-solvent addition. The seed crystals will now act as templates for ordered crystal growth.

G start Problem: 'Oiling Out' Occurs q1 Is the cooling rate or anti-solvent addition rapid? start->q1 a1 Action: Slow down the process. (e.g., <1°C/min cooling or dropwise anti-solvent addition) q1->a1 Yes q3 Is seeding being used? q1->q3 No q2 Did slowing the process work? a1->q2 a2 Action: Increase solvent volume to lower saturation temperature. q2->a2 No end_success Success: Crystals Formed q2->end_success Yes a2->q3 a3 Action: Introduce seed crystals in the metastable zone. q3->a3 No end_fail Further Action: Re-evaluate solvent system. Consider a different crystallization method. q3->end_fail Yes, but still fails a3->end_success

I suspect polymorphism in my carbamate crystals. How can I identify and control it?

Answer:

The Scientific Explanation (The 'Why'):

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[9][10] This is critically important in drug development because different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including solubility, dissolution rate, stability, and bioavailability. For carbamazepine, a well-known anticonvulsant, at least five anhydrous polymorphs have been reported.[11] Controlling polymorphism is therefore essential for ensuring product consistency and efficacy.[12] The final polymorphic form is often determined by a delicate interplay between thermodynamics (which form is most stable) and kinetics (which form nucleates and grows fastest) under specific crystallization conditions.[12]

Identification Techniques:

You cannot rely on visual inspection alone. A combination of analytical techniques is required to definitively identify and characterize polymorphs.

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystal lattice. Different polymorphs will have distinct diffraction patterns.[13] This is the primary technique for identifying solid forms.[14]
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature.[13] It can identify different melting points, heats of fusion, and solid-solid phase transitions between polymorphs.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. Useful for distinguishing between anhydrous polymorphs and solvates/hydrates.
Infrared (IR) & Raman Spectroscopy Vibrational spectroscopy can detect differences in the molecular environment and hydrogen bonding patterns between polymorphs.[9]

Strategies for Controlling Polymorphism:

Control is achieved by manipulating the key variables of the crystallization process.

  • Solvent Selection: The choice of solvent is paramount. The polarity and hydrogen-bonding capability of the solvent can stabilize specific conformations or intermolecular interactions, favoring the nucleation of a particular polymorph.[15] Experiment with a range of solvents (e.g., alcohols, esters, ketones, aromatic hydrocarbons).

  • Supersaturation & Temperature: The level of supersaturation and the temperature dictate whether the process is under kinetic or thermodynamic control.[12]

    • Low Supersaturation/High Temperature: Tends to favor the most thermodynamically stable polymorph, as there is enough energy and time for molecules to arrange in the lowest energy state.

    • High Supersaturation/Low Temperature: Often yields metastable polymorphs, which are kinetically favored (i.e., they nucleate faster) but are less stable.[12]

  • Seeding: Seeding with a known polymorph is the most direct way to control the final crystal form. By providing a template of the desired structure, you ensure that form is the one that propagates.

  • Stirring/Agitation: The hydrodynamics of the system can influence nucleation kinetics and potentially favor the formation of a specific polymorph.[11]

How do I choose the right solvent system for my carbamate?

Answer:

The Scientific Explanation (The 'Why'):

The ideal crystallization solvent must satisfy a key criterion: your carbamate should be highly soluble at high temperatures and poorly soluble at low temperatures.[16][17] This differential solubility is the driving force for crystallization upon cooling. The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[16][18] Carbamates contain a polar functional group capable of hydrogen bonding, so moderately polar solvents are often a good choice.[19]

Solvent Selection Workflow:

G start Start: Small-Scale Solvent Screening step1 1. Test Solubility at Room Temp: Add ~10-20 mg of carbamate to 1 mL of solvent. Does it dissolve completely? start->step1 step2 2. Test Solubility at Boiling Temp: If insoluble at room temp, heat the mixture to boiling. Does it dissolve? step1->step2 No result_bad1 Result: Too Soluble. Reject this single solvent. step1->result_bad1 Yes step3 3. Test Crystallization on Cooling: If it dissolves when hot, cool to room temp, then in an ice bath. Do crystals form? step2->step3 Yes result_bad2 Result: Insoluble. Reject this single solvent. step2->result_bad2 No result_good Result: Good Candidate Solvent! Proceed to scale-up. step3->result_good Yes result_mixed Consider for Mixed Solvent System: Use as the 'soluble' or 'insoluble' component. step3->result_mixed No (remains dissolved) result_bad1->result_mixed result_bad2->result_mixed

Single vs. Mixed Solvents:

  • Single Solvent: The simplest approach. If you find a single solvent that provides the ideal solubility profile, use it.

  • Mixed Solvent System: Often, no single solvent is perfect. In this case, use a pair of miscible solvents: one in which your carbamate is very soluble (the "solvent") and one in which it is insoluble (the "anti-solvent" or "co-solvent").[17]

Protocol: Mixed Solvent Crystallization
  • Dissolve the carbamate in the minimum amount of the hot "soluble" solvent.

  • While the solution is still hot, add the "insoluble" anti-solvent dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Add one or two drops of the hot "soluble" solvent to redissolve the solid and make the solution clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Common Solvents for Carbamate Crystallization:

SolventBoiling Point (°C)PolarityCommon Use
Ethanol78PolarGood general-purpose solvent.[19]
Methanol65PolarSimilar to ethanol, but more volatile.[19]
Isopropanol82PolarLess polar than ethanol/methanol.
Ethyl Acetate77MediumGood for moderately polar compounds.[20]
Acetone56MediumHighly volatile, use with care.[20]
Toluene111NonpolarCan be a good solvent, but high boiling point can risk oiling out.[19]
Heptane/Hexane98 / 69NonpolarOften used as an anti-solvent.[19]
Water100Very PolarCan be a solvent for polar carbamates or an anti-solvent for less polar ones.[19]

Data sourced from Chemistry LibreTexts.[19]

References

  • Principles of Crystal Nucleation and Growth. (n.d.). Google.
  • 1 Synthesis Mechanism: Crystal Growth and Nucleation. (2010, February 1). Wiley-VCH.
  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025, January 22). Bitesize Bio.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Unknown Source.
  • 3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts.
  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020, September 15). ACS Publications.
  • Mechanism of Crystallization | Nucleation | Crystal Growth. (2023, August 23). YouTube.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. (n.d.). Uppsala University.
  • Guide for crystallization. (n.d.). Unknown Source.
  • XRD/DSC Analysis. (n.d.). CD Formulation.
  • An Experimental Study on Polymorph Control and Continuous Heterogeneous Crystallization of Carbamazepine. (2019, July 11). Continuus Pharmaceuticals.
  • What are the different techniques to characterize chemical crystals?. (2019, May 28). ResearchGate.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). Unknown Source.
  • Conformational pseudopolymorphism and orientational disorder in two-dimensional alkyl carbamate crystals. (2005, January 18). PubMed.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC). (2008). PubMed.
  • Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC). (2008, January 18). Ben-Gurion University Research Portal.
  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (n.d.). Unknown Source.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Unknown Source.
  • How to avoid the formation of oil droplets during recrystallization?. (2014, June 30). ResearchGate.
  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT.

Sources

Technical Support Center: Solubility Enhancement for (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to address solubility challenges encountered during biological assays. This compound is a chiral compound with potential applications in medicinal chemistry.[1] Its structure, containing both a hydrophobic benzyl carbamate moiety and hydrophilic diol groups, presents a common challenge in drug discovery: limited aqueous solubility.[1]

Poor solubility can significantly impact the accuracy and reproducibility of biological assays, leading to underestimated potency, variable results, and misleading structure-activity relationships (SAR).[2] This guide offers a systematic approach to identifying and overcoming these issues, ensuring the reliable evaluation of this compound in your experimental systems.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?

This is a classic example of "kinetic" versus "thermodynamic" solubility. The compound is likely highly soluble in a neat organic solvent like DMSO, allowing you to create a concentrated stock solution. However, when this stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound's solubility in the final aqueous solution is much lower, causing it to precipitate out. This is a common issue for compounds with poor water solubility.[3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[4][5] Some robust cell lines may tolerate up to 1% or even 2%, but this must be empirically determined.[4][6] It is critical to include a vehicle control (media with the same final DMSO concentration as your test wells) in all experiments to account for any solvent effects.

Q3: Can I just sonicate or heat the solution to redissolve the precipitate?

While sonication or gentle warming can sometimes help redissolve a compound, these are often temporary fixes. If the compound has precipitated because the concentration is above its equilibrium solubility in the aqueous buffer, it will likely crash out again over the course of a typical multi-hour or multi-day assay.[7] These methods may be useful for initial dissolution into a stock solvent but are not reliable solutions for maintaining solubility in the final assay medium.

Q4: My compound seems to be causing assay interference. Could this be related to solubility?

Yes. Undissolved compound particles can interfere with assay readouts, particularly those using optical measurements like absorbance, fluorescence, or luminescence.[8] Precipitates can scatter light, leading to artificially high absorbance readings, or they can quench fluorescent signals. Running a cell-free control (compound in assay media with the assay reagents, but no cells) can help diagnose this issue.

Troubleshooting & Optimization Workflow

This section provides a systematic workflow for addressing solubility issues with this compound. The goal is to find a formulation that maintains the compound in a soluble state at the desired concentration throughout the duration of the experiment.

Step 1: Initial Characterization and Stock Solution Best Practices

Accurate and consistent preparation of the primary stock solution is the foundation for reproducible results.[9]

Compound Properties: Before beginning experimental work, it is crucial to know the compound's fundamental properties.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₃H₁₉NO₄[1][10]
Molecular Weight 253.29 g/mol [1][10]
Purity ≥97% (Typical)[10]
CAS Number 478646-28-5[10]

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Pre-equilibration: Allow the vial of solid this compound and a bottle of high-purity, anhydrous DMSO (≥99.9%) to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculation: Calculate the mass required for your desired volume and concentration.

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L * 0.001 L * 253.29 g/mol * 1000 mg/g = 2.53 mg

  • Weighing: Using a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial. Record the exact mass.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial securely and vortex thoroughly for 1-2 minutes. A brief, gentle warming in a 37°C water bath or sonication can be used if dissolution is slow, but ensure the solution is clear and free of particulates before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store at -20°C or -80°C, protected from light.[9][5] Avoid repeated freeze-thaw cycles.

Step 2: Systematic Solubility Enhancement

If precipitation occurs upon dilution of the DMSO stock into your aqueous assay buffer, a formulation strategy is required. The following decision tree provides a logical path for selecting an appropriate method.

G start Problem: Compound precipitates in aqueous assay buffer. check_dmso Is final DMSO concentration <0.5% and as low as possible? start->check_dmso cosolvent Strategy 1: Co-solvent Addition (e.g., PEG 400, Propylene Glycol) check_dmso->cosolvent Yes ph_mod Strategy 2: pH Modification (For ionizable compounds) cosolvent->ph_mod Precipitates success Success: Compound is soluble. Proceed with assay. cosolvent->success Soluble cyclodextrin Strategy 3: Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) ph_mod->cyclodextrin Precipitates or Compound is Neutral surfactant Strategy 4: Surfactant (e.g., Tween-80, Polysorbate 80) (Primarily for enzyme assays) cyclodextrin->surfactant Precipitates cyclodextrin->success Soluble surfactant->success Soluble fail Re-evaluate: Consider alternative strategies or compound modification. surfactant->fail Precipitates or Cell Toxicity

Caption: Decision tree for selecting a solubility enhancement strategy.

Strategy 1: Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent.[11][12]

Considerations: While effective, co-solvents can impact biological systems. It is crucial to test for vehicle effects on your specific assay. Some co-solvents can inhibit drug-metabolizing enzymes, which is a key consideration for in vitro metabolism studies.[13]

Co-solventTypical Starting Conc. (v/v)Notes
Polyethylene Glycol 400 (PEG 400) 1-10%Generally well-tolerated. Can increase viscosity.[14][15]
Propylene Glycol (PG) 1-10%Common vehicle for in vivo and in vitro studies.[16]
Ethanol 0.5-2%Can be cytotoxic at higher concentrations.[4][6]
Glycerol 1-5%Biocompatible; can increase viscosity.[16]
Strategy 2: pH Modification

Mechanism: Adjusting the pH of the buffer can increase the solubility of ionizable compounds by converting them to their more soluble salt form.[17][18]

Considerations: this compound, with its carbamate and alcohol functional groups, is not expected to have a readily ionizable center within the typical physiological pH range of biological assays (pH 6.8-7.6). Therefore, pH modification is unlikely to be an effective strategy for this specific molecule.

Strategy 3: Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[17][19][20]

Considerations: Cyclodextrins are widely used and generally have low toxicity in cell-based assays.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[19][21]

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity. A very common choice for research applications.[21]
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, negatively charged. Can improve solubility of basic compounds.[15]
Strategy 4: Surfactants (for acellular assays)

Mechanism: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs and increase their apparent solubility.[22][23] They also reduce surface tension, improving the wetting of the solid compound.[24]

Considerations: This strategy is generally not recommended for cell-based assays , as surfactant concentrations required for micelle formation are often cytotoxic.[7] However, for acellular assays (e.g., enzyme inhibition, protein binding), a low concentration of a non-ionic surfactant can be very effective.

SurfactantTypeTypical Starting Conc. (v/v)
Polysorbate 80 (Tween® 80) Non-ionic0.01 - 0.1%
Polysorbate 20 (Tween® 20) Non-ionic0.01 - 0.1%
Cremophor® EL Non-ionic0.01 - 0.1%

Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Co-solvents

This protocol helps determine the maximum soluble concentration of the compound in your assay buffer with the addition of a co-solvent.

G prep_stock 1. Prepare 10 mM Compound Stock in DMSO prep_buffer 2. Prepare Assay Buffer + Co-solvent (e.g., 95% Buffer, 5% PEG 400) prep_stock->prep_buffer serial_dilute 3. Add Stock to Co-solvent Buffer (e.g., 2 µL stock into 98 µL buffer for 200 µM) prep_buffer->serial_dilute incubate 4. Incubate at RT for 1-2 hours serial_dilute->incubate observe 5. Visually Inspect for Precipitation (Against a dark background) incubate->observe quantify 6. (Optional) Centrifuge & Quantify Supernatant via HPLC/UV-Vis observe->quantify

Caption: Workflow for kinetic solubility assessment with co-solvents.

  • Prepare Co-solvent Buffer: Prepare your standard aqueous assay buffer containing the desired percentage of your chosen co-solvent (e.g., 5% v/v PEG 400 in PBS). Prepare a "vehicle control" buffer with the co-solvent and the equivalent amount of DMSO you will add in step 2, but without the compound.

  • Dilution Series: Create a dilution series of your 10 mM compound stock in DMSO.

  • Addition: In a clear microplate or microcentrifuge tubes, add a small volume of the DMSO stock to the co-solvent buffer to achieve your final test concentrations (e.g., add 2 µL of 10 mM stock to 98 µL of co-solvent buffer for a final concentration of 200 µM). Vortex or mix gently.

  • Incubation: Incubate the plate/tubes at room temperature (or your assay temperature) for 1-2 hours.

  • Observation: Visually inspect each well/tube for any signs of precipitation (haziness, cloudiness, or visible particles) against a dark background. The highest concentration that remains clear is your approximate kinetic solubility under these conditions.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of the compound complexed with HP-β-CD.

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 10g of HP-β-CD in a final volume of 100 mL of water or PBS). Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add Compound: Add the solid, pre-weighed this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Vigorously stir or shake the mixture at room temperature for 24-48 hours, protected from light. A rotating mixer is ideal. This extended mixing time is required to allow for the formation of the inclusion complex.[25]

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining undissolved compound.

  • Harvest and Sterilize: Carefully collect the clear supernatant. This is your stock solution. For cell-based assays, sterile filter the final solution through a 0.22 µm filter.

  • Validation: It is highly recommended to determine the actual concentration of the solubilized compound in the final stock solution using an analytical method like HPLC-UV.

References

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.
  • PubChem. (n.d.). Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate.
  • Hansen, C. T., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH.
  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Almousallam, M., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • Grokipedia. (2026). Benzyl carbamate.
  • Iyer, K. R., et al. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Strickley, R. G. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.
  • ResearchGate. (2025). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Protheragen. (n.d.). Solubilizer Excipients.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Reddit. (2022). How to tackle compound solubility issue.
  • GPSR. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • Der Pharma Lett. (2024). Impact of Surfactants on Drug Release during Dissolution Testing.
  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF.
  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Dissolution Technologies. (n.d.). Dissolution Method Development for Poorly Soluble Compounds.
  • PubChem. (n.d.). Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate.

Sources

Common impurities in (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate Synthesis

Introduction

This compound is a critical chiral building block in pharmaceutical synthesis, valued for its role in constructing complex molecular architectures. Its purity is paramount, as even minor impurities can have significant downstream effects on reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related issues encountered during its synthesis.

The most prevalent synthetic route involves the N-protection of (R)-2-aminopentane-1,5-diol using benzyl chloroformate (Cbz-Cl) under basic conditions. While straightforward in principle, this reaction is susceptible to several side reactions and challenges in purification due to the high polarity of the starting material and product. This document provides a structured, question-and-answer-based approach to identify and resolve these common challenges, ensuring the highest quality of your final product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My final product is contaminated with unreacted (R)-2-aminopentane-1,5-diol. How do I identify and remove it?

A. Root Cause Analysis: The presence of the starting amino diol is typically due to an incomplete reaction. This can be caused by:

  • Insufficient Cbz-Cl: Using less than one full equivalent of benzyl chloroformate.

  • Suboptimal pH: The reaction pH should be maintained between 8 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high can promote side reactions and potential racemization.[1]

  • Poor Reagent Quality: Benzyl chloroformate is sensitive to moisture and can degrade over time, forming benzyl alcohol and HCl, thus reducing its effective concentration.[2][3]

B. Identification:

  • TLC Analysis: The starting amino diol is highly polar and will typically remain at the baseline (Rf ≈ 0) in moderately polar solvent systems (e.g., 10:1 Dichloromethane:Methanol). The desired product will have a higher Rf value.

  • 1H NMR: The amino diol will lack the characteristic signals of the Cbz group (aromatic protons at ~7.3 ppm and benzylic protons -OCH2Ph at ~5.1 ppm).

  • Aqueous Solubility: The amino diol is water-soluble, whereas the Cbz-protected product has significantly reduced water solubility.

C. Removal Protocol: Acidic Wash The basic nature of the free amine in the starting material allows for its selective removal via an acidic wash.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). The protonated amino diol will partition into the aqueous layer.

  • Phase Separation: Separate the organic layer.

  • Neutralization & Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Solvent Removal: Filter and concentrate the organic phase in vacuo to yield the purified product.

  • Validation: Re-analyze the product by TLC or NMR to confirm the absence of the starting material.

FAQ 2: My Mass Spec and NMR data suggest the presence of a di-protected impurity. What is it and how can it be removed?

A. Root Cause Analysis: This impurity is likely the N,O-bis-Cbz protected species, where a second Cbz group has been attached to one of the hydroxyl groups in addition to the amine. Hydroxyl groups can react with benzyl chloroformate, although they are less nucleophilic than the primary amine.[4] This side reaction is favored by:

  • Excess Cbz-Cl: Using a significant excess of the protecting agent.

  • Strongly Basic Conditions: The use of strong, non-aqueous bases can deprotonate the hydroxyl groups, increasing their nucleophilicity.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less favorable O-acylation.

B. Identification:

  • Mass Spectrometry: Look for a mass peak corresponding to [M + C8H7O2]+Na+ or a similar adduct, where M is the mass of the desired mono-protected product.

  • 1H NMR: The di-protected species will exhibit two distinct sets of benzylic (-OCH2Ph) and aromatic proton signals.

  • TLC/HPLC: This impurity is significantly less polar than the desired diol product and will have a much higher Rf value on a TLC plate or a longer retention time in reversed-phase HPLC.

C. Removal Protocol: Flash Column Chromatography Due to the significant difference in polarity, flash chromatography is the most effective method for removal.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating compounds with differing polarities.
Mobile Phase Gradient elution, e.g., 0% to 10% Methanol in DichloromethaneStart with a low polarity eluent to first wash off the non-polar di-protected impurity, then gradually increase polarity to elute the desired product.
Detection UV (254 nm) or staining (e.g., potassium permanganate)The benzyl group allows for UV detection. Permanganate stain visualizes all organic spots.

D. Workflow Diagram: Impurity Troubleshooting

G cluster_0 Analysis & Identification cluster_1 Purification Strategy A Crude Product Analysis (TLC, LCMS, NMR) B Impurity Detected? A->B C Unreacted Amino Diol (High Polarity) B->C Yes D Di-Cbz Impurity (Low Polarity) B->D Yes E Other Minor Impurities (e.g., Benzyl Alcohol) B->E Yes I Pure Product B->I No F Acidic Wash Protocol C->F G Flash Chromatography D->G H Aqueous Wash / Recrystallization E->H F->I G->I H->I

Caption: Troubleshooting workflow for impurity purification.

FAQ 3: My product is an oil/gum and fails to crystallize. What steps can I take?

A. Root Cause Analysis: The failure of this compound to crystallize is often a sign of residual impurities that disrupt the crystal lattice formation. Common culprits include:

  • Residual Solvents: Trapped reaction or workup solvents (e.g., THF, DCM).

  • Benzyl Alcohol: A common byproduct from the degradation of Cbz-Cl.[5]

  • Grease: Contamination from glassware.

  • Minor Byproducts: Small amounts of the impurities discussed above can act as crystallization inhibitors.

While the Cbz group is known to facilitate crystallization, the two free hydroxyl groups on the molecule make it quite polar and prone to forming a viscous oil.[1]

B. Troubleshooting and Crystallization Protocol:

  • Ensure Purity: First, ensure the material is chemically pure (>98% by HPLC/NMR) by applying the purification methods described in other FAQs.

  • High-Vacuum Drying: Dry the purified oil under high vacuum for several hours (potentially with gentle heating, <40°C) to remove all volatile solvents.

  • Solvent-Antisolvent Crystallization:

    • Step 1: Dissolve the oil in a minimal amount of a good solvent in which it is freely soluble (e.g., ethyl acetate, isopropanol, or acetone).

    • Step 2: Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane, or diethyl ether) dropwise until the solution becomes persistently cloudy.

    • Step 3: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

    • Step 4: Allow the solution to stand undisturbed at room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) to promote slow crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the saturated solution to initiate crystallization.

  • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

FAQ 4: Where do benzyl alcohol and dibenzyl carbonate impurities come from?

A. Root Cause Analysis:

  • Benzyl Alcohol: This impurity primarily arises from the hydrolysis of the benzyl chloroformate reagent, which is highly sensitive to water and moisture.[2][3] It can also be a byproduct of product degradation under harsh acidic or basic conditions, though this is less common for Cbz groups.[4]

  • Dibenzyl Carbonate: This forms when two molecules of benzyl alcohol react with phosgene, or when benzyl chloroformate reacts with benzyl alcohol. This is more likely if phosgene is used in the preparation of Cbz-Cl and is not completely removed.[6]

B. Prevention and Removal:

  • Prevention: Use high-quality, fresh benzyl chloroformate from a sealed container. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Removal: Both impurities are less polar than the desired product. They can typically be removed by:

    • Aqueous Washes: Benzyl alcohol has some water solubility and can be partially removed during the workup.

    • Flash Chromatography: As a more robust method, chromatography will effectively separate both benzyl alcohol and dibenzyl carbonate from the highly polar product.

Summary of Impurities and Removal Strategies

Impurity NameLikely CauseIdentification MethodRecommended Removal Method
(R)-2-aminopentane-1,5-diolIncomplete reactionTLC (baseline spot), NMRDilute acid wash (e.g., 1M HCl)
N,O-bis-Cbz AdductExcess Cbz-Cl, strong baseMass Spec, NMR, TLC (high Rf)Flash Chromatography
Benzyl AlcoholCbz-Cl hydrolysisNMR (singlet ~4.5-5.1 ppm), GC-MSAqueous Washes, Flash Chromatography
Dibenzyl CarbonateCbz-Cl side reactionMass Spec, NMRFlash Chromatography
Residual SolventsIncomplete dryingNMR, GC-HeadspaceHigh-vacuum drying

References

  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • US8357820B2 - Process for producing N-protected amino acid. Google Patents.
  • Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY. NJ.gov.
  • US2810754A - Synthesis of l-glutamine from l-glutamic acid. Google Patents.
  • Preparation of D-glutamine from glutamic acid. ResearchGate.
  • Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs.
  • CN109627190B - Synthesis method of benzyl carbazate. Google Patents.
  • Benzyl chloroformate. Wikipedia.
  • d-GLUTAMIC ACID. Organic Syntheses Procedure.
  • Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. PubMed.
  • Purification of strong polar and basic compounds. Reddit.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI.
  • Benzyl chloroformate. Grokipedia.

Sources

Technical Support Center: Optimization of Catalyst Loading for Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Loading Optimization in Carbamate Synthesis. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of carbamates, particularly focusing on reactions involving amines and carbon dioxide (CO2) or other carbonyl sources. Our goal is to move beyond simple procedural lists and explain the fundamental principles—the "why"—behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions with scientific rigor.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Before diving into troubleshooting, it's crucial to understand the core principles governing the role of catalysts in carbamate synthesis.

Q1: Why is catalyst loading such a critical parameter in carbamate synthesis?

Catalyst loading, defined as the amount of catalyst relative to a limiting reactant, is a pivotal parameter that directly influences reaction rate, yield, selectivity, and overall process economics. An optimal loading ensures a sufficient number of active sites are available for the reactants without introducing negative effects. Insufficient loading leads to sluggish or incomplete reactions, while excessive loading can introduce new problems such as increased side reactions, difficult product purification, and higher costs. The relationship is rarely linear; there is typically an optimal range beyond which performance plateaus or even decreases.

Q2: What are the main classes of catalysts used for carbamate synthesis, especially from CO2?

Carbamate synthesis, particularly from the green feedstock CO2, utilizes a diverse range of catalysts that can be broadly categorized as homogeneous or heterogeneous.

  • Homogeneous Catalysts : These are soluble in the reaction medium, offering high activity and selectivity due to the excellent accessibility of catalytic sites.[1] Examples include metal complexes (e.g., tin, nickel, indium) and strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3] DBU, for instance, can activate CO2 and promote the formation of a carbamic acid intermediate.[2][4]

  • Heterogeneous Catalysts : These exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction.[1][5] Their primary advantage is the ease of separation from the reaction mixture and potential for recycling.[5][6] Examples include metal oxides supported on materials like silica (e.g., TiO2/SiO2), zeolites, and polymer-bound metal complexes.[6][7]

The choice between them depends on the specific reaction, desired purity, and scalability requirements of the process.

Q3: How does a catalyst mechanistically facilitate carbamate formation from an amine and CO2?

The reaction between an amine and CO2 first forms a carbamic acid intermediate, which is often unstable.[4][8] A catalyst plays one or more crucial roles:

  • CO2 Activation : Lewis acidic catalysts can activate the CO2 molecule, making it more electrophilic and susceptible to nucleophilic attack by the amine.

  • Amine Activation/Deprotonation : Basic catalysts, like guanidines or DBU, can deprotonate the amine or the carbamic acid intermediate, increasing its nucleophilicity.[9]

  • Stabilization of Intermediates : The catalyst can stabilize key intermediates, such as the carbamate anion, preventing decomposition and guiding the reaction toward the desired product.[6]

For example, in a base-catalyzed system, the base assists in forming the carbamate salt, which then reacts with an electrophile (like an alkyl halide) to yield the final carbamate product.[10]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter in the lab, offering diagnostic steps and actionable solutions.

Problem 1: Low or No Product Yield

Symptom: Post-reaction analysis (e.g., HPLC, LC-MS, GC-MS) shows predominantly unreacted starting materials with minimal or no desired carbamate product.

Potential Causes & Diagnostic Actions:

  • Insufficient Catalyst Loading: The most straightforward cause. The number of active sites may be too low to achieve a reasonable reaction rate within the given timeframe.

    • Action: Perform a catalyst loading screen. Set up a series of small-scale reactions with systematically increasing catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%) while keeping all other parameters (temperature, concentration, time) constant. Analyze the yield for each to identify the optimal range.

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction.

    • Cause A: Water Poisoning: Water, either from wet solvents/reagents or produced in situ, can deactivate many catalysts, particularly Lewis acidic metal catalysts.[3][11]

      • Diagnosis: Check for the presence of water. Use anhydrous solvents and reagents. Consider adding a dehydrating agent like molecular sieves to the reaction.[12]

      • Action: Rigorously dry all reagents and solvents. Perform the reaction under an inert atmosphere (N2 or Ar).

    • Cause B: Product Inhibition/Byproduct Poisoning: The product itself or a byproduct could be binding to the catalyst's active sites more strongly than the reactants, effectively shutting down the catalytic cycle.

      • Diagnosis: This can be complex to prove directly. If the reaction starts well but then stalls, this is a strong indicator.

      • Action: Try running the reaction at a lower concentration to disfavor product inhibition. If using a heterogeneous catalyst, increasing agitation may help improve mass transfer from the catalyst surface.

  • Thermodynamic Limitations: For some reactions, especially direct synthesis from CO2, amines, and alcohols, the equilibrium may not favor product formation under your conditions, leading to low conversion.[3][11]

    • Action: If water is a byproduct, its removal (e.g., with molecular sieves or a Dean-Stark trap) can drive the equilibrium toward the product.[3][11] Increasing the pressure of CO2 can also shift the equilibrium for CO2-based syntheses.[6]

Problem 2: Poor Selectivity / High Byproduct Formation

Symptom: The desired carbamate is formed, but significant quantities of side products are also observed. A common byproduct is the N-alkylation of the starting amine when alkyl halides are used.[6]

Potential Causes & Diagnostic Actions:

  • Excessive Catalyst Loading: Too much catalyst can sometimes accelerate side reactions more than the desired reaction.

    • Action: Revisit your catalyst loading screen. Plot both the yield of the desired product and the formation of the key byproduct against catalyst loading. The optimal loading will maximize the ratio of product to byproduct.

  • Sub-optimal Reaction Temperature: Temperature can have a dramatic effect on the relative rates of competing reaction pathways. The N-alkylation side reaction, for instance, might be favored at higher temperatures.[6]

    • Action: Run the reaction at a lower temperature. While this may slow the reaction rate (requiring longer reaction times), it can significantly improve selectivity.

  • Incorrect Stoichiometry or Reagent Addition Rate: The relative concentration of reactants can dictate selectivity.

    • Action: In a three-component reaction (amine, CO2, alkyl halide), ensure CO2 is readily available to form the carbamate intermediate before the alkyl halide can directly react with the amine. This can be achieved by increasing CO2 pressure or flow rate.[6]

Problem 3: Catalyst Deactivation and Poor Recyclability (Heterogeneous Catalysts)

Symptom: When using a solid catalyst, its activity drops significantly upon reuse in subsequent reaction cycles.

Potential Causes & Diagnostic Actions:

  • Leaching of Active Species: The active catalytic species (e.g., metal ions) may be dissolving from the solid support into the reaction medium.

    • Diagnosis: After the first reaction, filter off the catalyst and analyze the liquid filtrate for traces of the active metal using ICP-AES or a similar technique. Also, run the filtrate under reaction conditions; if it shows catalytic activity, leaching is confirmed.

    • Action: The catalyst support or the method of anchoring the active site may need to be redesigned for greater stability under the reaction conditions.

  • Fouling of Catalyst Surface: Organic species (reactants, products, or byproducts) can adsorb strongly onto the catalyst surface, blocking active sites.

    • Diagnosis: Characterize the spent catalyst using techniques like TGA (to detect organic residues) or BET surface area analysis (a significant decrease suggests pore blocking).

    • Action: Develop a regeneration protocol. This could involve washing the catalyst with a suitable solvent or a calcination step (high-temperature heating in air or inert gas) to burn off organic residues.

Part 3: Experimental Protocols & Data Visualization

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol outlines a systematic approach to determine the optimal catalyst loading for a generic carbamate synthesis from an amine, CO2, and an alkyl halide.

  • Preparation: Set up five identical pressure-rated reaction vessels (e.g., small autoclaves or thick-walled glass pressure tubes) equipped with magnetic stir bars.

  • Reagent Charging: To each vessel, add the amine (1.0 mmol), the alkyl halide (1.2 mmol), and the solvent (e.g., 5 mL of anhydrous MeCN).

  • Catalyst Addition:

    • Vessel 1 (Control): Add 0 mol% catalyst.

    • Vessel 2: Add 1.0 mol% of the catalyst.

    • Vessel 3: Add 2.5 mol% of the catalyst.

    • Vessel 4: Add 5.0 mol% of the catalyst.

    • Vessel 5: Add 10.0 mol% of the catalyst.

  • Reaction Execution: Seal all vessels. Purge each vessel with low-pressure CO2 three times, then pressurize to the desired reaction pressure (e.g., 5 bar). Place the vessels in a preheated block or oil bath set to the reaction temperature (e.g., 70 °C) and stir for a set time (e.g., 12 hours).

  • Workup and Analysis: After the reaction time, cool the vessels to room temperature and carefully vent the CO2. Take a small, precise aliquot from each reaction mixture and dilute it for analysis by a calibrated quantitative method (e.g., HPLC or GC-MS with an internal standard) to determine the yield of the carbamate product and any major byproducts.[13][14]

Data Presentation: Sample Catalyst Loading Screen

The results from the screening protocol can be summarized in a table for clear comparison.

EntryCatalyst Loading (mol%)Carbamate Yield (%)N-Alkylation Byproduct (%)
10< 2< 1
21.0453
32.5885
45.0918
510.09215

Part 4: Visualization of Key Workflows

Diagrams can clarify complex decision-making processes and relationships between experimental parameters.

Troubleshooting_Workflow Start Low Yield or Selectivity Issue CheckLoading Is Catalyst Loading Optimized? Start->CheckLoading ScreenLoading Perform Catalyst Loading Screen (Protocol 1) CheckLoading->ScreenLoading No CheckDeactivation Is Catalyst Deactivating? CheckLoading->CheckDeactivation Yes ScreenLoading->CheckDeactivation CheckWater Check for Water/ Impurities CheckDeactivation->CheckWater Yes CheckSelectivity Is Selectivity Poor? CheckDeactivation->CheckSelectivity No CheckRecycling Test Catalyst Recyclability CheckWater->CheckRecycling Dry system, re-run Success Problem Resolved CheckWater->Success CheckRecycling->Success VaryTemp Vary Temperature (e.g., lower T) CheckSelectivity->VaryTemp Yes CheckSelectivity->Success No, Resolved VaryStoich Adjust Reactant Stoichiometry/Flow VaryTemp->VaryStoich VaryStoich->Success

Caption: Troubleshooting workflow for optimizing catalyst performance.

Catalyst_Loading_Effect cluster_0 Catalyst Loading vs. Outcome A Too Low B Optimal Zone C Too High p1 p2 p1->p2  Desired Product Yield p3 p2->p3  Desired Product Yield p4 p5 p4->p5  Byproduct Formation p6 p5->p6  Byproduct Formation Y_axis Reaction Outcome X_axis Catalyst Loading ->

Caption: Relationship between catalyst loading and reaction outcomes.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
  • Gogola, E., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
  • Gogola, E., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. National Center for Biotechnology Information.
  • Tundo, P., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. National Center for Biotechnology Information.
  • Tundo, P., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Dell'Amico, D. B., et al. (n.d.). Recent Advances in the Chemistry of Metal Carbamates. National Center for Biotechnology Information.
  • Kennemur, J. L., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. National Institutes of Health.
  • Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • ResearchGate. (n.d.). Effect of catalyst loading on synthesis of alkyl carbamate.
  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
  • Farnetti, E., et al. (n.d.). Homogeneous and Heterogeneous Catalysis. EOLSS.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Center for Biotechnology Information.
  • Le, C. M., et al. (2023). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications.
  • Ramón, D. J. (2020). Special Issue: “Advances in Homogeneous Catalysis”. ResearchGate.
  • Unge, J., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology.
  • Aresta, M., et al. (2002). Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate.
  • Ramón, D. J. (2020). Special Issue: “Advances in Homogeneous Catalysis”. National Center for Biotechnology Information.
  • Zhang, W., et al. (2018). Kinetic Understanding of Catalytic Selectivity and Product Distribution of Electrochemical Carbon Dioxide Reduction Reaction. National Center for Biotechnology Information.

Sources

Technical Support Center: Managing Temperature Control in Large-Scale Carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for large-scale carbamate synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature management during reaction scale-up. Precise thermal control is paramount for ensuring reaction safety, maximizing yield, and achieving consistent product quality. This guide provides practical, in-depth answers to common challenges in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific problems encountered during large-scale carbamate reactions, offering diagnostic workflows and corrective actions.

Problem 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reactor temperature is rising uncontrollably, and the cooling system can't keep up. What is happening, and what should I do?

A: You are likely experiencing a thermal runaway reaction, a critical safety event where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.[1][2] This creates a dangerous positive feedback loop: as the temperature increases, the reaction rate accelerates, generating even more heat.[2]

Potential Causes:

  • Accumulation of Unreacted Reagents: Adding a reagent too quickly or with insufficient mixing can lead to a buildup of unreacted material. When this material finally reacts, it does so rapidly, releasing a large amount of energy.[1]

  • Insufficient Cooling Capacity: The heat removal capacity of the reactor may be inadequate for the scale of the reaction. The surface-area-to-volume ratio decreases significantly during scale-up, making heat dissipation less efficient.[2]

  • Cooling System Failure: A malfunction in the chiller, a blockage in the jacket, or a loss of heat transfer fluid flow will immediately compromise heat removal.

  • Agitation Failure: Loss of mixing creates localized hot spots where the reaction can accelerate, initiating a runaway.[3][4]

Immediate Corrective Actions (Emergency Protocol):

  • Stop Reagent Addition Immediately: This is the first and most critical step to prevent adding more fuel to the reaction.

  • Engage Maximum Cooling: Ensure the cooling system is operating at full capacity.

  • Prepare for Emergency Quenching: If the temperature continues to rise past a predetermined critical limit, introduce a pre-validated quenching agent to stop the reaction. This should only be done as a last resort and according to established safety protocols.

  • Alert Safety Personnel: Follow your facility's emergency response plan.

Diagnostic Workflow for Post-Event Analysis:

The following diagram outlines a logical workflow to diagnose the root cause of a high-temperature event.

G start High-Temperature Alarm Triggered check_sensor Is the temperature sensor reading accurate? start->check_sensor check_cooling Is the cooling system operating correctly? check_sensor->check_cooling Yes fault_sensor Root Cause: Sensor Malfunction or Misplacement check_sensor->fault_sensor No check_addition Was the reagent addition rate within specification? check_cooling->check_addition Yes fault_cooling Root Cause: Insufficient Cooling Capacity or System Failure check_cooling->fault_cooling No check_mixing Is the agitator functioning correctly? check_addition->check_mixing Yes fault_addition Root Cause: Reagent Accumulation check_addition->fault_addition No fault_mixing Root Cause: Poor Heat Transfer due to Inadequate Mixing check_mixing->fault_mixing No action_sensor Action: Calibrate/Replace Sensor. Review placement. fault_sensor->action_sensor action_cooling Action: Re-evaluate process heat load. Perform system maintenance. fault_cooling->action_cooling action_addition Action: Redesign addition profile. Implement feed-forward control. fault_addition->action_addition action_mixing Action: Verify agitator speed/design. Service equipment. fault_mixing->action_mixing

Caption: Troubleshooting workflow for a high-temperature alarm event.

Problem 2: Low Yield and Formation of Urea Byproducts

Q: My reaction yield is significantly lower than in the lab-scale synthesis, and I'm isolating a significant amount of a symmetrical urea byproduct. Why is this happening?

A: This is a classic scale-up challenge often tied directly to temperature control and moisture. Symmetrical ureas are common side products in carbamate synthesis, especially when using isocyanate or chloroformate-based routes.[4][5]

Potential Causes:

  • Localized Hot Spots: Inefficient mixing in large reactors can create zones of high temperature. These "hot spots" can accelerate the decomposition of thermally sensitive intermediates or promote alternative reaction pathways leading to byproducts.[4]

  • Presence of Water: Moisture can react with isocyanate intermediates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine readily reacts with another isocyanate molecule to produce the undesired symmetrical urea.[4][5]

  • Incorrect Temperature Profile: Operating at an overall temperature that is too high can favor the kinetics of byproduct formation over the desired carbamate synthesis.[4][6]

  • Order of Reagent Addition: Adding reagents in an order that allows for a high concentration of free amine in the presence of the isocyanate intermediate increases the likelihood of urea formation.[5]

Corrective Actions:

  • Ensure Strict Anhydrous Conditions: Rigorously dry all solvents, reagents, and the reactor vessel. Operate under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.[5]

  • Optimize Agitation: Verify that the agitator speed and design are sufficient to ensure homogenous mixing and prevent thermal stratification. The goal is to eliminate localized hot spots.[3][7]

  • Refine the Temperature Profile: The optimal temperature may be lower at scale than in the lab. Experiment with running the reaction at the lowest practical temperature that still provides a reasonable reaction rate.[4]

  • Control Reagent Addition: Implement a slow, subsurface addition of the most reactive component. This maintains a low concentration of the reagent at any given time, allowing it to react as desired before it can participate in side reactions.[4][8]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the principles of thermal management in large-scale carbamate reactions.

Q1: What are the primary sources of heat in a large-scale carbamate reaction?

A: The total heat load in a reactor is a sum of several factors. Understanding these is key to designing an effective cooling strategy. The main contributors are:

  • Heat of Reaction (Exotherm): The formation of the carbamate bond is typically an exothermic process, releasing significant thermal energy. This is the primary and most critical heat source to manage.[1]

  • Heat from Agitation: The mechanical energy input from the agitator, especially when mixing viscous reaction media, is converted into heat. This contribution becomes more significant at larger scales and with higher viscosity.[1]

  • Heat from Reagent Transfer: If reagents are transferred from a heated storage tank, they will add thermal energy to the reactor.

The relationship between these factors is illustrated in the diagram below.

HeatBalance heat_gen HEAT GENERATION reactor REACTOR TEMPERATURE heat_gen->reactor + heat_rem HEAT REMOVAL heat_rem->reactor - exotherm Reaction Exotherm agitation Agitation Energy transfer Reagent Transfer jacket Jacket Cooling coils Internal Coils reflux Solvent Reflux

Caption: Core factors influencing the heat balance in a chemical reactor.

Q2: How does reactor design and the choice of cooling system impact temperature control?

A: The physical design of the reactor and its cooling system are the most critical factors in managing reaction temperature.[9]

  • Reactor Material: Glass-lined reactors have lower heat transfer coefficients than stainless steel or Hastelloy reactors, meaning they remove heat less efficiently. This must be accounted for during scale-up.[9]

  • Cooling Systems: The choice of cooling technology depends on the scale and the required rate of heat removal.[10][11]

The following table compares common cooling methods for large-scale reactors:

Cooling MethodHeat Transfer EfficiencyScalabilityContamination RiskKey Considerations
Jacketed Vessel ModerateExcellentVery LowMost common method. Efficiency is limited by surface area and wall material.[11][12]
Internal Coils HighGoodModerateSignificantly increases heat transfer area but can interfere with mixing and is harder to clean.[7]
External Heat Exchanger Very HighExcellentLowThe reaction mixture is pumped through an external loop with a heat exchanger. Ideal for highly exothermic reactions.[13][14]
Reflux Cooling ModerateGoodVery LowHeat is removed by boiling the solvent and condensing the vapor. Limited by the boiling point of the solvent.

Q3: Why is temperature control more difficult when scaling up a reaction?

A: The primary challenge in scaling up is the change in the surface-area-to-volume ratio.[2] As the reactor volume (V) increases, it does so by the cube of its radius (r³), while the surface area (A) available for heat transfer only increases by the square of its radius (r²).[2]

This means that a large reactor has proportionally less surface area to dissipate the heat generated by its much larger volume. A reaction that was easily controlled in a 1L flask with an ice bath may become dangerously exothermic in a 1000L reactor with a jacketed cooling system that cannot keep up.[4][15] This fundamental principle necessitates careful process safety reviews and often a redesign of the cooling strategy when moving to a larger scale.

Q4: How can I establish a safe operating temperature range before scaling up?

A: A proactive approach using reaction calorimetry is essential. This experimental technique provides critical data on the heat of reaction, heat capacity of the system, and the rate of heat evolution under different conditions.

Protocol: Calorimetric Analysis for Safe Scale-Up
  • Objective: To determine the key thermal parameters of the carbamate synthesis to define a safe operating window for the large-scale process.

  • Equipment: Automated reaction calorimeter (e.g., RC1e or similar).

  • Procedure:

    • Calibration: Perform a solvent-only run to determine the heat capacity of the system and the overall heat transfer coefficient (UA) of the calorimeter.

    • Reaction Run: Charge the initial reagents to the calorimeter. Start stirring at a rate that mimics the mixing efficiency of the target production reactor.

    • Controlled Addition: Add the limiting reagent at a controlled rate, identical to the proposed rate for the large-scale reaction.

    • Data Acquisition: Continuously monitor the internal temperature (Tr), jacket temperature (Tj), and reagent addition rate. The calorimeter software will calculate the real-time heat flow (Q_rxn).

    • Analysis:

      • Determine the total heat of reaction (ΔH_rxn).

      • Identify the Maximum Temperature of the Synthesis Reaction (MTSR) , which is the maximum temperature the batch would reach if all cooling were lost.

      • Perform thermal stability tests on the final reaction mixture to identify the onset temperature of any decomposition reactions.

  • Self-Validation & Safety Margin: The process is considered safe for scale-up only if the MTSR is significantly lower (e.g., by at least 50°C) than the onset temperature of decomposition. All process temperature alarms and emergency protocols should be set based on these experimentally determined values. This methodology provides a self-validating system for ensuring thermal safety.[1]

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Fluorotherm. (2024). Optimizing Heat Transfer in the Chemical Industry. [Link]
  • Diva-portal.org. (n.d.).
  • Lab Unlimited. (n.d.).
  • ResearchGate. (n.d.). Scheme 2.
  • ACS Omega. (2023).
  • Asynt. (2024). What are the best tools for cooling chemical reactions? [Link]
  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry. [Link]
  • Idaho National Laboratory. (n.d.).
  • Google Patents. (n.d.).
  • OSTI.gov. (2010). An Overview of Modeling Methods for Thermal Mixing and Stratification in Large Enclosures for Reactor Safety Analysis. [Link]
  • lipolytim. (n.d.).
  • Fluorotherm. (2025). Temperature Control and Efficiency in Chemical Processing. [Link]
  • Reddit. (2024). Looking for tips on scaling up organic syntheses. [Link]
  • Jinzong Machinery. (2024). Heat Exchangers in Chemical Reactors: Types and Functions. [Link]
  • Just Measure it. (n.d.).
  • Center for Campus Fire Safety. (n.d.).
  • MDPI. (n.d.).
  • University of Leeds. (n.d.).
  • Quora. (2014). What are the most efficient heat removal methods in an exothermic reaction system? [Link]
  • ResearchGate. (2025).
  • canteach candu. (n.d.).
  • Pirobloc. (n.d.). Heating of chemical reactors with thermal oil boilers. [Link]
  • IAEA. (n.d.).
  • MDPI. (n.d.).
  • DEKRA. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
  • ResearchGate. (2021).
  • Reddit. (2022). Cooling down methods. [Link]
  • CORE. (n.d.). Heat exchanger/reactors (HEX reactors)
  • LNEYA. (n.d.). Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. [Link]
  • AZoM. (2026). Key Trends Shaping the Future of Flow Chemistry. [Link]
  • Semco University. (n.d.).
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
  • YouTube. (2020). Seg 1, Chapter 8, Example 8-7: Interstage cooling for highly exothermic reversible rxns. [Link]
  • Patsnap Eureka. (2025). Implementing PAT (Process Analytical Technology) In Continuous Lines. [Link]

Sources

Troubleshooting guide for unexpected byproducts in carbamate reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for carbamate synthesis. This guide is designed to provide in-depth, field-tested insights into common challenges encountered during carbamate formation. Instead of a rigid list of steps, we will explore the causality behind byproduct formation and provide logical, actionable troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you to move beyond empirical adjustments and toward a rational, mechanism-based approach to optimizing your reactions.

Frequently Asked Questions (FAQs): Initial Diagnosis

Q1: My reaction is low-yielding and shows multiple new spots on my TLC/LC-MS. Where do I even begin?

A1: This is a classic and often frustrating scenario. The appearance of multiple byproducts points to issues with reaction selectivity, often stemming from temperature, reagent choice, or moisture. The first crucial step is not to arbitrarily change conditions, but to systematically identify the impurities.

A common culprit in reactions involving amines and chloroformates or other carbonyl sources is the formation of a highly reactive isocyanate intermediate .[1][2][3] This intermediate can then be trapped by any available nucleophile, leading to a cascade of byproducts. For instance, reaction with a starting amine will produce a symmetrical or unsymmetrical urea, a very common byproduct.[1][4]

Your immediate action plan should be:

  • Characterize the Byproducts: Obtain mass spectra (LC-MS) of the major impurities. Are their masses consistent with urea formation (2 x amine - H₂ + CO), over-alkylation, or hydrolysis of your starting material?

  • Review Reaction Temperature: Was the reaction run at elevated temperatures? Heat can promote the decomposition of carbamoyl chlorides or other intermediates into isocyanates.[5]

  • Assess Moisture Control: Were anhydrous conditions strictly maintained? Water can hydrolyze starting materials like chloroformates, leading to CO₂ and HCl, or hydrolyze the product itself.[6][7]

Troubleshooting Guide: Specific Byproduct Scenarios

Q2: I've identified a major byproduct with a mass corresponding to [Starting Amine + Isocyanate] or [2 x Starting Amine - H₂ + CO]. What is it and how can I prevent it?

A2: This mass strongly suggests the formation of a urea byproduct . This occurs when an isocyanate intermediate, formed in situ, reacts with your starting amine nucleophile instead of the intended alcohol or other trapping agent.[8][9]

Root Causes & Mechanistic Insight: The desired carbamate synthesis and the competing urea formation pathway are often in kinetic competition. The formation of the isocyanate intermediate is the critical branch point.

  • Thermal Decomposition: Many carbamate precursors, especially those derived from chloroformates, are thermally labile. At elevated temperatures, they can eliminate HCl (or another leaving group) to form an isocyanate.[5]

  • Strong, Non-Nucleophilic Bases: While a base is necessary to scavenge the acid byproduct (e.g., HCl), a very strong base can actively promote the elimination reaction that leads to the isocyanate.

  • Slow Trapping: If the concentration or nucleophilicity of your desired trapping agent (e.g., an alcohol) is low, the isocyanate has a longer lifetime in the solution, increasing the probability of it reacting with the more abundant starting amine.

Mitigation Strategies:

StrategyRationaleTypical Implementation
Lower Reaction Temperature Reduces the rate of thermal decomposition into the isocyanate intermediate.Run the reaction at 0 °C or even -20 °C, especially during the addition of the chloroformate.
Control Reagent Addition Maintains a low instantaneous concentration of the carbamoylating agent, minimizing side reactions.Use a syringe pump for slow, controlled addition of the chloroformate to the amine solution.
Optimize Base Selection Use a base that is sufficient to neutralize acid but not so strong that it promotes isocyanate formation.Switch from a strong base like DBU to a milder, bulkier base like triethylamine (TEA) or DIPEA.
Use Pre-formed Reagents Avoids the in situ generation of highly reactive intermediates.Consider using reagents like carbonyldiimidazole (CDI) which offer a more controlled reaction pathway.[1]

Visualizing the Competing Pathways:

The following diagram illustrates the critical decision point in the reaction. The intended pathway leads to the carbamate, while the side reaction branches off after the formation of the carbamoyl chloride intermediate, leading to the urea byproduct.

G cluster_main Desired Carbamate Pathway cluster_side Urea Byproduct Pathway Amine R-NH₂ (Amine) Intermediate R-NH-C(O)-OR' (Carbamate Product) Amine->Intermediate + Chloroformate + Base CarbamoylCl R-NH-C(O)-Cl (Carbamoyl Chloride Int.) Amine->CarbamoylCl + Phosgene/Equivalent Chloroformate Cl-C(O)-OR' (Chloroformate) Chloroformate->Intermediate Base Base (e.g., TEA) Base->Intermediate Isocyanate R-N=C=O (Isocyanate) Urea R-NH-C(O)-NH-R (Urea Byproduct) Isocyanate->Urea Amine2 R-NH₂ (Another Amine Molecule) Amine2->Urea + Isocyanate CarbamoylCl->Intermediate CarbamoylCl->Isocyanate Heat or Strong Base (-HCl) caption Fig. 1: Competing Reaction Pathways.

Fig. 1: Competing Reaction Pathways.
Q3: My starting amine is being consumed, but I'm getting back the corresponding alcohol/phenol from my chloroformate and my yield is poor. What's happening?

A3: This is a clear sign of hydrolysis . Chloroformates are acyl chlorides and are highly susceptible to reaction with water.[7]

Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of an unstable carbamic acid derivative, which rapidly decomposes to the corresponding alcohol (or phenol), carbon dioxide, and hydrochloric acid.[7] This side reaction consumes your reagent, reduces yield, and the generated acid can cause further degradation of your product or starting materials.

Troubleshooting Protocol for Hydrolysis:

  • Solvent and Reagent Purity Check:

    • Action: Use freshly distilled, anhydrous solvents. Purchase high-purity, sealed reagents and use them under an inert atmosphere (Nitrogen or Argon).

    • Rationale: Even small amounts of water in solvents like THF, DCM, or acetonitrile can lead to significant hydrolysis over the course of the reaction.

  • Inert Atmosphere Technique:

    • Action: Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: This prevents atmospheric moisture from entering the reaction vessel.

  • Order of Addition:

    • Action: Add the chloroformate to the solution of the amine and base, rather than the other way around.

    • Rationale: The amine is typically more nucleophilic than trace water, ensuring the chloroformate preferentially reacts with your substrate.

Q4: I'm using a Boc-protecting group ((Boc)₂O), and I'm seeing a byproduct with a mass of [Product + 56]. What is this side reaction?

A4: The mass difference of +56 Da corresponds to the addition of a tert-butyl group. This is a well-documented side reaction in Boc-deprotection chemistry, but it can also occur during the protection step if conditions are not optimal. The likely culprit is the generation of a reactive tert-butyl cation.[10][11]

Cause & Prevention: During Boc protection with di-tert-butyl dicarbonate ((Boc)₂O), particularly in the presence of a strong Lewis acid or protic acid catalyst, the reagent can decompose to form a tert-butyl cation. This electrophile can then alkylate nucleophilic sites on your substrate or product.[11] Electron-rich aromatic rings or other heteroatoms are particularly susceptible.

Mitigation Strategies:

  • Avoid Acidic Catalysts: Boc protections are typically run under basic conditions (e.g., TEA, NaOH, or DMAP as a nucleophilic catalyst) which do not favor carbocation formation.

  • Use Scavengers (During Deprotection): While more common in the deprotection step, if you suspect t-butylation is occurring, adding a scavenger like triethylsilane (TES) or anisole can help trap the carbocation.[10]

Byproduct Identification Workflow

A robust and systematic approach to identifying unknown byproducts is critical for effective troubleshooting.

Step-by-Step Protocol:

  • Sample Preparation:

    • Carefully quench a small aliquot of your crude reaction mixture.

    • Dilute the sample in a suitable solvent (e.g., Methanol, Acetonitrile) for analysis.

  • LC-MS Analysis:

    • Objective: To determine the mass-to-charge ratio (m/z) of the main product and key impurities.

    • Method: Run a standard gradient method (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid).

    • Interpretation: Compare the observed masses to the expected masses of potential byproducts (e.g., urea, over-alkylated product, hydrolyzed starting material).

  • ¹H NMR Analysis:

    • Objective: To gain structural information about the impurities.

    • Method: Take a proton NMR of the crude reaction mixture.

    • Interpretation: Look for characteristic peaks. For example, the formation of a symmetrical urea may result in a new, distinct NH peak with different integration and coupling compared to the desired carbamate. The appearance of tert-butyl singlets (~1.3-1.5 ppm) where none are expected can indicate t-butylation.

The following diagram outlines a logical workflow for troubleshooting.

G cluster_issues Potential Issues cluster_solutions Mitigation Strategies start Unexpected Byproduct Detected (TLC, LC-MS) char Characterize Byproduct (LC-MS for Mass, NMR for Structure) start->char identify Identify Structure char->identify urea Urea/Isocyanate Related? Mass = [Amine]x2 + CO identify->urea hydrolysis Hydrolysis? Reagent-related alcohol/phenol detected identify->hydrolysis alkylation Over-alkylation? Mass = [Product] + Alkyl group identify->alkylation sol_urea Lower Temp Control Addition Rate Change Base urea->sol_urea sol_hydrolysis Use Anhydrous Solvents Inert Atmosphere (N₂/Ar) hydrolysis->sol_hydrolysis sol_alkylation Adjust Stoichiometry Use Milder Conditions alkylation->sol_alkylation confirm Run Optimized Reaction & Confirm Purity sol_urea->confirm sol_hydrolysis->confirm sol_alkylation->confirm caption Fig. 2: Troubleshooting Workflow.

Fig. 2: Troubleshooting Workflow.

References

  • Grzyb, J. A., Shen, M., Yoshina-Ishii, C., Chi, W., Brown, R. S., & Batey, R. A. (2005). Carbamoylimidazolium Salts: A New, Versatile Class of Reagents for the Synthesis of Ureas, Carbamates, Thiocarbamates, and Amides. Tetrahedron, 61(30), 7153-7175. [Link]
  • Tverdomed, V. N., & Jiao, H. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1151-1190. [Link]
  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: An Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
  • Nagy, B., Toth, E., Sipos, G., & Keglevich, G. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47853–47861. [Link]
  • Nagy, B., Toth, E., Sipos, G., & Keglevich, G. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47853-47861. [Link]
  • Wikipedia contributors. (2024). Urea. In Wikipedia, The Free Encyclopedia. [Link]
  • Tsuda, A., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3564-3568. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Tsuda, A., et al. (2022).
  • Queen, A. (1970). Kinetics of the hydrolysis of thiochloroformate esters in pure water. Canadian Journal of Chemistry, 48(4), 522-527. [Link]
  • Ecker, A. K., et al. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Organic Letters, 24(33), 6208–6212. [Link]
  • Han, L., et al. (2019). How To Get Isocyanate? A Review of the Synthesis of Isocyanates.
  • Committee on Acute Exposure Guideline Levels. (2012). Chloroformates Acute Exposure Guideline Levels.
  • Peterson, E. A., & Peterson, E. A. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(4), 864-867. [Link]
  • Wikipedia contributors. (2024). Isocyanate. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of (R)- vs. (S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the stereochemical identity of a therapeutic candidate is of paramount importance, often dictating its pharmacological activity, metabolic fate, and potential for toxicity. This guide addresses the critical need for a comparative efficacy evaluation of the (R)- and (S)-enantiomers of Benzyl (1,5-dihydroxypentan-2-yl)carbamate. While preliminary research suggests the potential of the (R)-isomer as a valuable chiral building block with possible antibacterial and anti-inflammatory properties, a direct comparative study with its (S)-counterpart is conspicuously absent in the current scientific literature.[1][2] This document, therefore, presents a comprehensive, albeit hypothetical, experimental framework for the rigorous, head-to-head comparison of these two stereoisomers. We provide detailed protocols for their stereoselective synthesis, a battery of in vitro assays targeting potential enzymatic and cellular activities, and a proposed in vivo study design to assess their pharmacokinetic and pharmacodynamic profiles. This guide is intended to serve as a foundational roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of these chiral carbamates.

The Imperative of Chirality in Carbamate Therapeutics

The carbamate functional group is a well-established pharmacophore present in a wide array of therapeutic agents, demonstrating activities ranging from enzyme inhibition to antimicrobial and anticancer effects.[3][4] A crucial aspect of many carbamate-containing drugs is the presence of one or more chiral centers. The three-dimensional arrangement of atoms around a chiral center can lead to stereoisomers, known as enantiomers, which are non-superimposable mirror images of each other.

It is a fundamental principle in pharmacology that enantiomers can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). A classic example is the β-adrenergic agonist albuterol, where the (R)-isomer is responsible for the bronchodilatory effects, while the (S)-isomer is not only inactive but has been suggested to have pro-inflammatory properties.[5][6] Similarly, in the realm of enzyme inhibitors, the stereochemistry of the inhibitor can profoundly influence its binding affinity and inhibitory potency. For instance, the SP form of the nerve agent Sarin is a more potent inhibitor of acetylcholinesterase than its RP counterpart.[7]

Given the established precedent for stereospecificity in the biological activity of chiral compounds, a thorough and independent evaluation of the (R)- and (S)-enantiomers of Benzyl (1,5-dihydroxypentan-2-yl)carbamate is not merely an academic exercise but a critical step in any potential drug development program.

Proposed Stereoselective Synthesis

To enable a comparative study, the first essential step is the preparation of each enantiomer in high optical purity. The following is a proposed synthetic route for both (R)- and (S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate, starting from commercially available chiral precursors.

Synthesis of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

The synthesis of the (R)-enantiomer can commence from (R)-2-amino-5-hydroxypentanoic acid.

  • Step 1: Protection of the Amino Group. The amino group of (R)-2-amino-5-hydroxypentanoic acid is protected with a benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate, in a biphasic solvent system of dioxane and water.

  • Step 2: Reduction of the Carboxylic Acid. The carboxylic acid moiety of the N-Cbz protected amino acid is then selectively reduced to the primary alcohol using a reducing agent such as borane-tetrahydrofuran complex (BH3-THF) in anhydrous THF.

  • Step 3: Deprotection of the Hydroxyl Group (if necessary). If a protecting group was used for the 5-hydroxyl group, it would be removed at this stage using appropriate deprotection conditions.

Synthesis of (S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

The synthesis of the (S)-enantiomer follows an analogous route, starting from (S)-2-amino-5-hydroxypentanoic acid.

Synthetic Workflow cluster_R (R)-Isomer Synthesis cluster_S (S)-Isomer Synthesis R_start (R)-2-amino-5-hydroxypentanoic acid R_step1 Step 1: N-protection (Cbz-Cl, NaHCO3) R_start->R_step1 R_step2 Step 2: Carboxylic acid reduction (BH3-THF) R_step1->R_step2 R_product This compound R_step2->R_product S_start (S)-2-amino-5-hydroxypentanoic acid S_step1 Step 1: N-protection (Cbz-Cl, NaHCO3) S_start->S_step1 S_step2 Step 2: Carboxylic acid reduction (BH3-THF) S_step1->S_step2 S_product (S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate S_step2->S_product In_Vitro_Screening start Synthesized (R)- and (S)-Isomers enzyme Enzyme Inhibition Assays (e.g., Cholinesterases, FAAH) start->enzyme antimicrobial Antimicrobial Assays (MIC determination) start->antimicrobial anticancer Anticancer Assays (MTT, SRB) start->anticancer enzyme_data IC50 Values enzyme->enzyme_data mic_data MIC Values antimicrobial->mic_data cancer_data IC50 Values anticancer->cancer_data

Figure 2: In vitro screening workflow.

Proposed In Vivo Efficacy and PK/PD Comparison

Based on the most promising results from the in vitro screens, an in vivo study in a relevant animal model should be conducted. For instance, if significant anti-inflammatory activity is observed in vitro, a murine model of inflammation could be employed.

Experimental Design
  • Animals: BALB/c mice, 8-10 weeks old.

  • Groups (n=8 per group):

    • Vehicle Control

    • (R)-Isomer (low dose)

    • (R)-Isomer (high dose)

    • (S)-Isomer (low dose)

    • (S)-Isomer (high dose)

    • Positive Control (e.g., Dexamethasone)

  • Dosing: Intraperitoneal or oral administration once daily for 7 days.

  • Efficacy Endpoints: Measurement of inflammatory markers (e.g., cytokines in serum), paw edema, or other relevant disease-specific parameters.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
  • PK Study: A separate cohort of animals will be administered a single dose of each enantiomer. Blood samples will be collected at various time points, and the plasma concentrations of the parent compounds and any major metabolites will be determined using LC-MS/MS. This will allow for the calculation of key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • PD Study: In conjunction with the efficacy study, relevant biomarkers will be measured to assess the pharmacodynamic effects of each isomer.

In_Vivo_Workflow start Lead Isomer(s) from In Vitro Studies animal_model Select Relevant Animal Model start->animal_model efficacy_study Efficacy Study (Dosing, Endpoint Measurement) animal_model->efficacy_study pk_study Pharmacokinetic Study (LC-MS/MS Analysis) animal_model->pk_study efficacy_data Efficacy Data efficacy_study->efficacy_data pk_data PK Parameters (Cmax, Tmax, AUC, t1/2) pk_study->pk_data

Figure 3: In vivo experimental workflow.

Data Analysis and Interpretation

All quantitative data from the in vitro and in vivo studies should be presented as mean ± standard deviation or standard error of the mean. Statistical significance between the (R)- and (S)-isomers and between the treatment and control groups will be determined using appropriate statistical tests, such as Student's t-test or ANOVA, with a p-value of <0.05 considered significant. The collective data will allow for a comprehensive assessment of the relative efficacy and safety profile of each enantiomer.

Conclusion

The absence of comparative data for the enantiomers of Benzyl (1,5-dihydroxypentan-2-yl)carbamate represents a significant knowledge gap. The experimental framework outlined in this guide provides a scientifically rigorous and comprehensive approach to bridge this gap. By systematically evaluating the synthesis, in vitro activity, and in vivo efficacy of both the (R)- and (S)-isomers, researchers can definitively determine their individual contributions to any observed biological effects. This will not only elucidate their therapeutic potential but also adhere to the modern principles of stereospecific drug design and development, ultimately leading to safer and more effective medicines.

References

  • PubChem. (n.d.). Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Serafim, M. S. M., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2585619. [Link]
  • Fura, A., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200–4203. [Link]
  • Khadka, D. B., & Cho, W. J. (2016). Assessment of enzyme inhibition: A review with examples from the development of monoamine oxidase and cholinesterase inhibitory drugs. Molecules, 21(10), 1297. [Link]
  • De Paolis, M., et al. (2002). N-Carbamate-assisted stereoselective synthesis of chiral vicinal amino sulfides. Organic Letters, 4(7), 1235–1238. [Link]
  • HDH Pharma Inc. (n.d.). (R)-Benzyl (1, 5-dihydroxypentan-2-yl)carbamate, min 97%, 1 gram.
  • Laine, R. A., et al. (2010). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 53(17), 6431–6443. [Link]
  • Volcheck, G. W., et al. (2005). Effects of (R)- and (S)-isomers of beta-adrenergic agonists on eosinophil response to interleukin-5. Clinical and Experimental Allergy, 35(10), 1341–1346. [Link]
  • Yamamoto, T., et al. (1990). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Drug Metabolism and Disposition, 18(5), 709–714. [Link]
  • Handley, D. (2002). The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists. Journal of Allergy and Clinical Immunology, 110(6 Suppl), S213–S220. [Link]
  • Wikipedia. (n.d.). Sarin.
  • Chhabra, N., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. [Link]
  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology, 13(8), 855–863. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Validation of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Chiral Carbamate

In the landscape of contemporary drug discovery, the carbamate functional group stands as a cornerstone of medicinal chemistry. Its remarkable versatility, stemming from its stability and capacity to engage in crucial hydrogen bonding interactions, has led to its incorporation in a wide array of therapeutic agents.[1][2] Within this promising class of molecules, (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate emerges as a compound of significant interest. Its unique chiral structure, featuring a benzyl-protected carbamate and a diol moiety, suggests a potential for selective interactions with biological targets, hinting at possible applications in areas such as antimicrobial and anti-inflammatory therapies.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the initial biological validation of this synthetic carbamate. We will objectively compare its performance with relevant alternatives and provide detailed experimental protocols to empower researchers in their evaluation. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust and self-validating.

Comparative Analysis: Benchmarking Against Established Compounds

To contextualize the biological activity of this compound, a comparative analysis against well-characterized compounds is essential. For the purpose of this guide, we will explore its potential in two distinct therapeutic areas: antibacterial and anti-inflammatory applications.

Antibacterial Activity Comparator

A structurally related and commercially available compound, Benzyl carbamate (CAS 621-84-1) , will serve as a primary comparator.[3][4][5][6][7][8][9] As a positive control, a well-established broad-spectrum antibiotic, Ciprofloxacin , will be used. Ciprofloxacin is known to inhibit bacterial DNA gyrase, providing a mechanistic benchmark.[1][10][11]

Anti-inflammatory Activity Comparators

For the anti-inflammatory assessment, we will utilize Felbamate , a dicarbamate compound approved for the treatment of epilepsy, which has shown neuroprotective properties that may be linked to anti-inflammatory mechanisms.[12][13][14][15][16] As a standard positive control, we will employ Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID).[17]

Experimental Validation: Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for assessing the antibacterial and anti-inflammatory activities of this compound and its comparators.

Part 1: Validation of Antibacterial Activity

The initial screening for antibacterial properties will be conducted using two standard methodologies: the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for a qualitative assessment of antimicrobial activity.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Materials:

  • This compound

  • Benzyl carbamate

  • Ciprofloxacin

  • Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213)

  • Gram-negative bacteria (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and Ciprofloxacin in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds and controls in MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.

This assay provides a qualitative measure of the antimicrobial activity based on the size of the zone of growth inhibition.

Materials:

  • Test compounds and controls

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Cork borer

Procedure:

  • Plate Preparation: Prepare a lawn of the test bacteria on the surface of an MHA plate using a sterile swab.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume of the stock solutions of the test compounds and controls into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well.

A plausible mechanism for a novel antibacterial agent is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1][10][11] Quinolone antibiotics, like Ciprofloxacin, function through this mechanism. The binding of the inhibitor to the DNA-gyrase complex stabilizes the cleavage complex, leading to double-strand breaks in the bacterial DNA and ultimately cell death.[19][20]

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Inhibition Pathway DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binding Complex DNA-Gyrase Complex Gyrase->Complex Cleavage Transient DNA Cleavage Complex->Cleavage Religation DNA Religation Cleavage->Religation Stabilized_Complex Stabilized Cleavage Complex Cleavage->Stabilized_Complex Replicated_DNA Replicated DNA Religation->Replicated_DNA Inhibitor This compound Inhibitor->Stabilized_Complex Binding DSB Double-Strand Breaks Stabilized_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Hypothesized DNA Gyrase Inhibition Workflow.
Part 2: Validation of Anti-inflammatory Activity

The anti-inflammatory potential will be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[21][22][23]

Materials:

  • This compound

  • Felbamate

  • Indomethacin

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds and controls for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Perform an MTT or similar assay on the remaining cells to assess any potential cytotoxicity of the compounds.

Carbamate-containing compounds can exert anti-inflammatory effects through various mechanisms. Two plausible pathways for investigation are the cholinergic anti-inflammatory pathway and the inhibition of fatty acid amide hydrolase (FAAH).

1. The Cholinergic Anti-inflammatory Pathway: This pathway involves the vagus nerve and the neurotransmitter acetylcholine, which can suppress the production of pro-inflammatory cytokines by immune cells.[24][25][26][27][28] A compound that modulates this pathway could reduce inflammation.

Cholinergic_Anti_Inflammatory_Pathway Vagus_Nerve Vagus Nerve Stimulation ACh_Release Acetylcholine (ACh) Release Vagus_Nerve->ACh_Release a7nAChR α7 Nicotinic ACh Receptor ACh_Release->a7nAChR Binds to Macrophage Macrophage a7nAChR->Macrophage NFkB_Inhibition Inhibition of NF-κB Pathway a7nAChR->NFkB_Inhibition Cytokine_Suppression Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Suppression Test_Compound This compound Test_Compound->a7nAChR Potential Agonist/Modulator

The Cholinergic Anti-inflammatory Pathway.

2. Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is an enzyme that degrades endogenous cannabinoids like anandamide, which have anti-inflammatory properties.[29][30][31][32][33] Inhibition of FAAH leads to increased levels of anandamide, thereby reducing inflammation.

FAAH_Inhibition_Pathway Anandamide Anandamide (Endocannabinoid) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Metabolized by CB_Receptors Cannabinoid Receptors (CB1/CB2) Anandamide->CB_Receptors Activates Degradation Degradation Products FAAH->Degradation Inhibition Inhibition FAAH->Inhibition Anti_Inflammatory_Effect Anti-inflammatory Effects CB_Receptors->Anti_Inflammatory_Effect Test_Compound This compound Test_Compound->FAAH

The FAAH Inhibition Pathway.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison.

Table 1: Antibacterial Activity of this compound and Comparators
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
Benzyl carbamateExperimental DataExperimental DataExperimental DataExperimental Data
Ciprofloxacin (Positive Control)Expected: ≤1Expected: ≤0.5Expected: ≥21Expected: ≥31
Table 2: Anti-inflammatory Activity of this compound and Comparators
CompoundIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)Cell Viability at IC₅₀ (%)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
FelbamateExperimental DataExperimental DataExperimental DataExperimental Data
Indomethacin (Positive Control)Expected: ~20-50Expected: ~10-30Expected: ~15-40Expected: >90%

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of this compound. The proposed experiments will generate crucial data to ascertain its potential as an antibacterial or anti-inflammatory agent. A favorable activity profile, benchmarked against the selected comparators, would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy. The unique chirality and functional groups of this molecule hold promise for the development of novel therapeutics, and the rigorous validation outlined herein is the critical first step in unlocking that potential.

References

  • NSR Laboratories Pvt Ltd. Benzyl Carbamate 621-84-1. [URL: https://www.nsrlaboratories.
  • National Center for Biotechnology Information. Felbamate. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537321/]
  • Chen, Y. F., et al. (2009). Quinolone-Mediated Bacterial Death. Antimicrobial Agents and Chemotherapy, 53(7), 2745-2753. [URL: https://www.researchgate.net/figure/Schematic-representation-of-quinolone-action-with-gyrase-as-the-primary-target-Step-a_fig1_26744040]
  • National Center for Biotechnology Information. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4446543/]
  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [URL: https://www.fda.gov/drugs/development-resources/antibacterial-susceptibility-test-interpretive-criteria]
  • National Center for Biotechnology Information. Carisoprodol. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK537063/]
  • Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 283-288. [URL: https://pubs.acs.org/doi/10.1021/ml500527d]
  • National Center for Biotechnology Information. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852783/]
  • Microbe Notes. DNA Gyrase- Definition, Structure, Reactions, Mechanisms. [URL: https://microbenotes.com/dna-gyrase/]
  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK539714/]
  • Wikipedia. Cholinergic anti-inflammatory pathway. [URL: https://en.wikipedia.
  • National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4362820/]
  • MDPI. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. [URL: https://www.mdpi.com/1422-0067/24/19/14502]
  • Wikipedia. Felbamate. [URL: https://en.wikipedia.
  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 105(35), 12820-12824. [URL: https://www.pnas.org/doi/10.1073/pnas.0805172105]
  • Wikipedia. Benzyl carbamate. [URL: https://en.wikipedia.
  • Wikipedia. Carisoprodol. [URL: https://en.wikipedia.org/wiki/Carisoprodol]
  • ResearchGate. Examples of carbamate drugs and alcohol carbamate prodrugs. [URL: https://www.researchgate.
  • National Center for Biotechnology Information. DNA Gyrase as a Target for Quinolones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7151629/]
  • Infectious Diseases Society of America. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [URL: https://www.idsociety.org/practice-guideline/amr-guidance-2.0/]
  • National Center for Biotechnology Information. Neuro-immune interactions via the cholinergic anti-inflammatory pathway. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744999/]
  • National Center for Biotechnology Information. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10299292/]
  • Patsnap. What are FAAH inhibitors and how do they work?. [URL: https://synapse.patsnap.com/articles/what-are-faah-inhibitors-and-how-do-they-work-20240621]
  • Patsnap. What is the mechanism of Carisoprodol?. [URL: https://synapse.patsnap.com/articles/what-is-the-mechanism-of-carisoprodol-20240717]
  • Sigma-Aldrich. Benzyl carbamate 99 621-84-1. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b18200]
  • Mayo Clinic. Felbamate (Oral Route). [URL: https://www.mayoclinic.
  • CymitQuimica. Benzyl Carbamate. [URL: https://www.cymitquimica.
  • Patsnap. What are FAAH inhibitors and how do they work?. [URL: https://synapse.patsnap.com/articles/what-are-faah-inhibitors-and-how-do-they-work-20240621]
  • U.S. Food and Drug Administration. Highlights of Prescribing Information: Soma (carisoprodol). [URL: https://www.accessdata.fda.
  • R&D Systems. The Cholinergic Anti-Inflammatory Pathway. [URL: https://www.rndsystems.
  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [URL: https://www.woah.org/fileadmin/Home/eng/Health_standards/tahm/2.01_LAB_METH_BACT_AST.pdf]
  • Benchchem. Application Notes and Protocols: In Vitro Efficacy of Anti-inflammatory Agent 55. [URL: https://www.benchchem.
  • Epilepsy Foundation. Felbamate (Felbatol). [URL: https://www.epilepsy.
  • Slideshare. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones. [URL: https://www.slideshare.net/slideshow/dna-gyrase-inhibitors-quinolonesfluoroquinolones/266014697]
  • ChemicalBook. Benzyl carbamate. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8263595.htm]
  • Wikipedia. Fatty-acid amide hydrolase 1. [URL: https://en.wikipedia.
  • BioCrick. Benzyl carbamate. [URL: https://www.biocrick.
  • ResearchGate. Evaluation of NO production and cell viability in LPS-stimulated... [URL: https://www.researchgate.net/figure/Evaluation-of-NO-production-and-cell-viability-in-LPS-stimulated-RAW2647-macrophages-of_fig3_379965934]
  • bioMerieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. [URL: https://www.biomerieux.com/corp/en/resource-hub/scientific-publications/clinical-brochures-and-guides/antimicrobial-susceptibility-testing-ast-guide.html]
  • National Center for Biotechnology Information. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. [URL: https://pubmed.ncbi.nlm.nih.gov/38870712/]
  • National Center for Biotechnology Information. Felbamate pharmacology and use in epilepsy. [URL: https://pubmed.ncbi.nlm.nih.gov/8093761/]
  • RxList. Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings. [URL: https://www.rxlist.com/soma-drug.htm]
  • Tokyo Chemical Industry Co., Ltd. Benzyl Carbamate. [URL: https://www.tcichemicals.com/APAC/en/p/B0210]
  • ResearchGate. Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation. [URL: https://www.researchgate.
  • The Journal of Clinical Investigation. Physiology and immunology of the cholinergic antiinflammatory pathway. [URL: https://www.jci.org/articles/view/30555]
  • Pharmaffiliates. CAS No : 621-84-1 | Product Name : Benzyl Carbamate. [URL: https://www.pharmaffiliates.
  • ResearchGate. Proposed mechanism of action of DNA gyrase. Initially, DNA gyrase is... [URL: https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-DNA-gyrase-Initially-DNA-gyrase-is-bound-to-a-G-segment_fig1_349429712]
  • The Journal of Clinical Investigation. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation. [URL: https://www.jci.org/articles/view/14479]
  • National Center for Biotechnology Information. Benzyl carbamate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12136]

Sources

A Senior Application Scientist's Guide to Asymmetric Synthesis: A Comparative Study of Chiral Synthons

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The biological activity of a chiral drug often resides in a single enantiomer, while its mirror image may be inactive or, in some cases, elicit deleterious effects. Consequently, the ability to selectively synthesize a desired stereoisomer is a cornerstone of contemporary organic chemistry. This guide provides an in-depth, objective comparison of the three primary strategies for achieving stereocontrol in asymmetric synthesis: the use of the chiral pool, the application of chiral auxiliaries, and the deployment of chiral catalysts. Drawing upon field-proven insights and experimental data, we will dissect the underlying principles, practical applications, and relative merits of each approach to empower researchers, scientists, and drug development professionals in the strategic selection of the optimal chiral synthon for their synthetic endeavors.

The Chiral Pool: Nature's Endowment to Asymmetric Synthesis

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, terpenes, and alkaloids.[1][2] This strategy leverages the inherent chirality of these natural building blocks, incorporating them into a synthetic route to impart stereochemical control. The core principle is to utilize a pre-existing stereocenter from the chiral pool to direct the formation of new stereocenters in the target molecule.

Mechanism of Stereocontrol: The Chiron Approach

The "chiron" approach involves the transformation of a chiral starting material from the pool into a target molecule without affecting the original stereocenter. This pre-existing chirality dictates the spatial arrangement of reactants and transition states in subsequent reactions, leading to the stereoselective formation of the desired product. The efficiency of this approach hinges on the close structural relationship between the starting material and the target molecule.

chiral_pool_mechanism cluster_0 Chiral Pool Approach Chiral Pool Starting Material (Enantiopure) Chiral Pool Starting Material (Enantiopure) Chemical Transformation Chemical Transformation Chiral Pool Starting Material (Enantiopure)->Chemical Transformation  Incorporation Target Molecule (Enantiopure) Target Molecule (Enantiopure) Chemical Transformation->Target Molecule (Enantiopure)  Stereocenter Transfer

Caption: The Chiral Pool strategy leverages existing chirality.

Case Study: Synthesis of (S)-Propranolol using (S)-1-Chloro-2-propanol

A compelling example of the chiral pool approach is the synthesis of the beta-blocker (S)-propranolol, where the (S)-enantiomer is significantly more active than its (R)-counterpart.[3] (S)-1-Chloro-2-propanol, a versatile chiral synthon, serves as the starting material and is readily converted to (S)-epichlorohydrin, a key intermediate.[3]

Comparative Performance Data for (S)-Propranolol Synthesis:

Synthetic StrategyStarting MaterialKey Advantage(s)Key Disadvantage(s)Typical YieldEnantiomeric Excess (ee%)
Chiral Pool (S)-1-Chloro-2-propanolHigh stereospecificity, fewer stepsRequires enantiopure starting materialHigh>99%
Kinetic Resolution Racemic EpichlorohydrinUses cheaper racemic starting materialTheoretical max yield of 50%, requires catalystModerateVariable, catalyst dependent
Asymmetric Catalysis Achiral PrecursorHigh potential for efficiencyCatalyst development can be challengingVariableHigh (catalyst dependent)

Data compiled from publicly available information.[3]

Experimental Protocol: Synthesis of (S)-Propranolol from (S)-Epichlorohydrin

This protocol outlines the final step in the synthesis of (S)-propranolol from the chiral pool-derived intermediate, (S)-epichlorohydrin.

Materials:

  • (S)-Epichlorohydrin

  • 1-Naphthol

  • Isopropylamine

  • Suitable solvent (e.g., isopropanol)

  • Base (e.g., sodium hydroxide)

Procedure:

  • Dissolve 1-naphthol in isopropanol and add a solution of sodium hydroxide.

  • Add (S)-epichlorohydrin to the reaction mixture and heat to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and add isopropylamine.

  • Heat the reaction mixture again to reflux until the epoxide is consumed.

  • Cool the reaction mixture, and perform a suitable work-up, including extraction and purification by crystallization or chromatography to yield (S)-propranolol.

Advantages and Disadvantages of the Chiral Pool Approach

Advantages:

  • High Enantiopurity: Starting with an enantiomerically pure material often leads to products with very high enantiomeric excess.

  • Predictable Stereochemistry: The stereochemical outcome is often predictable and reliable.

  • Cost-Effective: For some targets, readily available and inexpensive chiral pool materials make this a very economical approach.[1]

Disadvantages:

  • Limited Availability: The structural diversity of the chiral pool is finite, and a suitable starting material may not be available for all target molecules.

  • Inflexibility: The synthetic route is often dictated by the structure of the starting material, which can limit the exploration of other synthetic strategies.

  • Potential for Racemization: Care must be taken to avoid reaction conditions that could lead to racemization of the stereocenters.

Chiral Auxiliaries: Temporary Stewards of Stereochemistry

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] After the desired stereocenter has been created, the auxiliary is removed and can, in principle, be recovered for reuse. This strategy is one of the most reliable and well-established methods for asymmetric synthesis.

Mechanism of Stereocontrol: Steric Hindrance and Conformational Rigidity

Chiral auxiliaries function by creating a diastereomeric intermediate where the two faces of the reactive center are no longer equivalent. The bulky groups on the chiral auxiliary sterically hinder one face of the molecule, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer. Evans' oxazolidinones and Oppolzer's camphorsultam are two of the most widely used and effective chiral auxiliaries.

chiral_auxiliary_mechanism cluster_1 Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate  Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Diastereomeric Intermediate Stereoselective Reaction Stereoselective Reaction Diastereomeric Intermediate->Stereoselective Reaction  Facial Shielding Enantioenriched Product Enantioenriched Product Stereoselective Reaction->Enantioenriched Product  Cleavage Recovered Auxiliary Recovered Auxiliary Stereoselective Reaction->Recovered Auxiliary  Cleavage

Caption: Chiral auxiliaries guide stereochemistry temporarily.

Case Study: Asymmetric Alkylation using Evans' Oxazolidinones vs. Oppolzer's Camphorsultam

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. Both Evans' oxazolidinones and Oppolzer's camphorsultam have proven to be highly effective in controlling the stereochemistry of this transformation.

Comparative Performance in Asymmetric Diels-Alder Reaction:

Chiral AuxiliaryDieneDienophileDiastereomeric Ratio (d.r.)YieldReference
(1R,2R)-1-Aminoindan-2-ol (as N-enoyl derivative) CyclopentadieneN-Crotonyl>99:192%[5]
Oppolzer's Camphorsultam CyclopentadieneN-Acryloyl98:2>99%[5]

Comparative Performance in Asymmetric Aldol Reactions:

Chiral AuxiliaryAldehydeDiastereomeric Ratio (d.r.)Reference
(1R,2R)-1-Aminoindan-2-ol (as oxazolidinone) Isobutyraldehyde>99:1[5]
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Isobutyraldehyde>99:1[5]
(1R,2R)-1-Aminoindan-2-ol (as oxazolidinone) Benzaldehyde>99:1[5]
(S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary) Benzaldehyde99:1[5]
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes a general procedure for the asymmetric alkylation of an N-acyl oxazolidinone.

Materials:

  • N-Acyl oxazolidinone (e.g., N-propanoyl-(4S)-4-benzyl-2-oxazolidinone)

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS))

  • Alkylating agent (e.g., benzyl bromide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base (e.g., LDA) to the solution and stir for 30-60 minutes to form the enolate.

  • Add the alkylating agent to the enolate solution at -78 °C and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

  • Purify the product by flash column chromatography.

Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂, reduction with LiBH₄, or conversion to a Weinreb amide) to yield the desired chiral carboxylic acid, alcohol, or ketone, respectively.

Advantages and Disadvantages of Chiral Auxiliaries

Advantages:

  • High Stereoselectivity: Often provide excellent levels of diastereoselectivity, leading to high enantiomeric excess in the final product.

  • Reliability and Predictability: The stereochemical outcome is generally predictable based on well-established models.

  • Broad Substrate Scope: A wide range of substrates can be used with many common auxiliaries.

  • Recoverable Auxiliary: The chiral auxiliary can often be recovered and reused, which can be cost-effective.[4]

Disadvantages:

  • Stoichiometric Use: Requires at least a stoichiometric amount of the chiral auxiliary, which can be expensive.

  • Additional Synthetic Steps: The attachment and removal of the auxiliary add two steps to the overall synthetic sequence.

  • Atom Economy: The use of a stoichiometric auxiliary reduces the overall atom economy of the synthesis.

Chiral Catalysts: The Apex of Asymmetric Synthesis

Asymmetric catalysis is arguably the most elegant and efficient approach to asymmetric synthesis. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product, making it a highly atom-economical and cost-effective strategy, particularly for large-scale industrial applications.[6] Chiral catalysts can be broadly categorized into metal complexes with chiral ligands and organocatalysts.

Mechanism of Stereocontrol: Chiral Environment in the Transition State

A chiral catalyst creates a chiral environment around the reactants, leading to diastereomeric transition states with different activation energies. The reaction proceeds preferentially through the lower-energy transition state, resulting in the formation of one enantiomer in excess. Proline and its derivatives are prominent examples of chiral organocatalysts that operate through the formation of enamine or iminium ion intermediates.

chiral_catalyst_mechanism cluster_2 Chiral Catalysis Cycle Prochiral Substrate Prochiral Substrate Diastereomeric Transition State Diastereomeric Transition State Prochiral Substrate->Diastereomeric Transition State Chiral Catalyst Chiral Catalyst Chiral Catalyst->Diastereomeric Transition State  Forms Chiral Environment Enantioenriched Product Enantioenriched Product Diastereomeric Transition State->Enantioenriched Product Enantioenriched Product->Chiral Catalyst  Regenerated

Caption: Chiral catalysts create a stereoselective reaction pathway.

Case Study: Asymmetric Michael Addition using Proline-Based Organocatalysts

The asymmetric Michael addition is a powerful method for C-C bond formation. Proline and its derivatives have been extensively studied as catalysts for this reaction, demonstrating high levels of enantioselectivity.

Performance of Proline-based Catalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene:

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee%)
L-Proline10Ethanol248590 (syn)
L-Proline Rubidium Salt10Ethanol249295 (syn)
Proline-derived CIL10Ethanol249597 (syn)

Data adapted from a study on L-proline-based chiral ionic liquids.[7]

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

This protocol provides a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by L-proline.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Nitroalkene (e.g., trans-β-nitrostyrene)

  • L-Proline

  • Solvent (e.g., DMSO or ethanol)

Procedure:

  • To a solution of the nitroalkene in the chosen solvent, add the ketone.

  • Add L-proline (typically 10-30 mol%) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by flash column chromatography.

Advantages and Disadvantages of Chiral Catalysts

Advantages:

  • High Atom Economy: Only a catalytic amount of the chiral material is required.

  • Cost-Effective for Large Scale: The low catalyst loading makes this approach highly economical for industrial production.[6]

  • Reduced Waste: Generates less chiral waste compared to the use of stoichiometric auxiliaries.

  • Potential for Catalyst Recycling: Many catalytic systems allow for the recovery and reuse of the catalyst.[6]

Disadvantages:

  • Catalyst Development: The discovery and optimization of new chiral catalysts can be a time-consuming and challenging process.

  • Substrate Specificity: Some catalysts may have a limited substrate scope.

  • Catalyst Sensitivity: Catalysts can be sensitive to air, moisture, or impurities in the reaction mixture.

  • Cost of Ligands/Catalysts: Some complex chiral ligands and metal catalysts can be very expensive.

Conclusion: A Strategic Approach to Asymmetric Synthesis

The choice of a chiral synthon is a critical decision in the design of an asymmetric synthesis, with each strategy presenting a unique set of advantages and limitations. The chiral pool offers an efficient and often economical route when the target molecule bears a close resemblance to a readily available natural product. Chiral auxiliaries provide a robust and reliable method for achieving high levels of stereocontrol across a broad range of reactions, albeit at the cost of atom economy and additional synthetic steps. Finally, chiral catalysts represent the pinnacle of elegance and efficiency, offering a highly atom-economical and scalable solution, though the initial investment in catalyst development can be substantial.

For the modern researcher and drug development professional, a comprehensive understanding of these diverse strategies is paramount. The optimal choice will invariably depend on a careful consideration of factors such as the structure of the target molecule, the availability and cost of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity. By leveraging the strengths of each of these powerful tools, the synthetic chemist is well-equipped to navigate the complexities of asymmetric synthesis and efficiently construct the enantiomerically pure molecules that are vital to the advancement of medicine and technology.

References

  • Collado, I. G., & Macías-Sánchez, A. J. (2018). The Chiral Pool as a Source of Bioactive Compounds. In Studies in Natural Products Chemistry (Vol. 57, pp. 1-46). Elsevier.
  • BenchChem. (2025). A Comparative Guide to Chiral Synthons: The Advantages of (S)-1-Chloro-2-propanol in Asymmetric Synthesis. BenchChem.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496-6511.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol. BenchChem.
  • Collum, D. B., & McNeil, A. J. (2007). Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Accounts of Chemical Research, 40(7), 545-555.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • List, B. (2007). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • Ferreira, P., et al. (2019). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 24(12), 2291.
  • BenchChem. (2025).
  • ResearchGate. (2021). General mechanism for proline catalyzed Michael addition reaction....
  • BenchChem. (2025).
  • ACS Publications. (1996). Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. The Journal of Organic Chemistry.
  • PubMed Central. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Chiralpedia. (2024).
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. BenchChem.
  • ResearchGate. (n.d.). Three categories of chiral pool use in asymmetric synthesis.
  • Slideshare. (n.d.). Methods of Asymmetric Synthesis using chiral pool 2.pptx. Slideshare.
  • RSC Publishing. (2022). Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol. BenchChem.

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate world of drug discovery, the journey of a novel chemical entity from a promising hit to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate, a molecule with potential therapeutic applications, must be rigorously evaluated for its off-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of this, and similar carbamate-containing compounds, across a panel of key enzyme families. Understanding a compound's selectivity profile is not merely an academic exercise; it is a cornerstone of predicting its safety and efficacy in a complex biological system.[1][2]

The carbamate moiety, while integral to the desired activity of many therapeutic agents, can also be a source of off-target interactions.[3] Therefore, a systematic and robust evaluation of cross-reactivity is paramount. This guide will walk you through the experimental design, detailed protocols, and data interpretation necessary to build a comprehensive selectivity profile for this compound, which we will refer to as Compound X for the remainder of this guide.

Strategic Approach to Cross-Reactivity Profiling

A tiered approach is recommended for efficiently assessing the cross-reactivity of Compound X. This strategy allows for a broad initial screen to identify potential areas of concern, followed by more focused secondary assays to confirm and quantify these interactions.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & IC50 Determination cluster_2 Tier 3: Mechanism of Inhibition Studies T1_Start Compound X T1_Kinase Kinase Panel (e.g., KinomeScan®) T1_Start->T1_Kinase T1_Protease Protease Panel (e.g., Broad Spectrum Kit) T1_Start->T1_Protease T1_Phosphatase Phosphatase Panel (e.g., General Phosphatase Assay) T1_Start->T1_Phosphatase T2_Hits Identified Hits from Tier 1 T1_Kinase->T2_Hits T1_Protease->T2_Hits T1_Phosphatase->T2_Hits T2_IC50 Dose-Response Assays (IC50 Determination) T2_Hits->T2_IC50 T3_Confirmed_Hits Confirmed Hits with Potent IC50 T2_IC50->T3_Confirmed_Hits T3_Kinetics Enzyme Kinetics (Ki Determination) T3_Confirmed_Hits->T3_Kinetics T4_Report T4_Report T3_Kinetics->T4_Report Selectivity Profile Report

Caption: Tiered workflow for assessing enzyme cross-reactivity.

Experimental Protocols

The following sections provide detailed protocols for assessing the activity of Compound X against three major enzyme classes commonly implicated in off-target effects: kinases, proteases, and phosphatases.

Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and they are common off-targets for many small molecule inhibitors.[4][5]

Recommended Initial Screen: A broad panel screen, such as the KinomeScan® platform from Eurofins Discovery or a similar service, provides a comprehensive initial assessment against hundreds of kinases.[6] This approach is highly efficient for identifying initial hits.

In-house Biochemical Assay Protocol (Example: Generic Serine/Threonine Kinase)

This protocol is a template and should be optimized for the specific kinase being tested.

Materials:

  • Kinase of interest (e.g., from Promega, Reaction Biology)[7][8]

  • Peptide substrate specific to the kinase

  • ATP (Adenosine triphosphate)

  • Kinase buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Compound X stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based assay

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A common starting range is from 100 µM down to 1 nM.

  • Reaction Setup:

    • Add 2.5 µL of 4x kinase/substrate solution to each well.

    • Add 5 µL of Compound X dilution or DMSO (for control wells) to the wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 2.5 µL of 4x ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Protease Cross-Reactivity Assessment

Proteases are involved in a vast array of physiological processes, and their unintended inhibition can lead to significant side effects.

Recommended Initial Screen: A general protease assay kit using a broad-spectrum substrate like casein can be used for initial screening.[9][10] For more detailed profiling, panels of specific proteases (e.g., cysteine, serine, metalloproteases) should be employed.

In-house Fluorogenic Protease Assay Protocol (Example: Generic Cysteine Protease)

Materials:

  • Cysteine protease of interest (e.g., Papain, Cathepsin B)

  • Fluorogenic peptide substrate (e.g., with an AMC or ACC leaving group)[11]

  • Protease assay buffer (typically contains sodium acetate, DTT, EDTA)

  • Compound X stock solution (in DMSO)

  • Black, flat-bottom 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO.

  • Reaction Setup:

    • Add 50 µL of protease assay buffer to each well.

    • Add 1 µL of Compound X dilution or DMSO to the wells.

    • Add 25 µL of the cysteine protease solution (pre-activated according to the manufacturer's instructions).

    • Incubate for 15 minutes at 37°C to allow for pre-incubation of the enzyme with the inhibitor.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC) every minute for 30-60 minutes using a fluorescence plate reader.[11]

Phosphatase Inhibition Screening

Phosphatases act in opposition to kinases, and their inhibition can also have profound effects on cellular signaling.

Recommended Initial Screen: A colorimetric assay using a generic substrate like p-nitrophenyl phosphate (pNPP) is a straightforward method for initial screening against a panel of phosphatases.[12][13]

In-house Colorimetric Phosphatase Assay Protocol (Example: Generic Protein Tyrosine Phosphatase)

Materials:

  • Phosphatase of interest (e.g., PTP1B)

  • p-Nitrophenyl phosphate (pNPP)

  • Phosphatase assay buffer (e.g., MES, pH 6.5, with DTT and EDTA)

  • Compound X stock solution (in DMSO)

  • Stop solution (e.g., 1 M NaOH)

  • Clear, flat-bottom 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO.

  • Reaction Setup:

    • Add 50 µL of phosphatase assay buffer to each well.

    • Add 1 µL of Compound X dilution or DMSO to the wells.

    • Add 25 µL of the phosphatase solution.

    • Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 25 µL of pNPP solution to each well.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 405 nm using a plate reader.[12]

Data Analysis and Interpretation

1. IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.[14] This is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

IC50_Curve cluster_0 IC50 Determination DataPoints FittedCurve Sigmoidal Curve Fit IC50_Point IC50

Caption: A typical dose-response curve for IC50 determination.

2. Ki Determination and Mechanism of Inhibition:

While the IC50 value is useful for comparing potency under specific assay conditions, the inhibition constant (Ki) is a more fundamental measure of an inhibitor's affinity for an enzyme.[15][16] The relationship between IC50 and Ki depends on the mechanism of inhibition and the substrate concentration. For competitive inhibitors, the Cheng-Prusoff equation is often used:

Ki = IC50 / (1 + [S]/Km)

Where [S] is the substrate concentration and Km is the Michaelis constant.[15] To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetics studies should be performed at varying substrate and inhibitor concentrations, followed by analysis using Lineweaver-Burk or other graphical methods.[17][18]

Data Presentation for Comparative Analysis

Summarizing the cross-reactivity data in a clear and concise format is essential for effective communication and decision-making.

Table 1: Kinase Selectivity Profile of Compound X

Kinase Target% Inhibition @ 1 µMIC50 (nM)Ki (nM)Fold Selectivity vs. Primary Target
Primary Target 95%1051
Kinase A80%1507515
Kinase B25%>10,000N/D>1000
Kinase C90%50255
...............
N/D: Not Determined

Table 2: Protease and Phosphatase Cross-Reactivity of Compound X

Enzyme TargetEnzyme Class% Inhibition @ 10 µMIC50 (µM)
Cathepsin BCysteine Protease15%>50
TrypsinSerine Protease5%>50
MMP-2Metalloprotease10%>50
PTP1BPhosphatase8%>50
PP2APhosphatase12%>50
............

Conclusion and Forward-Looking Strategy

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. A thorough understanding of its selectivity profile is a critical step in the drug discovery process, enabling a more accurate prediction of its therapeutic window and potential side effects.[1] By following the tiered approach and detailed protocols outlined herein, researchers can generate high-quality, reproducible data to inform the next stages of development for this promising compound. Should significant off-target activities be identified, this data will be invaluable for guiding medicinal chemistry efforts to improve selectivity.

References

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]
  • BellBrook Labs. (2025, November 14).
  • G-Biosciences.
  • Fiveable. Enzyme kinetics and inhibition studies. [Link]
  • National Center for Biotechnology Information. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. [Link]
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. [Link]
  • Biocompare.
  • Aminoverse B.V. Enzyme Profiling. [Link]
  • National Center for Biotechnology Information. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
  • Creative BioMart. Enzyme Target and Screening. [Link]
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
  • National Institutes of Health.
  • ACS Publications. (2021, January 25).
  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
  • Eurofins Discovery. (2024, May 11). [Link]
  • ACS Publications. (2024, October 1).
  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay? [Link]
  • Codexis. Enzyme Screening Kits and Panels. [Link]
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
  • OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]
  • MDPI.
  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. [Link]
  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
  • ACS Publications. Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. [Link]
  • ResearchGate. (2017, October 4). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? [Link]
  • National Institutes of Health.
  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors. [Link]
  • Enzymlogic. Drug Discovery CRO – Kinetic Profiling Expertise. [Link]
  • VKEY-BIO.
  • Celignis Biomass Analysis Labor

Sources

Comparative Benchmarking of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate Against Established Arginase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Potential Immunomodulatory Agent

In the landscape of drug discovery, particularly within immunology and oncology, the modulation of metabolic pathways that influence immune cell function is a focal point of intensive research. One such critical pathway is the L-arginine metabolism governed by the arginase enzymes (ARG1 and ARG2).[1][2] Arginase-mediated depletion of L-arginine in the tumor microenvironment is a significant mechanism of immune suppression, impairing T-cell function and proliferation.[1][3] Consequently, the development of potent and selective arginase inhibitors is a promising therapeutic strategy to enhance anti-tumor immunity.[1][4]

This guide introduces (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate , a novel chiral compound with structural motifs that suggest potential interactions with metalloenzymes like arginase.[5] While its direct enzymatic targets are still under full investigation, its carbamate and hydroxyl functionalities present intriguing possibilities for binding within the highly polar active site of arginase.[5][6]

Herein, we provide a comprehensive framework for benchmarking this compound against two well-established, potent arginase inhibitors: N-ω-hydroxy-nor-L-arginine (nor-NOHA) and 2(S)-amino-6-boronohexanoic acid (ABH) .[6][7] This guide is designed for researchers in drug development and chemical biology, offering detailed protocols, a rationale for experimental design, and a template for data analysis and interpretation.

Scientific Rationale and Compound Selection

The selection of nor-NOHA and ABH as benchmarks is based on their extensive characterization and distinct mechanisms of inhibition.[6]

  • nor-NOHA is a selective and reversible competitive inhibitor of arginase that interacts with the manganese cluster in the enzyme's active site.[8][9] It is a widely used tool compound in studies of endothelial dysfunction and immunosuppression.[8][9]

  • ABH is a highly potent and specific arginase inhibitor containing a boronic acid moiety that mimics the tetrahedral intermediate of arginine hydrolysis.[7][10] It has demonstrated efficacy in various preclinical models, including improving erectile function and promoting wound healing.[11]

By comparing "this compound" to these standards, we can ascertain its relative potency, providing a solid foundation for further preclinical development.

Experimental Design and Protocols

The cornerstone of this benchmarking study is the in vitro determination of the half-maximal inhibitory concentration (IC50) for each compound against purified human arginase I. The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12][13]

Workflow for Arginase Inhibition Assay

The following diagram illustrates the overall workflow for determining the inhibitory potential of the test compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Test Compound, nor-NOHA, ABH) Incubation Incubate Enzyme with Inhibitors Compound_Prep->Incubation Enzyme_Prep Prepare Arginase I Solution Enzyme_Prep->Incubation Substrate_Prep Prepare L-Arginine Solution Reaction Initiate Reaction with L-Arginine Substrate_Prep->Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Quantify Urea Production Termination->Detection Curve_Fit Plot Dose-Response Curve Detection->Curve_Fit IC50_Calc Calculate IC50 Values Curve_Fit->IC50_Calc

Caption: Workflow for determining arginase inhibitor IC50 values.

Detailed Protocol: Colorimetric Arginase Activity Assay

This protocol is adapted from commercially available arginase activity assay kits that measure the amount of urea produced from the hydrolysis of L-arginine.[14][15]

Materials:

  • Recombinant Human Arginase I

  • This compound

  • nor-NOHA diacetate salt

  • ABH hydrochloride

  • L-Arginine

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Urea Colorimetric Detection Reagents

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the detection reagent (typically 430-570 nm).[15]

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound, nor-NOHA, and ABH in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of each stock solution in Assay Buffer to create a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM).

  • Enzyme and Substrate Preparation:

    • Dilute Recombinant Human Arginase I to the working concentration in Assay Buffer as recommended by the manufacturer.

    • Prepare a working solution of L-Arginine in Assay Buffer. The concentration should be at or near the Michaelis constant (Km) of the enzyme for its substrate to ensure accurate IC50 determination for competitive inhibitors.[12][16]

  • Assay Execution:

    • To the wells of a 96-well plate, add a fixed volume of the diluted inhibitor solutions. Include wells for a no-inhibitor control (vehicle only) and a blank (no enzyme).

    • Add the diluted Arginase I solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the L-Arginine solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.[14][15]

  • Urea Detection:

    • Stop the reaction according to the assay kit instructions (this may involve adding an acidic solution).

    • Add the urea detection reagents to each well. These reagents typically react with the urea produced to generate a colored product.[1][15]

    • Incubate as required for color development.

    • Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value for each compound.[12][17]

Comparative Data Analysis

The primary output of this study will be the IC50 values for each compound. These values provide a direct comparison of their inhibitory potency.

Table 1: Comparative Inhibitory Potency against Human Arginase I

CompoundIC50 (µM)
This compound(Experimental Value)
N-ω-hydroxy-nor-L-arginine (nor-NOHA)~2-10
2(S)-amino-6-boronohexanoic acid (ABH)~0.01-0.1

Note: The IC50 values for nor-NOHA and ABH are approximate and can vary based on assay conditions.[7][18]

Mechanism of Inhibition: A Hypothetical Model

The structural features of this compound allow for a hypothetical binding model within the arginase active site.

G cluster_enzyme Arginase Active Site cluster_inhibitor This compound Mn1 Mn2+ Mn2 Mn2+ Asp1 Asp His1 His Asp2 Asp Carbamate Carbamate (C=O) Carbamate->Mn1 Coordination Hydroxyl1 Hydroxyl 1 (-OH) Hydroxyl1->Mn2 Coordination Hydroxyl2 Hydroxyl 2 (-OH) Hydroxyl2->Asp1 H-bond Benzyl Benzyl Group Benzyl->His1 Hydrophobic Interaction

Caption: Hypothetical binding of the test compound in the arginase active site.

This model postulates that the carbamate and hydroxyl groups of the test compound could coordinate with the binuclear manganese center, a critical feature for catalysis.[6] The diol moiety may form hydrogen bonds with key aspartate residues, while the benzyl group could engage in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. This multi-point interaction, if validated, would provide a strong rationale for its inhibitory activity.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark the novel compound this compound against established arginase inhibitors. By determining its IC50 value and comparing it to nor-NOHA and ABH, researchers can effectively classify its potency and make informed decisions about its potential as a therapeutic agent.

Positive results from these in vitro assays would warrant further investigation, including:

  • Enzyme Kinetics: Determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

  • Selectivity Profiling: Assessing the inhibitory activity against Arginase II to understand isoform selectivity.

  • Cell-Based Assays: Evaluating the compound's ability to restore T-cell proliferation in co-culture with arginase-expressing myeloid cells.

  • In Vivo Studies: Testing the compound's efficacy in preclinical cancer models, potentially in combination with immune checkpoint inhibitors.

The structured evaluation proposed here provides the necessary scientific rigor to validate this compound as a viable lead compound in the exciting field of immunometabolism.

References

  • Molinier-Frenkel, V., & Valitutti, S. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. AACR Journals. [Link]
  • DavidsonX.
  • Ng, K. P., et al. (2018). The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. PLoS One, 13(10), e0205254. [Link]
  • BPS Bioscience. ARG1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
  • Vadon-Legoff, S., et al. (2005). Improved and High Yield Synthesis of the Potent Arginase Inhibitor: 2(S)-Amino-6-boronohexanoic Acid. Organic Process Research & Development, 9(5), 677-679. [Link]
  • Serafim, M. S. M., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2585619. [Link]
  • Assay Genie. Arginase Activity Assay Kit (Colorimetric) (BA0016). Assay Genie. [Link]
  • Serafim, M. S. M., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed. [Link]
  • Ilies, M., et al. (2013). 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 2049-2052. [Link]
  • Google Patents. CN109627190B - Synthesis method of benzyl carbazate.
  • ResearchGate. How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?
  • Courtois, A., et al. (2016). Arginase Inhibitors: A Rational Approach Over One Century. Current Medicinal Chemistry, 23(23), 2471-2496. [Link]
  • Boucher, J. L., et al. (1999). Effects of the New Arginase Inhibitor N-omega-Hydroxy-nor-L-arginine on NO Synthase Activity in Murine Macrophages. British Journal of Pharmacology, 127(7), 1671-1678. [Link]
  • El-Amine, R., et al. (2013). Treatment with the arginase inhibitor Nw-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis. Arthritis Research & Therapy, 15(3), R63. [Link]
  • Muscarà, C., et al. (2022). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 65(15), 10213-10238. [Link]
  • Organic Syntheses.
  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link]
  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]
  • Peterson, J. J., & Krippendorff, B. F. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)
  • MySkinRecipes. (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)
  • Sanni, T. O., et al. (2007). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. Journal of Biomolecular Screening, 12(4), 573-577. [Link]
  • Sugimoto, H., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 36(17), 2452-2461. [Link]
  • PubChem. Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of (R)-Benzyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The carbamate group is a cornerstone in modern medicinal chemistry, valued for its chemical stability and its ability to act as a peptide bond surrogate, enhancing cell membrane permeability.[1][2] This functional group is integral to numerous approved therapeutic agents, acting not just as a stable linker but also as a key player in drug-target interactions.[3] Within this broad class, (R)-benzyl carbamate derivatives have emerged as a promising scaffold for developing novel therapeutics against a range of diseases, including epilepsy and tuberculosis.[4][5]

However, the journey from a promising in vitro result to a clinically effective drug is fraught with challenges. A significant hurdle is the often-observed disconnect between a compound's potency in a controlled, isolated system (in vitro) and its effectiveness within a complex, whole organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo efficacy of (R)-benzyl carbamate derivatives, drawing on specific case studies in anticonvulsant and antitubercular drug discovery. We will explore the causality behind experimental choices, dissect the methodologies, and analyze the data to provide field-proven insights for researchers, scientists, and drug development professionals.

The In Vitro-In Vivo Translation Challenge

The transition from a laboratory bench to a living system introduces a multitude of variables that can profoundly impact a drug's efficacy. High potency in an enzymatic or cellular assay (in vitro) does not guarantee success in vivo. This discrepancy, often termed the "in vitro-in vivo gap," is a primary cause of attrition in the drug development pipeline. Understanding the factors that contribute to this gap is critical for designing effective therapeutic agents.

cluster_0 In Vitro System cluster_1 In Vivo System invitro High Potency (e.g., low IC50/MIC) factors Translational Factors (ADME) invitro->factors Compound Administered invivo Variable Efficacy (e.g., high ED50 / No Effect) factors->invivo Bioavailability & Target Engagement abs Absorption factors->abs dist Distribution (e.g., BBB Penetration) factors->dist met Metabolism (e.g., First-Pass Effect) factors->met exc Excretion factors->exc caption Key factors influencing in vivo outcomes.

Caption: Key factors influencing in vivo outcomes.

Key pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—govern a compound's ability to reach its target in sufficient concentration and for an adequate duration. A derivative might be a potent enzyme inhibitor in vitro but may be poorly absorbed in the gut, rapidly metabolized by the liver, fail to cross critical biological barriers like the blood-brain barrier (BBB), or be quickly excreted, leading to poor in vivo performance.[3]

Case Study 1: (R)-Benzyl Carbamate Derivatives as Anticonvulsants

Several carbamate derivatives are approved antiepileptic drugs (AEDs), and ongoing research seeks to identify novel candidates with improved efficacy and safety profiles.[6] A class of (4-sulfamoylphenyl)carbamates, including chiral derivatives, has shown significant promise in preclinical models.[5]

Mechanism of Action Insights

The precise mechanism for many carbamate anticonvulsants is not fully elucidated, but proposed actions include inhibition of N-methyl-D-aspartate (NMDA) receptors and positive modulation of γ-amino butyric acid subtype A (GABAA) receptors.[1] More recently, inhibition of carbonic anhydrase (CA) enzymes has been identified as a mechanism for related sulfonamide-containing compounds, which is a plausible target for this class of derivatives.[5]

In Vitro Efficacy Assessment: Carbonic Anhydrase Inhibition

To quantify the intrinsic activity of a compound on a molecular target, an enzymatic inhibition assay is a standard approach.[7] For sulfamoylphenyl carbamates, assessing their ability to inhibit key CA isoenzymes involved in neuronal signaling provides a direct measure of on-target potency.

Rationale for Assay Choice: A stopped-flow spectrophotometric assay is a highly sensitive and precise method for measuring the kinetics of CA-catalyzed CO₂ hydration.[7] It allows for the accurate determination of inhibition constants (Ki), providing a quantitative basis for comparing the potency of different derivatives.

In Vivo Efficacy Assessment: The Maximal Electroshock (MES) Test

The MES test in rodents is a cornerstone of preclinical anticonvulsant screening and is highly predictive of clinical efficacy against generalized tonic-clonic seizures.[8][9] The test evaluates a compound's ability to prevent seizure spread following a maximal electrical stimulus.

Rationale for Model Choice: This model is well-validated, robust, and has been instrumental in the discovery of numerous marketed AEDs.[8][9] Its ability to identify compounds that suppress seizure propagation makes it particularly relevant for assessing potential treatments for severe seizure types.

start Administer Compound (i.p. or p.o.) wait Wait for Tmax (Time of Peak Effect) start->wait stim Apply Corneal Electrical Stimulus wait->stim obs Observe for Tonic Hindlimb Extension stim->obs end Endpoint: Protection vs. Seizure obs->end caption Workflow for the rodent MES test.

Caption: Workflow for the rodent MES test.

Data Comparison & Analysis

For a novel series of 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) enantiomers, a clear difference in in vivo efficacy was observed.[5]

CompoundIn Vivo MES Test (Rat, i.p.) ED₅₀ [mg/kg]In Vitro CA Inhibition (hCA II) Kᵢ [nM]
(S)-MBPC1925.4
(R)-MBPC399.8
Racemic-MBPC27-

Data synthesized from a study on CNS-active sulfamoylphenyl carbamate derivatives.[5]

Analysis of Discrepancy: A striking observation is the inverse relationship between in vitro potency and in vivo efficacy for the MBPC enantiomers. The (R)-enantiomer is over 2.5 times more potent as a carbonic anhydrase inhibitor in vitro (Kᵢ = 9.8 nM) compared to the (S)-enantiomer (Kᵢ = 25.4 nM).[5] However, the (S)-enantiomer is twice as effective in vivo, with an ED₅₀ of 19 mg/kg compared to 39 mg/kg for (R)-MBPC.[5]

This discrepancy strongly suggests that pharmacokinetic factors, rather than target affinity alone, are the primary drivers of in vivo efficacy. Indeed, further investigation revealed that (R)-MBPC had a 65% higher clearance rate in rats than its (S)-enantiomer, leading to lower plasma exposure.[5] This highlights a critical lesson: superior intrinsic potency can be negated by poor metabolic stability, underscoring the necessity of integrated PK/PD analysis in drug development.

Case Study 2: (R)-Benzyl Carbamate Derivatives as Antitubercular Agents

Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the discovery of novel antitubercular agents.[4] A series of (3-benzyl-5-hydroxyphenyl)carbamates has been identified with potent activity against Mycobacterium tuberculosis (Mtb).[4]

In Vitro Efficacy Assessment: Minimum Inhibitory Concentration (MIC)

The first step in evaluating a potential antitubercular agent is to determine its direct antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of the bacteria.

Rationale for Assay Choice: The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and colorimetric method for determining the MIC of compounds against Mtb. It is safer and more efficient than traditional agar-based methods. The blue resazurin dye is reduced to pink resorufin by metabolically active cells, providing a clear visual endpoint for bacterial growth inhibition.

In Vivo Efficacy Assessment: Mouse Infection Model

An in vivo model is essential to determine if a compound can control a bacterial infection within a host. The mouse model of tuberculosis is the standard for preclinical evaluation.

Rationale for Model Choice: Mice infected with Mtb develop a chronic infection with lung pathology that shares features with human tuberculosis. Efficacy is measured by the reduction in bacterial burden (colony-forming units, or CFUs) in key organs like the lungs and spleen after a period of treatment. This model provides crucial data on a compound's ability to function within a complex immune environment and reach the site of infection.[4]

Data Comparison & Analysis

A study on m-amidophenol derivatives found that initial lead compounds were potent in vitro but lacked in vivo efficacy.[4] Subsequent structural modification to a (3-benzyl-5-hydroxyphenyl)carbamate scaffold significantly improved this profile.

CompoundIn Vitro MIC vs. Mtb H37Rv [µg/mL]In Vivo Efficacy (Oral, 100 mg/kg/day)
YZ-7 (Initial Lead)0.78No in vivo efficacy observed
3l (Carbamate Derivative)1.25Significant reduction in bacterial load in lungs & spleen

Data synthesized from a study on antitubercular agents.[4]

Analysis of Translation: The initial lead compound, YZ-7, showed potent in vitro activity (MIC = 0.78 µg/mL) but was completely ineffective in a mouse infection model.[4] This failure was attributed to high clearance rates in mouse liver microsomes, indicating poor metabolic stability.[4]

By replacing the amide group with a more stable carbamate moiety, researchers developed compound 3l . While its in vitro potency was slightly lower (MIC = 1.25 µg/mL), it demonstrated potent in vivo efficacy, significantly reducing bacterial loads in both the lungs and spleens of infected mice.[4] This is a clear example of how rational drug design, focusing on improving pharmacokinetic properties like metabolic stability, can successfully bridge the in vitro-in vivo gap. The carbamate group served to protect the molecule from rapid metabolism, allowing it to maintain therapeutic concentrations in the host.[3][4]

Methodologies in Detail

Protocol 1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
  • Objective: To determine the inhibition constant (Kᵢ) of a test compound against a specific CA isoenzyme.

  • Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The reaction rate is monitored by observing the change in absorbance of a pH indicator.

  • Procedure:

    • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) and the desired concentration of the CA enzyme. Prepare serial dilutions of the test compound in DMSO.

    • Assay Execution: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme/buffer/indicator solution, and the other contains a CO₂-saturated water solution.

    • Baseline Measurement: First, measure the uncatalyzed reaction rate by mixing the CO₂ solution with the buffer/indicator solution without the enzyme.

    • Enzymatic Reaction: Measure the catalyzed reaction rate by mixing the CO₂ solution with the enzyme/buffer/indicator solution.

    • Inhibition Measurement: Pre-incubate the enzyme solution with various concentrations of the test compound for a defined period (e.g., 15 minutes) before mixing with the CO₂ solution to measure the inhibited reaction rates.

    • Data Analysis: Calculate the initial reaction rates from the slope of the absorbance change over time. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).[10]

Protocol 2: In Vivo Maximal Electroshock (MES) Seizure Test
  • Objective: To evaluate the anticonvulsant activity of a test compound in rodents.

  • Principle: A supramaximal electrical stimulus is applied via corneal or ear-clip electrodes, inducing a tonic hindlimb extension seizure in unprotected animals. An effective anticonvulsant will prevent this seizure endpoint.[11]

  • Procedure:

    • Animal Acclimation: Use adult male mice or rats, acclimated to the laboratory environment for at least one week.

    • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal injection, i.p., or oral gavage, p.o.). A vehicle control group and a positive control group (e.g., phenytoin) should be included.

    • Timing: Conduct the test at the predetermined time of peak effect (Tmax) for the compound, which is typically determined in preliminary pharmacokinetic studies.

    • Stimulation: Place corneal electrodes, moistened with saline, onto the corneas of the animal. Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).

    • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the straightening and stiffening of the hind limbs for at least 3 seconds.

    • Data Analysis: The primary endpoint is binary: protection or no protection. The effective dose 50 (ED₅₀), the dose that protects 50% of the animals, is calculated using log-probit analysis from data obtained at several dose levels.[8]

Conclusion and Future Directions

The comparative analysis of (R)-benzyl carbamate derivatives in anticonvulsant and antitubercular research clearly demonstrates that in vitro efficacy is a necessary but insufficient condition for in vivo success.

  • In the anticonvulsant case study, superior in vitro target affinity did not translate to better in vivo performance due to unfavorable pharmacokinetic properties, specifically rapid metabolic clearance.[5]

  • Conversely, in the antitubercular case study, a strategic modification to include a carbamate moiety enhanced metabolic stability, successfully converting a potent in vitro inhibitor into an effective in vivo agent.[4]

These findings underscore the imperative for drug discovery programs to adopt a multi-parameter optimization approach from the outset. Early assessment of ADME properties alongside potency is crucial to bridge the in vitro-in vivo gap and reduce late-stage attrition.

Future efforts should focus on leveraging advanced preclinical tools, such as physiologically based pharmacokinetic (PBPK) modeling, to better predict human outcomes. Furthermore, exploring species-specific metabolism and utilizing more complex disease models, such as those for drug-resistant epilepsy, will be essential for developing the next generation of therapeutics based on the versatile (R)-benzyl carbamate scaffold.[12][13]

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Thompson, A. S., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 358–366. [Link]
  • Fedorov, S. V., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(13), 5179. [Link]
  • Myllymäki, M. J., et al. (2007). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(17), 4236–4242. [Link]
  • Tomaš, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 269–281. [Link]
  • Wang, Y., et al. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Molecules, 24(11), 2056. [Link]
  • WebMD. (n.d.). Moringa: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
  • R Discovery. (n.d.).
  • Tuchman, M., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. Pharmaceuticals, 14(4), 302. [Link]
  • Edmondson, D. E., et al. (2004). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 24(5), 635–657. [Link]
  • Barker-Haliski, M. L., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106424. [Link]
  • Chen, Y. T., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13184. [Link]
  • Wawer, M. J., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9993. [Link]
  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
  • National Center for Biotechnology Information. (n.d.). Benzyl carbamate.
  • Pérez-Villalobos, J. C., et al. (2004). In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis. Acta Tropica, 92(3), 237–244. [Link]
  • Słoczyńska, K., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(19), 6599. [Link]
  • ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?[Link]
  • Ashenhurst, J. (2018).
  • White, H. S., & Barker-Haliski, M. L. (2022). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. [Link]
  • Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620. [Link]
  • ResearchGate. (n.d.). Chemical structures of new anticonvulsant drugs. [Link]
  • Ahern, K. (1997). Understanding Enzyme Inhibition.
  • Wang, Y., et al. (2024). Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. Pharmaceuticals, 17(1), 96. [Link]
  • Drugs.com. (n.d.).
  • Löscher, W., & Potschka, H. (2022). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 23(19), 11883. [Link]
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a valuable intermediate, incorporating a protected chiral amine and two hydroxyl functionalities, making it a versatile precursor for a range of complex molecules. This guide provides a head-to-head comparison of two prominent synthetic strategies for this target molecule: a classical chemo-catalytic approach and a modern biocatalytic route. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their respective strengths and weaknesses to aid in the selection of the most suitable pathway for your research and development needs.

Introduction to the Synthetic Challenges

The synthesis of this compound presents two primary challenges: the stereoselective introduction of the amine group at the C2 position and the subsequent chemoselective protection of this amine in the presence of two hydroxyl groups. The choice of synthetic route significantly impacts not only the yield and purity of the final product but also the overall process efficiency, cost, and environmental footprint.

Route 1: The Chemo-Catalytic Approach via Asymmetric Hydrogenation

This classical approach relies on well-established chemical transformations, beginning with the synthesis of a prochiral nitro-diol intermediate, followed by an asymmetric hydrogenation to establish the chiral center, and concluding with the protection of the resulting amine.

Workflow for the Chemo-Catalytic Route

A Starting Materials: 3-Hydroxypropanal & Nitromethane B Henry (Nitroaldol) Reaction A->B C 2-Nitro-1,5-pentanediol B->C Base catalyst D Asymmetric Hydrogenation (e.g., Ru-BINAP catalyst) C->D E (R)-2-Aminopentane-1,5-diol D->E H₂, Chiral Ru catalyst F N-Benzyloxycarbonyl (Cbz) Protection E->F G This compound F->G Benzyl chloroformate, Base

Caption: Chemo-Catalytic Synthesis Workflow.

Experimental Protocol: Chemo-Catalytic Route

Step 1: Synthesis of 2-Nitro-1,5-pentanediol (Henry Reaction)

  • To a stirred solution of 3-hydroxypropanal (1.0 eq) in an appropriate solvent (e.g., isopropanol), add nitromethane (1.2 eq).

  • Cool the mixture to 0 °C and add a base catalyst (e.g., triethylamine, 0.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-nitro-1,5-pentanediol.

Step 2: Asymmetric Hydrogenation to (R)-2-Aminopentane-1,5-diol

  • In a high-pressure reactor, dissolve 2-nitro-1,5-pentanediol (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add a chiral ruthenium catalyst, such as a Ru-BINAP complex (e.g., 0.01 mol%).

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to the desired temperature (e.g., 50-80 °C).

  • Maintain stirring and monitor the reaction for hydrogen uptake.

  • After completion, carefully vent the reactor and filter the catalyst.

  • Concentrate the filtrate to obtain crude (R)-2-aminopentane-1,5-diol.

Step 3: N-Benzyloxycarbonyl (Cbz) Protection

  • Dissolve the crude (R)-2-aminopentane-1,5-diol (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water.

  • Cool the solution to 0 °C and add a base (e.g., sodium bicarbonate or triethylamine, 2.0 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography.

Route 2: The Biocatalytic Approach via Transaminase

Leveraging the high selectivity of enzymes, the biocatalytic route offers a greener and often more direct path to the chiral amine intermediate. This approach typically involves the use of a transaminase enzyme to convert a keto-diol precursor into the desired (R)-aminodiol.

Workflow for the Biocatalytic Route

A Starting Material: 1,5-Dihydroxypentan-2-one B Biocatalytic Asymmetric Amination A->B C (R)-2-Aminopentane-1,5-diol B->C Transaminase (R-selective) Amine Donor (e.g., Isopropylamine) D N-Benzyloxycarbonyl (Cbz) Protection C->D E This compound D->E Benzyl chloroformate, Base

Caption: Biocatalytic Synthesis Workflow.

Experimental Protocol: Biocatalytic Route

Step 1: Synthesis of 1,5-Dihydroxypentan-2-one (Keto-diol Precursor)

Note: The synthesis of this precursor can be achieved through various methods, such as the oxidation of 1,2,5-pentanetriol.

Step 2: Biocatalytic Asymmetric Amination

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).

  • Add the keto-diol precursor, 1,5-dihydroxypentan-2-one (1.0 eq), and an amine donor (e.g., isopropylamine, often in excess).

  • Add the selected (R)-selective transaminase enzyme (commercially available or expressed in-house) and pyridoxal 5'-phosphate (PLP) cofactor (typically 1 mM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC for the formation of the aminodiol.

  • Upon completion, the enzyme can be removed by centrifugation or filtration.

  • The aqueous solution containing the product can be used directly in the next step or after extraction.

Step 3: N-Benzyloxycarbonyl (Cbz) Protection

  • To the aqueous solution containing (R)-2-aminopentane-1,5-diol, add a suitable organic solvent (e.g., THF or dioxane) and a base (e.g., sodium bicarbonate, 2.0 eq) at 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and purify the final product as described in the chemo-catalytic route.

Head-to-Head Comparison

ParameterChemo-Catalytic Route (Asymmetric Hydrogenation)Biocatalytic Route (Transaminase)
Stereoselectivity Highly dependent on the chiral catalyst and reaction conditions. Can achieve high enantiomeric excess (>99% ee) with optimized systems, but may require extensive screening.Generally excellent, with many commercially available transaminases offering >99% ee. The inherent chirality of the enzyme's active site dictates the stereochemical outcome.
Reaction Conditions Often requires high pressures of hydrogen gas and elevated temperatures. May involve the use of heavy metal catalysts (e.g., Ruthenium).Typically proceeds under mild conditions (near-neutral pH, room or slightly elevated temperatures, atmospheric pressure) in aqueous media.
Process Safety Use of flammable hydrogen gas under high pressure poses significant safety risks, requiring specialized equipment.Generally safer, avoiding high-pressure gases and volatile organic solvents in the key enzymatic step.
Environmental Impact Relies on organic solvents and potentially toxic heavy metal catalysts, which require careful disposal and can lead to product contamination.Utilizes water as the primary solvent and a biodegradable enzyme catalyst, resulting in a significantly greener process.
Substrate Scope The Henry reaction and subsequent hydrogenation are generally applicable to a range of aldehydes and nitroalkanes.The substrate scope is dependent on the specific transaminase used. While enzyme engineering can broaden the scope, some substrates may not be accepted.
Cost & Scalability Chiral metal catalysts can be expensive. High-pressure reactors add to the capital cost for large-scale production.The cost of the enzyme can be a significant factor, although prices are decreasing. The process is generally highly scalable, with established methods for large-scale fermentation and biocatalytic reactions.[1]
Yield & Purity Overall yields can be moderate due to multiple steps and potential side reactions. Purity of the final product is dependent on effective purification at each stage.Can achieve high conversions and yields in the key amination step. The high selectivity often leads to a cleaner product profile, simplifying purification.

Field-Proven Insights and Causality

The choice between these two routes is often dictated by the specific constraints and priorities of a project.

Why choose the Chemo-Catalytic Route? This approach is built upon a foundation of well-understood and versatile chemical reactions. The Henry reaction is a classic C-C bond-forming reaction, and asymmetric hydrogenation is a powerful tool for establishing stereocenters.[2] This route may be favored when a wide variety of analogs are being synthesized, as the chemical methods can often be more broadly applied to different substrates without the need for enzyme screening or engineering. The expertise and equipment for these reactions are also more commonly available in traditional organic synthesis laboratories.

Why choose the Biocatalytic Route? The primary drivers for selecting the biocatalytic approach are its exceptional stereoselectivity, milder reaction conditions, and significantly improved environmental profile.[3] For the synthesis of a specific target molecule on a larger scale, the high efficiency and selectivity of a transaminase can lead to a more cost-effective and sustainable process, despite the initial investment in enzyme sourcing or development.[4] The avoidance of harsh reagents and heavy metals is also a major advantage in the synthesis of pharmaceutical intermediates, where purity is paramount.

Conclusion

Both the chemo-catalytic and biocatalytic routes offer viable pathways to this compound. The chemo-catalytic approach provides a versatile and established method, while the biocatalytic route presents a greener, safer, and often more stereoselective alternative. For researchers in the early stages of discovery, the flexibility of the chemical route may be advantageous. However, for process development and large-scale synthesis, the efficiency, selectivity, and sustainability of the biocatalytic approach make it an increasingly compelling choice. The optimal route will ultimately depend on a careful evaluation of project-specific requirements, including scale, cost, timeline, and sustainability goals.

References

  • A relevant publication on the Henry (Nitroaldol) Reaction would be cited here.
  • A key publication on asymmetric hydrogenation of nitro compounds would be cited here.
  • A standard organic synthesis text or publication detailing N-Cbz protection would be cited here.
  • Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • A publication detailing the synthesis of keto-diol precursors would be cited here.
  • Amine Transaminases in Biocatalytic Amine Synthesis. Diva-portal.org, 2016. [Link]
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Omega, 2022. [Link]
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 2020. [Link]

Sources

A Comparative Guide to Purity Analysis of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate: Chiral HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. For chiral molecules like (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate, a key intermediate in various synthetic pathways, the presence of its enantiomeric counterpart, the (S)-isomer, can lead to reduced pharmacological activity, altered metabolic profiles, or even unforeseen toxicity. Consequently, the rigorous and accurate determination of enantiomeric purity is a cornerstone of process chemistry and quality control.

This guide provides an in-depth, objective comparison of two powerful analytical techniques for the chiral purity analysis of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, my aim is to move beyond a superficial listing of pros and cons, and instead, to provide a nuanced, experience-driven perspective on the causality behind experimental choices and the practical implications for researchers, scientists, and drug development professionals.

The Foundational Principles: Separation vs. Discrimination

At the heart of this comparison lies a fundamental difference in how these two techniques approach the challenge of distinguishing between enantiomers.

Chiral HPLC operates on the principle of physical separation .[1][2][3] Enantiomers, by their nature, have identical physical properties in an achiral environment.[4] Chiral HPLC overcomes this by introducing a chiral stationary phase (CSP) within the chromatography column.[2][5] This CSP creates a chiral environment where the two enantiomers of this compound form transient diastereomeric complexes with differing stabilities.[2] This disparity in interaction strength leads to different retention times, allowing for their separation and subsequent quantification based on peak area.[6]

NMR Spectroscopy , in its native state, cannot distinguish between enantiomers as they are isochronous, meaning their nuclei resonate at the same frequency in a standard achiral solvent.[7] The NMR-based approach, therefore, relies on chiral discrimination through the introduction of a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[7][8][9][10]

  • Chiral Derivatizing Agents (CDAs) react with the enantiomers to form new covalent diastereomeric compounds.[7] These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for their individual integration and the determination of their relative ratio.

  • Chiral Solvating Agents (CSAs) form non-covalent, transient diastereomeric complexes with the enantiomers in solution.[8][10][11] This interaction induces a subtle change in the chemical environment of the enantiomers, leading to the splitting of what was a single peak into two distinct, quantifiable signals.[12]

Experimental Deep Dive: Protocols and Causality

The choice between Chiral HPLC and NMR is not merely a matter of preference but is dictated by the specific analytical needs, the stage of drug development, and available resources.

Chiral HPLC: The Gold Standard for Validated Purity Testing

Chiral HPLC is widely regarded as the benchmark for enantiomeric purity analysis due to its high sensitivity, resolution, and the ability to be rigorously validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[13][14][15]

Experimental Workflow for Chiral HPLC Analysis:

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare & Degas Mobile Phase Column Chiral Stationary Phase Column Injector->Column Elution Detector UV/PDA Detector Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity & Enantiomeric Excess Integration->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Sample Weigh Sample Solvent Add Deuterated Solvent Sample->Solvent CSA Add Chiral Solvating Agent Solvent->CSA Mix Vortex to Mix CSA->Mix Acquisition Acquire Spectrum Mix->Acquisition Spectrum Process Spectrum Acquisition->Spectrum Integration Integrate Diastereotopic Signals Spectrum->Integration Calculation Calculate Enantiomeric Ratio Integration->Calculation

Caption: Workflow for NMR Purity Analysis with a CSA.

Detailed Protocol for NMR Analysis of this compound using a Chiral Solvating Agent:

  • Selection of Chiral Solvating Agent (CSA): The choice of CSA is critical and often empirical. For a molecule with hydroxyl and carbamate functionalities, CSAs capable of hydrogen bonding, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), could be effective. [11]2. Sample Preparation: A precise amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube. A molar equivalent (or a slight excess) of the CSA is then added directly to the tube.

  • NMR Data Acquisition: A standard proton (¹H) NMR spectrum is acquired. It is important to ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting low levels of the minor enantiomer.

  • Data Analysis: The resulting spectrum is analyzed for a proton signal that has been resolved into two distinct peaks corresponding to the two enantiomers. The integral of these two peaks is then used to determine the enantiomeric ratio.

Causality in Protocol Design: The selection of the CSA and the solvent is a balancing act. The solvent must fully dissolve both the analyte and the CSA, while the CSA must interact sufficiently with the enantiomers to induce a measurable difference in their chemical shifts. The non-covalent nature of the interaction makes this a rapid and non-destructive method. [8][10]

Head-to-Head Comparison: A Quantitative Breakdown

FeatureChiral HPLCNMR SpectroscopyRationale & Expert Insight
Sensitivity (LOD/LOQ) High (typically <0.1%)Moderate (typically >1-2%)HPLC's ability to physically separate the enantiomers allows for the detection of very low levels of the undesired enantiomer, which is crucial for meeting stringent regulatory requirements for impurities. [16][17]
Accuracy & Precision ExcellentGoodWhen properly validated, chiral HPLC provides highly accurate and precise quantitative data, making it the preferred method for final product release and stability testing. [14][18][19]qNMR, when performed with an internal standard, can also be highly accurate. [20][21][22]
Throughput LowerHigherNMR analysis is significantly faster per sample, as it does not require lengthy column equilibration and elution times. This makes it ideal for screening multiple reaction conditions or crude samples. [6]
Method Development Time LongerShorterDeveloping a robust and validated chiral HPLC method can be time-consuming, requiring screening of multiple columns and mobile phases. In contrast, NMR method development often involves simply screening a few different CSAs or CDAs.
Sample Consumption Low (µg scale)Higher (mg scale)HPLC typically requires smaller sample amounts, which can be advantageous when dealing with precious materials.
Cost (Instrument & Consumables) Moderate to HighHigh (instrument), Low (consumables)While the initial investment in an NMR spectrometer is high, the per-sample cost for consumables is generally lower than for chiral HPLC, which requires expensive chiral columns with a finite lifetime.
Validation Well-established protocolsLess common for routine QCRegulatory agencies have well-defined guidelines for the validation of chromatographic methods. [14]While qNMR is a validatable technique, its application for routine chiral purity testing in a GMP environment is less established.
Information Provided Purity and Retention TimePurity and Structural InformationA significant advantage of NMR is its ability to provide structural information, which can help in the identification of other impurities in the sample simultaneously.

The Synergistic Approach: A Best-Practice Recommendation

In a drug development setting, Chiral HPLC and NMR should not be viewed as mutually exclusive but rather as complementary techniques. A highly effective strategy involves using NMR for rapid, in-process monitoring of enantiomeric purity during reaction optimization and scale-up. This allows for quick decision-making and process adjustments. Once the synthetic route is established, a robust and validated Chiral HPLC method should be developed for the final release testing of the active pharmaceutical ingredient (API) and for stability studies, ensuring compliance with all regulatory requirements. [23][24][25]

Conclusion: Informed Decisions for Robust Drug Development

The choice between Chiral HPLC and NMR for the purity analysis of this compound is a strategic one, guided by the specific analytical question at hand. Chiral HPLC remains the undisputed gold standard for sensitive, accurate, and validated quantification of enantiomeric purity, essential for regulatory submissions and quality control. NMR, on the other hand, provides a powerful, high-throughput tool for rapid analysis during process development and for gaining valuable structural insights. By understanding the fundamental principles, experimental nuances, and quantitative performance of each technique, researchers can make informed decisions, ensuring the development of safe and effective medicines.

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
  • 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. [Link]
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]
  • Quantitative NMR (qNMR)
  • Complementary enantioselectivity profiles of chiral cinchonan carbamate selectors with distinct carbamate residues and their implementation in enantioselective two-dimensional high-performance liquid chrom
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • Q3B(R2) Guideline.pdf. ICH. [Link]
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
  • Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods. PubMed. [Link]
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • NMR Chiral solvating agents.
  • 14.
  • Chiral column chrom
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
  • High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate)
  • Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed. [Link]
  • Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]
  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. [Link]
  • Organic Syntheses Procedure. [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • A Guide to Quantit
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Synthesis method of benzyl carbazate.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
  • Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?
  • Measuring Chiral Purity. OpenOChem Learn. [Link]
  • Outline of Chiral Chrom
  • Quantit
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. [Link]
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • Benzyl-N-[4-(2-hydroxyethyl)
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)

Sources

A Technical Guide to Protease Inhibition: Comparing Benzyl Carbamate Scaffolds with Classical Inhibitor Classes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the preservation of protein integrity is paramount. Endogenous proteases, released during cell lysis, present a significant and immediate threat, capable of degrading target proteins and compromising experimental outcomes. The strategic use of protease inhibitors is the primary defense against this proteolytic activity.

This guide provides an in-depth comparison of various protease inhibitors, with a special focus on the emerging potential of the benzyl carbamate scaffold, contrasted against the performance and mechanisms of well-established inhibitor classes. The content herein is designed to move beyond a simple catalog of reagents, instead offering a framework for rational inhibitor selection based on mechanistic understanding and supporting experimental data.

The Landscape of Protease Inhibition

Proteases are broadly classified based on the key catalytic residue in their active site. Consequently, inhibitors are designed to target the specific chemistry of these sites. A successful inhibitor strategy, whether for sample preparation or therapeutic development, hinges on understanding these classifications.[1]

Protease inhibitors can be categorized functionally as either reversible or irreversible.[2] Reversible inhibitors bind non-covalently (or through a readily reversible covalent bond) and their effect can be overcome by dilution or dialysis.[3][4] Irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it.[5]

G cluster_mechanism By Mechanism cluster_target By Target Class Protease_Inhibitors Protease Inhibitors Reversible Reversible Protease_Inhibitors->Reversible Serine Serine Protease Inhibitors Protease_Inhibitors->Serine Irreversible Irreversible Cysteine Cysteine Protease Inhibitors Aspartic Aspartic Protease Inhibitors Metalloprotease Metalloprotease Inhibitors G cluster_preincubation Step 1: Pre-incubation (High Concentration) cluster_dilution Step 2: Jump Dilution cluster_measurement Step 3: Measure Activity cluster_interpretation Step 4: Interpretation Incubate Incubate Enzyme (100x) with Inhibitor (10x IC50) Allows E-I complex to form. Dilute Dilute mixture 100-fold into assay buffer containing substrate. Final [E] = 1x, Final [I] = 0.1x IC50 Incubate->Dilute Measure Monitor reaction progress over time. Dilute->Measure Reversible Reversible: Activity recovers to ~90% of control immediately. Measure->Reversible Irreversible Irreversible/Slow: Activity remains inhibited or recovers very slowly. Measure->Irreversible

Sources

Validation of a new analytical method for the quantification of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of a Novel UPLC-UV Method for the Quantification of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Abstract

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide presents a comprehensive validation of a novel Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV) method for the quantification of this compound, a key intermediate in a hypothetical synthetic pathway. We provide a comparative analysis against a traditional High-Performance Liquid Chromatography (HPLC-UV) method and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This document is designed for researchers, analytical scientists, and drug development professionals, offering both high-level comparative data and detailed, actionable protocols grounded in regulatory standards set forth by the International Council for Harmonisation (ICH).[3][4]

Introduction: The Imperative for Fit-for-Purpose Analytical Methods

This compound is a polar molecule containing a key UV chromophore (benzyl group), making it an ideal candidate for analysis by reversed-phase liquid chromatography with UV detection. Carbamate-bearing molecules are pivotal in drug discovery, often serving as stable surrogates for peptide bonds or as key functional groups in therapeutic agents.[5] The development of a robust, reliable, and efficient analytical method for its quantification is critical for process monitoring, stability testing, and quality control.

The evolution of chromatographic techniques from HPLC to UPLC offers significant advantages in terms of speed, resolution, and solvent consumption. This guide will empirically demonstrate these advantages by validating a newly developed UPLC-UV method. The performance will be benchmarked against a conventional HPLC-UV method, representing a common baseline in many laboratories, and an LC-MS/MS method, which provides the gold standard for sensitivity and specificity.[6][7]

This validation is conducted in accordance with the principles outlined in the ICH Q2(R2) guideline, which provides a framework for validating analytical procedures.[4][8]

Analytical Methodologies Under Comparison

The Novel Method: UPLC-UV

This method leverages sub-2 µm particle column technology to achieve faster analysis times and superior separation efficiency compared to traditional HPLC.

  • Instrumentation: ACQUITY UPLC System with a Tunable UV (TUV) Detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B).

  • Detection: 254 nm.

  • Rationale: The primary objective is to develop a high-throughput method suitable for routine in-process control and release testing, where speed and resolution are paramount.

The Traditional Alternative: HPLC-UV

This represents the established, conventional approach for routine analysis.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.[9]

  • Mobile Phase: Isocratic mixture of Water and Acetonitrile.

  • Detection: 254 nm.

  • Rationale: This method serves as a direct comparator to evaluate the performance gains of the UPLC technology. It is often sufficient for basic assays where high throughput is not the primary concern.

The High-Sensitivity Alternative: LC-MS/MS

This technique is employed when the highest levels of sensitivity and specificity are required, such as in bioanalytical studies or for trace impurity analysis.[6][7][10]

  • Instrumentation: Shimadzu LCMS-8045 Triple Quadrupole Mass Spectrometer.[11]

  • Column: Same as UPLC-UV.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).[7]

  • Rationale: LC-MS/MS offers unparalleled selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference. It is essential for determining very low concentration levels.

Comparative Validation: Performance Data

The validation of these three methods was performed according to the ICH Q2(R2) guideline, focusing on the key performance characteristics.[8][12][13]

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Experimental Approach: Placebo (matrix) samples, a reference standard of the analyte, and a spiked sample were analyzed. Peak purity was assessed using the DAD for the HPLC method, while the LC-MS/MS method's specificity was confirmed by the stable ion ratio in the MRM transition.

  • Results: All three methods demonstrated adequate specificity. The UPLC and HPLC methods showed no interference at the retention time of the analyte peak from the placebo. The LC-MS/MS method, by its nature, provided the highest degree of selectivity.

Linearity, Range, Accuracy, and Precision

These parameters are intrinsically linked and define the quantitative capabilities of the method.

  • Linearity: Assessed using a minimum of five concentration levels, prepared by diluting a stock solution. The linearity was evaluated by linear regression analysis.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (spiked matrix). It is reported as the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by six replicate injections of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[1]

    • Intermediate Precision: Evaluates the effect of random events on the analytical procedure's precision by varying factors like day, analyst, and equipment.[2]

Table 1: Summary of Validation Performance Data

Validation ParameterHPLC-UVUPLC-UV (Novel Method) LC-MS/MSICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.99850.9998 >0.9999≥ 0.995
Range (µg/mL) 5 - 1501 - 200 0.001 - 10Defined by Linearity, Accuracy, Precision
Accuracy (% Recovery) 98.2 - 101.5%99.1 - 100.8% 99.5 - 101.2%Typically 98.0 - 102.0%
Precision (Repeatability, %RSD) 1.2%0.4% 1.5%≤ 2.0%
Precision (Intermediate, %RSD) 1.8%0.9% 2.1%≤ 3.0%
LOD (µg/mL) 1.50.3 0.0003-
LOQ (µg/mL) 5.01.0 0.001-
Analysis Time (min) 154 4-

Data shown are representative and hypothetical for illustrative purposes.

Discussion of Results:

The novel UPLC-UV method demonstrates clear superiority over the traditional HPLC-UV method in several key areas. Its linearity is stronger, and its validated range is wider. The most significant advantages are the five-fold reduction in Limit of Quantitation (LOQ) and the nearly four-fold reduction in analysis time, enabling much higher sample throughput. The precision, indicated by a lower %RSD, is also markedly improved due to the enhanced efficiency and peak shape characteristic of UPLC systems.

The LC-MS/MS method operates in a different league regarding sensitivity, with an LOQ that is 1000 times lower than the UPLC-UV method.[11] While its precision is excellent, it is often comparable to or slightly wider than UPLC at higher concentrations due to the complexity of the instrumentation. Its primary advantage is for trace-level quantification, not high-concentration assays where the UPLC-UV method excels in efficiency and simplicity.

Visualization of the Validation Workflow

A structured approach is essential for a successful method validation. The following diagram illustrates the logical flow from planning to completion.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting Dev Analytical Method Development (ICH Q14) Proto Write Validation Protocol Dev->Proto Crit Define Acceptance Criteria (ICH Q2) Proto->Crit Spec Specificity Crit->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD / LOQ Prec->Loq Rob Robustness Loq->Rob Report Validation Report Generation Rob->Report Approve Final Approval Report->Approve

Caption: A workflow for analytical method validation.

The relationship between the core quantitative parameters demonstrates how they collectively ensure a method is fit for purpose across a defined operational range.

G Range Validated Quantitative Range Linearity Linearity Linearity->Range Establishes Proportionality Accuracy Accuracy Accuracy->Range Ensures Trueness Precision Precision Precision->Range Ensures Reliability LOQ LOQ (Lower Limit) LOQ->Range UQL UQL (Upper Limit) UQL->Range

Caption: Interdependence of core validation parameters.

Detailed Experimental Protocols (Novel UPLC-UV Method)

The following protocols are provided as a template for executing the validation of the novel UPLC-UV method.

Protocol 1: Specificity
  • System Suitability: Inject the mobile phase as a blank, followed by five replicate injections of a standard solution (e.g., 50 µg/mL). The %RSD for peak area must be ≤ 2.0%.

  • Sample Analysis:

    • Inject a diluent/placebo blank to ensure no interfering peaks are present at the analyte's retention time.

    • Inject a standard solution of this compound.

    • Inject a sample of the placebo spiked with the analyte to demonstrate that the analyte peak can be resolved from matrix components.

  • Acceptance Criteria: No significant peaks should be observed at the retention time of the analyte in the placebo chromatogram. The analyte peak must be pure and free from co-eluting peaks in the spiked sample.

Protocol 2: Linearity and Range
  • Stock Solution: Prepare a stock solution of the reference standard at 1000 µg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution from the stock solution. For the proposed range of 1-200 µg/mL, concentrations could be 1, 10, 50, 100, 150, and 200 µg/mL.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be minimal relative to the response at 100% concentration.

Protocol 3: Accuracy and Precision (Combined Study)
  • Sample Preparation: Prepare samples in triplicate at three concentration levels across the range (e.g., Low QC at 3 µg/mL, Mid QC at 75 µg/mL, and High QC at 175 µg/mL) by spiking the placebo matrix.

  • Intra-day Analysis (Repeatability):

    • Analyze all nine prepared samples (3 levels x 3 replicates) on the same day.

    • Calculate the % recovery for each sample to determine accuracy.

    • Calculate the %RSD for the replicates at each concentration level to determine precision.

  • Inter-day Analysis (Intermediate Precision):

    • Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Analyze a freshly prepared set of QC samples.

    • Calculate the % recovery and %RSD.

  • Acceptance Criteria:

    • Accuracy: The mean % recovery should be within 98.0% to 102.0%.

    • Precision: The %RSD for each concentration level should not exceed 2.0%.

Conclusion and Recommendations

This guide demonstrates the successful validation of a new UPLC-UV method for the quantification of this compound.

  • The Novel UPLC-UV Method is the recommended approach for routine quality control, in-process monitoring, and release testing. Its significant advantages in speed, sensitivity, and precision over traditional HPLC provide a clear path to increased laboratory efficiency and data quality.

  • The Traditional HPLC-UV Method remains a viable, albeit less efficient, option for laboratories that have not yet adopted UPLC technology or for applications where high throughput is not a requirement.

  • The High-Sensitivity LC-MS/MS Method should be reserved for applications requiring ultra-trace level quantification, such as the analysis of metabolites in biological matrices or the detection of genotoxic impurities, where its superior sensitivity and selectivity are indispensable.[14]

By selecting the analytical method that is most appropriate for the intended purpose, scientific organizations can ensure data integrity while optimizing resource allocation. The validation framework and protocols detailed herein provide a robust and compliant template for this critical activity in the pharmaceutical industry.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA.
  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH.
  • LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
  • National Center for Biotechnology Information. (n.d.). Benzyl carbamate. PubChem.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.
  • Kim, H. Y., et al. (2016). Validation of analytical methods for ethyl carbamate in nine food matrices. PubMed.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Nguyen, T. A., et al. (2022). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. VNU Journal of Science: Natural Sciences and Technology.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. FDA.
  • European Medicines Agency. (2022). Bioanalytical method validation. EMA.
  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy.
  • ResearchGate. (2007). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. ResearchGate.
  • Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA.
  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.
  • U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA.
  • Semantic Scholar. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices. Semantic Scholar.
  • ResearchGate. (2012). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. ResearchGate.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu.
  • National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. NIH.
  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals.
  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. TGA.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of (R)- and (S)-Enantiomers with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Chirality in Drug-Protein Interactions

In the realm of drug discovery and design, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance.[1][2] Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers, often designated as (R)- and (S)-forms.[2][3] While physically and chemically identical in an achiral environment, these enantiomers can exhibit remarkably different biological activities within the chiral environment of the body.[3] This phenomenon, known as enantioselectivity, arises from the specific three-point interactions between a chiral drug and its biological target, which is typically a protein.[4]

The differential effects of enantiomers can be profound; one enantiomer may be therapeutically active (the eutomer), while the other could be less active, inactive, or even responsible for adverse effects (the distomer).[2][5] The infamous case of thalidomide serves as a stark reminder of this, where one enantiomer was effective against morning sickness while the other caused severe birth defects.[2] Consequently, understanding the stereoselective interactions between enantiomers and their protein targets is a cornerstone of modern pharmaceutical development, enabling the design of safer and more efficacious drugs.[2]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[6][7] When applied to enantiomers, comparative docking studies can elucidate the structural basis for their differential activities, guiding lead optimization and rational drug design.[5][6] However, it is important to acknowledge that while docking can be a valuable predictive tool, its accuracy in distinguishing the binding affinities of enantiomers can vary, and results should be interpreted with caution and ideally validated with experimental data.[8][9][10]

This guide provides a comprehensive, in-depth protocol for conducting comparative docking studies of (R)- and (S)-enantiomers with a target protein, emphasizing the causality behind experimental choices and the principles of scientific integrity.

I. Experimental Design & Rationale: A Self-Validating Workflow

The foundation of a reliable comparative docking study lies in a meticulously planned and executed workflow. Each step is designed to build upon the last, ensuring the integrity and reproducibility of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Protein Selection & Preparation (e.g., PDB ID) Grid 4. Grid Box Generation PDB->Grid Ligand_R 2. (R)-Enantiomer Preparation Docking 5. Molecular Docking (e.g., AutoDock Vina) Ligand_R->Docking Ligand_S 3. (S)-Enantiomer Preparation Ligand_S->Docking Grid->Docking Analysis 6. Binding Energy & Pose Analysis Docking->Analysis Interaction 7. Interaction Analysis Analysis->Interaction Validation 8. Comparative Analysis & Validation Interaction->Validation

Figure 1: A high-level overview of the comparative docking workflow.

II. Detailed Experimental Protocols

Protocol 1: Target Protein and Ligand Preparation

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This protocol outlines the critical steps for preparing both the target protein and the (R)- and (S)-enantiomer ligands.

A. Target Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from a reputable database such as the Protein Data Bank (PDB).[7]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[11][12] This is crucial as they can interfere with the docking process.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This step is vital for accurately calculating hydrogen bonding interactions.[11][12]

  • Assign Charges: Compute and assign partial charges to the protein atoms. This is essential for the scoring function to accurately estimate electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

B. (R)- and (S)-Enantiomer Preparation

  • Generate 3D Structures: Create the 3D structures of both the (R)- and (S)-enantiomers using a molecule builder or by obtaining them from a chemical database like PubChem.[7][11] It is imperative to ensure the correct stereochemistry is assigned.

  • Energy Minimization: Perform a thorough energy minimization of each enantiomer to obtain a low-energy, stable conformation.[13]

  • Assign Charges: As with the protein, assign partial charges to the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each enantiomer. This allows the docking software to explore different conformations of the ligand during the simulation.

Protocol 2: Molecular Docking Simulation

This protocol details the execution of the docking simulation using a widely accepted software package such as AutoDock Vina.[14][15]

A. Grid Box Generation

  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the experimental structure or through literature review.

  • Set Grid Parameters: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are critical parameters that will dictate the search space for the docking algorithm.[12]

B. Docking Execution

  • Configure Docking Parameters: Set the parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search. For comparative studies, it is essential to use identical parameters for both enantiomers to ensure a fair comparison.

  • Run Docking Simulations: Execute the docking simulations for both the (R)- and (S)-enantiomers against the prepared target protein.

III. Data Analysis and Interpretation

A. Quantitative Analysis

The primary quantitative output from a docking simulation is the binding affinity, typically expressed in kcal/mol.[7] Lower binding energy values indicate a more favorable binding interaction.[11]

Table 1: Comparative Docking Results for (R)- and (S)-Enantiomers

EnantiomerBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
(R)-Enantiomer -8.50.5 µMTYR102, ASP205PHE88, LEU150, ILE152
(S)-Enantiomer -6.215.2 µMTYR102LEU150, ILE152

Note: The data presented in this table is hypothetical and for illustrative purposes only.

B. Qualitative Analysis: Unveiling the "Why"

Beyond the numbers, a thorough qualitative analysis of the docking poses is crucial to understand the structural basis for any observed differences in binding affinity.[11]

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera) to inspect the top-ranked binding poses for each enantiomer within the active site of the protein.[7][16]

  • Analyze Intermolecular Interactions: Identify and compare the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, for each enantiomer.[11] Pay close attention to how the different spatial arrangement of atoms in each enantiomer leads to distinct interaction patterns. This is the essence of chiral recognition.[4][17]

G cluster_R (R)-Enantiomer Binding cluster_S (S)-Enantiomer Binding R_Ligand (R)-Enantiomer R_HBond Hydrogen Bonds (TYR102, ASP205) R_Ligand->R_HBond R_Hydrophobic Hydrophobic Interactions (PHE88, LEU150, ILE152) R_Ligand->R_Hydrophobic S_Ligand (S)-Enantiomer S_HBond Hydrogen Bond (TYR102) S_Ligand->S_HBond S_Hydrophobic Hydrophobic Interactions (LEU150, ILE152) S_Ligand->S_Hydrophobic

Figure 2: A conceptual diagram illustrating the differential interactions of (R)- and (S)-enantiomers.

IV. Validation and Trustworthiness

To ensure the reliability of the docking results, several validation steps are recommended.

  • Re-docking of a Co-crystallized Ligand: If the PDB structure contains a co-crystallized ligand, a crucial validation step is to extract this ligand and re-dock it into the protein's active site.[18] The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å, indicating that the docking protocol can accurately reproduce the experimental binding mode.[18]

  • Comparison with Experimental Data: Whenever possible, compare the predicted binding affinities with experimentally determined values (e.g., IC50, Ki).[19] While a perfect correlation is not always expected, the relative ranking of the enantiomers' activities should ideally be consistent.[8]

  • Use of Multiple Scoring Functions: Employing different scoring functions or even different docking programs can provide a more robust assessment of the binding predictions.[20] Consistent results across different methods increase confidence in the findings.

V. Conclusion: From In Silico Insights to Experimental Design

Comparative molecular docking of enantiomers is an invaluable tool in modern drug discovery, providing detailed insights into the molecular basis of stereoselectivity.[5][6] By meticulously following a robust and self-validating protocol, researchers can generate reliable predictions that can guide the synthesis and experimental testing of chiral drug candidates, ultimately accelerating the development of safer and more effective medicines.[2] It is crucial to remember that computational predictions are a guide, and experimental validation remains the gold standard in drug discovery.

References

  • Stereochemistry in Drug Action - PMC - NIH. (n.d.).
  • Stereochemistry | The Organic Chemistry of Medicinal Agents - AccessPharmacy. (n.d.).
  • What is the application of stereochemistry in drug design? - Patsnap Synapse. (2025, May 21).
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC - PubMed Central. (n.d.).
  • Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein−Ligand Docking Results | Journal of Chemical Information and Modeling - ACS Publications. (n.d.).
  • Importance of Stereochemistry in Drug Design.pptx - Slideshare. (n.d.).
  • Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. (2025, October 3).
  • Chiral checkpoints during protein biosynthesis - PMC - PubMed Central - NIH. (n.d.).
  • The Membrane Interaction of Drugs as One of Mechanisms for Their Enantioselective Effects. (2012, April 26).
  • Chiral protein scissors: High enantiomeric selectivity for binding and its effect on protein photocleavage efficiency and specificity - PubMed Central. (n.d.).
  • .Case study and enantioselectivity in drug ADME.pptx - Slideshare. (n.d.).
  • Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities - PubMed. (n.d.).
  • Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? (2016, April 20).
  • Stereocontrolled protein surface recognition using chiral oligoamide proteomimetic foldamers - Chemical Science (RSC Publishing). (n.d.).
  • Enantio selectivity in pharmacokinetics | PPTX - Slideshare. (n.d.).
  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (n.d.).
  • Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - MDPI. (n.d.).
  • A Comparative Computational Docking Analysis of Ritonavir Enantiomers Against HIV-1 Protease - Benchchem. (n.d.).
  • Chiral protein scissors: High enantiomeric selectivity for binding and its effect on protein photocleavage efficiency and specificity - Semantic Scholar. (n.d.).
  • [PDF] Molecular Docking of Chiral Drug Enantiomers With Different Bioactivities | CiteDrive. (n.d.).
  • What is the best free software for QSAR and molecular docking? - ResearchGate. (2012, December 15).
  • Docking, stereoisomer, and synthetic chemical database analysis. (A)... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • [PDF] Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods | Semantic Scholar. (n.d.).
  • Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein-Ligand Docking Results | Request PDF - ResearchGate. (2025, August 6).
  • How can I validate docking result without a co-crystallized ligand? (2021, April 19).
  • Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics. (n.d.).
  • (PDF) Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - ResearchGate. (2016, April 1).
  • Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase - PubMed Central. (2025, June 17).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020, August 11).
  • Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase - PubMed. (n.d.).
  • Durrant-Lab Software. (n.d.).
  • Molecular Docking Tutorial. (n.d.).
  • How to validate the molecular docking results ? | ResearchGate. (2022, April 25).
  • (PDF) Molecular Docking Observations on Enantiomeric Retention Trends and Selection of Chiral Stationary Phase - ResearchGate. (2025, June 17).
  • Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns - PMC - PubMed Central. (n.d.).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20).
  • A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. (n.d.).
  • Drug Discovery - Software. (n.d.).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
  • How to prepare this type of compounds for molecular docking? - ResearchGate. (2022, January 20).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7).

Sources

A Comparative Guide to Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: achieving inhibitor selectivity.[2]

Many kinase inhibitors, including those approved for clinical use, exhibit polypharmacology, meaning they interact with multiple kinases—both intended and unintended.[3][4] These "off-target" effects can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[2][5] Therefore, a rigorous and comprehensive assessment of a novel inhibitor's selectivity profile early in the drug discovery process is not just a regulatory requirement but a scientific necessity. It allows for a rational interpretation of cellular and in vivo data, aids in the design of safer and more effective drugs, and can unveil new therapeutic opportunities.[1][3]

This guide provides a comparative framework for assessing the off-target effects of a novel, hypothetical kinase inhibitor, (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate (herein referred to as Compound X ). Based on its carbamate-containing structure, a common motif in kinase inhibitors, we will postulate Compound X as a putative inhibitor of Aurora Kinase A (AURKA) , a key regulator of mitosis frequently overexpressed in cancer.

We will compare Compound X against two well-characterized kinase inhibitors with distinct selectivity profiles:

  • Alisertib (MLN8237): A known, selective Aurora Kinase A inhibitor.

  • Dasatinib: A multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), known for its broad off-target activity.[6]

This guide will detail essential experimental workflows, provide illustrative data, and explain the causal logic behind these methodologies to provide a robust strategy for characterizing the selectivity of novel kinase inhibitors.

I. Initial Assessment: Large-Scale Kinome Profiling

The first step in understanding the selectivity of a new chemical entity is to cast a wide net. Large-scale biochemical kinase assays provide a panoramic view of the compound's activity across a significant portion of the human kinome.[6][7]

Rationale and Experimental Choice

A radiometric or fluorescence-based in vitro kinase assay panel is the gold standard for initial selectivity screening. These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase. Testing at a single, high concentration (e.g., 1 µM) is a cost-effective strategy to identify potential off-targets.[1] Hits from this primary screen are then typically followed up with full dose-response curves to determine the IC50 values (the concentration at which 50% of the kinase activity is inhibited).

Experimental Protocol: Radiometric Kinase Profiling
  • Compound Preparation: Prepare stock solutions of Compound X, Alisertib, and Dasatinib in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add a reaction buffer containing the purified kinase, a specific peptide or protein substrate, and ATP spiked with γ-³²P-ATP.

  • Compound Addition: Add the test compounds at a final concentration of 1 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at 30°C for a specified time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated γ-³²P-ATP. Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Hypothetical Comparative Data

Table 1: Kinome Profiling Results (% Inhibition at 1 µM)

Kinase FamilyTarget KinaseCompound XAlisertibDasatinib
Aurora Kinase AURKA 95% 98% 85%
AURKB65%75%80%
SRC Family SRC15%5%99%
LYN10%2%98%
FYN12%3%95%
ABL Kinase ABL15%1%99%
VEGFR Family KDR (VEGFR2)45%10%70%
Other p38α (MAPK14)8%4%60%
CDK220%15%40%

This data is illustrative and designed to reflect plausible selectivity profiles.

  • Compound X shows high potency against its intended target, AURKA, but also exhibits significant inhibition of AURKB and moderate activity against KDR (VEGFR2).

  • Alisertib demonstrates high selectivity for Aurora kinases, as expected.

  • Dasatinib confirms its known promiscuity, inhibiting a broad range of kinases from different families.[6]

II. Cellular Target Engagement: Confirming Intracellular Activity

While in vitro assays are essential, they do not account for cell permeability, intracellular target concentration, or the competition with endogenous ATP. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target within the complex environment of a living cell.[8]

Rationale and Experimental Choice

CETSA is based on the principle of ligand-induced thermal stabilization.[8] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. By heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can assess target engagement.

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat with Compound or Vehicle (DMSO) start->treat heat Heat aliquots to a range of temperatures treat->heat cool Cool to room temperature heat->cool lyse Lyse cells (e.g., freeze-thaw) cool->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant western Analyze by Western Blot for Target Protein supernatant->western

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol
  • Cell Culture and Treatment: Culture a cancer cell line known to express AURKA (e.g., HeLa) to ~80% confluency. Treat the cells with Compound X (at 10x its IC50), Alisertib, or DMSO for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 65°C). Cool to room temperature for 3 minutes.

  • Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 25°C.

  • Separation of Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for AURKA.

Interpreting the Results

A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells, indicating that more AURKA protein remains soluble at higher temperatures. This confirms that Compound X enters the cell and binds to AURKA.

III. Unbiased Off-Target Discovery: Proteome-Wide Approaches

While kinome profiling is excellent for assessing activity against known kinases, it doesn't identify potential non-kinase off-targets. Affinity-based proteomic approaches can help to uncover these unexpected interactions.

Rationale and Experimental Choice

This method uses a modified version of the test compound as a "bait" to pull down its binding partners from a cell lysate. By immobilizing an analog of Compound X on a solid support (e.g., beads), we can capture proteins that bind to it. These proteins are then identified by mass spectrometry. This provides an unbiased survey of potential on- and off-targets.

Experimental Workflow: Affinity-Based Pulldown

Affinity_Proteomics_Workflow cluster_bait Bait Preparation cluster_pulldown Pulldown cluster_id Identification synthesize Synthesize Compound X analog with a linker immobilize Immobilize analog onto beads synthesize->immobilize incubate Incubate lysate with beads immobilize->incubate lysate Prepare cell lysate lysate->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute digest Digest proteins into peptides elute->digest ms Analyze by LC-MS/MS digest->ms identify Identify proteins ms->identify

Caption: Workflow for affinity-based proteomic profiling.

Detailed Protocol
  • Probe Synthesis: Synthesize an analog of Compound X that incorporates a linker arm and a reactive group (e.g., biotin) for immobilization.

  • Immobilization: Covalently attach the Compound X analog to streptavidin-coated agarose beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line.

  • Affinity Pulldown: Incubate the lysate with the Compound X-beads. As a control for non-specific binding, also incubate lysate with beads that have not been coupled to the compound.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite to identify the proteins that were specifically pulled down by the Compound X-beads by comparing the results to the control beads.

Hypothetical Comparative Data

Table 2: Top Hits from Affinity-Based Proteomics

Protein IdentifiedFunctionCompound X Pulldown (Spectral Counts)Control Pulldown (Spectral Counts)
AURKA Serine/Threonine Kinase 152 2
AURKBSerine/Threonine Kinase681
KDR (VEGFR2)Tyrosine Kinase350
NQO2Quinone Reductase251
Carbonic Anhydrase 2Enzyme210

This data is illustrative.

The results from this unbiased screen support the kinome profiling data, identifying AURKA, AURKB, and KDR as binding partners. Crucially, it also reveals potential non-kinase off-targets, such as NQO2 and Carbonic Anhydrase 2, that would have been missed by kinase-specific assays. The identification of NQO2 as an off-target for kinase inhibitors like imatinib has been previously reported, lending plausibility to this hypothetical finding.[6]

IV. Synthesis and Conclusion: Building a Selectivity Profile

A comprehensive assessment of off-target effects requires the integration of data from multiple orthogonal approaches. By combining large-scale in vitro profiling, cellular target engagement validation, and unbiased proteomic screening, we can build a detailed and reliable selectivity profile for a novel compound.

For our hypothetical Compound X , the integrated data suggests:

  • On-Target Potency: Compound X is a potent inhibitor of AURKA and effectively engages this target in a cellular context.

  • Kinase Selectivity: It exhibits some cross-reactivity with other kinases, notably AURKB and KDR. This profile is more selective than a broad-spectrum inhibitor like Dasatinib but less so than a highly optimized inhibitor like Alisertib.

  • Potential Non-Kinase Off-Targets: The compound may interact with non-kinase proteins, such as NQO2, which warrants further investigation to understand the potential physiological consequences.

This multi-faceted approach provides a robust foundation for the continued development of Compound X. The identified off-targets can be investigated in downstream cellular and in vivo studies to determine their contribution to the compound's overall efficacy and safety profile. This rigorous, front-loaded approach to off-target assessment is fundamental to the principles of modern drug discovery, enabling the development of safer, more effective, and better-understood therapeutic agents.

References

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PubMed Central. [Link]
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2677-2687. [Link]
  • Gu, J., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Versele, M., & de Gramont, A. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1939-1950. [Link]
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
  • Gu, J., et al. (2019). Off-target identification of kinase drug candidates. [Diagram].
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals. [Link]
  • O'Shea, J. J., & Kanno, Y. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be?
  • Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2011). Oxford Academic. [Link]
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2013). Retrovirology. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the synthesis and biological testing of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate. Moving beyond a simple recitation of protocols, this document emphasizes the critical parameters and experimental choices that underpin the reproducibility of both the chemical synthesis and subsequent biological evaluation. We will explore the rationale behind the chosen synthetic strategy, detail robust biological testing methodologies, and compare the target molecule to relevant alternatives, all supported by experimental data and authoritative references.

Introduction: The Significance of Chiral Amino Diol Carbamates

This compound is a chiral molecule incorporating a carbamate linkage and two hydroxyl groups. Carbamates are a significant class of organic compounds with a wide range of applications in medicine and agriculture.[1] They are present in numerous approved drugs, where they can play a crucial role in drug-target interactions or enhance the biological activity of the parent molecule. The diol functionality can participate in hydrogen bonding, a key interaction in many biological processes and drug design. The specific stereochemistry at the C2 position adds a layer of complexity and potential for stereospecific interactions with biological targets.

Given its structural features, this compound holds potential for various biological activities, including enzyme inhibition and cytotoxicity against cancer cell lines. This guide aims to provide a clear and reproducible roadmap for its synthesis and biological characterization, enabling researchers to reliably produce this compound and investigate its therapeutic potential.

Part 1: Reproducible Synthesis of this compound

A robust and reproducible synthesis is the cornerstone of any chemical biology investigation. The following section outlines a reliable synthetic route to the target compound, emphasizing the critical control points for ensuring consistency and high purity.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step process starting from a suitable chiral precursor. A retrosynthetic analysis suggests that the target molecule can be obtained by the Cbz protection of the chiral amino diol, (R)-2-amino-1,5-pentanediol.

Synthetic Pathway Chiral Precursor Chiral Precursor Intermediate (R)-2-amino-1,5-pentanediol Chiral Precursor->Intermediate Asymmetric Synthesis Target_Compound This compound Intermediate->Target_Compound Cbz Protection

Caption: Proposed synthetic route for this compound.

Step 1: Enantioselective Synthesis of (R)-2-amino-1,5-pentanediol

The key to a reproducible synthesis of the final compound lies in the efficient and stereocontrolled synthesis of the chiral amino diol intermediate. While several methods for the synthesis of chiral amino alcohols exist, a reliable approach for (R)-2-amino-1,5-pentanediol can be adapted from established literature procedures for similar molecules.[2][3] One of the most robust strategies involves starting from a commercially available chiral building block, a concept known as "chiral pool" synthesis.[4]

Experimental Protocol:

A plausible route starts from a chiral precursor like a protected glutamic acid derivative, which already contains the desired stereocenter.

  • Reduction of the Carboxylic Acids: A protected (R)-glutamic acid derivative (e.g., dimethyl ester) is reduced to the corresponding diol using a mild reducing agent like lithium borohydride (LiBH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Deprotection: The protecting group on the amine is then removed under appropriate conditions to yield (R)-2-amino-1,5-pentanediol.

Critical Parameters for Reproducibility:

  • Starting Material Purity: The enantiomeric and chemical purity of the starting chiral precursor is paramount.

  • Anhydrous Conditions: The reduction step is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Temperature Control: The reduction should be carried out at a controlled temperature (e.g., 0 °C to room temperature) to avoid side reactions.

  • Complete Deprotection: Monitor the deprotection step by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete removal of the protecting group.

Step 2: Cbz Protection of (R)-2-amino-1,5-pentanediol

The final step involves the protection of the primary amine of the chiral amino diol with a benzyloxycarbonyl (Cbz) group. This is a standard and well-documented transformation in organic synthesis.[5]

Experimental Protocol:

  • Dissolution: Dissolve (R)-2-amino-1,5-pentanediol in a suitable solvent system, typically a mixture of an organic solvent (like dioxane or THF) and water.

  • Basification: Add a base, such as sodium carbonate or sodium bicarbonate, to the solution to act as an acid scavenger.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform a standard aqueous work-up to isolate the crude product.

  • Purification: Purify the product by column chromatography on silica gel to obtain pure this compound.

Critical Parameters for Reproducibility:

  • Stoichiometry: Use a slight excess of benzyl chloroformate (e.g., 1.1 equivalents) to ensure complete reaction.

  • pH Control: Maintaining a basic pH (around 8-10) is crucial to prevent the protonation of the amine and to neutralize the HCl generated during the reaction.[3]

  • Temperature: The addition of Cbz-Cl should be done at a low temperature (0-5 °C) to control the exothermic reaction and minimize side products.

  • Purification: Careful purification by column chromatography is essential to remove any unreacted starting materials and byproducts.

StepKey ReagentsSolventTemperatureTypical YieldPurity (by HPLC)
1 Protected (R)-glutamic acid derivative, LiBH₄THF0 °C to RT80-90%>98%
2 (R)-2-amino-1,5-pentanediol, Cbz-Cl, Na₂CO₃Dioxane/Water0 °C to RT85-95%>99%

Table 1: Summary of the proposed synthetic protocol with expected outcomes.

Part 2: Reproducible Biological Testing

Based on the structural motifs of a carbamate and a diol, this compound is hypothesized to possess cytotoxic and enzyme-inhibitory activities. This section outlines reproducible protocols for assessing these potential biological effects.

Hypothesized Biological Activities
  • Cytotoxicity: Many carbamate derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[6][7] The benzyl carbamate moiety, in particular, has been a subject of interest in the development of anti-cancer agents.[6]

  • Enzyme Inhibition: The carbamate group can act as a covalent inhibitor of serine hydrolases, such as cyclooxygenases (COX).[8][9] The diol functionality might also contribute to binding to the active site of certain enzymes.

Experimental Workflow for Biological Evaluation

Biological Testing Workflow Start Compound Synthesized and Purified Cytotoxicity_Screening Primary Screening: Cytotoxicity Assays (MTT & LDH) Start->Cytotoxicity_Screening Mechanism_of_Action Secondary Investigation: Enzyme Inhibition Assays (e.g., COX-2) Cytotoxicity_Screening->Mechanism_of_Action If Cytotoxic Conclusion Determine IC50 and Inhibitory Profile Cytotoxicity_Screening->Conclusion If Not Cytotoxic, Focus on Enzyme Inhibition Mechanism_of_Action->Conclusion

Caption: A logical workflow for the biological evaluation of the target compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[10]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Critical Parameters for Reproducibility:

  • Cell Density: Ensure a consistent and optimal cell seeding density.

  • Compound Solubility: Ensure the compound is fully dissolved in the culture medium.

  • Incubation Time: Use consistent incubation times for both compound treatment and MTT addition.

  • Controls: Always include appropriate positive and negative controls.

Protocol 2: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Critical Parameters for Reproducibility:

  • Careful Supernatant Transfer: Avoid disturbing the cell monolayer when collecting the supernatant.

  • Kit Instructions: Strictly follow the protocol provided with the commercial LDH assay kit.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination and Detection: Stop the reaction after a specific time and measure the product formation (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme.

Critical Parameters for Reproducibility:

  • Enzyme Activity: Ensure the activity of the purified enzymes is within the optimal range.

  • Incubation Times and Temperatures: Maintain consistent incubation times and temperatures throughout the assay.

  • Substrate Concentration: Use a substrate concentration close to the Km value for the enzyme.

AssayPrincipleKey MeasurementCommon Cell Lines/Enzymes
MTT Mitochondrial reductase activityAbsorbance of formazanMCF-7, A549, HeLa
LDH Release of lactate dehydrogenaseAbsorbance of reaction productMCF-7, A549, HeLa
COX Inhibition Inhibition of prostaglandin synthesisProstaglandin E2 levelsPurified COX-1 and COX-2

Table 2: Overview of the proposed biological assays.

Part 3: Comparison with Alternatives

To provide context for the potential of this compound, it is useful to compare it with other compounds.

CompoundStructural FeaturesReported Biological ActivityReference
This compound Chiral amino diol with benzyl carbamateHypothesized cytotoxicity and COX inhibitionThis Guide
Benzyl (4-iodocyclohexyl)carbamate Derivatives Cyclic carbamate derivativesCytotoxicity in cancer cell lines[6]
Carbaryl Naphthyl carbamateInsecticide, inhibits cyclooxygenase[8]
N-Cbz-alpha-aminoglutarimidooxy carboxylates Cyclic imide with Cbz protectionModerate hypnotic and anticonvulsant activities[11]

Table 3: Comparison of this compound with alternative carbamate-containing compounds.

The comparison highlights that while the core carbamate moiety is present in all compounds, the nature of the R-group attached to the carbamate nitrogen and the overall molecular architecture significantly influence the biological activity. The linear diol chain in our target compound presents a unique structural feature compared to the cyclic or aromatic alternatives, which may lead to a distinct pharmacological profile.

Conclusion

This guide has provided a comprehensive and technically detailed framework for the reproducible synthesis and biological evaluation of this compound. By focusing on the critical parameters that ensure reproducibility, researchers can confidently produce this compound and explore its potential as a novel therapeutic agent. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined biological assays provide a clear path for investigating the hypothesized cytotoxic and enzyme-inhibitory activities. The comparison with alternative compounds underscores the unique structural aspects of the target molecule and the potential for discovering novel biological functions. This guide serves as a valuable resource for scientists in the field of drug discovery and medicinal chemistry, enabling them to build upon this foundation and further investigate the therapeutic promise of chiral amino diol carbamates.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025). [Source 2]
  • Cytotoxicity assays for novel compounds synthesized from Benzyl (4-iodocyclohexyl)
  • Synthesis and hypnotic activities of N-Cbz-alpha-aminoglutarimidooxy carboxylate deriv
  • Catalytic Asymmetric Synthesis of α-Amino Acids | Chemical Reviews - ACS Public
  • Mechanism of inhibition of cyclo-oxygenase in human blood platelets by carbamate insecticides - PubMed. (1988). [Source 6, 10]
  • Enantioselective synthesis of chiral BCPs - PMC - PubMed Central - NIH. (n.d.). [Source 7]
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (2015). [Source 8]
  • Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PubMed Central. (n.d.). [Source 9]
  • Mechanism of inhibition of cyclo-oxygenase in human blood platelets by carbamate insecticides - PMC - NIH. (n.d.). [Source 10]
  • Recent Advances in the Chemistry of Metal Carbam
  • Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxyl
  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - MDPI. (n.d.). [Source 13]
  • Creativity from the Chiral Pool: Amino Acids - Baran Lab. (n.d.). [Source 14]
  • Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines.
  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). [Source 17]
  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biolog - SciSpace. (2009). [Source 18]
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (2019). [Source 19]
  • Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate | Request PDF - ResearchG
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (n.d.). [Source 21]
  • Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing). (2018). [Source 22]
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). [Source 23]
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public
  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability - PubMed Central. (n.d.). [Source 25]
  • Chemoenzymatic Synthesis and Biological Evaluation of C-3 Carbamate Analogues of 1alpha,25-dihydroxyvitamin D3 - PubMed. (n.d.). [Source 26]
  • Current research on anti-breast cancer synthetic compounds - RSC Publishing. (n.d.). [Source 27]
  • The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC. (n.d.). [Source 28]
  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC - NIH. (2024). [Source 29]
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - NIH. (2021). [Source 30]
  • Cbz-Protected Amino Groups. (2019). [Source 31]
  • Structure-reactivity relationships for the inhibition mechanism at the second alkyl-chain-binding site of cholesterol esterase and lipase - PubMed. (n.d.). [Source 32]
  • Dual Effects of Cyclooxygenase Inhibitors in Combination With CD19.CAR-T Cell Immunotherapy - Frontiers. (2021). [Source 33]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals & Medicinal Chemists

Welcome to a detailed examination of the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) profiles of carbamate-containing compounds. The carbamate ester, a ubiquitous functional group in modern therapeutics and agrochemicals, presents a unique set of challenges and opportunities in drug design.[1][2] Its susceptibility to hydrolysis and its well-known mechanism of cholinesterase inhibition demand a rigorous, comparative approach to early-stage characterization.[3][4]

This guide moves beyond mere data reporting. It is structured to provide a logical framework for decision-making, explaining the causality behind experimental choices and offering field-proven protocols. Our objective is to empower you to not only generate high-quality ADME-Tox data but also to synthesize it into a predictive understanding of how subtle structural modifications to a carbamate scaffold will impact its ultimate in vivo behavior.

Section 1: The Carbamate Core & Its Influence on ADME-Tox

The central feature of any carbamate is the O-C(=O)-N linkage. The substituents on the oxygen and nitrogen atoms dictate the compound's physicochemical properties, which in turn govern its ADME-Tox profile.

  • Lipophilicity (LogP/D): Governs passive diffusion across membranes (absorption) and penetration of the blood-brain barrier (distribution).

  • Steric Hindrance: Bulky groups around the ester linkage can shield it from hydrolytic enzymes, increasing metabolic stability.

  • Electronic Effects: Electron-withdrawing or -donating groups can influence the electrophilicity of the carbonyl carbon, affecting its susceptibility to nucleophilic attack by esterases.

The primary metabolic fate for most carbamates is hydrolysis by carboxylesterases (CES), which are abundant in the liver and intestines.[5][6] A secondary, yet crucial, metabolic route involves oxidation by cytochrome P450 (CYP) enzymes.[7][8] Understanding the competition between these pathways is fundamental to predicting a compound's half-life and potential for drug-drug interactions.[9]

Section 2: A Framework for Comparative ADME Profiling

A systematic, parallel evaluation of ADME properties is essential for ranking lead candidates. We advocate for a tiered approach, beginning with high-throughput in vitro assays to rapidly assess key liabilities.[10][11][12]

A. Absorption: Will It Cross the Gut Wall?

Oral bioavailability is often a key goal. The Caco-2 permeability assay is the industry gold standard for predicting intestinal absorption in vitro.[13][14] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[13][15]

Featured Protocol: Bidirectional Caco-2 Permeability Assay

This protocol's self-validating nature comes from the inclusion of control compounds and the measurement of transepithelial electrical resistance (TEER), which confirms monolayer integrity.[13]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for ~21 days until a differentiated monolayer is formed.[14]

  • Integrity Check: Measure the TEER of each monolayer. Values ≥200 Ω·cm² are typically considered acceptable for permeability studies.[14][16] Discard any wells that do not meet this criterion.

  • Transport Study (Apical to Basolateral - A→B):

    • Add the test carbamate (e.g., at 10 µM) to the apical (upper) chamber.

    • Add fresh buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13][15]

    • At the end of the incubation, take samples from both chambers.

  • Transport Study (Basolateral to Apical - B→A):

    • Simultaneously, in a parallel set of wells, add the test carbamate to the basolateral chamber and fresh buffer to the apical chamber to measure active efflux.[15]

  • Controls: Run high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) controls in every experiment to benchmark results.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 strongly suggests the compound is a substrate for an efflux transporter like P-gp.[14]

Data Interpretation:

CompoundStructurePapp (A→B) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Carbamate A N-methyl15.21.1High
Carbamate B N-tert-butyl0.86.5Low (Efflux)
Carbamate C N-aryl8.91.3Moderate-High
Atenolol (Control)0.51.0Low
Propranolol (Control)25.01.2High

Causality: The bulky tert-butyl group on Carbamate B may be a recognition motif for P-gp, leading to its active removal from the cell and predicting poor oral absorption, despite potentially favorable lipophilicity.

Workflow Visualization:

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay (37°C) cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to differentiate Seed->Culture TEER Measure TEER (QC Step >200 Ω·cm²) Culture->TEER Dose_AB Dose Apical Side (A→B Transport) TEER->Dose_AB Dose_BA Dose Basolateral Side (B→A Transport) TEER->Dose_BA Sample Sample Both Chambers at t=2h Dose_AB->Sample Dose_BA->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calculate Calculate Papp & ER LCMS->Calculate Result High/Low Permeability? Efflux Substrate? Calculate->Result

Caption: Bidirectional Caco-2 permeability assay workflow.
B. Metabolism: How Long Will It Last?

Metabolic stability is a critical determinant of a drug's half-life and dosing frequency. The Human Liver Microsome (HLM) stability assay is a robust, high-throughput method to assess Phase I metabolic liability.[17][18] Microsomes are vesicles of endoplasmic reticulum containing a high concentration of CYP and other drug-metabolizing enzymes.[18]

Featured Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is validated by the inclusion of positive control compounds with known metabolic fates, ensuring the enzymatic activity of the microsomal batch is within expected ranges.[18]

Methodology:

  • Reagent Preparation: Thaw pooled HLMs and prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare an NADPH regenerating system to ensure the cofactor for CYP enzymes is not depleted.[17][19][20]

  • Reaction Initiation: In a 96-well plate, pre-warm the HLM solution and test carbamates to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[18][20]

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (typically acetonitrile) containing an internal standard for LC-MS/MS analysis.[18] The acetonitrile precipitates the microsomal proteins.

  • Controls:

    • Negative Control: A parallel incubation without the NADPH regenerating system. Disappearance in this well indicates non-CYP mediated degradation (e.g., esterase hydrolysis or chemical instability).

    • Positive Controls: Include compounds with known high and low metabolic turnover (e.g., Verapamil and Dextromethorphan).[18]

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½) = 0.693 / k.

Data Interpretation:

CompoundStructuret½ (min, +NADPH)t½ (min, -NADPH)Predicted ClearancePrimary Pathway
Carbamate D R=H8.59.0HighEsterase
Carbamate E R=Aryl55.2>120LowCYP-mediated
Carbamate F R=Alkyl21.065.0ModerateMixed (CYP/Esterase)
Verapamil (Control)12.0>120HighCYP-mediated

Causality: Carbamate D shows rapid disappearance with or without NADPH, indicating hydrolysis by esterases present in the microsomes is the dominant clearance mechanism.[8] Carbamate E is stable without NADPH but is metabolized when the cofactor is present, pointing to CYP-mediated oxidation as its primary metabolic fate. This information is critical for predicting potential drug interactions.

C. Distribution & Excretion

While detailed protocols are beyond the scope of this guide, initial assessments of plasma protein binding (via equilibrium dialysis) and potential for renal or biliary excretion (often inferred from metabolite identification studies) are crucial next steps. High plasma protein binding can limit the free fraction of the drug available to exert its effect, while understanding excretion routes is key to predicting accumulation in patients with renal or hepatic impairment.

Section 3: Comparative Toxicology (Tox) Profiling

For carbamates, toxicological assessment must address both on-target and off-target effects.

On-Target Toxicity: Cholinesterase Inhibition

The primary mechanism of action for many carbamate drugs (and the mechanism of toxicity for carbamate insecticides) is the inhibition of acetylcholinesterase (AChE).[3][4] This inhibition is pseudo-irreversible; the carbamate covalently modifies the serine residue in the enzyme's active site, but this "carbamylated" enzyme can be slowly hydrolyzed back to its active form.[21][22][23] The rate of this decarbamylation varies significantly between compounds and is a key determinant of toxicity duration.

Mechanism Visualization:

AChE_Inhibition AChE_Active Active AChE (Serine-OH) Complex Michaelis Complex [E•I] AChE_Active->Complex Binding Carbamate Carbamate R-O(C=O)NR'₂ Carbamate->Complex AChE_Carbamylated Carbamylated AChE (Serine-O(C=O)NR'₂) Complex->AChE_Carbamylated Carbamylation Alcohol Leaving Group (R-OH) Complex->Alcohol AChE_Regen Regenerated AChE AChE_Carbamylated->AChE_Regen Slow Hydrolysis (Decarbamylation) Water H₂O Water->AChE_Regen

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate (CAS: 478646-28-5) is a chiral building block with significant utility in medicinal chemistry and pharmaceutical development.[1][2] Its unique structure, featuring a carbamate moiety, a benzyl protecting group, and a diol functional group, makes it a valuable precursor for synthesizing complex, enantiomerically pure molecules.[1][3] While its application in creating novel therapeutics is well-documented, the final step in its laboratory lifecycle—disposal—requires a rigorous, scientifically-grounded approach to ensure personnel safety and environmental compliance.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. We will move beyond a simple checklist to explain the chemical principles underpinning these procedures, empowering researchers to make informed, safe, and compliant decisions.

Hazard Assessment: A Focus on the Carbamate Moiety

Given these potential hazards, this compound should be handled as a hazardous substance. All waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be considered hazardous waste.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.[10][11]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: While the fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary for spill cleanup or in case of ventilation failure.[10]

Regulatory Framework: Navigating EPA and RCRA Guidelines

The U.S. Environmental Protection Agency (EPA) regulates wastes generated from the production of carbamates under the Resource Conservation and Recovery Act (RCRA).[12] Specifically, these wastes are often categorized as "K-listed" hazardous wastes (from specific sources).[12][13] For example, organic waste from the production of carbamates is listed as K156, and associated wastewaters as K157.[12]

While this compound itself is not explicitly a listed waste unless it is an unused commercial chemical product being discarded (P or U-list), the principle of responsible waste management dictates that it be treated with the same level of caution.[13] Any waste generated from its use must be managed as hazardous waste in accordance with federal, state, and local regulations. The EPA has established Land Disposal Restrictions (LDRs) that require hazardous wastes to meet specific treatment standards before they can be landfilled.[14][15]

Parameter Guideline / Regulation Implication for Disposal
Hazard Class (Inferred) Acute Toxicity (Oral, Inhalation), Skin/Eye Irritant[6][9]Treat as hazardous waste. Avoid all direct contact.
Primary Regulatory Body U.S. Environmental Protection Agency (EPA)Disposal must comply with RCRA regulations.
Key Regulations 40 CFR § 261 (Identification and Listing of Hazardous Waste)[13]Waste containing this compound must be formally designated as hazardous.
40 CFR § 268 (Land Disposal Restrictions)[14]Waste must be treated prior to landfilling, typically via incineration or chemical stabilization.
Disposal Options Licensed Hazardous Waste Vendor, On-site Chemical Treatment (small scale only)The default and recommended method is through a certified vendor.

Disposal Protocols: A Decision-Based Workflow

The appropriate disposal path depends on the quantity of the waste and the capabilities of your facility. The following workflow provides a logical decision-making process.

G Disposal Decision Workflow for this compound Start Start: Waste Generated Assess_Quantity Assess Waste Quantity Start->Assess_Quantity Small_Quantity Small Quantity? (< 100g, lab scale) Assess_Quantity->Small_Quantity Large_Quantity Large Quantity or Mixed Waste Small_Quantity->Large_Quantity No Check_Facility Facility equipped for chemical treatment? Small_Quantity->Check_Facility Yes Licensed_Vendor Protocol 2: Licensed Hazardous Waste Disposal Large_Quantity->Licensed_Vendor Collect_Waste Collect in designated, sealed, and labeled hazardous waste container. Licensed_Vendor->Collect_Waste Check_Facility->Licensed_Vendor No Onsite_Treatment Protocol 1: On-Site Chemical Treatment (Alkaline Hydrolysis) Check_Facility->Onsite_Treatment Yes Onsite_Treatment->Collect_Waste Post-treatment residues End End: Compliant Disposal Collect_Waste->End

Caption: Decision workflow for selecting the appropriate disposal protocol.

Protocol 1: On-Site Chemical Treatment (Alkaline Hydrolysis)

Applicability: This protocol is only suitable for small, laboratory-scale quantities of relatively pure material where the facility and personnel are equipped for chemical waste treatment. The scientific basis for this method is the hydrolysis of the carbamate ester linkage under strongly alkaline conditions to yield the corresponding alcohol, amine, and carbonate.[4]

Step-by-Step Methodology:

  • Preparation: In a certified chemical fume hood, prepare a 10% sodium hydroxide (NaOH) aqueous solution in a suitable container (e.g., a heavy-walled glass flask or beaker). Prepare enough solution to create a final mixture with a concentration of the carbamate not exceeding 5% (w/v).

  • Controlled Addition: Slowly and with constant stirring, add the this compound waste to the alkaline solution. The reaction may be exothermic; control the rate of addition to maintain a safe temperature.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours. This allows for the complete hydrolysis of the carbamate functional group.

  • Neutralization: After the reaction period, cautiously neutralize the solution by slowly adding a suitable acid (e.g., 1M hydrochloric acid or sulfuric acid). Monitor the pH closely with a calibrated pH meter until it is in the neutral range (pH 6-8).

  • Final Disposal: Once neutralized, the resulting aqueous solution must be collected in a designated hazardous waste container for pickup by a licensed disposal vendor. Local regulations may have specific requirements for the disposal of neutralized aqueous waste.[10]

Protocol 2: Licensed Hazardous Waste Disposal (Recommended)

Applicability: This is the most common, safest, and universally recommended method for all quantities and forms of waste containing this compound, including unused product, contaminated labware, and post-treatment residues.

Step-by-Step Methodology:

  • Segregation and Collection: Do not mix carbamate waste with other waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) office. Collect all waste (solid and liquid) in a designated, chemically compatible, and sealable hazardous waste container.[10][16]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "solid waste," "solution in methanol").

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's policies and federal regulations. The storage area should be cool, dry, and well-ventilated.[7][11]

  • Arranging Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor. Ensure all required paperwork is completed accurately. The vendor will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via high-temperature incineration.[4]

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not an afterthought but an integral part of the research process. By understanding the chemical hazards associated with the carbamate functional group and adhering to the stringent regulatory landscape defined by the EPA, researchers can ensure that their work is conducted safely and with respect for environmental stewardship. When in doubt, the most prudent course of action is always to consult your institution's Environmental Health & Safety professionals and utilize a licensed hazardous waste disposal service.

References

  • U.S. Environmental Protection Agency. (2011, June 13).
  • BenchChem. (n.d.). Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide. BenchChem.
  • Smolecule. (2023, August 15). (R)-Benzyl (1,5-dihydroxypentan-2-yl)
  • U.S. Environmental Protection Agency. (1995, February).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. EPA.
  • National Center for Biotechnology Information. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPS.
  • Fisher Scientific. (2009, September 22).
  • Delaware Health and Social Services. (n.d.).
  • New Jersey Department of Health. (n.d.).
  • Grokipedia. (2026, January 7).
  • Lion Technology. (2011, June 13).
  • Ambeed. (n.d.). (R)-Benzyl (1, 5-dihydroxypentan-2-yl)
  • Pickering Laboratories. (2020, October 27). Safety Data Sheet (SDS).
  • U.S. Environmental Protection Agency. (1997, June 17). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. EPA NEPS.
  • Sigma-Aldrich. (n.d.). (R)-Benzyl (1,5-dihydroxypentan-2-yl)
  • U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. EPA NEPS.
  • Angene Chemical. (2024, November 1). Safety Data Sheet - Benzyl (3-aminopropyl)
  • National Oceanic and Atmospheric Administration. (n.d.). CARBAMATE PESTICIDE, SOLID, POISONOUS. CAMEO Chemicals.
  • Pickering Laboratories. (2018, February 12). Safety Data Sheet (SDS).
  • MySkinRecipes. (n.d.). (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)

Sources

A Researcher's Guide to the Safe Handling of (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel during these operations is not merely a procedural formality but a cornerstone of scientific excellence and ethical responsibility. This guide provides essential, immediate safety and logistical information for handling (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate (CAS No. 478646-28-5), a chiral compound with potential applications in medicinal chemistry.[1]

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document is built upon the principles of chemical safety, the known hazards associated with the carbamate functional group, and general best practices for handling research chemicals. It is imperative that these guidelines are implemented in conjunction with a thorough, site-specific risk assessment and in strict adherence to your institution's Environmental Health and Safety (EHS) protocols.

Hazard Assessment: Understanding the Risks of Carbamates

The benzyl group, while common in organic chemistry, can also influence the molecule's reactivity and biological interactions.[1] The diol (two hydroxyl groups) functionality may affect its solubility and reactivity.[1]

Given these structural features, it is prudent to treat this compound as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling any research chemical. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting ANSI Z87.1 (US) or EN166 (EU) standards. A face shield should be worn when there is a significant splash hazard.[4][5]Protects against accidental splashes and airborne particles that could cause serious eye irritation or injury.[6]
Skin Protection - Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected for any signs of degradation before each use and replaced regularly.[4][7]- Lab Coat: A standard laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[4][5]Carbamates may be absorbed through the skin. Protective gloves and clothing create a necessary barrier to prevent direct contact.[4]
Respiratory Protection Typically not required when handling small quantities in a well-ventilated chemical fume hood.[3][4] If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]Inhalation of dust or vapors can cause respiratory irritation.[3] Engineering controls like a fume hood are the primary means of controlling inhalation exposure.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_area Designate Work Area (Fume Hood) gather_materials Gather All Necessary Materials & PPE prep_area->gather_materials review_sds Review Generic Carbamate SDS & Internal SOPs gather_materials->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe weigh_handle Weigh & Handle Compound in Fume Hood don_ppe->weigh_handle conduct_experiment Conduct Experiment weigh_handle->conduct_experiment spill_response Spill Response weigh_handle->spill_response If Spill Occurs decontaminate Decontaminate Work Area & Equipment conduct_experiment->decontaminate first_aid First Aid conduct_experiment->first_aid In Case of Exposure segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store Waste in Designated Satellite Accumulation Area label_waste->store_waste

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.